molecular formula C14H10 B1679779 Phenanthrene CAS No. 85-01-8

Phenanthrene

货号: B1679779
CAS 编号: 85-01-8
分子量: 178.23 g/mol
InChI 键: YNPNZTXNASCQKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phenanthrene appears as colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence. (NTP, 1992)
This compound is a polycyclic aromatic hydrocarbon composed of three fused benzene rings which takes its name from the two terms 'phenyl' and 'anthracene.' It has a role as an environmental contaminant and a mouse metabolite. It is an ortho-fused polycyclic arene, an ortho-fused tricyclic hydrocarbon and a member of phenanthrenes.
This compound has been reported in Nicotiana tabacum, Buddleja lindleyana, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Ravatite is a mineral with formula of C14H10. The corresponding IMA (International Mineralogical Association) number is IMA1992-019. The IMA symbol is Rav.
This compound is one of over 100 different polycyclic aromatic hydrocarbons (PAHs). PAHs are chemicals that are formed during the incomplete burning of organic substances, such as fossil fuels. They are usually found as a mixture containing two or more of these compounds. (L10)

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

phenanthrene
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InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H
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InChI Key

YNPNZTXNASCQKK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32
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Molecular Formula

C14H10
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DSSTOX Substance ID

DTXSID6024254
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Molecular Weight

178.23 g/mol
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Physical Description

Phenanthrene appears as colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence. (NTP, 1992), Colorless solid; [Hawley] Faint aromatic odor; solutions exhibit a blue fluorescence; [CAMEO] White solid; [MSDSonline], Colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence.
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Boiling Point

642 °F at 760 mmHg (NTP, 1992), 338.4 °C, 642 °F
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Flash Point

340 °F (NTP, 1992), 171 °C, 171 °C (340 °F) open cup, 340 °F
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992), In water, 1.10 mg/L at 25 deg (average of 14 measured values), In water, 1.15 mg/L at 25 °C, In water, 1.6 mg/L at 15 °C; 0.42 mg/L at 8.5 °C; 0.82 mg/L at 21 °C; 1.3 mg/L at 30 °C; In seawater: 0.6 mg/L at 22 °C, Soluble in organic solvents, especially in aromatic hydrocarbons. One gram dissolves in 60 mL cold, 10 mL boiling 95% alcohol, 25 mL absolute alcohol, 2.4 mL toluene or carbon tetrachloride, 2 mL benzene, 1 mL carbon disulfide, 3.3 mL anhydr ether. Soluble in glacial acetic acid., Soluble in ethanol, diethyl ether, acetone, benzene, and carbon disulfide.
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Density

1.025 (NTP, 1992) - Denser than water; will sink, 1.179 at 25 °C, 1.025
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Vapor Density

6.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1) at boiling point of phenanthrene, 6.14
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 0.000121 [mmHg], 1.21X10-4 mm Hg at 25 °C, depends upon the specific compound
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Color/Form

Monoclinic plates from alcohol, Colorless, shining crystals, Leaves (sublimes)

CAS No.

85-01-8
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Melting Point

212 °F (NTP, 1992), 99 °C, 212 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of phenanthrene (C₁₄H₁₀), a polycyclic aromatic hydrocarbon (PAH). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

General and Physical Properties

This compound is a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings in an angular arrangement.[1][2] It is an isomer of anthracene (B1667546) and is found naturally in coal tar, comprising up to 5% of its content.[2][3] In its pure form, it appears as colorless, monoclinic crystals with a faint aromatic odor.[1][4] Solutions of this compound are known to exhibit a blue fluorescence under ultraviolet light.[1]

Physical Constants

The fundamental physical properties of this compound are summarized in the table below. These values are critical for its application in synthesis, material science, and as a reference standard in analytical chemistry.

PropertyValueCitation(s)
Molecular Formula C₁₄H₁₀[1]
Molar Mass 178.23 g/mol [1]
Appearance Colorless to white, monoclinic crystalline solid[1][4]
Odor Faint aromatic odor[4]
Melting Point 98-101 °C (208-214 °F; 371-374 K)[3]
Boiling Point 332-340 °C (630-644 °F; 605-613 K)[3]
Density 1.18 g/cm³[3]
Vapor Pressure 1.2 x 10⁻⁴ mmHg at 25 °C[4]
log Kow (Octanol-Water) 4.46[4]
Crystal Structure Monoclinic, Space Group P2₁[5]
Solubility

This compound is a non-polar molecule, which dictates its solubility characteristics. It is nearly insoluble in water but shows good solubility in a range of non-polar organic solvents.[2] The solubility increases with the temperature of the solvent.[6]

SolventSolubility (g/L) at 25 °C (unless specified)Citation(s)
Water ~0.0011 mg/mL (1.1 mg/L)[4]
Benzene 1 g in 2 mL (500 g/L)[4]
Toluene 1 g in 2.4 mL (417 g/L)[4]
Carbon Disulfide 1 g in 1 mL (1000 g/L)[4]
Carbon Tetrachloride 1 g in 2.4 mL (417 g/L)[4]
Diethyl Ether 1 g in 3.3 mL (303 g/L)[4]
Ethanol (95%) 1 g in 60 mL (cold), 1 g in 10 mL (boiling)[4]
Glacial Acetic Acid Soluble[2][4]
Chloroform Soluble[2]
Acetone Soluble[4]

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and quantification of this compound.

Spectroscopy TypeKey Features / Wavelengths (λ_max)Citation(s)
UV-Vis In chloroform: Intense bands between 250-275 nm, with less intense bands up to 380 nm.[7][8]
Fluorescence Excitation peak at ~275 nm, Emission peak at ~365 nm.[9]
¹H NMR Complex aromatic region signals typically observed between 7.5 and 8.8 ppm (in CDCl₃).[10]
¹³C NMR Aromatic carbons typically resonate between 122 and 132 ppm.[10]
IR Spectrum C-H stretching (aromatic) ~3050 cm⁻¹, C=C stretching (aromatic) ~1600 cm⁻¹, C-H bending ~810 cm⁻¹[11]

Chemical Properties and Reactivity

This compound is an aromatic compound that undergoes characteristic electrophilic substitution and addition reactions.[12] It is more reactive than benzene but generally more stable than its linear isomer, anthracene, due to having a higher resonance energy per benzene ring.[7][13] Reactions typically occur at the 9 and 10 positions, which are the most reactive sites.[2][14]

Key Chemical Reactions
  • Oxidation : Oxidation with agents like chromic acid or potassium dichromate yields 9,10-phenanthrenequinone.[2][15] Further oxidation can cleave the central ring to form diphenic acid.[15][16]

  • Reduction : Catalytic hydrogenation (e.g., with H₂ and Raney Nickel) or reduction with sodium in isopentanol reduces this compound to 9,10-dihydrothis compound.[2][17]

  • Electrophilic Substitution : this compound undergoes reactions such as halogenation and sulfonation.[2]

    • Halogenation : Reaction with bromine (Br₂) yields 9-bromothis compound.[2] Interestingly, reaction with chlorine in carbon tetrachloride can first produce an addition product, 9,10-dichloro-9,10-dihydrothis compound, which upon heating eliminates HCl to give 9-chlorothis compound.[18]

    • Sulfonation : Reaction with sulfuric acid produces a mixture of 2- and 3-phenanthrenesulfonic acids.[2]

  • Ozonolysis : This reaction cleaves the 9,10-bond to form diphenylaldehyde.[2]

The diagram below illustrates the general mechanism of electrophilic aromatic substitution on this compound, highlighting the preferential attack at the C9/C10 positions.

G Phen This compound (C₁₄H₁₀) Intermediate Arenium Ion Intermediate (Sigma Complex) Phen->Intermediate Attack at C9/C10 Eplus Electrophile (E⁺) Product 9-Substituted this compound Intermediate->Product Deprotonation Hplus H⁺

Electrophilic substitution mechanism on this compound.
Atmospheric Oxidation

In the atmosphere, this compound's primary degradation pathway is initiated by reaction with hydroxyl (•OH) radicals.[4] This process leads to the formation of various oxygenated PAHs, including phenanthrols and phenanthrenequinone (B147406), which have implications for environmental toxicology.[4] The atmospheric lifetime of this compound is estimated to be around 4.6 hours due to this reaction.[4]

G Phen This compound Adduct OH-Phenanthrene Adduct (Radical Intermediate) Phen->Adduct OH •OH Radical OH->Adduct Addition Peroxy Peroxy Radical Adduct->Peroxy O2 O₂ O2->Peroxy + O₂ Products Ring-Opening & Ring-Retaining Products (Phenanthrols, Phenanthrenequinone, Dialdehydes) Peroxy->Products Further Reactions (with NOx, etc.)

Atmospheric oxidation pathway of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline standard methodologies for determining key properties of this compound.

Protocol: Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a crystalline solid using a standard melting point apparatus.[13][19][20][21]

  • 1. Sample Preparation:

    • 1.1. Ensure the this compound sample is dry and finely powdered.

    • 1.2. Jab the open end of a glass capillary tube into the powder to collect a small amount of sample.

    • 1.3. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[13][19]

  • 2. Measurement:

    • 2.1. Place the loaded capillary tube into the sample holder of the melting point apparatus.[13]

    • 2.2. For an unknown melting point, perform a rapid heating (10-20 °C/min) to find an approximate range.[21]

    • 2.3. Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • 2.4. Using a fresh sample, heat at a medium rate until the temperature is ~15 °C below the expected melting point.[13]

    • 2.5. Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • 3. Data Recording:

    • 3.1. Record the temperature at which the first droplet of liquid is observed (T₁).

    • 3.2. Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[19]

    • 3.3. The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow (0.5-1.0 °C).

Protocol: Determination of Solubility (Isothermal Equilibrium Method)

This method determines the equilibrium solubility of this compound in a given solvent at a constant temperature.[1][5][15][17][22]

  • 1. Preparation of Saturated Solution:

    • 1.1. Add an excess amount of solid this compound to a glass vial.

    • 1.2. Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into the vial.

    • 1.3. Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).

    • 1.4. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • 2. Sample Analysis:

    • 2.1. After equilibration, allow the vial to stand undisturbed in the bath for several hours to let the excess solid settle.

    • 2.2. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed volumetric pipette fitted with a filter (e.g., a cotton or glass wool plug) to avoid transferring any solid particles.

    • 2.3. Transfer the aliquot to a pre-weighed container.

    • 2.4. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and melting point of this compound.

    • 2.5. Once the solvent is fully removed, weigh the container with the dried this compound residue.

  • 3. Calculation:

    • 3.1. Calculate the mass of the dissolved this compound by subtracting the initial weight of the container from the final weight.

    • 3.2. Express the solubility as mass per volume of solvent (e.g., g/L or mg/mL).

Protocol: UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.[7][16][23][24]

  • 1. Instrumentation and Reagents:

    • 1.1. A double-beam UV-Vis spectrophotometer.[23]

    • 1.2. A matched pair of 1 cm path length quartz cuvettes.[23]

    • 1.3. Spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol).[23]

  • 2. Sample Preparation:

    • 2.1. Prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M) by accurately weighing the solid and dissolving it in a volumetric flask.[23]

    • 2.2. Prepare a working solution (typically 1x10⁻⁵ M) by diluting the stock solution. The final absorbance should ideally be between 0.1 and 1.0.[23]

  • 3. Measurement:

    • 3.1. Allow the spectrophotometer to warm up for at least 30 minutes.[23]

    • 3.2. Set the desired wavelength range (e.g., 200-400 nm).

    • 3.3. Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction.[23][24]

    • 3.4. Empty the sample cuvette, rinse it with a small amount of the this compound working solution, and then fill it.

    • 3.5. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.[24]

  • 4. Data Analysis:

    • 4.1. Identify the wavelengths of maximum absorbance (λ_max).[23]

    • 4.2. If required, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).[23]

Biological Activity and Signaling Pathways

This compound derivatives, both natural and synthetic, have garnered significant interest in drug development due to their wide spectrum of biological activities, particularly in oncology.[2][6]

Anticancer Activity: Induction of Apoptosis

Many this compound compounds exert cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death).[6][25] One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[6][26] Specifically, certain derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[6][26] This shift in the Bcl-2/Bax ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases, ultimately executing cell death.[6]

G Phen This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Phen->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Phen->Bax Activation Mito Mitochondrion Bcl2->Mito blocks Bax->Mito promotes CytC Cytochrome c release Mito->CytC Casp Caspase Activation (Caspase-9, Caspase-3) CytC->Casp Apop Apoptosis Casp->Apop G start Start: Cancer Cell Line Culture treat Treat cells with this compound Derivative (Dose-response & time-course) start->treat viability Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) treat->viability ic50 Determine IC₅₀ Value viability->ic50 mechanistic Mechanistic Assays (at IC₅₀ concentration) ic50->mechanistic apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, Flow Cytometry) mechanistic->apoptosis cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) mechanistic->cycle western Protein Expression Analysis (e.g., Western Blot for Bcl-2, Bax, Caspases) mechanistic->western end End: Data Analysis & Interpretation apoptosis->end cycle->end western->end

References

An In-depth Technical Guide to the Solubility of Phenanthrene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenanthrene in a variety of organic solvents. This compound, a polycyclic aromatic hydrocarbon (PAH), is a fundamental structural motif in many pharmacologically active compounds and a key molecule in materials science. A thorough understanding of its solubility is critical for its application in synthesis, formulation, and environmental remediation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound in organic solvents is influenced by factors such as solvent polarity, temperature, and the presence of co-solvents. The following tables summarize the quantitative solubility of this compound in a range of common organic solvents, expressed in various units for ease of comparison.

Table 1: Solubility of this compound in Single Organic Solvents at 25°C (298.15 K)

SolventSolubility ( g/100 g Solvent)Solubility (mg/mL)Mole Fraction (x)
Acetone25.5[1]--
Benzene59.5[1]--
1-Butanol--0.01739
Carbon Disulfide80.3[1]--
Carbon Tetrachloride26.3[1]--
Chloroform---
Dimethylformamide (DMF)-~30[2]-
Dimethyl Sulfoxide (DMSO)-~30[2]-
Ethanol (95%)4.91[1]~20[2]0.01114
Ether (diethyl)42.9[1]--
Glacial Acetic AcidSoluble[1][3]--
Hexane9.15[1]--
Methanol--0.00548
1-Propanol--0.01321
2-Propanol--0.00960
Toluene---

Table 2: Temperature Dependence of this compound Solubility in Selected Organic Solvents ( g/100 g Solvent)

Solvent-10°C0°C10°C20°C30°C
Acetone15.7025.5036.5451.9477.46
Benzene29.8636.6651.7069.65-
Carbon Tetrachloride5.507.6012.6619.0026.20
Chloroform21.2025.5034.3046.6064.20
Ether (diethyl)12.2017.4423.5436.7850.42
Ethyl Alcohol--4.805.505.81
Glacial Acetic Acid-5.807.809.2011.20

Data in this table is adapted from Henstock, 1922.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research and development. The following are detailed methodologies for two common techniques used to measure the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

  • This compound (high purity)

  • Organic solvent of interest

  • Analytical balance

  • Constant temperature bath or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature. Agitate the vials using a shaker or rotator for a sufficient period to reach equilibrium. For this compound, an equilibration time of 24 to 48 hours is generally recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the equilibration temperature) to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without causing sublimation of the this compound (e.g., 60-80°C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Mass Determination: Once the solvent has completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100

UV/Vis Spectrophotometry Method

UV/Vis spectrophotometry is a sensitive analytical technique suitable for determining the concentration of solutes that absorb ultraviolet or visible light. This compound has a characteristic UV absorbance spectrum that can be used for its quantification.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (spectroscopic grade)

  • UV/Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

  • Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

  • Sample Withdrawal and Dilution:

    • Withdraw a known volume of the saturated supernatant using a pre-equilibrated syringe and filter it.

    • Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. The solubility can then be expressed in the desired units (e.g., mg/mL, mol/L).

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining this compound solubility, the following diagram illustrates the general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectrophotometric UV/Vis Spectrophotometry prep_this compound High Purity this compound mix Mix this compound and Solvent (Excess this compound) prep_this compound->mix prep_solvent Organic Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature (24-48 hours with agitation) mix->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle grav_sample Withdraw and Filter Known Volume of Supernatant settle->grav_sample spec_sample Withdraw, Filter, and Dilute Known Volume of Supernatant settle->spec_sample grav_evaporate Evaporate Solvent grav_sample->grav_evaporate grav_weigh Weigh Residue grav_evaporate->grav_weigh grav_calc Calculate Solubility grav_weigh->grav_calc spec_measure Measure Absorbance spec_sample->spec_measure spec_conc Determine Concentration (from Calibration Curve) spec_measure->spec_conc spec_calc Calculate Solubility spec_conc->spec_calc

Caption: General experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides essential quantitative data and detailed experimental protocols for determining the solubility of this compound in organic solvents. The presented information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating a more informed and efficient approach to working with this important polycyclic aromatic hydrocarbon. The provided experimental workflows can be adapted to specific laboratory conditions and analytical instrumentation.

References

Phenanthrene: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental compound originating from both natural and anthropogenic sources. While not considered a human carcinogen, its presence is often monitored as an indicator of PAH contamination, and its metabolites can exhibit toxicity. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailed experimental protocols for its analysis in various environmental matrices, and a review of key signaling pathways associated with its metabolism.

Natural and Anthropogenic Sources of this compound

This compound is formed through both natural and human-related activities. Natural sources include the incomplete combustion of organic materials in events like forest and bush fires, as well as volcanic eruptions.[1][2] It is also a natural component of fossil fuels such as crude oil and coal.[3][4]

Anthropogenic sources, however, are the primary contributors to environmental this compound levels.[2][5] These include:

  • Fossil Fuel Combustion: The burning of coal, oil, and natural gas for energy production and in vehicle engines is a major source.[3][4]

  • Industrial Processes: Activities such as coal coking, asphalt (B605645) production, and the use of creosote (B1164894) for wood preservation release significant amounts of this compound.[4] Aluminum smelters that utilize Soderberg electrodes are also a notable source.[4]

  • Waste Incineration: The incomplete combustion of waste materials contributes to atmospheric this compound.

  • Consumer Products: this compound can be found in coal tar-based products, some dyes, plastics, and pesticides.[4][6] Cigarette smoke is also a source of exposure.[6]

This compound is also found naturally in some plants as phenanthrenoids, particularly in the Orchidaceae family.[7][8][9] Additionally, the rare mineral ravatite is a natural, crystalline form of this compound.[3][6]

Occurrence and Environmental Fate

Due to its chemical properties—low water solubility and volatility—this compound tends to adsorb to particulate matter in the air, water, and soil.[4] Consequently, it is most commonly found in soil and sediment, which act as environmental sinks.[5]

Data Presentation: this compound Concentrations in Environmental Matrices

The following tables summarize reported concentrations of this compound in various environmental compartments. These values can vary widely depending on the proximity to emission sources and the specific characteristics of the environment.

Matrix Location Type Concentration Range Reference
Soil Urban31.6 - 1475.0 ng/g[10]
Urban Agricultural19.53 - 672.93 ng/g[11]
Urban (Akure, Nigeria)1.210 ng/g (average)[12]
Sediment Freshwater41.9 µg/kg (ISQG)[13]
MarineInsufficient data for guideline[13]
Freshwater (toxic effect)50 - 82 µg/kg[14]
Water Freshwater0.4 µg/L (Long-term guideline)[13]
Freshwater (4-day average)6.3 µg/L
Saltwater (4-day average)4.6 µg/L
MarineInsufficient data for guideline[13]
Air Urban and Rural0.08 - 24.67 ng/L (in urine)[15]
Semi-urban6.06 ng/m³ (average)[16]
Urban and Suburban127 - 149 ng/m³ (total PAHs)[17]
Industrial Products Coal TarVaries with coking conditions[18]
Crude OilVaries by source (marine, terrestrial, mixed)[19]

ISQG: Interim Sediment Quality Guideline

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental samples requires robust extraction, cleanup, and analytical techniques. The following sections detail common methodologies.

Sample Extraction

3.1.1. Soxhlet Extraction for Soil and Sediment

Soxhlet extraction is a widely used and effective method for extracting PAHs from solid matrices.[20]

  • Objective: To extract this compound from soil or sediment samples.

  • Materials:

  • Procedure:

    • Air-dry the soil or sediment sample and sieve to remove large debris.

    • Homogenize the sample.

    • Weigh approximately 10-20 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate to remove residual moisture.

    • Place the sample mixture into a cellulose extraction thimble and plug the top with glass wool.

    • Place the thimble into the Soxhlet extractor.

    • Add the extraction solvent to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for at least 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.

    • After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.

    • The extract is now ready for cleanup and analysis.

Sample Cleanup

Cleanup is a crucial step to remove interfering compounds from the extract before instrumental analysis. Solid-phase extraction (SPE) with silica (B1680970) gel or Florisil is a common method.

Instrumental Analysis

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of PAHs.

  • Objective: To quantify this compound in a cleaned-up sample extract.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Typical GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-300 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60-80 °C, hold for 1-2 minutes.

      • Ramp: 8-10 °C/min to 300-320 °C.

      • Final hold: 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Typical MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. The characteristic ions for this compound (m/z 178, 176, 179) are monitored.

  • Quantification: Based on a calibration curve generated from certified this compound standards. Internal standards (e.g., deuterated PAHs like this compound-d10) are used to correct for variations in extraction efficiency and instrument response.

3.3.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with a fluorescence detector is a highly sensitive and selective method for PAH analysis, particularly in water samples.[21][22]

  • Objective: To quantify this compound in a liquid sample or a cleaned-up extract.

  • Instrumentation: High-performance liquid chromatograph with a fluorescence detector. A UV detector can be used in series for confirmation.[21]

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Flow Rate: 1.0-1.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Fluorescence Detector Conditions:

    • Excitation Wavelength: 250 nm.

    • Emission Wavelength: 364 nm.

    • Wavelength programming can be used to optimize sensitivity for different PAHs in a mixture.

  • Quantification: Based on a calibration curve generated from certified this compound standards.

Signaling Pathways and Metabolism

Bacterial Degradation of this compound

In the environment, various bacteria can degrade this compound, using it as a source of carbon and energy. The degradation pathway typically involves the initial oxidation of the this compound molecule by a dioxygenase enzyme.[3][23][24] This leads to the formation of intermediates that are further metabolized through either the phthalate (B1215562) or salicylate (B1505791) pathways.[3][23]

bacterial_degradation This compound This compound cis_dihydrodiol cis-3,4-Dihydroxy- 3,4-dihydrothis compound This compound->cis_dihydrodiol Dioxygenase hydroxy_naphthoic_acid 1-Hydroxy-2-naphthoic acid cis_dihydrodiol->hydroxy_naphthoic_acid Dehydrogenase phthalate_pathway Phthalate Pathway hydroxy_naphthoic_acid->phthalate_pathway Dioxygenase salicylate_pathway Salicylate Pathway hydroxy_naphthoic_acid->salicylate_pathway Decarboxylase central_metabolism Central Metabolism (TCA Cycle) phthalate_pathway->central_metabolism salicylate_pathway->central_metabolism

Bacterial degradation pathway of this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

In vertebrates, the toxicity of many PAHs is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][25] While this compound is a weak activator of the AhR compared to more potent carcinogens like benzo[a]pyrene, it can still interact with this pathway.[25]

Upon entering the cell, this compound can bind to the cytosolic AhR complex. This causes the release of chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the increased expression of metabolic enzymes, such as cytochrome P450s (e.g., CYP1A1).[26] These enzymes are involved in the metabolism and detoxification of xenobiotics, but can also bioactivate PAHs to more toxic metabolites.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ahr_complex AhR Complex (AhR, Hsp90, AIP) This compound->ahr_complex Binding activated_ahr Activated AhR ahr_complex->activated_ahr Conformational Change & Chaperone Release arnt ARNT ahr_arnt_dimer AhR-ARNT Heterodimer activated_ahr->ahr_arnt_dimer Dimerization arnt->ahr_arnt_dimer xre XRE (DNA) ahr_arnt_dimer->xre Binding gene_transcription Gene Transcription (e.g., CYP1A1) xre->gene_transcription Induction metabolism Metabolism of Xenobiotics gene_transcription->metabolism

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This compound is a widespread environmental PAH with both natural and significant anthropogenic sources. Its presence in soil, sediment, water, and air is a key indicator of PAH pollution. The analytical methods detailed in this guide, particularly GC-MS and HPLC with fluorescence detection, provide reliable means for its quantification. Understanding the bacterial degradation pathways is crucial for bioremediation strategies, while knowledge of the AhR signaling pathway provides insight into the potential toxicological effects of this compound and other PAHs. This comprehensive overview serves as a valuable resource for professionals involved in environmental monitoring, toxicology, and drug development.

References

An In-Depth Technical Guide to the Extraction and Purification of Phenanthrene from Coal Tar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed for the extraction and purification of phenanthrene from coal tar, a key starting material for various pharmaceutical and chemical syntheses. The document details the core processes, experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable methods for their applications.

Introduction

This compound, a polycyclic aromatic hydrocarbon (PAH), is a significant component of coal tar, typically found in the anthracene (B1667546) oil fraction. Its unique chemical structure makes it a valuable precursor for the synthesis of dyes, resins, and importantly, a variety of pharmaceutical compounds. The primary challenge in obtaining high-purity this compound lies in its separation from other closely related compounds present in coal tar, such as anthracene and carbazole (B46965). This guide will explore the principal techniques utilized for this purpose: fractional distillation, solvent crystallization, and azeotropic distillation.

Core Extraction and Purification Processes

The industrial and laboratory-scale purification of this compound from the anthracene oil fraction of coal tar involves a series of separation techniques. The choice of method depends on the desired purity, yield, and scale of operation.

Fractional Distillation

Fractional distillation is a fundamental technique used for the initial separation of this compound from other components in the anthracene oil based on differences in their boiling points. This process is typically carried out under reduced pressure to lower the boiling points and prevent thermal degradation of the compounds.

A multi-step fractional distillation process can effectively separate the components. Initially, lower-boiling point compounds like acenaphthene (B1664957) and fluorene (B118485) are removed. Subsequently, a fraction rich in this compound and anthracene is collected. This mixture is then subjected to further distillation to isolate this compound.[1][2]

Solvent Crystallization

Solvent crystallization is a widely used method for purifying crude this compound. This technique relies on the differential solubility of this compound and its impurities in a selected solvent at varying temperatures. A suitable solvent will dissolve this compound at an elevated temperature, while the impurities remain less soluble. Upon cooling, pure this compound crystallizes out of the solution.

Commonly used solvents for the recrystallization of this compound include white spirit, ethanol, and xylene.[3] The selection of the solvent is critical and is based on its ability to selectively dissolve this compound while leaving impurities like anthracene and carbazole behind.[3][4] Multiple recrystallization steps may be necessary to achieve high purity.[3]

Azeotropic Distillation

Azeotropic distillation is a specialized purification technique employed to separate components with close boiling points, such as this compound from carbazole and residual anthracene. This method involves the addition of an entrainer, a substance that forms an azeotrope with one or more of the components, thereby altering their relative volatilities and facilitating their separation. Diethylene glycol is a commonly used entrainer for the purification of this compound.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments in this compound extraction and purification.

Fractional Distillation of Anthracene Oil

Objective: To obtain a this compound-rich fraction from crude anthracene oil.

Procedure:

  • The crude coal tar distilled fraction containing this compound is subjected to fractional distillation under a reduced pressure of 50 mm mercury.[1][2]

  • First Fraction: The temperature is maintained in the range of 160-180°C to distill off the first fraction, which primarily contains lower-boiling point compounds such as acenaphthene and fluorene.[1][2]

  • Second Fraction: The distillation temperature is then raised to 200-230°C to collect the second distillate fraction. This fraction is enriched in this compound and also contains anthracene and traces of carbazole.[1][2]

  • Re-distillation: The second distillate fraction is subjected to another round of distillation at a temperature range of 210-224°C to separate the purer this compound from the residue.[1][2]

  • The residue from this final distillation can be re-processed to recover any remaining this compound.[1][2]

Purification of this compound by Solvent Crystallization

Objective: To purify crude this compound using a selective solvent.

Procedure:

  • Washing: The initial crude this compound fraction is first washed to remove oils.[3]

  • Dissolution: The washed crude this compound is mixed with a selective solvent, such as white spirit, in a mass ratio of solvent to raw material between 2.5:1 and 3.0:1.[3]

  • The mixture is heated to 95-100°C with stirring until the this compound is completely dissolved.[3]

  • Hot Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.[3]

  • Crystallization: The filtrate is then allowed to cool slowly to room temperature over several hours to facilitate the formation of this compound crystals.[3]

  • Isolation: The crystallized this compound is collected by filtration using a Buchner funnel.[3]

  • Recrystallization: For higher purity, the obtained this compound crystals are subjected to a second recrystallization step by repeating steps 2-6.[3]

  • Drying: The final purified this compound crystals are dried to remove any residual solvent.

Azeotropic Distillation for Final Purification

Objective: To remove persistent impurities like fluorene and carbazole from this compound.

Procedure:

  • Adduct Formation (for Anthracene Removal): Commercial this compound is first treated with maleic anhydride (B1165640) in xylene to form an adduct with any remaining anthracene, which can then be removed.[3]

  • Azeotropic Distillation: The this compound, now largely free of anthracene, is mixed with diethylene glycol.[3]

  • The mixture is distilled under reduced pressure. The azeotrope of diethylene glycol with impurities like fluorene and carbazole distills over, leaving behind purified this compound.[3]

Quantitative Data and Comparison of Methods

The efficiency of each purification method can be evaluated based on the final purity and overall yield of this compound. The following tables summarize the quantitative data from various studies.

Table 1: Purity of this compound from Different Purification Methods

Purification MethodStarting MaterialPurity AchievedReference
Fractional DistillationCoal Tar Distilled Fraction~95%[1][2]
Single RecrystallizationWashed Coal-Tar Fraction79-83%[3]
Double RecrystallizationWashed Coal-Tar Fraction88-90%[3]
Distillation with Alcohol CarrierSemi-refined Anthracene Cake80-90%[5]

Table 2: Yield of this compound from Different Purification Methods

| Purification Method | Starting Material | Yield | Reference | | :--- | :--- | :--- | | Recrystallization from White Spirit | Initial Coal-Tar Fraction | 80-82% |[3] | | Rectification and Extraction | Anthracene Fraction I | 97% |[4] |

Visualizing the Process: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key workflows in the extraction and purification of this compound.

Phenanthrene_Extraction_Workflow cluster_0 Initial Processing cluster_1 This compound Isolation and Purification Coal_Tar Coal Tar Distillation Primary Distillation Coal_Tar->Distillation Anthracene_Oil Anthracene Oil Fraction Distillation->Anthracene_Oil Fractional_Distillation Fractional Distillation Anthracene_Oil->Fractional_Distillation Crude_this compound Crude this compound Fractional_Distillation->Crude_this compound Solvent_Crystallization Solvent Crystallization Crude_this compound->Solvent_Crystallization Azeotropic_Distillation Azeotropic Distillation Crude_this compound->Azeotropic_Distillation High_Purity_this compound High-Purity this compound Solvent_Crystallization->High_Purity_this compound Azeotropic_Distillation->High_Purity_this compound

Caption: Overall workflow for this compound extraction from coal tar.

Fractional_Distillation_Detail Crude_Fraction Crude this compound Fraction Distillation_1 Distillation 1 (160-180°C, 50 mm Hg) Crude_Fraction->Distillation_1 Fraction_1 Fraction 1: Acenaphthene, Fluorene Distillation_1->Fraction_1 Distillate Residue_1 Residue Distillation_1->Residue_1 Bottoms Distillation_2 Distillation 2 (200-230°C) Residue_1->Distillation_2 Fraction_2 Fraction 2: This compound, Anthracene, Carbazole Distillation_2->Fraction_2 Distillate Residue_2 Residue Distillation_2->Residue_2 Bottoms Redistillation Redistillation (210-224°C) Fraction_2->Redistillation Pure_this compound Pure this compound (~95%) Redistillation->Pure_this compound Distillate Final_Residue Residue for Reprocessing Redistillation->Final_Residue Bottoms

Caption: Detailed workflow of the fractional distillation process.

Solvent_Crystallization_Detail Crude_this compound Crude this compound Add_Solvent Add White Spirit (2.5-3.0 : 1 ratio) Crude_this compound->Add_Solvent Heat_Dissolve Heat to 95-100°C with Stirring Add_Solvent->Heat_Dissolve Hot_Filtration Hot Filtration Heat_Dissolve->Hot_Filtration Insoluble_Impurities Insoluble Impurities Hot_Filtration->Insoluble_Impurities Cooling Slow Cooling to Room Temp. Hot_Filtration->Cooling Crystallization This compound Crystallization Cooling->Crystallization Filtration Filtration (Buchner Funnel) Crystallization->Filtration Purified_Crystals Purified this compound Crystals Filtration->Purified_Crystals Mother_Liquor Mother Liquor Filtration->Mother_Liquor Drying Drying Purified_Crystals->Drying Final_Product Final Product (88-90% Purity) Drying->Final_Product

Caption: Detailed workflow of the solvent crystallization process.

References

The Bardhan-Sengupta Phenanthrene Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The Bardhan-Sengupta phenanthrene synthesis, a classic method for the formation of the this compound ring system, offers a powerful tool for the construction of polycyclic aromatic hydrocarbons. First reported in 1932, this multi-step synthesis remains a cornerstone of organic chemistry, providing a strategic approach to complex molecular architectures relevant to medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and quantitative data to support its application in a research and development setting.

Core Reaction Mechanism

The synthesis proceeds through a series of well-established organic transformations, beginning with the alkylation of a cyclic β-ketoester, followed by cyclization and aromatization to yield the final this compound core. The key steps are:

  • Alkylation: The synthesis commences with the alkylation of the potassium enolate of ethyl cyclohexanone-2-carboxylate with β-phenylethyl bromide. This step forms the crucial carbon-carbon bond that connects the future rings of the this compound system.

  • Hydrolysis and Decarboxylation: The resulting β-ketoester is then subjected to alkaline hydrolysis to cleave the ester group, followed by acidification and heating to induce decarboxylation, yielding 2-(β-phenylethyl)cyclohexanone.

  • Reduction: The ketone is reduced to the corresponding secondary alcohol, 2-(β-phenylethyl)cyclohexanol, typically using sodium in moist ether.

  • Cyclodehydration: The alcohol undergoes acid-catalyzed cyclodehydration, where the hydroxyl group and a proton from the adjacent aromatic ring are eliminated to form 1,2,3,4,9,10,11,12-octahydrothis compound. This electrophilic aromatic substitution reaction is a key ring-forming step.

  • Dehydrogenation (Aromatization): The final step involves the dehydrogenation of the octahydrothis compound intermediate to furnish the fully aromatic this compound ring system. This is typically achieved by heating with a dehydrogenating agent such as selenium.

Quantitative Data Summary

The yield of the initial condensation step is sensitive to the reaction conditions, particularly the choice of base and solvent. The following table summarizes the findings from a reinvestigation of this step by Chatterjee and Banerjee in 1968.

BaseSolventReaction Time (hours)Yield of Ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate (%)Reference
PotassiumBenzene (B151609)-48[1]
SodiumBenzene + DMF-"Reasonably good yield"[1]
SodiumXylene + DMF2832[1]
PotassiumBenzene + DMF945.6[1]
PotassiumBenzene + DMF2836[1]

Experimental Protocols

The following protocols are a composite of procedures described in the literature for the key transformations in the Bardhan-Sengupta synthesis.

Step 1: Synthesis of Ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate

This procedure is based on the work of Chatterjee and Banerjee, which demonstrated improved yields using a mixed solvent system.[1]

  • Materials:

    • Ethyl cyclohexanone-2-carboxylate

    • Potassium metal

    • β-phenylethyl bromide

    • Dry benzene

    • Dimethylformamide (DMF)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare the potassium enolate of ethyl cyclohexanone-2-carboxylate by reacting the β-ketoester with potassium metal in dry benzene.

    • To the resulting solution of the potassium enolate, add a solution of β-phenylethyl bromide in a mixture of benzene and DMF dropwise with stirring.

    • After the addition is complete, reflux the reaction mixture for 9 hours.

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-(β-phenylethyl)cyclohexanone

This step involves the hydrolysis of the ester followed by decarboxylation.

  • Materials:

    • Ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate

    • Aqueous potassium hydroxide (B78521) solution

    • Hydrochloric acid

  • Procedure:

    • Reflux the crude ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate with an aqueous solution of potassium hydroxide until hydrolysis is complete (as monitored by TLC).

    • Cool the reaction mixture and acidify with hydrochloric acid.

    • Gently heat the acidic solution to effect decarboxylation, which is observed by the evolution of carbon dioxide.

    • After gas evolution ceases, cool the mixture and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-(β-phenylethyl)cyclohexanone, which can be purified by vacuum distillation.

Step 3: Synthesis of 2-(β-phenylethyl)cyclohexanol

This protocol describes the reduction of the ketone to the corresponding alcohol.

  • Materials:

    • 2-(β-phenylethyl)cyclohexanone

    • Sodium metal

    • Moist diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve 2-(β-phenylethyl)cyclohexanone in moist diethyl ether.

    • Carefully add small pieces of sodium metal to the stirred solution. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. Maintain gentle reflux by controlling the rate of sodium addition.

    • Continue the reaction until all the sodium has reacted.

    • Carefully quench any remaining reactive species by the slow addition of water.

    • Separate the ether layer, and extract the aqueous layer with fresh ether.

    • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to obtain 2-(β-phenylethyl)cyclohexanol.

Step 4: Synthesis of 1,2,3,4,9,10,11,12-Octahydrothis compound

This is the key cyclization step.

  • Materials:

    • 2-(β-phenylethyl)cyclohexanol

    • Phosphorus pentoxide

  • Procedure:

    • In a reaction vessel, carefully mix 2-(β-phenylethyl)cyclohexanol with phosphorus pentoxide. The reaction is highly exothermic.

    • Heat the mixture gently to initiate the cyclodehydration.

    • After the initial reaction subsides, heat the mixture at a higher temperature to complete the reaction.

    • Cool the reaction mixture and carefully add ice to decompose the phosphorus pentoxide.

    • Extract the product with a suitable organic solvent such as diethyl ether.

    • Wash the organic layer with a sodium bicarbonate solution and then with water.

    • Dry the organic layer over a drying agent and remove the solvent to yield the crude octahydrothis compound.

Step 5: Synthesis of this compound

The final aromatization step.

  • Materials:

    • 1,2,3,4,9,10,11,12-Octahydrothis compound

    • Selenium powder

  • Procedure:

    • In a suitable reaction vessel equipped for high-temperature reactions, mix the octahydrothis compound with selenium powder.

    • Heat the mixture to a high temperature (typically 280-340 °C) and maintain this temperature for several hours.

    • The progress of the dehydrogenation can be monitored by observing the evolution of hydrogen selenide (B1212193) gas (Caution: highly toxic). The reaction should be performed in a well-ventilated fume hood.

    • After the reaction is complete, cool the mixture and extract the product with a suitable solvent.

    • The crude this compound can be purified by recrystallization or sublimation.

Visualizations

Reaction Mechanism Workflow

Bardhan_Sengupta_Mechanism cluster_start Starting Materials Start1 Ethyl cyclohexanone-2-carboxylate Step1 Alkylation (K enolate, Benzene/DMF) Start1->Step1 Start2 β-phenylethyl bromide Start2->Step1 Intermediate1 Ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate Step1->Intermediate1 Step2 Hydrolysis (KOH) & Decarboxylation (H+, Δ) Intermediate1->Step2 Intermediate2 2-(β-phenylethyl)cyclohexanone Step2->Intermediate2 Step3 Reduction (Na, moist ether) Intermediate2->Step3 Intermediate3 2-(β-phenylethyl)cyclohexanol Step3->Intermediate3 Step4 Cyclodehydration (P2O5, Δ) Intermediate3->Step4 Intermediate4 1,2,3,4,9,10,11,12-Octahydrothis compound Step4->Intermediate4 Step5 Dehydrogenation (Se, Δ) Intermediate4->Step5 Product This compound Step5->Product

Caption: Overall workflow of the Bardhan-Sengupta this compound synthesis.

Detailed Mechanism of the Initial Alkylation

Alkylation_Mechanism Keto_Ester Ethyl cyclohexanone-2-carboxylate Enolate Potassium Enolate (nucleophile) Keto_Ester->Enolate + K Base Potassium (K) SN2_Transition_State SN2 Transition State Enolate->SN2_Transition_State Alkyl_Halide β-phenylethyl bromide (electrophile) Alkyl_Halide->SN2_Transition_State Product Ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate SN2_Transition_State->Product Byproduct KBr SN2_Transition_State->Byproduct

Caption: Mechanism of the initial SN2 alkylation step.

Experimental Workflow Logic

Experimental_Workflow Step1 Step 1: Alkylation Reactants: β-ketoester, β-phenylethyl bromide Reagents: K, Benzene/DMF Process: Reflux 9h Work-up: Extraction, Distillation Step2 Step 2: Hydrolysis & Decarboxylation Reactant: Alkylated ester Reagents: KOH, HCl Process: Reflux, Heat Work-up: Extraction, Distillation Step1->Step2 Step3 Step 3: Reduction Reactant: Ketone Reagents: Na, moist ether Process: Reflux Work-up: Extraction Step2->Step3 Step4 Step 4: Cyclodehydration Reactant: Alcohol Reagent: P2O5 Process: Heating Work-up: Extraction Step3->Step4 Step5 Step 5: Dehydrogenation Reactant: Octahydrothis compound Reagent: Se Process: High Temp. Heating Work-up: Extraction, Recrystallization Step4->Step5 Final_Product Purified this compound Step5->Final_Product

Caption: Logical flow of the experimental procedure.

References

The Pschorr Reaction: A Technical Guide to the Synthesis of Phenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pschorr reaction stands as a cornerstone in the synthetic organic chemist's toolbox for the construction of the phenanthrene nucleus, a key structural motif in numerous natural products and pharmacologically active molecules. First described by Robert Pschorr in 1896, this intramolecular radical cyclization of diazonium salts derived from α-aryl-o-aminocinnamic acids has proven to be a versatile method for accessing a variety of this compound derivatives. This technical guide provides an in-depth overview of the Pschorr reaction, including its mechanism, modern improvements, detailed experimental protocols, and quantitative data to aid in its practical application in research and development.

Core Concepts: The Reaction Mechanism

The Pschorr reaction proceeds via the formation of an aryl radical, which then undergoes an intramolecular cyclization to form the tricyclic this compound core. The reaction can be broadly understood through the following key steps:

  • Diazotization: The synthesis begins with the diazotization of an α-aryl-o-aminocinnamic acid derivative. In the presence of a nitrous acid source, typically generated in situ from sodium nitrite (B80452) and a strong acid, the primary amino group is converted into a diazonium salt.

  • Radical Generation: The crucial step of the reaction is the generation of an aryl radical from the diazonium salt. In the traditional Pschorr reaction, this is achieved by thermal or copper-catalyzed decomposition of the diazonium salt, leading to the extrusion of nitrogen gas.

  • Intramolecular Cyclization: The highly reactive aryl radical then attacks the adjacent aromatic ring in an intramolecular fashion, forming a new carbon-carbon bond and a cyclohexadienyl radical intermediate.

  • Rearomatization: The final step involves the rearomatization of the cyclohexadienyl radical to yield the stable this compound aromatic system. This typically occurs through the loss of a hydrogen atom.

The reaction can proceed through two potential mechanistic pathways depending on the conditions: a radical attack or a cationic attack. However, the radical pathway is generally more accepted, especially in the presence of a copper catalyst.[1]

Pschorr_Mechanism cluster_start Starting Material cluster_diazotization Diazotization cluster_radical_formation Radical Formation cluster_cyclization Intramolecular Cyclization cluster_rearomatization Rearomatization Start α-Aryl-o-aminocinnamic Acid Diazonium Arenediazonium Salt Start->Diazonium NaNO₂, H⁺ Radical Aryl Radical Diazonium->Radical Cu(I) or Δ - N₂ Cyclized Cyclohexadienyl Radical Radical->Cyclized Intramolecular Attack Product This compound Derivative Cyclized->Product - H• Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Material: α-Aryl-o-aminocinnamic Acid Diazotization 1. Diazotization (0-5 °C) Start->Diazotization Reagents Diazotizing Agent (e.g., NaNO₂/H⁺ or N₂O₄) Reagents->Diazotization Catalyst Catalyst (e.g., Cu powder or Ferrocene) Cyclization 2. Catalyst Addition & Intramolecular Cyclization Catalyst->Cyclization Diazotization->Cyclization Extraction 3. Extraction with Organic Solvent Cyclization->Extraction Purification 4. Purification (Recrystallization or Chromatography) Extraction->Purification Product Final Product: This compound Derivative Purification->Product

References

The Mallory Photocyclization: A Technical Guide to the Synthesis of Phenanthrenes from Diarylethenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Mallory photocyclization, a powerful photochemical reaction for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons from diarylethene precursors. This document details the reaction mechanism, provides established experimental protocols, presents quantitative data, and discusses the applications of this important transformation in organic synthesis.

Core Principles: The Reaction Mechanism

The Mallory reaction is a photochemical process that proceeds through a sequence of steps involving photoisomerization, intramolecular cyclization, and subsequent oxidation. The reaction is initiated by the absorption of ultraviolet (UV) light by a diarylethene, typically a stilbene (B7821643) derivative.

The key mechanistic steps are:

  • Photoisomerization: The reaction commences with the photoisomerization of the more stable trans-isomer of the diarylethene to its corresponding cis-isomer. This step is crucial as only the cis-conformation possesses the necessary geometry for the subsequent cyclization. This isomerization is a reversible process that occurs rapidly under the reaction conditions.

  • 6π-Electrocyclization: Upon further UV irradiation, the cis-isomer undergoes a 6π-electrocyclic ring closure to form a transient intermediate, a trans-4a,4b-dihydrophenanthrene.[1] This step is governed by the Woodward-Hoffmann rules for pericyclic reactions.

  • Oxidation (Aromatization): The dihydrothis compound intermediate is typically unstable and can revert to the cis-stilbene (B147466). To drive the reaction towards the desired this compound product, an oxidizing agent is required to trap the intermediate and induce aromatization through the elimination of two hydrogen atoms.[1] Commonly used oxidants include iodine in the presence of oxygen, or a stoichiometric amount of iodine.[2]

The overall transformation can be visualized as follows:

Mallory_Mechanism trans_Stilbene trans-Diarylethene cis_Stilbene cis-Diarylethene trans_Stilbene->cis_Stilbene hν (UV light) DHP trans-4a,4b-Dihydrothis compound (Intermediate) cis_Stilbene->DHP hν (6π-electrocyclization) This compound This compound DHP->this compound Oxidant (-2H)

Figure 1: General mechanism of the Mallory photocyclization.

Experimental Protocols

Successful execution of the Mallory photocyclization hinges on carefully controlled experimental conditions. The choice of solvent, concentration, light source, and oxidant system are critical parameters that influence the reaction yield and purity of the product.

Classical Mallory Conditions

The original procedure developed by Mallory and coworkers utilizes a catalytic amount of iodine in the presence of an oxygen atmosphere.

General Procedure: A dilute solution of the stilbene derivative (typically in the range of 10⁻³ mol·L⁻¹) in a suitable solvent such as cyclohexane (B81311) or benzene (B151609) is prepared.[3] A catalytic amount of iodine (e.g., 3-5 mol%) is added. The solution is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) while being purged with a stream of air or oxygen. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up to remove the iodine and isolate the this compound product.

Katz Conditions: An Improved Protocol

A significant improvement to the Mallory reaction was developed by Katz and coworkers, which addresses some of the limitations of the classical method, such as side reactions caused by the formation of hydriodic acid (HI).[4]

Key Features of Katz Conditions:

  • Stoichiometric Iodine: A stoichiometric amount of iodine is used as the oxidant.

  • Acid Scavenger: An acid scavenger, such as propylene (B89431) oxide (methyloxirane) or tetrahydrofuran (B95107) (THF), is added to the reaction mixture to neutralize the HI formed during the oxidation step.[4][5] This prevents acid-catalyzed side reactions and often leads to higher yields.

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) since oxygen is no longer required for the re-oxidation of iodide to iodine.[6]

General Procedure for Azahelicine Synthesis (adapted from Ghosh et al., 2021): [6]

  • A solution of the imine precursor (0.105 mmol), iodine (0.115 mmol), and propylene oxide (3.15 mmol) in 120 mL of toluene (B28343) is prepared in a photoreactor vessel.

  • The vessel is fitted with a water-cooled immersion well containing a medium-pressure mercury lamp (125 W).

  • The solution is purged with nitrogen and then irradiated at a controlled temperature (e.g., 8 °C).

  • The reaction is monitored by TLC until completion (e.g., 28 hours).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine.

  • The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated to yield the crude product, which is then purified by chromatography.

Continuous Flow Photocyclization

To address the scalability limitations of batch reactions, continuous flow protocols have been developed. These methods offer better light penetration, improved temperature control, and enhanced safety.

General Workflow for Continuous Flow Synthesis:

Continuous_Flow Reactant_Reservoir Reactant Solution (Stilbene, Iodine, THF) Pump Syringe Pump Reactant_Reservoir->Pump Reactor Flow Reactor (FEP Tubing wrapped around UV Lamp) Pump->Reactor Collection Product Collection Reactor->Collection

Figure 2: Workflow for continuous flow Mallory photocyclization.

In a typical setup, a solution of the stilbene, iodine, and an acid scavenger (like THF) in a suitable solvent (e.g., toluene) is pumped through a transparent tubing (e.g., FEP) that is wrapped around a UV lamp.[3][7] The flow rate is adjusted to control the residence time in the irradiated zone. The product stream is then collected at the outlet.

Quantitative Data

The efficiency of the Mallory photocyclization can be quantified by the reaction yield and, more fundamentally, by the quantum yield (Φ), which is the number of molecules of product formed per photon absorbed.

Quantum Yields

The quantum yield for the formation of this compound from cis-stilbene in the vapor phase has been reported to be 0.003.[1] In solution, the quantum yield is significantly higher in the presence of an oxidant, being nearly ten times greater than in the vapor phase.[1] The presence of an oxidant is crucial for efficient this compound formation in solution.[8]

Reaction Yields: Comparison of Conditions

The improved "Katz conditions" generally provide higher yields compared to the classical catalytic iodine/oxygen method. The following table summarizes the yields for the synthesis of various substituted phenanthrenes under both conditions.

Stilbene PrecursorProductYield (Catalytic I₂/O₂) (%)Yield (Katz Conditions) (%)
4-Methylstilbene2-Methylthis compound5195
4,4'-Dimethylstilbene2,7-Dimethylthis compound61100
4-Methoxystilbene2-Methoxythis compound<861
4-Bromostilbene2-Bromothis compound6687
4,4'-Dibromostilbene2,7-Dibromothis compound<471
2-Methyl-4'-methoxystilbene1-Methyl-7-methoxythis compound64

Data adapted from Jørgensen, K. B. Molecules 2010, 15, 4334-4358.[9]

Scope and Limitations

The Mallory photocyclization is a versatile reaction applicable to a wide range of diarylethenes.

  • Substituent Effects: The reaction is compatible with various substituents on the aromatic rings, including alkyl, alkoxy, and halogen groups.[4] However, electron-withdrawing groups like nitro and acetyl, as well as dimethylamino groups, can be problematic.[4] meta-Substituted stilbenes typically yield a mixture of 2- and 4-substituted phenanthrenes.[10]

  • Steric Hindrance: The reaction can be sensitive to steric effects. Bulky substituents near the reaction centers can hinder the cyclization process.

  • Heterocyclic Analogues: The reaction is not limited to carbocyclic aromatic systems. Diarylethenes containing heterocyclic rings can also undergo photocyclization to produce heteroaromatic analogues of this compound.

Applications in Synthesis

The Mallory photocyclization is a valuable tool in organic synthesis, particularly for the construction of complex polycyclic aromatic systems.

  • Helicene Synthesis: An important application is in the synthesis of helicenes, which are ortho-fused polycyclic aromatic compounds with helical chirality. Iterative sequences involving a Wittig reaction to form a stilbene derivative followed by a Mallory photocyclization can be used to build up the helical structure.[10]

  • Natural Product Synthesis: The this compound skeleton is a core structural motif in many natural products. The Mallory reaction provides a direct route to this important scaffold.

  • Materials Science: The reaction is used to synthesize novel polycyclic aromatic hydrocarbons with interesting photophysical and electronic properties for applications in materials science.

Conclusion

The Mallory photocyclization of diarylethenes is a robust and widely utilized method for the synthesis of phenanthrenes. Since its discovery, significant improvements in the reaction protocol, such as the development of the Katz conditions and the application of continuous flow technology, have expanded its scope and utility. This guide provides the fundamental knowledge and practical details for researchers to successfully apply this powerful photochemical transformation in their synthetic endeavors.

References

The Haworth Synthesis: A Technical Guide to Substituted Phenanthrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Haworth synthesis for the preparation of substituted phenanthrenes, valuable scaffolds in medicinal chemistry and materials science. This document details the core methodology, experimental protocols for key transformations, and quantitative data to support laboratory applications.

Introduction to the Haworth Synthesis

The Haworth synthesis is a classical and robust multi-step method for the preparation of polycyclic aromatic hydrocarbons, including phenanthrenes.[1] The general strategy involves the sequential construction of the this compound tricycle from a naphthalene (B1677914) derivative and succinic anhydride. The key transformations include a Friedel-Crafts acylation, two reduction steps, an intramolecular cyclization, and a final aromatization.[1][2] A significant advantage of this method is its adaptability for the synthesis of substituted phenanthrenes by employing appropriately substituted starting materials, such as substituted naphthalenes or succinic anhydrides.[3]

The General Synthetic Pathway

The Haworth synthesis of phenanthrenes typically proceeds through a five-step sequence. The overall workflow is depicted below, starting from a substituted naphthalene and succinic anhydride.

Haworth_Synthesis_Workflow sub_naphthalene Substituted Naphthalene acyl_product β-(Substituted-aroyl) propionic acid sub_naphthalene:e->acyl_product:w 1. Friedel-Crafts Acylation   succinic_anhydride Succinic Anhydride succinic_anhydride:e->acyl_product:w reduced_product1 γ-(Substituted-aryl) butyric acid acyl_product->reduced_product1 2. Clemmensen Reduction   cyclic_ketone Substituted Tetrahydrophenanthrone reduced_product1->cyclic_ketone 3. Intramolecular Cyclization   reduced_product2 Substituted Tetrahydrothis compound cyclic_ketone->reduced_product2 4. Clemmensen Reduction   sub_this compound Substituted This compound reduced_product2->sub_this compound 5. Aromatization (Dehydrogenation)  

Caption: Overall workflow of the Haworth synthesis for substituted phenanthrenes.

Detailed Reaction Mechanism and Key Steps

The versatility of the Haworth synthesis lies in the ability to introduce substituents on the final this compound ring by starting with substituted naphthalenes or succinic anhydrides. The following diagram illustrates the detailed mechanism for the synthesis of a substituted this compound.

Haworth_Mechanism sub_naphthalene Substituted Naphthalene sigma_complex Sigma Complex sub_naphthalene->sigma_complex succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Intermediate succinic_anhydride->acylium_ion + AlCl₃ lewis_acid AlCl₃ lewis_acid->acylium_ion acylium_ion->sigma_complex keto_acid β-Aroylpropionic Acid sigma_complex->keto_acid - H⁺ reduced_acid γ-Arylbutyric Acid keto_acid->reduced_acid Zn(Hg), HCl cyclic_acylium Intramolecular Acylium Ion reduced_acid->cyclic_acylium H₂SO₄ cyclic_ketone Tetrahydrophenanthrone cyclic_acylium->cyclic_ketone - H⁺ tetrahydrothis compound Tetrahydrothis compound cyclic_ketone->tetrahydrothis compound Zn(Hg), HCl This compound Substituted this compound tetrahydrothis compound->this compound Pd/C, heat

References

Toxicological Profile of Phenanthrene and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, is a widespread environmental contaminant. While not considered a potent carcinogen in itself, its metabolites can exert significant toxic effects, making a thorough understanding of its toxicological profile crucial for risk assessment and in the context of drug development, where PAH scaffolds may be considered. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound and its primary metabolites, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed through oral, dermal, and inhalation routes. Following absorption, it is distributed to various tissues, with a potential for accumulation in adipose tissue. The metabolism of this compound is a critical determinant of its toxicity and is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

The primary metabolic pathway involves the formation of epoxides at different positions on the this compound molecule, which are then hydrolyzed by epoxide hydrolase to form dihydrodiols. These dihydrodiols can be further oxidized to form phenols or conjugated with glucuronic acid or sulfate (B86663) for excretion in the urine. The major metabolites include hydroxyphenanthrenes (e.g., 1-hydroxythis compound) and this compound dihydrodiols (e.g., this compound-9,10-dihydrodiol). Some studies suggest that certain metabolites may be more toxic than the parent compound.[1]

This compound Metabolism This compound This compound epoxides This compound Epoxides (e.g., 1,2-, 3,4-, 9,10-epoxides) This compound->epoxides CYP450 dihydrodiols This compound Dihydrodiols (e.g., trans-9,10-dihydrodiol) epoxides->dihydrodiols Epoxide Hydrolase phenols Hydroxyphenanthrenes (e.g., 1-OHP, 2-OHP, 3-OHP, 4-OHP, 9-OHP) dihydrodiols->phenols Dehydrogenase conjugates Glucuronide and Sulfate Conjugates dihydrodiols->conjugates UGTs, SULTs phenols->conjugates UGTs, SULTs excretion Urinary Excretion conjugates->excretion

Mammalian metabolic pathway of this compound.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound. Data for its metabolites are largely unavailable in public literature, highlighting a significant data gap.

Table 1: Acute Toxicity of this compound

SpeciesRouteParameterValueReference
RatOralLD50>2000 mg/kg bw[2]
MouseOralLD50700 mg/kg bw[3]
RabbitDermalLD50>2000 mg/kg bw-
RatInhalationLC50No data available[2]

Table 2: Repeated Dose and Developmental Toxicity of this compound

SpeciesRouteStudy DurationEndpointNOAEL/LOAELReference
RatOral3 and 7 monthsNo treatment-related effects observedNot determinable due to poor reporting[2]
MouseOral (gavage)28 weeksReduced spermatogonia, sperm, and Sertoli cellsLOAEL: 5 ng/kg/day[4]
MouseOral (drinking water)270 daysUterine inflammation and fibrosisLOAEL: 0.05 ng/mL[2]

Table 3: Toxicity of this compound Metabolites

MetaboliteSpeciesRouteParameterValueReference
1-Hydroxythis compound--LD50/NOAELData not available-
This compound-9,10-dihydrodiol--LD50/NOAELData not available-

Note: The lack of quantitative data for this compound metabolites is a critical area for future research.

Mechanisms of Toxicity

This compound exerts its toxicity through several mechanisms, including the activation of the Aryl Hydrocarbon Receptor (AhR), induction of oxidative stress, and apoptosis.

Aryl Hydrocarbon Receptor (AhR) Signaling

This compound is a known agonist of the AhR, a ligand-activated transcription factor. Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcription of a battery of genes, including CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of this compound itself. While this is a detoxification pathway, the metabolic activation can also lead to the formation of reactive intermediates that can cause cellular damage.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR Complex This compound->AhR_complex Binds AhR AhR AhR->AhR_complex ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT Hsp90 Hsp90 Hsp90->AhR_complex XAP2 XAP2 XAP2->AhR_complex AhR_complex->AhR Dissociation ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription mRNA mRNA CYP1A1->mRNA CYP1A1_protein CYP1A1 Protein (Metabolism) mRNA->CYP1A1_protein Translation

Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.

Oxidative Stress and Apoptosis

This compound exposure has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[5][6] This can cause damage to cellular components, including lipids, proteins, and DNA. Oxidative stress is also a key trigger for apoptosis, or programmed cell death. Studies have demonstrated that this compound can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-9 and caspase-3.[7][8][9]

Other Toxicities
  • Immunotoxicity: this compound has been shown to impair immune function in various organisms.[10][11][12][13]

  • Neurotoxicity: Evidence suggests that this compound can be neurotoxic, potentially through the induction of oxidative stress and alteration of neurotransmitter systems.[7]

  • Endocrine Disruption: this compound has been identified as an endocrine-disrupting chemical, with studies showing effects on the reproductive system.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the toxicity of this compound and its metabolites.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a substance.

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The test substance is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. An increase in the number of revertant colonies compared to the control indicates mutagenic potential. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Detailed Protocol (Example for S. typhimurium TA98 and TA100):

  • Preparation of Bacterial Strains: Inoculate S. typhimurium strains TA98 and TA100 into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to achieve the desired final concentrations in the assay (e.g., 1, 10, 100, 500, 1000 µ g/plate ).

  • Metabolic Activation: Prepare the S9 mix containing S9 fraction, NADP+, and glucose-6-phosphate.

  • Plate Incorporation Method:

    • To a sterile tube, add 2 mL of molten top agar (B569324) (kept at 45°C).

    • Add 0.1 mL of the overnight bacterial culture.

    • Add 0.1 mL of the test compound dilution (or solvent control).

    • Add 0.5 mL of S9 mix or phosphate (B84403) buffer (for assays without metabolic activation).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, is considered a positive result.[9][14][15][16]

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.

Detailed Protocol (Alkaline Comet Assay for Human Cell Lines, e.g., HepG2):

  • Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a defined period (e.g., 4, 24 hours). Include a negative (vehicle) control and a positive control (e.g., H₂O₂).

  • Slide Preparation: Coat microscope slides with normal melting point agarose.

  • Cell Embedding: Harvest and resuspend the treated cells in low melting point agarose at 37°C. Pipette the cell suspension onto the pre-coated slides and cover with a coverslip. Allow the agarose to solidify on ice.

  • Lysis: Immerse the slides in cold lysis buffer (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply a voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides and neutralize them with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to quantify DNA damage (e.g., % DNA in the tail, tail length, tail moment).[17][18][19][20][21]

Cell Viability Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxicity of a substance by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Detailed Protocol (for HepG2 cells):

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. A decrease in absorbance indicates a reduction in cell viability.[1][6][22][23]

Experimental_Workflow_MTT start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate_attach Incubate overnight seed_cells->incubate_attach treat_cells Treat with this compound (various concentrations) incubate_attach->treat_cells incubate_treat Incubate for 24/48/72h treat_cells->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze Analyze data (% viability vs. control) read_absorbance->analyze end End analyze->end

Experimental workflow for a cell viability (MTT) assay.

Conclusion

This compound exhibits a complex toxicological profile characterized by a range of effects including immunotoxicity, neurotoxicity, and endocrine disruption, largely mediated through the activation of the AhR signaling pathway, induction of oxidative stress, and apoptosis. While this compound itself is considered weakly genotoxic and non-carcinogenic, its metabolism can lead to the formation of more reactive and potentially more toxic intermediates. A significant knowledge gap exists regarding the quantitative toxicity of these metabolites. The experimental protocols provided in this guide offer a framework for the continued investigation of the toxicological properties of this compound and its derivatives, which is essential for accurate risk assessment and informed decision-making in drug development and environmental health.

References

The Cornerstone of Steroids and Bile Acids: A Technical Guide to the Role of the Phenanthrene Nucleus in their Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetracyclic hydrocarbon phenanthrene forms a core structural component of the cyclopentanoperhydrothis compound nucleus, the fundamental scaffold of all steroids and bile acids. While not a direct biosynthetic precursor in vertebrates, the chemical architecture of this compound is central to the structure and function of these vital biological molecules. This technical guide elucidates the relationship between this compound and the synthesis of steroids and bile acids, clarifying its role in the context of both biological pathways and chemical synthesis. The focus will be on the chemical total synthesis of steroids where this compound derivatives serve as key starting materials or intermediates, providing detailed experimental protocols and quantitative data for seminal synthetic routes. This document will serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

The Biological Context: De Novo Synthesis from Acetyl-CoA

In vertebrates, the biosynthesis of steroids and bile acids does not commence from this compound. Instead, it is a complex enzymatic cascade that begins with the simple two-carbon unit, acetyl-CoA.[1] Through the mevalonate (B85504) pathway, acetyl-CoA is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then assembled into the 30-carbon acyclic hydrocarbon, squalene (B77637).[1]

A critical cyclization step, catalyzed by squalene epoxidase and oxidosqualene cyclase, transforms squalene into lanosterol, the first steroidal precursor.[1] Lanosterol, with its fully formed cyclopentanoperhydrothis compound nucleus, is then enzymatically modified to produce cholesterol. Cholesterol serves as the central hub from which all other steroids and bile acids are derived through a series of hydroxylations, oxidations, and side-chain cleavages.[2]

Key takeaway: this compound is a structural subunit of the final steroid molecule, but it is not the starting point for its biological construction in animals. The cyclopentanoperhydrothis compound ring system is assembled de novo from smaller building blocks.

The Chemical Synthesis Context: this compound as a Synthetic Precursor

In the realm of organic chemistry, the total synthesis of complex natural products like steroids has been a monumental achievement. In this arena, this compound and its derivatives have played a pivotal role as starting materials and key intermediates for constructing the steroid nucleus. The seminal total synthesis of the estrogenic steroid equilenin (B1671562) by Bachmann, Cole, and Wilds in 1940 stands as a landmark example, demonstrating how the pre-existing this compound framework can be elaborated to afford the complete steroidal structure.[3]

The Bachmann Total Synthesis of Equilenin

The first total synthesis of a steroid, equilenin, was a landmark in organic chemistry.[3] The strategy hinged on using a pre-formed this compound derivative as the foundation for the A, B, and C rings of the steroid.

Experimental Workflow for the Bachmann Synthesis of Equilenin

Bachmann_Synthesis Cleves_acid 1,6-Cleve's Acid Butenandts_ketone Butenandt's Ketone (7-methoxy-1,2,3,4-tetrahydrophenanthren-1-one) Cleves_acid->Butenandts_ketone Multi-step preparation Claisen_intermediate Claisen Condensation Product Butenandts_ketone->Claisen_intermediate Claisen Condensation Reformatsky_intermediate Reformatsky Reaction Product Claisen_intermediate->Reformatsky_intermediate Reformatsky Reaction Arndt_Eistert_intermediate Arndt-Eistert Homologation Product Reformatsky_intermediate->Arndt_Eistert_intermediate Arndt-Eistert Reaction Dieckmann_intermediate Dieckmann Condensation Product Arndt_Eistert_intermediate->Dieckmann_intermediate Dieckmann Condensation Equilenin Equilenin Dieckmann_intermediate->Equilenin Final transformations

Caption: Bachmann's convergent synthesis of equilenin.

Detailed Experimental Protocols for the Bachmann Synthesis of Equilenin

The synthesis begins with the preparation of Butenandt's ketone, a tetrahydrophenanthrenone derivative, from 1,6-Cleve's acid (a naphthylamine sulfonic acid). The subsequent steps then build the D-ring onto this ABC-ring precursor.

StepReactionKey Reagents and ConditionsProductYield (%)
1Claisen CondensationButenandt's ketone, methyl oxalate, sodium methoxideKeto-ester intermediate-
2Reformatsky ReactionZinc, methyl bromoacetateHydroxy-ester intermediate-
3Arndt-Eistert HomologationThionyl chloride, diazomethane, silver oxideHomologated ester-
4Dieckmann CondensationSodium methoxideβ-keto ester (D-ring formed)-
5Hydrolysis and DecarboxylationAcid or baseEquilenin2.7 (overall from Cleve's acid)

Note: The original 1940 publication by Bachmann, Cole, and Wilds provides extensive experimental details for each step.[3] Due to the age of the publication, specific yields for each individual step are not always clearly reported in modern formats. The overall yield of 2.7% from the starting material, Cleve's acid, over approximately 20 steps highlights the arduous nature of this pioneering work.

Diels-Alder Strategies for Steroid Synthesis

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been extensively employed in the synthesis of steroids. This pericyclic reaction allows for the construction of the B or C rings of the steroid nucleus with high stereocontrol. In many of these strategies, a diene containing a pre-formed ring system (analogous to a portion of the this compound structure) reacts with a dienophile to build the adjacent ring.

Generalized Diels-Alder Approach to Steroid Ring Construction

Diels_Alder_Steroid Diene Diene (e.g., vinylnaphthalene derivative) Cycloadduct Diels-Alder Adduct (Tetracyclic Intermediate) Diene->Cycloadduct Dienophile Dienophile (e.g., quinone) Dienophile->Cycloadduct Steroid Steroid Nucleus Cycloadduct->Steroid Further transformations

Caption: Diels-Alder reaction for steroid synthesis.

Representative Experimental Protocol for a Diels-Alder Reaction in Steroid Synthesis

This protocol is a generalized example based on common procedures for Diels-Alder reactions used in steroid synthesis.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the diene (e.g., a substituted 1-vinyl-3,4-dihydronaphthalene, 1.0 eq) in a suitable solvent (e.g., toluene (B28343) or xylene).

  • Addition of Dienophile: Add the dienophile (e.g., 2,6-dimethyl-1,4-benzoquinone, 1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford the pure Diels-Alder adduct.

Quantitative Data for a Representative Diels-Alder Reaction:

DieneDienophileSolventTemperature (°C)Time (h)ProductYield (%)
6-methoxy-1-vinyl-3,4-dihydronaphthalene2,6-dimethyl-p-benzoquinoneToluene11024Tetracyclic adduct~70-80

The Role of this compound in Bile Acid Synthesis

Similar to steroids, bile acids are derivatives of the cyclopentanoperhydrothis compound nucleus and are synthesized biologically from cholesterol in the liver. The primary bile acids, cholic acid and chenodeoxycholic acid, are formed through a series of enzymatic hydroxylations and side-chain oxidation of cholesterol.

From a chemical synthesis perspective, the strategies for constructing the core steroid nucleus are also applicable to the synthesis of bile acids. A synthetic route that establishes the tetracyclic this compound-based framework can be adapted to introduce the specific functional groups and the carboxylic acid side chain characteristic of bile acids.

Conclusion

The this compound moiety is an integral structural component of all steroids and bile acids, defining their characteristic tetracyclic ring system. While biological synthesis proceeds de novo from acetyl-CoA, the chemical synthesis of these complex molecules has often relied on the use of this compound derivatives as foundational building blocks. The pioneering total synthesis of equilenin by Bachmann and the versatile Diels-Alder strategies underscore the importance of the this compound framework in synthetic approaches to this vital class of natural products. For researchers in drug development, understanding these synthetic pathways provides a powerful toolkit for the creation of novel steroid and bile acid analogues with tailored therapeutic properties. The detailed experimental approaches outlined in this guide serve as a testament to the ingenuity of synthetic organic chemistry and provide a foundation for future innovations in the field.

References

Phenanthrene's Luminescence: A Technical Guide to its Fluorescent Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, is a molecule of significant interest due to its intrinsic fluorescent properties.[1][2] This technical guide provides an in-depth exploration of the core photophysical characteristics of this compound, details common experimental methodologies, and surveys its diverse applications, ranging from environmental sensing to the development of sophisticated biological probes.

Core Fluorescent Properties of this compound

This compound's fluorescence arises from the π-electron system of its aromatic rings. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited singlet state. It then relaxes back to the ground state, in part by emitting a photon of lower energy (longer wavelength), a process known as fluorescence.[3] Solutions of this compound typically exhibit a characteristic blue fluorescence.[2]

1.1. Excitation and Emission Spectra

This compound possesses multiple absorption bands in the UV region. The primary excitation peak is often cited around 275 nm, with another significant absorption band at approximately 295 nm.[4][5] The fluorescence emission spectrum is characterized by distinct peaks, with a prominent maximum typically observed around 365 nm.[6][7] However, the exact positions of excitation and emission maxima can vary depending on the solvent and local environment. For instance, in water, excitation at 250 nm results in emission peaks at 350 nm and 365 nm.[6][7] In soil samples, characteristic emission peaks have been identified at 387.0 nm, 407.0 nm, 432.0 nm, and 456.0 nm.[3] The difference between the excitation and emission maxima, known as the Stokes shift, is notably large for this compound, often around 90 nm.[4]

1.2. Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This compound's quantum yield is sensitive to its environment and any molecular modifications. In ethanol, its quantum yield is reported as 0.125, while a study measuring it at 25°C and 1 mg/L concentration found a value of 4.94 ± 0.12%.[8][9] Other reports suggest a weaker fluorescence, with a quantum yield of approximately 0.05.[5]

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. For this compound, a fluorescence lifetime of approximately 14.9 ns has been measured at a concentration of 5 mg/L with an excitation wavelength of 254.5 nm.[8] This lifetime can be significantly influenced by interactions with its surroundings; for example, the lifetime is shorter when this compound is sorbed onto a silica (B1680970) surface compared to when it is in an aqueous solution, indicating strong interaction with surface hydroxyl groups.[10]

1.3. Summary of Quantitative Fluorescent Properties

The following table summarizes the key quantitative fluorescent properties of this compound as reported in the literature.

PropertyValueConditions / SolventReference
Excitation Maxima (λex) 250 nmWater[6][7]
252 nmCyclohexane (B81311)[9]
275 nmGeneral[4]
292 nmGeneral[8]
295 nmGeneral[5]
Emission Maxima (λem) 350 nm, 365 nmWater (λex = 250 nm)[6][7]
365 nmGeneral (λex = 275 nm)
409 nm, 430 nmIn soil[11]
Stokes Shift 90 nm(λex = 275 nm, λem = 365 nm)[4]
182 nmIn a specific fluorescent probe[12]
Fluorescence Quantum Yield (Φf) 0.125Ethanol[9]
4.94 ± 0.12 %1 mg/L concentration at 25 °C[8]
0.05General[5]
Fluorescence Lifetime (τf) 14.9 ns5 mg/L concentration (λex = 254.5 nm)[8]

Experimental Protocols

2.1. General Protocol for Measuring this compound Fluorescence

This protocol outlines the fundamental steps for acquiring the fluorescence excitation and emission spectra of this compound in a solvent.

  • Reagent and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1x10⁻³ M) in a suitable, spectroscopy-grade solvent (e.g., cyclohexane, ethanol, acetonitrile). This compound is soluble in most low-polarity organic solvents.[1]

    • From the stock solution, prepare a dilute working solution (e.g., 1x10⁻⁵ M to 1x10⁻⁶ M) to avoid inner filter effects.

    • Prepare a "blank" sample containing only the pure solvent.

  • Instrumentation Setup (Spectrofluorometer):

    • Turn on the instrument's light source (typically a Xenon arc lamp) and allow it to stabilize.

    • Place the blank sample in the cuvette holder.

    • Set the excitation and emission monochromators to appropriate starting wavelengths. For this compound, a good starting point is λex = 270 nm and scanning emission from 300 nm to 500 nm.

    • Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm for both).

    • Perform a blank subtraction scan to account for solvent Raman scattering and other background signals.

  • Data Acquisition:

    • Emission Spectrum: Replace the blank with the this compound sample cuvette. Set a fixed excitation wavelength (e.g., 275 nm) and scan the emission monochromator across the desired range (e.g., 300-500 nm).

    • Excitation Spectrum: Set a fixed emission wavelength corresponding to a known emission peak (e.g., 365 nm) and scan the excitation monochromator across the desired range (e.g., 220-320 nm).

  • Data Analysis:

    • The resulting spectra should be corrected for the instrument's lamp profile and detector response if absolute measurements are required.

    • Identify the wavelengths of maximum intensity for both excitation and emission spectra.

2.2. Protocol for a Fluorescence Quenching Experiment

Fluorescence quenching studies are used to investigate the interaction between a fluorophore (this compound) and a quencher molecule.[13] This process leads to a decrease in fluorescence intensity.[13]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a chosen solvent at a constant concentration (e.g., 1x10⁻⁵ M).

    • Prepare a high-concentration stock solution of the quencher (e.g., nitromethane, carbon tetrachloride) in the same solvent.[14]

  • Titration and Measurement:

    • Prepare a series of samples in cuvettes. Each cuvette should contain the same volume and concentration of the this compound solution.

    • Add increasing volumes of the quencher stock solution to the cuvettes to create a series of samples with varying quencher concentrations. Ensure the total volume is kept constant by adding pure solvent if necessary.

    • Measure the fluorescence intensity (F) of each sample at the emission maximum of this compound, using a fixed excitation wavelength. Also, measure the intensity of the this compound solution with no quencher (F₀).

  • Data Analysis (Stern-Volmer Analysis):

    • Plot F₀/F versus the quencher concentration [Q].

    • According to the Stern-Volmer equation (F₀/F = 1 + Ksv[Q]), the plot should be linear for dynamic quenching.

    • The slope of the line gives the Stern-Volmer quenching constant (Ksv), which quantifies the efficiency of the quenching process.

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Dilute Working Solution prep_stock->prep_work inst_blank Run Solvent Blank (Background Correction) prep_work->inst_blank prep_blank Prepare Solvent Blank inst_setup Spectrofluorometer Stabilization inst_setup->inst_blank acq_em Acquire Emission Spectrum (Fixed Excitation λ) inst_blank->acq_em acq_ex Acquire Excitation Spectrum (Fixed Emission λ) inst_blank->acq_ex analysis Identify λmax (Ex & Em) Determine Stokes Shift acq_em->analysis acq_ex->analysis

turn_on_sensor cluster_off Fluorescence 'OFF' State cluster_on Fluorescence 'ON' State probe_off This compound-based Probe (PIA(OH)-Py) quenched Fluorescence Quenched (ESIPT / AIE) probe_off->quenched Weak Emission ion Cu²⁺ Ion probe_off->ion + Cu²⁺ probe_on Probe-Cu²⁺ Complex (Chelation) fluorescent Strong Green Fluorescence probe_on->fluorescent Strong Emission (CHEF) ion->probe_on

Applications of this compound Fluorescence

The unique photophysical properties of this compound make it a versatile tool in various scientific fields.

4.1. Environmental Monitoring

Fluorescence spectroscopy is a rapid, sensitive, and efficient method for detecting PAHs, which are widespread environmental pollutants.[6][7]

  • Water Analysis: this compound and its isomer anthracene (B1667546) can be distinguished in water samples using fluorescence excitation-emission matrices (EEMs), allowing for the characterization of trace PAH contamination.[6][7]

  • Soil Contamination: Direct fluorescence spectroscopy has been successfully applied to the quantitative analysis of this compound in soil.[11][15][16][17] By establishing standard curves based on fluorescence intensity at characteristic wavelengths, this technique provides a feasible method for real-time, in-situ monitoring of soil pollutants.[11]

4.2. Fluorescent Probes and Sensors

The this compound scaffold is an excellent building block for designing fluorescent probes due to its stable and predictable fluorescence.

  • Ion Detection: A novel sensor based on a this compound-imidazole-phenol structure has been developed for the "turn-on" detection of Cu²⁺ ions.[12] In the absence of Cu²⁺, the probe's fluorescence is weak. Upon chelation with Cu²⁺, a strong green fluorescence is emitted due to mechanisms like Chelation-Enhanced Fluorescence (CHEF), making it useful for detecting copper in biological and environmental samples.[12]

  • pH Sensing: this compound has been incorporated into a dyad with rhodamine to create a ratiometric, pH-responsive fluorescent probe. The this compound moiety acts as a stable internal reference, while the rhodamine unit's fluorescence switches on in acidic conditions, allowing for precise pH measurements.

  • Photoactivatable Probes: this compound derivatives have been designed as photoactivatable fluorescent probes (PFPs).[18] These molecules are initially non-fluorescent but can be "switched on" by UV light, which cleaves a quenching group and restores this compound's native fluorescence. This property is highly valuable for high-resolution live-cell imaging.[18]

  • DNA Probes: When synthesized as a nucleoside analogue, this compound can be incorporated into DNA oligonucleotides.[19] Its fluorescence properties within the DNA structure make it a useful reporter group for probing nucleic acid structure, dynamics, and interactions.[19]

4.3. Probing Physicochemical Processes

  • Fluorescence Quenching Studies: this compound is frequently used as a model fluorophore to study quenching mechanisms.[14] By observing how its fluorescence is quenched by molecules like oxygen or carbon tetrachloride, researchers can gain insights into diffusion-controlled reactions, collisional dynamics, and the formation of ground-state complexes.[14][20][21]

  • Pollutant Transport: As a fluorescent probe, this compound helps in studying the impact of colloids on the transport of pollutants in groundwater.[22] Its partitioning behavior between the aqueous phase and organic carbon on colloids can be monitored via its fluorescence, providing a direct assessment of colloid-enhanced pollutant mobility.[22]

4.4. Other Applications

  • Scintillators: Due to its ability to fluoresce under UV light, this compound can be used in scintillators, which are materials that emit light when excited by ionizing radiation.[1]

References

Phenanthrene Derivatives in Medicinal Chemistry: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its rigid, planar structure is a key feature in a variety of natural products and synthetic molecules that exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the therapeutic applications of this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Therapeutic Applications of this compound Derivatives

This compound derivatives have been extensively investigated for their potential in treating a range of diseases. Their biological activity is largely attributed to the ability of the planar this compound ring system to intercalate with DNA, as well as their capacity to interact with various protein targets, thereby modulating critical cellular signaling pathways.

Anticancer Activity

A significant body of research has highlighted the potent cytotoxic effects of this compound derivatives against a multitude of cancer cell lines. Naturally occurring phenanthrenes, such as those isolated from orchids of the Dendrobium genus, and synthetic analogs have demonstrated promising anticancer activity. The primary mechanisms include DNA intercalation, induction of apoptosis, and cell cycle arrest.

Phenanthroindolizidine and phenanthroquinolizidine alkaloids, a class of this compound-containing natural products, are particularly noteworthy for their exceptionally potent antitumor activity[1]. Synthetic derivatives have been developed to optimize efficacy and reduce toxicity. For instance, this compound-based tylophorine (B1682047) derivatives (PBTs) have shown significant cytotoxic activity against lung carcinoma cells[2].

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. This compound derivatives have emerged as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins. Many phenanthrenes exert these effects by suppressing key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway[3]. Compounds isolated from Dendrobium denneanum have been shown to inhibit NO production in lipopolysaccharide (LPS)-activated macrophages with IC50 values ranging from 0.7 to 41.5 μM[3].

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. This compound derivatives have demonstrated activity against a range of pathogenic bacteria and fungi. Their planar structure allows for interaction with bacterial cell membranes, leading to membrane disruption and bacterial lysis[4]. For instance, the this compound derivative Blestriacin has been shown to be effective against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological data for representative this compound derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 ValueReference
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateCaco-2 (Colon)MTT0.97 µg/mL[5]
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateHep-2 (Epithelial)MTT2.81 µg/mL[5]
(Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dioneHCT-116 (Colon)MTT0.985 µM[6]
Ephemeranthoquinone BHL-60 (Leukemia)MTT2.8 µM[7][8]
N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinolH460 (Lung)MTT6.1 µM[2]
N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinolH460 (Lung)MTT11.6 µM[2]
This compound Derivative 4c (from Luzula sylvatica)THP-1 (Leukemia)Resazurin3 µM[9]
This compound Derivative 6 (from Luzula sylvatica)THP-1 (Leukemia)Resazurin6 µM[9]
This compound Derivative 7 (from Luzula sylvatica)THP-1 (Leukemia)Resazurin5 µM[9]

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

Compound/DerivativeCell LineAssayIC50 Value (µM)Reference
Phenanthrenes from Dendrobium denneanumRAW264.7NO Production Inhibition0.7 - 41.5[3]
Compound 11 (Synthetic this compound Analog)RAW264.7NO Production Inhibition5.05
Compound 17 (Synthetic this compound Analog)RAW264.7NO Production Inhibition20.31
Compound 10 (Synthetic this compound Analog)RAW264.7NO Production Inhibition37.26

Table 3: Antimicrobial Activity of Selected this compound Derivatives

Compound/DerivativeMicroorganismMIC ValueReference
BlestriacinStaphylococcus aureus (MRSA)2 - 8 µg/mL
Dehydrojuncuenin BStaphylococcus aureus (MRSA)15.1 µM
Juncuenin DStaphylococcus aureus (MRSA)12.5 µg/mL
Ephemeranthoquinone BBacillus subtilis4.88 µM[7]
3-acetyl this compound analogue of norfloxacinE. coliMore effective than norfloxacin[10]
3-acetyl this compound analogue of norfloxacinK. pneumoniaMore effective than norfloxacin[10]

Key Signaling Pathways in this compound Derivative Activity

This compound derivatives exert their biological effects by modulating key cellular signaling pathways. Their anticancer and anti-inflammatory activities are often linked to the inhibition of the PI3K/Akt and NF-κB pathways, which are critical for cell survival, proliferation, and inflammation.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Several this compound derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells. For example, the this compound-based tylophorine derivative, PBT-1, has been shown to suppress Akt activation[7][9]. This inhibition prevents the downstream signaling that would normally suppress apoptosis, thereby promoting cancer cell death.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt pAkt p-Akt (Active) Apoptosis Apoptosis pAkt->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation pAkt->CellSurvival This compound This compound Derivative This compound->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response and also plays a significant role in cancer cell survival and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. This compound derivatives have been shown to inhibit this pathway at multiple levels, including preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit[3].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB pIkBa p-IκBα Gene Gene Transcription (Inflammation, Survival) NFkB->Gene Nuclear Translocation Cytoplasm Cytoplasm Nucleus Nucleus Degradation Proteasomal Degradation pIkBa->Degradation This compound This compound Derivative This compound->IkBa Prevents Degradation This compound->NFkB Blocks Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used to evaluate their activity.

Synthesis of Denbinobin

Denbinobin is a naturally occurring phenanthrenequinone (B147406) with significant cytotoxic activity. The following is a multi-step synthesis protocol.

Step 1: Perkin Condensation and Esterification

Step 2: Oxidative Cyclization

  • The stilbene ester is treated with an oxidizing agent such as iron(III) chloride (FeCl3) in a suitable solvent (e.g., dichloromethane) to induce cyclization and formation of the this compound core.

  • The reaction mixture is worked up and the crude product is purified by column chromatography to yield the this compound ester.

Step 3: Hydrolysis

  • The ester group of the this compound is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent (e.g., methanol).

  • The reaction is acidified to precipitate the carboxylic acid, which is then filtered and dried.

Step 4: Decarboxylation and Oxidation

  • The this compound carboxylic acid is subjected to decarboxylation, which can be achieved by heating in a high-boiling solvent such as quinoline (B57606) with a copper catalyst.

  • The resulting this compound is then oxidized to the corresponding 1,4-phenanthrenequinone (denbinobin) using an oxidizing agent like Fremy's salt (potassium nitrosodisulfonate) or silver(I) oxide with nitric acid.

  • The final product, denbinobin, is purified by recrystallization or column chromatography.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Anti-inflammatory Evaluation: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control). Incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: The amount of nitrite in the samples is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in the cells.

  • Data Analysis: The resulting data is displayed as a histogram, where the x-axis represents the DNA content (fluorescence intensity) and the y-axis represents the cell count. The populations of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, particularly in the areas of oncology and inflammation, make them attractive candidates for further drug development. The synthetic tractability of the this compound scaffold allows for the generation of extensive libraries of analogs for structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the vast chemical space of this compound derivatives, elucidate their detailed mechanisms of action, and advance the most promising candidates through preclinical and clinical development.

References

The Dawn of Phenanthrene: A Technical Chronicle of its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery and initial characterization of phenanthrene, a foundational polycyclic aromatic hydrocarbon. By examining the seminal works of the 19th-century chemists who first isolated and identified this compound, we provide a detailed account of the early experimental protocols and analytical methods that laid the groundwork for our modern understanding of this important molecule.

The Independent Discovery of a New Hydrocarbon

In 1872, the scientific community was introduced to a new hydrocarbon isolated from the complex mixture of coal tar. This discovery was made independently by two groups of German chemists: Carl Graebe, and Rudolf Fittig with his student Eugen Ostermayer.[1] Both teams reported their findings in the Berichte der deutschen chemischen Gesellschaft. Fittig, in a letter to Graebe, proposed the name "this compound" to reflect its relationship to both phenyl and anthracene (B1667546), a name that was quickly adopted.[1]

Isolation from Coal Tar: The Early Protocol

This compound was extracted from the "anthracene oil" fraction of coal tar, which is the portion that distills at higher temperatures.[1] While the precise, scaled-up industrial methods of the 1870s are not fully documented in the initial discovery papers, the general laboratory procedure would have involved the following steps:

Experimental Protocol: Fractional Distillation of Coal Tar (circa 1872)
  • Initial Distillation: Crude coal tar was subjected to fractional distillation. The fraction boiling above 270°C, known as "anthracene oil" or "green oil," was collected. This fraction is rich in anthracene and its isomer, this compound.

  • Cooling and Crystallization: The collected anthracene oil was allowed to cool. Upon cooling, a mixture of solid hydrocarbons, including anthracene and this compound, would crystallize.

  • Pressing: The solid mass was then pressed to remove the remaining liquid oils.

  • Purification by Recrystallization: The pressed solid cake, a mixture of anthracene and this compound, was then subjected to further purification. This was typically achieved by recrystallization from solvents such as coal tar naphtha or ethanol. Due to differences in solubility, this process allowed for the partial separation of the two isomers.

Elucidating the Chemical Formula: Elemental Analysis

To determine the elemental composition of the newly discovered hydrocarbon, chemists of the era relied on combustion analysis, a technique perfected by Justus von Liebig.

Experimental Protocol: Elemental Analysis of this compound (Liebig's Method)
  • Sample Preparation: A precisely weighed sample of purified this compound was placed in a combustion tube with a strong oxidizing agent, typically copper(II) oxide.

  • Combustion: The tube was heated in a furnace, causing the complete combustion of the organic compound into carbon dioxide (CO₂) and water (H₂O).

  • Absorption and Measurement: The gaseous products were passed through a series of absorption tubes. A tube containing a desiccant (e.g., anhydrous calcium chloride) absorbed the water, and a subsequent tube containing a strong base (e.g., potassium hydroxide (B78521) solution) absorbed the carbon dioxide.

  • Calculation: By measuring the increase in mass of the absorption tubes, the masses of water and carbon dioxide produced were determined. From these values, the percentages of hydrogen and carbon in the original sample were calculated, leading to the empirical formula and ultimately the molecular formula of C₁₄H₁₀.

Quantitative Data from Early Analyses
ElementTheoretical Percentage in C₁₄H₁₀
Carbon (C)94.34%
Hydrogen (H)5.66%

Unraveling the Structure: Oxidation and Synthesis

The determination of this compound's structure was a pivotal achievement, relying on chemical degradation and synthesis.

Fittig and Ostermayer's Oxidation Pathway

Fittig and Ostermayer ingeniously deduced the angular arrangement of the three benzene (B151609) rings through a two-step oxidation process.[1]

  • Oxidation to Phenanthrenequinone (B147406): this compound was treated with a strong oxidizing agent, such as chromic acid in acetic acid. This reaction selectively oxidized the central ring at the 9 and 10 positions, yielding phenanthrenequinone.

  • Further Oxidation to Diphenic Acid: The resulting phenanthrenequinone was then subjected to further oxidation, which cleaved the central ring to form diphenic acid (diphenyl-2,2'-dicarboxylic acid). The identification of diphenic acid, with its two phenyl groups, was crucial evidence for the angular fusion of the benzene rings in the parent molecule.

Fittig and Ostermayer's structural elucidation pathway for this compound.
Graebe's Confirmation by Synthesis

Carl Graebe provided definitive proof of the structure of this compound through its synthesis from stilbene (B7821643).[1]

  • Starting Material: The synthesis began with stilbene (1,2-diphenylethylene).

  • Cyclization and Dehydrogenation: While the exact reagents and conditions used by Graebe in his initial synthesis are not detailed in readily available sources, the general principle involves the intramolecular cyclization of stilbene, followed by dehydrogenation to form the stable aromatic this compound ring system. This was a landmark achievement in the confirmation of the structure of a polycyclic aromatic hydrocarbon.

Graebe's synthetic route to confirm the structure of this compound.

Early Characterization of Physical Properties

The initial characterization of this compound also involved the determination of its key physical properties, which were essential for its identification and purity assessment.

PropertyReported Value (circa 1872)Modern Accepted Value
Melting Point~100 °C101 °C[1]
Boiling Point>300 °C340 °C[1]
AppearanceColorless, crystalline solid with a faint blue fluorescenceColorless, crystalline solid with a blue fluorescence[2]
SolubilitySoluble in hot alcohol and benzene; sparingly soluble in cold alcoholSoluble in many organic solvents; very slightly soluble in water[1][2]

Conclusion

The discovery and characterization of this compound in the 1870s stand as a testament to the ingenuity and analytical prowess of early organic chemists. Through a combination of meticulous isolation from a complex natural source, precise elemental analysis, and elegant structural elucidation via degradation and synthesis, the foundational knowledge of this important polycyclic aromatic hydrocarbon was established. These pioneering efforts not only introduced a new compound to the world of chemistry but also helped to solidify the principles of structural theory that continue to guide modern chemical research and drug development.

References

Methodological & Application

Application Note: Analysis of Phenanthrene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings. It is a persistent environmental pollutant often resulting from the incomplete combustion of organic materials, such as fossil fuels.[1] Due to its potential carcinogenicity and widespread presence in air, water, soil, and food, this compound is listed as a priority pollutant by the U.S. Environmental Protection Agency (EPA).[2] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective analytical technique ideal for the identification and quantification of this compound and its metabolites in various complex matrices.[3] This document provides detailed protocols and application data for the analysis of this compound using GC-MS.

Experimental Workflow

The general workflow for this compound analysis by GC-MS involves sample collection, extraction and cleanup, instrumental analysis, and data processing. Each step is critical for achieving accurate and reproducible results.

GCMS_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Water, Soil, Tissue, Food) Extraction Extraction (LLE, SPE, QuEChERS) Sample_Collection->Extraction Cleanup Clean-up & Concentration (dSPE, Evaporation) Extraction->Cleanup GC_Separation GC Separation (Capillary Column) Cleanup->GC_Separation MS_Detection MS Detection (Ionization & SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Confirmation) MS_Detection->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: A schematic of the GC-MS workflow for this compound analysis.

Sample Preparation Protocols

The choice of sample preparation technique is matrix-dependent. The goal is to efficiently extract this compound while minimizing interferences.

Protocol 1.1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for extracting PAHs from aqueous matrices like river or bottled water.[4][5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[4]

  • Sample Loading: Load 100 mL to 1 L of the water sample (modified with 10% methanol) through the cartridge at a flow rate of approximately 20 mL/min.[4][5]

  • Washing: Wash the cartridge with a small volume of ultrapure water to remove polar impurities.

  • Drying: Dry the cartridge thoroughly using a stream of pure nitrogen.[4]

  • Elution: Elute the trapped analytes with a suitable organic solvent. A mixture of acetone (B3395972) and tetrahydrofuran (B95107) (THF) (1:1, v/v) is effective.[5]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.[5]

Protocol 1.2: QuEChERS Method for Food Samples (e.g., Meat, Fish)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely used for food matrices.[6][7]

  • Sample Homogenization: Weigh approximately 2-15 g of the homogenized sample into a 50 mL centrifuge tube.[7][8]

  • Internal Standard Spiking: Spike the sample with a deuterated internal standard, such as this compound-d10, and allow it to equilibrate.[7][9]

  • Extraction: Add 15 mL of acetonitrile (B52724), and shake or vortex vigorously for 1 minute.[8]

  • Salting-Out: Add QuEChERS extraction salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation. Shake vigorously for another minute.[7][8]

  • Centrifugation: Centrifuge the tube at ~4000 rpm for 5 minutes to separate the acetonitrile layer.[8]

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing magnesium sulfate and a sorbent (e.g., PSA) to remove interferences like fatty acids. Vortex and centrifuge again.

  • Final Extract: The resulting supernatant is ready for direct GC-MS analysis or can be concentrated further if necessary.

GC-MS Instrumentation and Parameters

Proper setup of the GC-MS system is crucial for achieving good chromatographic separation and sensitive detection. The parameters below are typical starting points and may require optimization.

Table 1: Typical GC-MS Instrument Conditions
ParameterSettingReference
Gas Chromatograph (GC)
ColumnDB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[9][10]
Carrier GasHelium or Hydrogen at a constant flow of ~1.0-1.5 mL/min[3][11]
Inlet ModeSplitless[9]
Injection Volume1 µL[9]
Injector Temperature250-320 °C[10][12]
Oven ProgramInitial 70°C (2 min), ramp at 8°C/min to 300°C (hold 10 min)[13]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eV[9][10]
Acquisition ModeSelected Ion Monitoring (SIM)[3][9][12]
Ion Source Temperature230-320 °C[10][14]
Transfer Line Temp.280-320 °C[12][14]
Solvent Delay3-5 minutes[3]

Data Analysis and Quantification

This compound is identified based on its retention time and the presence of characteristic ions. Quantification is typically performed using an internal standard method to correct for matrix effects and variations in sample preparation.

Table 2: Key Mass Spectrometric Ions for this compound Analysis
CompoundRoleQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Reference
This compoundTarget Analyte178179, 176[3]
This compound-d10Internal Standard188186, 189[3][9]

A calibration curve is constructed by analyzing standards at multiple concentration levels and plotting the peak area ratio of the analyte to the internal standard against the concentration. The linearity of the method is confirmed by a coefficient of determination (R²) value greater than 0.99.[6][14]

Logical Relationships in Sample Preparation

The selection of a sample preparation method is logically dependent on the sample matrix and the desired analytical outcome, such as the removal of specific interferences.

Sample_Prep_Logic Logical Flow for Sample Preparation Method Selection Matrix Sample Matrix Aqueous Aqueous (Water) Matrix->Aqueous Low Solids Solid_Enviro Solid Environmental (Soil, Sediment) Matrix->Solid_Enviro High Solids Food_Bio Food / Biological (High Fat/Protein) Matrix->Food_Bio Complex SPE Solid-Phase Extraction (SPE) Aqueous->SPE ASE Accelerated Solvent Extraction (ASE) Solid_Enviro->ASE QuEChERS QuEChERS Food_Bio->QuEChERS Outcome_SPE Outcome: Good for clean matrices, pre-concentration SPE->Outcome_SPE Outcome_ASE Outcome: Automated, efficient for solid matrices ASE->Outcome_ASE Outcome_QuEChERS Outcome: Fast, effective for complex matrices (fat, pigments) QuEChERS->Outcome_QuEChERS

Caption: Decision logic for choosing a sample preparation technique.

Performance Characteristics

The presented methods provide excellent sensitivity and reproducibility for the analysis of this compound.

Table 3: Summary of Method Performance Data
ParameterMatrixValueReference
Limit of Detection (LOD) Food0.006 - 0.035 µg/kg[6][15]
Infant Food0.019 - 0.036 µg/kg[16]
Water20.0 - 52.0 ng/L[5]
Limit of Quantitation (LOQ) Food0.019 - 0.133 µg/kg[6][15]
Infant Food0.06 - 0.11 µg/kg[16]
Linearity (R²) Various> 0.99[6]
Food0.991 - 0.999
Standards> 0.999[12]
Recovery (%) Food (spiked)86.3 - 109.6%[6][15]
Smoked Meat74 - 117%[7]
Water81 - 135%[5]

Conclusion

Gas chromatography-mass spectrometry offers a robust, sensitive, and reliable platform for the quantitative analysis of this compound in a wide variety of sample matrices. By selecting an appropriate sample preparation protocol, such as SPE for water or QuEChERS for food, and optimizing GC-MS parameters, researchers can achieve low detection limits and high accuracy.[4][6] The use of Selected Ion Monitoring (SIM) mode significantly enhances sensitivity, making it possible to quantify this compound at trace levels relevant for environmental monitoring and food safety assessment.[3]

References

Application Note: Quantification of Phenanthrene using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the sensitive and selective quantification of phenanthrene in various matrices using High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD). This compound, a polycyclic aromatic hydrocarbon (PAH), is a common environmental pollutant and its accurate measurement is crucial for environmental monitoring and toxicological studies. The inherent fluorescence of this compound allows for highly specific detection with low limits of detection. This document details the required instrumentation, reagents, sample preparation procedures, and chromatographic conditions. Additionally, it presents a summary of quantitative performance data and visual workflows to guide researchers, scientists, and drug development professionals in the successful implementation of this analytical method.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1] this compound is a three-ring PAH that is commonly found in the environment as a result of incomplete combustion of organic materials.[2] Accurate and sensitive quantification of this compound is essential for assessing environmental contamination and human exposure.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures. When coupled with a fluorescence detector (FLD), it offers exceptional selectivity and sensitivity for the analysis of fluorescent compounds like this compound.[2][3] The principle of fluorescence detection involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. This process is highly specific to the molecular structure of the analyte, minimizing interference from non-fluorescent matrix components.

This application note outlines a detailed protocol for the quantification of this compound using HPLC-FLD. The method is applicable to a variety of sample matrices with appropriate sample preparation.

Principle of Fluorescence Detection for this compound

This compound exhibits native fluorescence, a property that is exploited for its sensitive detection. The process begins when a this compound molecule absorbs a photon of light at its excitation wavelength, causing an electron to move to a higher energy singlet state (S1). The molecule then rapidly loses some energy through non-radiative processes, such as vibrational relaxation. Subsequently, the electron returns to the ground state (S0) through the emission of a photon. The emitted photon has lower energy (longer wavelength) than the absorbed photon, and this emitted light is what is measured by the fluorescence detector.[4][5]

This compound has a characteristic excitation maximum at approximately 275 nm and an emission maximum at around 365 nm.[6][7] By setting the fluorescence detector to these specific wavelengths, high selectivity for this compound can be achieved.

G Principle of Fluorescence Detection for this compound cluster_0 This compound Molecule Ground_State Ground State (S0) Excitation Excitation (Absorption of Light at ~275 nm) Ground_State->Excitation Excited_State Excited Singlet State (S1) Vibrational_Relaxation Vibrational Relaxation (Non-radiative) Excited_State->Vibrational_Relaxation Excitation->Excited_State Fluorescence Fluorescence Emission (at ~365 nm) Vibrational_Relaxation->Fluorescence Fluorescence->Ground_State Detector Fluorescence Detector Fluorescence->Detector

Caption: Principle of Fluorescence Detection for this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Methanol (B129727) (HPLC grade).

  • Standards: this compound standard (analytical grade).

  • Columns: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 3 µm particle size).[8] Specialized PAH columns are also available.[9][10]

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or Florisil), QuEChERS kits, or appropriate liquid-liquid extraction solvents depending on the sample matrix.[9][11][12]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • Fluorescence Detector (FLD)

Standard Preparation
  • Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound and dissolve it in methanol or acetonitrile to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or acetonitrile.[11][12][13] The concentration range should bracket the expected concentration of this compound in the samples.

Sample Preparation (General Guideline - to be optimized for specific matrix)

The choice of sample preparation method is critical and depends on the sample matrix.

  • Water Samples:

    • Pass the water sample through a C18 SPE cartridge to retain the this compound.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent like acetonitrile.

    • Evaporate the eluate to near dryness and reconstitute in the mobile phase.[14]

  • Soil/Sediment Samples:

    • Perform a solvent extraction using a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[9][12]

    • This typically involves extraction with acetonitrile followed by a cleanup step using dispersive SPE with reagents like PSA (primary secondary amine) and C18.

    • The final extract is then filtered before injection.

  • Biological Tissues/Fluids:

    • Homogenize the sample.

    • Perform liquid-liquid extraction with a solvent such as hexane (B92381) or ethyl acetate.[15]

    • The organic layer is then separated, evaporated, and the residue is reconstituted in the mobile phase.

HPLC-FLD Operating Conditions
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm) or a dedicated PAH column
Mobile Phase A: Water, B: Acetonitrile (Gradient or Isocratic)[13][16]
Gradient Program Example: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes. (To be optimized)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Fluorescence Detector Excitation: 275 nm, Emission: 365 nm[6][7] (Wavelengths can be programmed for multi-PAH analysis)
Data Analysis
  • Calibration Curve: Inject the working standard solutions and create a calibration curve by plotting the peak area against the concentration of this compound.

  • Quantification: Inject the prepared samples and use the peak area of this compound to determine its concentration from the calibration curve.

Experimental Workflow

G HPLC-FLD Workflow for this compound Quantification cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Collection Sample Collection Sample_Preparation Sample Preparation (LLE, SPE, or QuEChERS) Sample_Collection->Sample_Preparation HPLC_Separation HPLC Separation (C18 Column) Sample_Preparation->HPLC_Separation Standard_Preparation Standard Preparation Standard_Preparation->HPLC_Separation Fluorescence_Detection Fluorescence Detection (Ex: 275 nm, Em: 365 nm) HPLC_Separation->Fluorescence_Detection Peak_Integration Peak Integration Fluorescence_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: HPLC-FLD Workflow for this compound Quantification.

Quantitative Data Summary

The performance of the HPLC-FLD method for this compound quantification can vary depending on the sample matrix and the specific experimental conditions. The following table summarizes typical validation parameters reported in the literature.

ParameterTypical Value RangeReference(s)
Retention Time (min) Variable (depends on method)-
Linearity (R²) > 0.999[16]
Limit of Detection (LOD) 0.005 - 0.89 µg/L or µg/kg[9][11][16]
Limit of Quantification (LOQ) 0.02 - 2.71 µg/L or µg/kg[9][11][16]
Recovery (%) 85 - 110%[9][11]
Precision (RSD %) < 10%[11][16]

Conclusion

The HPLC-FLD method provides a robust, sensitive, and selective approach for the quantification of this compound. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers in environmental science, toxicology, and related fields. Proper optimization of sample preparation and chromatographic conditions is essential for achieving accurate and reliable results for specific sample matrices.

References

Application Note: Protocols for Phenanthrene Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1] These compounds are products of incomplete combustion from both natural and anthropogenic sources and tend to adsorb strongly to organic matter in soil, making them persistent pollutants.[1] Accurate quantification of this compound in soil is crucial for environmental risk assessment and remediation studies. This requires efficient extraction of the analyte from the complex soil matrix.

This document provides detailed protocols for three widely used methods for this compound extraction from soil: the traditional Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and the more modern Accelerated Solvent Extraction (ASE). It includes a comparative summary of their performance, step-by-step experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method involves a trade-off between extraction efficiency, sample throughput, solvent consumption, and equipment cost. The following table summarizes key quantitative data for the three detailed protocols.

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Accelerated Solvent Extraction (ASE)
Extraction Time 16-24 hours[1][2]30-90 minutes[3]~12-20 minutes per sample[4]
Solvent Volume High (~150-250 mL per sample)[1][2]Low (~5-50 mL per sample)[5]Very Low (~15-40 mL per sample)[4]
Recovery/Efficiency High (Often used as a benchmark); 84-100% for PAHs with >4 rings.[1]Good to High (71-107%); can be less efficient for low MW PAHs in some matrices.[1]Excellent (86.7-116.2%); often higher recovery than Soxhlet.[1][4]
Sample Throughput Low (Labor-intensive)[1]HighHigh (Fully automatable)[1][4]
Selectivity Relatively poor; co-extracts interfering compounds like humic substances.[1]Matrix-dependent.Good; high pressure helps penetrate the matrix.[1]

Experimental Protocols

Protocol 1: Soxhlet Extraction

Soxhlet extraction is a classic and exhaustive technique, often serving as a regulatory benchmark for PAH analysis.[1] It uses a continuous reflux of solvent to extract compounds from a solid matrix.

Materials and Reagents:

  • Soxhlet extraction apparatus (round-bottom flask, extractor, condenser)

  • Heating mantle

  • Extraction thimbles (cellulose)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄), granular

  • Extraction solvent: Dichloromethane or a mixture like n-hexane/acetone (1:1, v/v).[6]

  • Glass wool

  • Rotary evaporator

  • Gas Chromatography (GC) vials

Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample by grinding.

  • For moist samples, mix approximately 10 g of soil with 10 g of anhydrous sodium sulfate until a free-flowing powder is obtained.[6]

  • Thimble Loading: Place a small plug of glass wool at the bottom of an extraction thimble. Accurately weigh the prepared soil sample (e.g., 10 g) and transfer it into the thimble. Top with another plug of glass wool.

  • Apparatus Assembly: Place the loaded thimble inside the Soxhlet extractor. Add the extraction solvent (e.g., 250 mL) and boiling chips to the round-bottom flask.[2] Assemble the flask, extractor, and condenser.

  • Extraction: Heat the solvent in the flask using the heating mantle to a gentle boil. Allow the solvent to reflux continuously, cycling through the sample, for a period of 16-24 hours.[1]

  • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

  • Solvent Exchange & Final Volume: If necessary, exchange the solvent to one compatible with the analytical instrument. Transfer the concentrated extract to a GC vial and adjust to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for analysis by GC-MS or HPLC-FLD.[7][8]

Soxhlet_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction p1 Weigh Soil Sample p2 Mix with Na₂SO₄ (if moist) p1->p2 p3 Load into Extraction Thimble p2->p3 e1 Assemble Soxhlet Apparatus p3->e1 e2 Heat and Reflux Solvent (16-24 hours) e1->e2 e3 Cool and Disassemble e2->e3 c1 Concentrate Extract (Rotary Evaporator) e3->c1 c2 Adjust to Final Volume (Nitrogen Stream) c1->c2 c3 Transfer to Vial c2->c3 analysis Analysis (GC/HPLC) c3->analysis

Soxhlet Extraction Workflow
Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the sample matrix, enhancing solvent penetration and extraction. It is significantly faster and requires less solvent than Soxhlet extraction.[1]

Materials and Reagents:

  • Ultrasonic bath or probe sonicator

  • Glass vials or flasks with screw caps

  • Centrifuge and centrifuge tubes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Extraction solvent: Ethyl acetate/n-hexane (1:1, v/v).

  • Syringe filters (e.g., 0.22 µm PTFE)

  • GC vials

Procedure:

  • Sample Preparation: Air-dry and sieve the soil sample.

  • Extraction: Accurately weigh approximately 2-5 g of the prepared soil into a glass vial or flask.

  • Add a small amount of anhydrous sodium sulfate to remove residual moisture.

  • Add a precise volume of the extraction solvent (e.g., 5-10 mL of ethyl acetate/n-hexane mixture).[2]

  • Place the vial in the ultrasonic bath (or insert the probe) and sonicate for 30-60 minutes. Maintain a constant temperature, for example, 30°C.

  • Separation: After sonication, centrifuge the sample at high speed (e.g., 3000 rpm for 10 minutes) to pellet the soil particles.

  • Collection: Carefully decant or pipette the supernatant (the solvent extract) into a clean tube.

  • (Optional): To improve recovery, the extraction step (steps 4-7) can be repeated 1-2 more times on the soil pellet, combining the supernatants.

  • Cleanup & Concentration: Filter the collected supernatant through a syringe filter into a clean vial. If needed, concentrate the extract under a gentle stream of nitrogen.

  • Analysis: Adjust to the final volume in a GC vial for subsequent instrumental analysis.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction p1 Weigh Soil Sample into Vial p2 Add Solvent & Na₂SO₄ p1->p2 e1 Sonicate in Ultrasonic Bath (30-60 min) p2->e1 e2 Centrifuge to Pellet Soil e1->e2 e3 Collect Supernatant e2->e3 c1 Filter Extract e3->c1 c2 Concentrate (if needed) c1->c2 c3 Transfer to Vial c2->c3 analysis Analysis (GC/HPLC) c3->analysis

Ultrasound-Assisted Extraction Workflow
Protocol 3: Accelerated Solvent Extraction (ASE)

ASE is a fully automated technique that uses conventional solvents at elevated temperatures and pressures.[4] These conditions increase the speed and efficiency of the extraction process, drastically reducing solvent consumption and extraction time.[1][4]

Materials and Reagents:

  • Accelerated Solvent Extractor (ASE) system

  • Stainless steel extraction cells (e.g., 10-30 mL volume)

  • Cellulose or glass fiber filters

  • Dispersing agent: Diatomaceous earth or clean sand

  • Extraction solvent: Dichloromethane or acetone/hexane mixture

  • Collection vials

Procedure:

  • Sample Preparation: Air-dry and sieve the soil sample.

  • Cell Assembly: Place a filter at the bottom of an extraction cell.

  • Mix the soil sample (e.g., 5-10 g) with a dispersing agent like diatomaceous earth to prevent clumping.

  • Load the mixture into the extraction cell and place a second filter on top of the sample.

  • Method Programming: Set the ASE instrument parameters. Typical parameters for PAHs are:

    • Pressure: 1500 psi

    • Temperature: 100 °C

    • Static Time: 5-10 minutes

    • Extraction Cycles: 1-2

    • Rinse Volume: 60% of cell volume

    • Purge Time: 90 seconds (with nitrogen)

  • Extraction Run: Place the assembled cells and collection vials into the ASE system and start the automated extraction sequence. The instrument will pump the solvent into the heated cell, hold for the static time, and then transfer the extract to the collection vial.

  • Concentration: The collected extract is typically clean enough for direct analysis. If concentration is required, it can be performed under a gentle nitrogen stream.

  • Analysis: Transfer the final extract to a GC vial for analysis.

ASE_Workflow cluster_prep Sample Preparation cluster_extraction Automated Extraction cluster_post Post-Extraction p1 Mix Soil with Dispersing Agent p2 Load into ASE Cell p1->p2 e1 Load Cells into ASE System p2->e1 e2 Program Method Parameters (Temp, Pressure, Time) e1->e2 e3 Run Automated Extraction Cycle e2->e3 e4 Collect Extract in Vial e3->e4 c1 Concentrate (if needed) e4->c1 c2 Transfer to Vial for Analysis c1->c2

Accelerated Solvent Extraction Workflow

Conclusion

The selection of an appropriate extraction protocol for this compound from soil samples depends on the specific requirements of the study.

  • Soxhlet extraction , while solvent- and time-intensive, remains a reliable and widely accepted benchmark method.[1]

  • Ultrasound-Assisted Extraction (UAE) offers a rapid and simple alternative with significantly reduced solvent use, making it suitable for screening large numbers of samples.

  • Accelerated Solvent Extraction (ASE) provides the highest throughput and efficiency, with minimal solvent consumption and the benefits of full automation, making it ideal for laboratories with high sample loads and a need for excellent recovery.[4]

All three methods, when properly optimized, can yield high-quality data for the analysis of this compound and other PAHs in soil. Final quantification is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[7]

References

Application Notes and Protocols for Solid-Phase Extraction of Phenanthrene in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of phenanthrene from water samples. This compound, a polycyclic aromatic hydrocarbon (PAH), is a common environmental pollutant of significant concern due to its potential carcinogenicity and mutagenicity. Accurate and efficient methods for its extraction and quantification from aqueous matrices are therefore crucial for environmental monitoring and risk assessment.

Comparative Analysis of SPE Methods

Several SPE methods have been developed for the extraction of this compound from water, each employing different sorbents and experimental conditions. A summary of the performance of various methods is presented below to aid in the selection of the most appropriate technique for specific research needs.

Sorbent TypeSample MatrixSample VolumeElution Solvent(s)Analytical MethodRecovery (%)RSD (%)LODLOQReference
C18Water1 LAcetone (B3395972), Dichloromethane (B109758)HPLC-UV/FLDExcellent (<10% RSD)< 10--[1][2]
C18River Water1 LDichloromethane, Hexane (1:2)GC-MS81.47 ± 1.16 - 98.60 ± 0.61---[3]
C18Drinking Water-Acetonitrile (B52724)HPLC-FLD15.34 - 19.56---[4]
C18Aqueous Samples100 mLAcetone:THF (1:1)GC-MS81 - 135< 620.0–52.0 ng L–1-[5]
Graphene Oxide (GO)Beverage Samples10.50 mLIsopropanolHPLC-DAD81 - 99≤ 3.800.03 – 0.24 mg L-1-[6][7]
Online SPEDrinking Water< 2 mL-UHPLC-UV/FLD90 - 110< 6.00.2 - 23 ng/L1 - 38 ng/L[8]
Envi-Chrom PBiological Matrices-Cyclohexane/Ethyl acetate (B1210297) (50:50)GC-MS43 - 87-0.5 - 5.1 ng/mL-[9]

Detailed Experimental Protocol: SPE of this compound using C18 Cartridges

This protocol is a generalized procedure based on common practices for the extraction of this compound from water samples using C18 solid-phase extraction cartridges, followed by High-Performance Liquid Chromatography (HPLC) analysis.[1][4][10]

Materials:

  • Solid-Phase Extraction (SPE) C18 Cartridges

  • SPE Vacuum Manifold

  • Water sample

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Reagent Water (HPLC grade)

  • Sodium Sulfite (B76179) (for dechlorination, if necessary)

  • Glass vials for collection

  • Nitrogen evaporator or rotary evaporator

  • HPLC system with UV or Fluorescence detector

Procedure:

  • Sample Pre-treatment:

    • If the water sample contains residual chlorine, dechlorinate by adding 50 mg of sodium sulfite per liter of sample.[1]

    • Add 5 mL of methanol to the water sample and mix well.[1][4]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Wash the cartridges by passing 10 mL of dichloromethane (DCM) through them. Allow the DCM to soak the sorbent for 1 minute before drawing it to waste under vacuum.[1][4]

    • Condition the cartridges by passing 10 mL of methanol through them. Let the methanol soak the sorbent for 2 minutes, then draw it through, leaving a thin layer of methanol above the sorbent bed.[1][4]

    • Equilibrate the cartridges by passing 20 mL of reagent water, leaving approximately 1 cm of water above the frit.[1][4] Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned C18 cartridge.

    • Apply a vacuum to achieve a flow rate of approximately 30 mL/min, ensuring a fast dropwise flow.[1]

  • Cartridge Drying:

    • After the entire sample has passed through, dry the SPE cartridges under full vacuum for 10 minutes to remove excess water.[1][4]

  • Elution:

    • Place collection vials into the SPE manifold.

    • Rinse the original sample bottle with 5 mL of acetone and add this rinsate to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[1]

    • Repeat the elution step with two 10 mL portions of dichloromethane (DCM).[1] Alternatively, acetonitrile can be used for elution.[4]

  • Eluate Drying and Concentration:

    • To remove any residual water, the collected eluate can be passed through a drying cartridge containing sodium sulfate.[1]

    • Concentrate the eluate to a small volume (e.g., 1-2 mL) using a gentle stream of nitrogen or a rotary evaporator.[4]

    • The concentrated extract is then ready for analysis. Reconstitute the residue in a suitable solvent for the analytical instrument, such as acetonitrile for HPLC analysis.[1][4]

  • Analysis:

    • Analyze the final extract using HPLC with a UV or fluorescence detector for the quantification of this compound.[1][2]

Visualizing the Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Pretreat Pre-treatment (e.g., Dechlorination, Add Methanol) Sample->Pretreat Load Sample Loading Pretreat->Load Condition Cartridge Conditioning (DCM, Methanol, Water) Condition->Load Wash Cartridge Drying Load->Wash Elute Analyte Elution (Acetone, DCM/ACN) Wash->Elute Concentrate Eluate Concentration Elute->Concentrate Analyze Instrumental Analysis (HPLC-UV/FLD or GC-MS) Concentrate->Analyze

Caption: General workflow of solid-phase extraction for this compound analysis.

References

Bacterial Strains for Phenanthrene Biodegradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant known for its toxicity and potential carcinogenicity.[1][2] Bioremediation using microorganisms capable of degrading this compound presents an eco-friendly and cost-effective strategy for environmental cleanup.[2] This document provides detailed application notes and protocols for studying this compound biodegradation using various bacterial strains. It is intended to guide researchers in selecting appropriate strains, designing experiments, and analyzing degradation pathways.

Featured Bacterial Strains

A diverse range of bacterial genera have been identified with the ability to utilize this compound as a sole source of carbon and energy. These strains employ different metabolic pathways, leading to varying degradation efficiencies and intermediate products. Below is a summary of some well-characterized this compound-degrading bacteria.

Bacterial StrainKey CharacteristicsReference
Arthrobacter sulphureus RKJ4 Degrades this compound via o-phthalic acid and protocatechuic acid.[3][4][3][4]
Acidovorax delafieldii P4-1 Degrades this compound via o-phthalic acid.[3][4] Growth on this compound is enhanced by the surfactant Triton X-100.[4][3][4]
Brevibacterium sp. HL4 Degrades this compound through a novel pathway involving 1-hydroxy-2-naphthoic acid, 1-naphthol (B170400), and salicylic (B10762653) acid.[3][4][3][4]
Pseudomonas sp. DLC-P11 Utilizes a degradation pathway forming 1-hydroxy-2-naphthoic acid, 1-naphthol, and o-phthalic acid.[3][4][3][4]
Stenotrophomonas maltophilia C6 Capable of degrading this compound through multiple initial dioxygenation steps at the 1,2-, 3,4-, and 9,10-positions, with the 3,4-dioxygenation being the most dominant pathway.[5][5]
Mycobacterium sp. TJFP1 Degrades this compound via the phthalic acid pathway. Optimal degradation occurs at 37°C and pH 9.0.[6][6]
Providencia rettgeri VMP5 Demonstrates high degradation efficiency, reaching 98.63% degradation of 50 mg/L this compound in 4 days.[7][7]
Bacillus tropicus VMP4 Achieved 89.9% degradation of 50 mg/L this compound within 4 days.[7][7]
Pseudomonas oleovorans NIOSV8 Showed 85.09% degradation of this compound (100 ppm) in 120 hours.[7][7]
Rhodococcus sp. A genus known for its versatile catabolic capabilities in degrading PAHs.[8][9][8][9]

This compound Biodegradation Pathways

Bacteria primarily initiate this compound degradation by the action of a dioxygenase enzyme, which hydroxylates the aromatic ring.[10] This leads to the formation of cis-3,4-dihydroxy-3,4-dihydrothis compound, which is further metabolized to 1-hydroxy-2-naphthoic acid.[10] From this key intermediate, the degradation pathway can diverge into two main routes: the "phthalic acid pathway" and the "naphthalene pathway".[1][10] Some strains also utilize a novel pathway involving the formation of 1-naphthol.[3][4]

Phenanthrene_Degradation_Pathways cluster_main Bacterial Degradation of this compound cluster_phthalate Phthalate Pathway cluster_naphthalene Naphthalene Pathway cluster_naphthol 1-Naphthol Pathway This compound This compound cis_3_4_Dihydrodiol cis-3,4-dihydroxy- 3,4-dihydrothis compound This compound->cis_3_4_Dihydrodiol Dioxygenase HNA 1-hydroxy-2-naphthoic acid cis_3_4_Dihydrodiol->HNA Phthalic_Acid Phthalic Acid HNA->Phthalic_Acid Dihydroxynaphthalene 1,2-dihydroxynaphthalene HNA->Dihydroxynaphthalene Naphthol 1-Naphthol HNA->Naphthol Protocatechuic_Acid Protocatechuic Acid Phthalic_Acid->Protocatechuic_Acid TCA_Intermediates1 TCA Cycle Intermediates Protocatechuic_Acid->TCA_Intermediates1 Salicylic_Acid Salicylic Acid Dihydroxynaphthalene->Salicylic_Acid TCA_Intermediates2 TCA Cycle Intermediates Salicylic_Acid->TCA_Intermediates2 Salicylic_Acid2 Salicylic Acid Naphthol->Salicylic_Acid2 o_Phthalic_Acid o-Phthalic Acid Naphthol->o_Phthalic_Acid

Fig. 1: Generalized bacterial degradation pathways of this compound.

Quantitative Data on this compound Biodegradation

The efficiency of this compound degradation varies significantly among different bacterial strains and is influenced by environmental conditions.

Bacterial StrainInitial this compound Conc.Degradation (%)TimeConditionsReference
Arthrobacter sulphureus RKJ4100 mg/L30.1% (as ¹⁴CO₂)18 h30°C[3][4]
Acidovorax delafieldii P4-1100 mg/L35.6% (as ¹⁴CO₂)18 h30°C[3][4]
Brevibacterium sp. HL4100 mg/L26.5% (as ¹⁴CO₂)18 h25°C[3][4]
Pseudomonas sp. DLC-P11100 mg/L2.1% (as ¹⁴CO₂)18 h30°C[3][4]
Providencia rettgeri VMP550 mg/L98.63%4 days-[7]
Bacillus tropicus VMP450 mg/L89.9%4 days-[7]
Pseudomonas oleovorans NIOSV8100 ppm85.09%120 h-[7]
Pseudomonas pachastrellae NIOSV7100 ppm83.33%120 h-[7]
Mycobacterium sp. TJFP1100 mg/L100%106 h37°C, pH 9.0[6]
Fischerella sp. consortium50 mg/L91.3%5 days-[11]
Gonium pectorale5 ppm98%22 days30°C[12]
Bacillus licheniformis5 ppm19%22 days30°C[12]
G. pectorale & B. licheniformis consortium5 ppm96%22 days30°C[12]

Experimental Protocols

Protocol 1: Isolation and Culturing of this compound-Degrading Bacteria

This protocol describes the enrichment and isolation of bacteria capable of utilizing this compound as a sole carbon source.

Materials:

  • Minimal Salt Medium (MSM)

  • This compound

  • Diethyl ether

  • Petri dishes

  • Shaker incubator

  • Soil or water sample from a contaminated site

Procedure:

  • Prepare Minimal Salt Medium (MSM): The composition per liter is: Na₂HPO₄, 2.0 g; KH₂PO₄, 1.0 g; (NH₄)₂SO₄, 0.4 g; MgSO₄·7H₂O, 0.4 g; and 2.0 ml of a trace element solution. Adjust pH to 7.2.[3]

  • Enrichment Culture: Inoculate 100 ml of MSM with 1 g of soil or 1 ml of water from a PAH-contaminated site. Add this compound (100 mg/L) as the sole carbon source.[3]

  • Incubation: Incubate the culture at 30°C on a rotary shaker at 150 rpm for 7-10 days.

  • Sub-culturing: Transfer an aliquot of the enriched culture to fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-4 times to enrich for this compound degraders.

  • Isolation: Spread serial dilutions of the final enrichment culture onto MSM agar (B569324) plates. Spray the surface of the agar with a 5% (w/v) solution of this compound in diethyl ether.[3]

  • Selection: Incubate the plates at 30°C. Colonies that form clearing zones around them are potential this compound degraders.[3]

  • Purification: Streak the selected colonies onto fresh MSM-phenanthrene plates to obtain pure cultures.

Protocol_1_Workflow cluster_workflow Protocol 1: Isolation of this compound Degraders Start Start: Contaminated Sample Enrichment Enrichment Culture (MSM + this compound) Start->Enrichment Incubation1 Incubation (30°C, 150 rpm, 7-10 days) Enrichment->Incubation1 Subculture Serial Sub-culturing Incubation1->Subculture Isolation Plating on MSM-Phenanthrene Agar Subculture->Isolation Incubation2 Incubation and Observation (Clearing Zones) Isolation->Incubation2 Selection Selection of Colonies Incubation2->Selection Purification Purification by Streaking Selection->Purification End End: Pure Cultures Purification->End

Fig. 2: Workflow for the isolation of this compound-degrading bacteria.
Protocol 2: this compound Degradation Assay

This protocol outlines the procedure for quantifying the degradation of this compound by a pure bacterial culture in a liquid medium.

Materials:

  • Pure culture of a this compound-degrading bacterium

  • MSM

  • This compound stock solution (e.g., in dimethyl sulfoxide (B87167) or acetone)

  • Shaker incubator

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Prepare Inoculum: Grow the bacterial strain in a suitable nutrient-rich medium (e.g., nutrient broth) to the mid-log phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Set up Degradation Experiment: In sterile flasks, add MSM and spike with this compound to the desired final concentration (e.g., 50 or 100 mg/L).[6][13] Inoculate the flasks with the prepared bacterial suspension (e.g., 1-10% v/v).[6]

  • Controls: Prepare two types of controls: a sterile control (MSM with this compound, no bacteria) to account for abiotic loss, and a biotic control without this compound to monitor bacterial growth.

  • Incubation: Incubate all flasks under optimal conditions (e.g., 30°C, 150 rpm) for the desired duration (e.g., 5-10 days).[6][11]

  • Sampling: At regular time intervals, withdraw aliquots from each flask for analysis.

  • Extraction: Extract the residual this compound from the collected samples using an appropriate organic solvent. For example, add an equal volume of ethyl acetate, vortex vigorously, and collect the organic phase.[12] Repeat the extraction twice.

  • Analysis: Analyze the extracted samples using GC-MS or HPLC to determine the concentration of remaining this compound.[13][14]

  • Calculation: Calculate the percentage of this compound degradation at each time point relative to the initial concentration in the sterile control.

Protocol 3: Identification of Metabolic Intermediates

This protocol describes the method for identifying the intermediate products of this compound biodegradation.

Materials:

  • Culture from the degradation assay (Protocol 2)

  • Organic solvent for extraction

  • GC-MS

  • Derivatizing agent (e.g., BSTFA) if necessary

Procedure:

  • Sample Collection: Collect culture supernatant at different time points during the degradation experiment.

  • Extraction: Acidify the supernatant to pH 2-3 with HCl and extract the metabolites with an equal volume of ethyl acetate.

  • Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional): If the metabolites are not volatile enough for GC-MS analysis, derivatize the dried extract to increase volatility.

  • GC-MS Analysis: Re-dissolve the residue in a small volume of a suitable solvent and inject it into the GC-MS system.[13]

  • Identification: Identify the metabolic intermediates by comparing their mass spectra with those in a spectral library (e.g., NIST) and with authentic standards if available. Common intermediates include 1-hydroxy-2-naphthoic acid, phthalic acid, protocatechuic acid, and salicylic acid.[3][4]

Conclusion

The study of this compound biodegradation by various bacterial strains is crucial for developing effective bioremediation strategies. The protocols and data presented in this document provide a comprehensive guide for researchers to investigate the degradation capabilities of different bacteria, elucidate metabolic pathways, and optimize conditions for efficient this compound removal from the environment. The use of robust analytical techniques and standardized protocols is essential for obtaining reliable and reproducible results in this field.

References

Application Notes and Protocols: Phenanthrene as a Carbon Source for Microbial Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the microbial degradation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), using it as a sole carbon source for microbial growth. This document is intended for researchers in microbiology, environmental science, and drug development who are investigating bioremediation strategies or microbial metabolic pathways.

Introduction

This compound, a three-ringed polycyclic aromatic hydrocarbon, is a widespread environmental pollutant. However, numerous microorganisms have evolved the metabolic capability to utilize this compound as a sole source of carbon and energy, making them key players in the bioremediation of PAH-contaminated sites. Understanding the mechanisms of this compound degradation is crucial for developing effective bioremediation technologies and can also provide insights into microbial catabolic versatility that may be relevant to drug metabolism studies.

Microbial degradation of this compound is primarily an aerobic process initiated by the oxygenation of the aromatic ring. The initial attack is typically catalyzed by dioxygenase enzymes, leading to the formation of cis-dihydrodiols.[1] Subsequent enzymatic reactions lead to ring cleavage and the formation of central intermediates like catechol or protocatechuate, which then enter the tricarboxylic acid (TCA) cycle.[1] The two primary degradation routes are the phthalic acid pathway and the naphthalene (B1677914)/salicylate pathway.[2][3]

This document outlines protocols for the isolation of this compound-degrading microorganisms, quantification of this compound degradation, and analysis of gene expression related to the catabolic pathways.

Data Presentation: Microbial Degradation of this compound

The following tables summarize quantitative data on the efficiency of this compound degradation by various microbial strains under different conditions.

Table 1: this compound Degradation Efficiency by Single Bacterial Strains

Microbial StrainInitial this compound Concentration (mg/L)Incubation TimeDegradation Efficiency (%)Reference
Pseudomonas fluorescens AH-4015015 days97[4]
Providencia rettgeri VMP5504 days98.63[5]
Bacillus tropicus VMP4504 days89.9[5]
Pseudomonas oleovorans NIOSV8100120 hours85.09[5]
Pseudomonas pachastrellae NIOSV7100120 hours83.33[5]
Bacillus sp. VMP2504 days82.63[5]
Arthrobacter sulphureus RKJ410018 hours30.1 (mineralization to CO2)[6][7]
Acidovorax delafieldii P4-110018 hours35.6 (mineralization to CO2)[6][7]
Brevibacterium sp. HL410018 hours26.5 (mineralization to CO2)[6][7]

Table 2: this compound Degradation by Microbial Consortia and under Co-metabolism

Microbial ConditionInitial this compound Concentration (mg/L)Incubation TimeDegradation Efficiency (%)NotesReference
Pseudomonas pseudoalcaligenes (B1) & P. aeruginosa (B2) consortium40030 days97.5Pure strains showed 52.5% and 47.6% degradation, respectively.[3]
Pseudomonas sp. SL-6 with NaphthaleneNot specifiedNot specifiedEnhanced degradationNaphthalene co-metabolism enhanced this compound degradation.[2]
Mixed culture of four bacterial strains with other PAHs100Not specified68.2% increase in CO2 productionPresence of fluorene, fluoranthene, and pyrene (B120774) enhanced mineralization.[6][7]

Experimental Protocols

Protocol 1: Isolation of this compound-Degrading Bacteria

This protocol describes an enrichment culture technique to isolate bacteria capable of utilizing this compound as a sole carbon source from contaminated soil.[8][9][10]

Materials:

  • This compound-contaminated soil sample

  • Mineral Salts Medium (MSM) (see composition below)

  • This compound (analytical grade)

  • Diethyl ether or other suitable solvent

  • Sterile distilled water

  • Sterile flasks and petri dishes

  • Incubator shaker

  • Autoclave

  • Reasoner's 2A (R2A) agar (B569324)

MSM Composition (per liter):

  • Na₂HPO₄: 2.0 g

  • KH₂PO₄: 1.0 g

  • (NH₄)₂SO₄: 0.4 g

  • MgSO₄·7H₂O: 0.4 g

  • Trace element solution: 2.0 ml

  • Adjust pH to 7.2

Procedure:

  • Enrichment: a. Prepare a soil suspension by adding 10 g of contaminated soil to 90 ml of sterile distilled water and shake vigorously. b. Inoculate 10 ml of the soil suspension into 100 ml of sterile MSM in a 250 ml flask. c. Add this compound as the sole carbon source. A common method is to coat the inside of the flask with a this compound solution in a volatile solvent (e.g., 100 mg this compound in diethyl ether) and allow the solvent to evaporate completely before adding the medium and inoculum. This provides a solid this compound source. Alternatively, add a specific concentration (e.g., 100 mg/L) from a stock solution. d. Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7 days. e. After 7 days, transfer 10 ml of the enrichment culture to a fresh flask of MSM with this compound and incubate under the same conditions. Repeat this transfer at least three times to enrich for this compound-degrading microorganisms.

  • Isolation: a. After the final enrichment step, prepare serial dilutions of the culture in sterile MSM. b. Spread 100 µl of each dilution onto R2A agar plates. c. Spray the surface of the agar with a solution of this compound in a volatile solvent (e.g., 5% w/v in diethyl ether) and allow the solvent to evaporate.[6] d. Incubate the plates at 30°C until colonies appear. e. Look for colonies that form clear zones around them, indicating the degradation of the this compound layer. f. Pick individual colonies with clearing zones and streak them onto fresh this compound-coated R2A plates to obtain pure cultures.

  • Confirmation: a. Inoculate the pure isolates into liquid MSM containing this compound as the sole carbon source. b. Monitor for bacterial growth (e.g., by measuring optical density at 600 nm) and this compound degradation (using Protocol 2).

Protocol 2: Quantification of this compound Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol details the procedure for quantifying the concentration of this compound in a liquid culture over time using HPLC.[11][12][13]

Materials:

  • Bacterial culture grown in MSM with this compound

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • n-hexane (for extraction)

  • Syringe filters (0.22 µm)

  • HPLC system with a UV or Diode Array Detector (DAD) and a C18 column

Procedure:

  • Sample Preparation: a. At various time points, collect aliquots (e.g., 1 ml) of the bacterial culture. b. To stop microbial activity, the samples can be centrifuged immediately to pellet the cells, or a quenching agent can be added. c. Extract the remaining this compound from the culture supernatant. A common method is liquid-liquid extraction with an equal volume of n-hexane. Vortex the sample with n-hexane, centrifuge to separate the phases, and collect the organic (upper) layer containing the this compound. d. Evaporate the n-hexane under a gentle stream of nitrogen. e. Re-dissolve the residue in a known volume of acetonitrile or methanol. f. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. HPLC Conditions (example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) or a gradient elution.
    • Flow Rate: 1.0 ml/min
    • Injection Volume: 20 µl
    • Detector Wavelength: 254 nm b. Calibration:
    • Prepare a series of standard solutions of this compound in acetonitrile or methanol with known concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L).
    • Inject the standards into the HPLC and record the peak area for each concentration.
    • Construct a calibration curve by plotting the peak area versus the concentration of this compound. c. Sample Analysis:
    • Inject the prepared samples into the HPLC.
    • Identify the this compound peak based on its retention time compared to the standards.
    • Quantify the concentration of this compound in the samples using the calibration curve.

  • Calculation of Degradation:

    • Degradation (%) = [ (Initial Concentration - Concentration at time t) / Initial Concentration ] * 100

Protocol 3: Analysis of Gene Expression of this compound Catabolic Genes by RT-qPCR

This protocol describes how to quantify the expression of key genes involved in this compound degradation, such as naphthalene dioxygenase (nahAc) and catechol 2,3-dioxygenase (C23O), using reverse transcription-quantitative PCR (RT-qPCR).[4][14][15][16][17]

Materials:

  • Bacterial cells grown in the presence and absence (control) of this compound

  • RNA extraction kit

  • DNase I, RNase-free

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Primers specific for the target catabolic genes (e.g., nahAc, C23O) and a housekeeping gene (e.g., 16S rRNA, rpoD)

  • qPCR instrument

Procedure:

  • RNA Extraction: a. Harvest bacterial cells from cultures grown with and without this compound at different time points by centrifugation. b. Immediately proceed with RNA extraction using a commercial RNA extraction kit according to the manufacturer's instructions. It is crucial to work quickly and in an RNase-free environment to prevent RNA degradation.

  • DNase Treatment: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Purify the RNA after DNase treatment.

  • cDNA Synthesis: a. Quantify the RNA concentration and assess its purity (A260/A280 ratio). b. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR: a. Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template. Prepare separate reactions for the target gene(s) and the housekeeping gene. b. Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program. c. The instrument will monitor the fluorescence of the reporter dye (e.g., SYBR Green) in real-time as the PCR product accumulates.

  • Data Analysis: a. Determine the cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold. b. Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt) and then comparing the ΔCt of the this compound-induced sample to the ΔCt of the control sample (ΔΔCt). c. The fold change in gene expression is typically calculated as 2-ΔΔCt.

Visualizations

This compound Degradation Pathways

Phenanthrene_Degradation_Pathways cluster_phthalate cluster_naphthalene This compound This compound cis_dihydrodiol cis-3,4-Dihydroxy-3,4- dihydrothis compound This compound->cis_dihydrodiol Dioxygenase dihydroxy_this compound 3,4-Dihydroxythis compound cis_dihydrodiol->dihydroxy_this compound Dehydrogenase h_naphthoic_acid 1-Hydroxy-2-naphthoic acid dihydroxy_this compound->h_naphthoic_acid phthalate_path Phthalate Pathway h_naphthoic_acid->phthalate_path naphthalene_path Naphthalene/Salicylate Pathway h_naphthoic_acid->naphthalene_path phthalic_acid Phthalic Acid phthalate_path->phthalic_acid protocatechuate Protocatechuate phthalic_acid->protocatechuate tca TCA Cycle protocatechuate->tca dihydroxy_naphthalene 1,2-Dihydroxynaphthalene naphthalene_path->dihydroxy_naphthalene salicylate Salicylate dihydroxy_naphthalene->salicylate catechol Catechol salicylate->catechol catechol->tca

Caption: Major bacterial degradation pathways for this compound.

Experimental Workflow for Isolation and Characterization

Experimental_Workflow soil_sample Contaminated Soil Sample enrichment Enrichment Culture (MSM + this compound) soil_sample->enrichment isolation Isolation on Agar Plates (this compound Overlay) enrichment->isolation pure_culture Pure Culture of Degrading Isolate isolation->pure_culture growth_assay Growth Assay (OD600) pure_culture->growth_assay degradation_assay Degradation Assay (HPLC/GC-MS) pure_culture->degradation_assay gene_expression Gene Expression Analysis (RT-qPCR) pure_culture->gene_expression identification Microbial Identification (16S rRNA Sequencing) pure_culture->identification

Caption: Workflow for isolating and characterizing this compound-degrading microbes.

Simplified Signaling Pathway for nah Gene Regulation in Pseudomonas

Signaling_Pathway cluster_cell Bacterial Cell This compound This compound (extracellular) phenanthrene_in This compound (intracellular) This compound->phenanthrene_in Uptake cell_membrane Cell Membrane salicylate Salicylate (inducer) phenanthrene_in->salicylate Metabolism degradation This compound Degradation phenanthrene_in->degradation nahR NahR (inactive regulator) nahR_active NahR* (active regulator) nahR->nahR_active binds to nah_operon nah operon nahR_active->nah_operon activates transcription nah_enzymes Catabolic Enzymes (e.g., NahA, NahB) nah_operon->nah_enzymes translates to nah_enzymes->degradation

Caption: Regulation of this compound degradation genes by the NahR regulator.

References

Application Notes: Phenanthrene as a Biomarker for Polycyclic Aromatic Hydrocarbon (PAH) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of chemicals that are released from the incomplete combustion of organic materials.[1] Human exposure to PAHs is a significant public health concern due to the carcinogenic and mutagenic properties of some compounds in this class.[1] Phenanthrene, a three-ringed PAH, is a ubiquitous environmental pollutant and one of the most abundant PAHs in various exposure sources, including crude oil, cigarette smoke, and polluted air.[2][3] Although this compound itself is not considered a potent carcinogen, its metabolites are increasingly being used as valuable biomarkers for assessing human exposure to and metabolic activation of carcinogenic PAHs.[3][4] This is because this compound's metabolic pathways are analogous to those of highly carcinogenic PAHs like benzo[a]pyrene (B130552) (BaP), but its higher concentration in PAH mixtures makes its metabolites easier to quantify.[3]

These application notes provide a comprehensive overview of the use of this compound and its metabolites as biomarkers for PAH exposure, detailing the underlying metabolic pathways, analytical protocols for their quantification in biological matrices, and a summary of reported data.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in the body, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites that can be measured in biological samples. The metabolic activation of this compound to diol epoxides is of particular interest as it mirrors the activation pathway of carcinogenic PAHs.[4] The major metabolic pathways include the formation of phenolic metabolites (hydroxyphenanthrenes), dihydrodiols, and diol epoxides, which are subsequently hydrolyzed to tetraols.[4][5] These metabolites can be conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion in urine.[2]

phenanthrene_metabolism This compound This compound cyp1a1 CYP1A1, CYP1B1 This compound->cyp1a1 Oxidation epoxide This compound-9,10-oxide This compound-1,2-oxide This compound-3,4-oxide cyp1a1->epoxide eh Epoxide Hydrolase epoxide->eh hydroxyphenanthrenes Hydroxyphenanthrenes (OH-PHE) epoxide->hydroxyphenanthrenes Rearrangement dihydrodiols This compound Dihydrodiols (PHED) eh->dihydrodiols cyp CYP Enzymes dihydrodiols->cyp conjugates Conjugates for Excretion dihydrodiols->conjugates diol_epoxides This compound Diol Epoxides cyp->diol_epoxides hydrolysis Hydrolysis diol_epoxides->hydrolysis detox Detoxification (e.g., GST) diol_epoxides->detox dna_protein DNA/Protein Adducts diol_epoxides->dna_protein Binding phet This compound Tetraol (PheT) hydrolysis->phet phet->conjugates detox->conjugates hydroxyphenanthrenes->conjugates

Metabolic activation pathway of this compound.

This compound-Based Biomarkers of PAH Exposure

Several types of biomarkers derived from this compound can be utilized to assess PAH exposure:

  • Urinary this compound Metabolites: These are the most commonly used biomarkers due to the non-invasive nature of urine collection.

    • Hydroxyphenanthrenes (OH-PHE): These are major metabolites of this compound and include isomers such as 1-, 2-, 3-, 4-, and 9-hydroxythis compound.[5] Urinary levels of OH-PHE have been shown to correlate with occupational exposure to PAHs.[5]

    • This compound Dihydrodiols (PHED): These metabolites are intermediates in the formation of diol epoxides and can also be measured in urine as biomarkers of PAH exposure.[5][6]

    • r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrothis compound (trans, anti-PheT): This tetraol is a product of the hydrolysis of this compound diol epoxides and serves as a biomarker of the metabolic activation of PAHs through the diol epoxide pathway.[4][7] Urinary trans, anti-PheT has been detected in occupationally exposed workers at levels comparable to the widely used PAH biomarker 1-hydroxypyrene (B14473) (1-OHP).[7]

    • Unmetabolized this compound: Unmetabolized this compound can also be detected in urine and may serve as a surrogate for exposure to PAH mixtures.[8]

  • This compound-Hemoglobin Adducts: this compound diol epoxides can form adducts with proteins like hemoglobin. These adducts are more stable than urinary metabolites and reflect exposure over a longer period, corresponding to the lifespan of red blood cells (approximately 120 days).[9] this compound-tetrols (PHET) released from hemoglobin can be measured as biomarkers for long-term exposure to ambient PM2.5.[9]

  • This compound-DNA Adducts: The reactive diol epoxides of this compound can also bind to DNA, forming DNA adducts. While this compound is not considered a potent carcinogen, the formation of its DNA adducts can provide insights into the mechanisms of PAH-induced genotoxicity.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data on this compound and its metabolites from various studies.

Table 1: Urinary this compound Metabolites in Exposed and Control Groups

BiomarkerPopulationExposureConcentration (µg/g creatinine)Reference
trans, anti-PheT Boilermakers (nonsmokers)Residual Oil Fly Ash0.39 (median baseline)[7]
Boilermakers (smokers)Residual Oil Fly Ash0.50 (median baseline)[7]
Sum of OH-PHE PAH-exposed workersOccupational11.44 (median)[5][6]
Referents (nonsmokers)Background0.59 (median)[5][6]
PHED PAH-exposed workersOccupational12.28 (median)[5][6]
3-PheOH Smokers (African Americans)Cigarette Smoke0.931 pmol/ml (median)[3]
Smokers (Whites)Cigarette Smoke0.697 pmol/ml (median)[3]
Smokers (Japanese Americans)Cigarette Smoke0.621 pmol/ml (median)[3]
PheT Smokers (African Americans)Cigarette Smoke1.13 pmol/ml (median)[3]
Smokers (Whites)Cigarette Smoke0.853 pmol/ml (median)[3]
Smokers (Japanese Americans)Cigarette Smoke0.838 pmol/ml (median)[3]

Table 2: Detection Limits of Analytical Methods for this compound and its Metabolites

Analyte(s)MatrixAnalytical MethodDetection LimitReference
This compound & HydroxyphenanthrenesUrine & BloodGC-MS0.5 - 2.5 ng/mL[12][13][14]
MilkGC-MS2.3 - 5.1 ng/mL[12][13][14]
TissuesGC-MS1.9 - 8.0 ng/g[12][13][14]

Experimental Protocols

The following are generalized protocols for the analysis of this compound and its metabolites in biological matrices.

Protocol 1: Analysis of Urinary this compound Metabolites (OH-PHE, PHED, PheT) by GC-MS

This protocol is based on established methodologies for the quantification of hydroxylated PAH metabolites in urine.[12][13][15]

1. Sample Collection and Storage:

  • Collect spot or 24-hour urine samples in polyethylene (B3416737) containers.

  • Immediately freeze the samples and store them at -20°C or -80°C until analysis.[8]

2. Sample Preparation:

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • Thaw frozen urine samples at room temperature.

    • Centrifuge a 1-2 mL aliquot of the urine to remove particulate matter.[1]

    • To the supernatant, add a known amount of an appropriate internal standard solution (e.g., This compound-d10 (B32357) for this compound, 2-OH-fluorene for metabolites).[1][13]

    • Add sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0) to adjust the pH.[1]

    • Add β-glucuronidase/arylsulfatase (from Helix pomatia) and incubate at 37°C for several hours (e.g., 16 hours) to deconjugate the metabolites.

  • Extraction and Cleanup:

    • Liquid-Liquid Extraction (LLE):

      • After hydrolysis, perform LLE with a suitable organic solvent (e.g., ethyl acetate).

    • Solid-Phase Extraction (SPE):

      • Alternatively, use an SPE column (e.g., Envi-Chrom P) for extraction and cleanup.[12][13]

      • Condition the SPE column with methanol (B129727) followed by water.

      • Load the hydrolyzed urine sample onto the column.

      • Wash the column with a water/methanol mixture to remove interferences.

      • Elute the analytes with a suitable solvent (e.g., ethyl acetate).

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the hydroxylated metabolites into their more volatile trimethylsilyl (B98337) (TMS) ethers.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to separate the analytes of interest.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[12][13] Monitor characteristic ions for each analyte and internal standard.

4. Quantification:

  • Create a calibration curve using standards of the target analytes.

  • Quantify the analytes in the samples by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.[1]

gcms_workflow start Urine Sample Collection storage Storage at -20°C / -80°C start->storage prep Sample Preparation storage->prep hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) prep->hydrolysis extraction Extraction & Cleanup (LLE or SPE) hydrolysis->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization analysis GC-MS Analysis derivatization->analysis quantification Data Analysis & Quantification analysis->quantification

Workflow for urinary this compound metabolite analysis by GC-MS.

Protocol 2: Analysis of this compound-Hemoglobin Adducts by HPLC-MS/MS

This protocol is a conceptual outline based on the approach for measuring PAH-hemoglobin adducts.[9]

1. Sample Collection and Processing:

  • Collect whole blood samples in EDTA-containing tubes.

  • Separate red blood cells (RBCs) by centrifugation.

  • Wash the RBCs with saline solution.

  • Lyse the RBCs to release hemoglobin.

2. Hemoglobin Extraction and Hydrolysis:

  • Isolate hemoglobin from the cell lysate.

  • Hydrolyze the hemoglobin under acidic or basic conditions to release the adducted tetraols (e.g., PHET).

3. Extraction and Cleanup:

  • Use SPE to extract and purify the released tetraols from the hydrolysate.

4. Instrumental Analysis (HPLC-MS/MS):

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid).

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

5. Quantification:

  • Use isotope-labeled internal standards for accurate quantification.

  • Calculate the concentration of the adducts based on a calibration curve.

Applications and Interpretation

The measurement of this compound and its metabolites can be applied in various research and public health settings:

  • Occupational Health: To assess PAH exposure in workers in industries such as coke production, aluminum smelting, and road paving.[5][8]

  • Environmental Epidemiology: To study the association between environmental PAH exposure and the risk of chronic diseases, such as cancer and cardiovascular disease.[9][16]

  • Smoking Cessation Studies: To evaluate exposure to PAHs from tobacco smoke and the effectiveness of interventions.[3]

  • Risk Assessment: To provide data for human health risk assessments of PAH-contaminated sites or consumer products.

The interpretation of biomarker data should consider factors such as the timing of exposure and sample collection, smoking status, diet, and genetic polymorphisms in PAH-metabolizing enzymes, which can influence metabolite levels.[7][17] For instance, GSTM1-null individuals may produce significantly more this compound diol epoxides than those with the active enzyme.[17] The use of deuterated this compound in controlled exposure studies can help to distinguish exposure from specific sources and to study individual differences in PAH metabolism.[17][18]

Conclusion

This compound and its metabolites are reliable and informative biomarkers for assessing human exposure to PAHs. Their analysis provides valuable insights into both the extent of external exposure and the metabolic activation of these ubiquitous environmental contaminants. The protocols and data presented here offer a foundation for researchers, scientists, and drug development professionals to incorporate these biomarkers into their studies.

References

Application Notes and Protocols: Analytical Method Validation for Phenanthrene in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant and a metabolite of certain industrial chemicals. Accurate and reliable quantification of this compound and its metabolites in biological matrices is crucial for toxicological studies, human exposure assessment, and understanding its metabolic fate. This document provides detailed protocols for the validation of analytical methods for the determination of this compound in various biological matrices, including blood (plasma/serum), urine, and tissue, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The validation parameters adhere to the principles outlined in the FDA guidance on bioanalytical method validation.[1][2][3][4][5]

General Workflow

The overall workflow for the analysis of this compound in biological matrices involves several key stages, from sample collection to data analysis. A generalized workflow is depicted below.

Analytical Workflow for this compound in Biological Matrices cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (Blood, Urine, Tissue) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage Immediate Processing or Freezing SamplePretreatment Sample Pre-treatment (e.g., Homogenization) SampleStorage->SamplePretreatment InternalStandard Internal Standard Spiking (this compound-d10) SamplePretreatment->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Cleanup Clean-up (if necessary) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC-UV) Cleanup->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing MethodValidation Method Validation Report DataProcessing->MethodValidation

Caption: General workflow for the analysis of this compound in biological matrices.

Experimental Protocols

Sample Preparation

Biological samples require significant preparation to isolate this compound and its metabolites from the complex matrix.[6] For conjugated metabolites, an enzymatic hydrolysis step is necessary.

3.1.1. Urine Sample Preparation [7][8]

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the sample at approximately 3000 x g for 10 minutes to remove particulate matter.

  • To a 2 mL aliquot of the urine supernatant, add a known amount of This compound-d10 (B32357) internal standard solution.[6]

  • Add 1 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.0) to adjust the pH.

  • Add 10 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia).

  • Incubate the mixture at 37°C for 16 hours (overnight) to ensure complete hydrolysis of glucuronide and sulfate (B86663) conjugates.[6]

  • Proceed to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

3.1.2. Blood (Plasma/Serum) Sample Preparation [9]

  • Thaw frozen plasma or serum samples at room temperature.

  • To 1 mL of plasma/serum, add a known amount of this compound-d10 internal standard.

  • To reduce viscosity and precipitate proteins, add 3 mL of cold acetonitrile (B52724). Vortex for 1 minute.

  • Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis or subjected to further clean-up by SPE.

3.1.3. Tissue Sample Preparation [10][11]

  • Weigh approximately 1 g of the tissue sample.

  • Homogenize the tissue in 5 mL of a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

  • To the homogenate, add a known amount of this compound-d10 internal standard.

  • Perform enzymatic hydrolysis if conjugated metabolites are of interest, similar to the urine protocol.

  • Proceed with LLE or SPE for extraction.

Extraction Procedures

3.2.1. Liquid-Liquid Extraction (LLE) [11]

  • Following hydrolysis (if performed) or initial sample preparation, add 5 mL of an organic solvent (e.g., dichloromethane (B109758) or a 4:1 mixture of n-hexane and dichloromethane) to the sample.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean glass tube.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., acetonitrile for HPLC or hexane (B92381) for GC) for instrumental analysis.

3.2.2. Solid-Phase Extraction (SPE) [9][10][11]

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[9]

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analytes with 5 mL of a suitable organic solvent (e.g., dichloromethane or acetonitrile).[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume of a suitable solvent for analysis.

Instrumental Analysis

3.3.1. GC-MS Analysis [7][8][10][11]

  • Gas Chromatograph (GC): Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

  • Injector: Splitless mode at 270°C.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramped to 210°C at 12°C/min, then to 320°C at 8°C/min and held for 5 minutes.

  • Mass Spectrometer (MS): Agilent 5975 or equivalent, operated in electron impact (EI) ionization mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Ions to Monitor:

    • This compound: m/z 178 (quantifier), 176, 179 (qualifiers)

    • This compound-d10: m/z 188 (quantifier)

3.3.2. HPLC-UV Analysis [12][13][14]

  • High-Performance Liquid Chromatograph (HPLC): Agilent 1260 Infinity or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile, increasing to 90% over 10 minutes.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at 254 nm.

  • Injection Volume: 20 µL.

Method Validation Parameters

According to FDA guidance, a full validation of a bioanalytical method should include the following elements.[3]

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1] This is assessed by analyzing blank samples of the biological matrix from at least six different sources to check for interferences at the retention time of this compound and the internal standard.

Calibration Curve and Linearity

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then performed. The calibration curve should consist of a blank sample, a zero sample (blank with internal standard), and at least six non-zero concentration levels covering the expected range.[1]

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements.[1] These are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates (n=5) on the same day (intra-day) and on three different days (inter-day).

Recovery

Recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.[1] It is evaluated by comparing the peak areas of extracted samples with those of unextracted standards at three concentration levels (low, medium, and high).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[12] The LOQ is typically the lowest standard on the calibration curve.

Stability

The stability of this compound in the biological matrix under different storage and processing conditions is evaluated. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Data Presentation

The following tables summarize the acceptance criteria and typical validation results for the analysis of this compound in biological matrices.

Table 1: Linearity and Sensitivity

ParameterAcceptance CriteriaTypical Result (GC-MS)Typical Result (HPLC-UV)
Calibration Range -0.5 - 100 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995> 0.992
LOD -0.1 ng/mL[15]2.5 ng/mL[12]
LOQ -0.5 ng/mL[10][11]8.0 ng/mL[10][11]

Table 2: Accuracy and Precision

QC LevelAccuracy (% Bias)Precision (% RSD)
Low QC ± 15%≤ 15%
Medium QC ± 15%≤ 15%
High QC ± 15%≤ 15%
LLOQ ± 20%≤ 20%

Table 3: Recovery

QC LevelAcceptance CriteriaTypical Result
Low QC Consistent, precise, and reproducible85 - 105%
Medium QC Consistent, precise, and reproducible88 - 102%
High QC Consistent, precise, and reproducible90 - 101%

Table 4: Stability

Stability TestConditionsAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw 3 cycles, -20°C to room temp.± 15%
Short-Term (Bench-Top) 24 hours at room temperature± 15%
Long-Term 30 days at -80°C± 15%

Logical Relationships in Method Validation

The validation of a bioanalytical method is a systematic process where each parameter is interconnected to ensure the reliability of the final data.

Method Validation Logic Selectivity Selectivity/ Specificity Linearity Linearity & Range Selectivity->Linearity Ensures no interference Accuracy Accuracy Linearity->Accuracy Defines concentration range Precision Precision Linearity->Precision ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision->ValidatedMethod Recovery Recovery Recovery->Accuracy Impacts accuracy Stability Stability Stability->Accuracy Ensures analyte integrity LOQ Limit of Quantification LOQ->Linearity Defines lower end of range LOQ->Accuracy LOQ->Precision

Caption: Interdependencies of bioanalytical method validation parameters.

Conclusion

The protocols and validation parameters outlined in this document provide a comprehensive framework for the accurate and reliable quantification of this compound in various biological matrices. Adherence to these guidelines will ensure the generation of high-quality data suitable for regulatory submissions and for advancing research in toxicology and environmental health. The choice between GC-MS and HPLC-UV will depend on the required sensitivity and the specific goals of the study, with GC-MS generally offering lower detection limits.[10][11]

References

Application Notes and Protocols for the Photocatalytic Degradation of Phenanthrene in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of phenanthrene, a persistent polycyclic aromatic hydrocarbon (PAH), in aqueous solutions. This document is intended to serve as a practical guide for researchers in environmental science, materials science, and chemistry.

Introduction

This compound is a three-ringed polycyclic aromatic hydrocarbon that is a common environmental pollutant resulting from the incomplete combustion of fossil fuels.[1] Its presence in water resources poses a significant threat to ecosystems and human health due to its toxic, mutagenic, and carcinogenic properties. Advanced oxidation processes, particularly heterogeneous photocatalysis, have emerged as a promising technology for the degradation of recalcitrant organic pollutants like this compound into less harmful compounds, and ultimately to CO2 and H2O.[1]

This document outlines the experimental procedures for this compound degradation using various photocatalysts, summarizes key performance data, and illustrates the underlying mechanisms and workflows.

Data Presentation: Comparison of Photocatalytic Systems

The efficiency of this compound photocatalytic degradation is highly dependent on the type of photocatalyst used and the experimental conditions. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Degradation Efficiency of this compound using Different Photocatalysts

PhotocatalystInitial this compound ConcentrationCatalyst DosageLight SourceIrradiation Time (min)Degradation Efficiency (%)Reference
GO/ZnO Nanocomposite25 ppm-UV-Visible12086.06[2][3]
Commercial ZnO25 ppm-UV-Visible12062.84[2][3]
Ni-loaded TiO21 mg/L0.5 g/LSimulated Sunlight40100[4]
TiO2 (Degussa P25)1 mg/L0.5 g/LSimulated Sunlight55100[4]
Cu/N-codoped TiO2--Visible Light12096[5]
N-doped TiO2--Visible Light12061[5]
N-doped TiO2--UV Light12080[6]
g-C3N4-Ag Nanocomposite----85 (max)[7]
Ag/Ag3PO4/g-C3N4--Visible Light--[8]
C-ZnO-0.5 g/LSunlight-High[9][10][11]
Akaganeite nanorods---5760 (96 h)Disappearance[12]
Gd2O2CO3·ZnO·CuO--Visible Light12099.6[13]

Table 2: Kinetic Data for this compound Photocatalytic Degradation

PhotocatalystKinetic ModelRate Constant (k)Reference
GO/ZnO NanocompositeFirst-order0.0375 min⁻¹[2][3]
C-ZnOPseudo-first-order (Langmuir-Hinshelwood)-[9][10][11]
TiO2 on soilPseudo-first-order-[14]
Ag/Ag3PO4/g-C3N4-0.01756 min⁻¹[8]
SSNT@GQD with persulfatePseudo-first-order0.0211 ± 0.0006 min⁻¹[1]
N-CuHCFLangmuir model and First-order-[5]
g-C3N4-Ag NanocompositePseudo-second-order-[7]

Experimental Protocols

The following are detailed protocols for conducting photocatalytic degradation experiments of this compound. These are generalized procedures based on common practices reported in the literature and should be adapted based on specific research goals and available equipment.

Protocol 1: General Procedure for Photocatalytic Degradation of this compound in a Slurry Reactor

This protocol describes a typical batch experiment for evaluating the photocatalytic activity of a catalyst in an aqueous this compound solution.

Materials:

  • This compound (C14H10)

  • Photocatalyst powder (e.g., TiO2, ZnO, g-C3N4)

  • Deionized water

  • Acetonitrile or other suitable solvent for this compound stock solution

  • Photoreactor (with a suitable light source, e.g., UV lamp, Xenon lamp with filter)

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

  • Centrifuge or syringe filters (0.45 µm)

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to the low aqueous solubility of this compound, prepare a concentrated stock solution in a suitable organic solvent like acetonitrile.

    • Accurately weigh a known amount of this compound and dissolve it in the solvent.

  • Preparation of the Aqueous this compound Reaction Mixture:

    • Add a specific volume of the this compound stock solution to a known volume of deionized water to achieve the desired initial concentration (e.g., 1-25 ppm).[2][4]

    • Ensure the final concentration of the organic solvent is minimal to avoid interference with the photocatalytic reaction.

  • Photocatalytic Reaction:

    • Transfer a defined volume of the aqueous this compound solution to the photoreactor.

    • Add the desired amount of photocatalyst to the solution to achieve the target catalyst loading (e.g., 0.1-0.9 g/L).[15]

    • Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the this compound and the catalyst surface.

    • Turn on the light source to initiate the photocatalytic reaction. The lamp should be placed to provide uniform irradiation to the solution.[15]

    • Maintain constant stirring throughout the experiment to keep the photocatalyst suspended.

    • If necessary, use a cooling system to maintain a constant reaction temperature.

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots of the suspension from the reactor.

    • Immediately separate the photocatalyst from the solution by centrifugation or by passing the sample through a syringe filter to quench the reaction.

    • Analyze the concentration of this compound in the filtrate using HPLC or GC-MS.

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C0 - Ct) / C0] x 100, where C0 is the initial concentration and Ct is the concentration at time t.

Protocol 2: Synthesis of Selected Photocatalysts

a) Synthesis of N-doped TiO2 via Sol-Gel Method [6]

  • Prepare a sol-gel solution by reacting Titanium(IV) bis(ethyl acetoacetato)diisopropoxide with a 25% ammonia (B1221849) solution.

  • Calcine the resulting N-doped TiO2 at various temperatures (e.g., 400°C) to achieve the desired crystalline phase (anatase).[6]

b) Synthesis of Ni-loaded TiO2 via Impregnation [4]

  • Ultrasonically mix 2g of TiO2 (Degussa P25) with 100 mL of a 5 mM Ni(NO3)2·6H2O solution for 30 minutes.

  • Evaporate the mixture in a vacuum oven at 180°C, followed by drying at room temperature for 12 hours.

  • Calcine the resulting powder in air at 500°C for 4 hours.[4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for the photocatalytic degradation of this compound.

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis cluster_results Results phen_stock This compound Stock Solution (in solvent) aq_phen Aqueous this compound Solution phen_stock->aq_phen reactor Photoreactor aq_phen->reactor photocat Photocatalyst (e.g., TiO2, ZnO) photocat->reactor dark Dark Adsorption (Equilibrium) reactor->dark light Light Irradiation (Degradation) dark->light sampling Sampling at Time Intervals light->sampling separation Catalyst Separation (Centrifuge/Filter) sampling->separation analysis Concentration Analysis (HPLC/GC-MS) separation->analysis kinetics Degradation Kinetics analysis->kinetics efficiency Degradation Efficiency analysis->efficiency G cluster_catalyst Photocatalyst (e.g., TiO2) cluster_excitation Photoexcitation cluster_reactions Redox Reactions cluster_degradation This compound Degradation catalyst Semiconductor vb Valence Band (VB) catalyst->vb cb Conduction Band (CB) catalyst->cb vb->cb e⁻ hole h⁺ (hole) electron e⁻ (electron) light Light (hν ≥ Eg) light->catalyst Irradiation o2 O₂ electron->o2 h2o H₂O hole->h2o oh_minus OH⁻ hole->oh_minus superoxide •O₂⁻ (Superoxide radical) o2->superoxide hydroxyl •OH (Hydroxyl radical) h2o->hydroxyl oh_minus->hydroxyl phen This compound intermediates Intermediate Products phen->intermediates Oxidation by •OH, •O₂⁻, h⁺ final_products CO₂ + H₂O intermediates->final_products

References

Application Notes and Protocols for Mallory Photocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for performing Mallory photocyclization reactions, a powerful method for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs). This photochemical reaction involves the intramolecular cyclization of a diaryl ethylene, typically a stilbene (B7821643) derivative, followed by an oxidation step to form the aromatic product.

Reaction Principle and Mechanism

The Mallory reaction proceeds through a sequence of photochemical and thermal steps. The generally accepted mechanism involves:

  • Photoisomerization: Upon irradiation with UV light, the trans-stilbene (B89595) isomer undergoes isomerization to the cis-isomer. While both isomers can be present, only the cis-isomer has the necessary stereochemistry for cyclization.[1][2]

  • Photochemical 6π-Electrocyclization: The cis-isomer then undergoes a conrotatory 6π-electrocyclization to form a transient dihydrophenanthrene intermediate.[3]

  • Oxidation: The unstable dihydrothis compound intermediate is then oxidized to the stable aromatic this compound product. This step is crucial to prevent the reverse reaction back to the stilbene.[1][2]

Two main sets of conditions are commonly employed for the oxidative step: the "classic" Mallory conditions using a catalytic amount of iodine in the presence of oxygen, and the "Katz conditions" which utilize a stoichiometric amount of iodine and an acid scavenger in an inert atmosphere.[1]

Experimental Setup

A typical experimental setup for a Mallory photocyclization reaction consists of a photoreactor equipped with a suitable UV light source and a reaction vessel.

Photoreactors:

  • Batch Reactors: These are common for small-scale reactions and typically consist of an immersion well photoreactor where the lamp is placed inside a quartz tube immersed in the reaction solution.[4] The reaction mixture is stirred to ensure uniform irradiation.

  • Continuous Flow Reactors: For larger scale synthesis, continuous flow reactors offer better scalability and control over reaction parameters.[5] These reactors typically involve pumping the reaction solution through transparent tubing that is coiled around a UV lamp.

Light Sources:

  • Medium-Pressure Mercury Lamps: These are a common choice, providing broad-spectrum UV radiation. A 125 W or 450 W lamp is often used.[3][6]

  • LEDs: Light Emitting Diodes offer the advantage of specific wavelengths, which can sometimes lead to cleaner reactions. UV-A LEDs (around 365 nm) have been shown to be effective.[7]

Reaction Vessels:

  • Standard glassware (e.g., round-bottom flasks) can be used for batch reactions, provided they are made of a material that is transparent to the UV light being used (e.g., quartz or borosilicate glass).

Data Presentation: Comparison of Reaction Conditions

The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table summarizes a comparison between the classic Mallory conditions and the Katz conditions for various substrates.

SubstrateProductClassic Conditions (catalytic I₂/O₂) Yield (%)Katz Conditions (stoichiometric I₂/propylene (B89431) oxide) Yield (%)
StilbeneThis compound75-85>90
4-Methylstilbene2-Methylthis compound8095
4-Methoxystilbene2-Methoxythis compound6085
Stilbene-like imineAza[8]heliceneLow (decomposition)94

Experimental Protocols

Protocol 1: General Procedure for Mallory Photocyclization of Stilbene (Katz Conditions)

This protocol is adapted from procedures for the synthesis of helicenes and other PAHs.[6]

Materials:

  • Stilbene (or substituted stilbene)

  • Iodine (I₂)

  • Propylene oxide (or another suitable acid scavenger like tetrahydrofuran)

  • Toluene (B28343) (or another suitable solvent, e.g., cyclohexane)

  • Photoreactor with a medium-pressure mercury lamp (e.g., 125 W)

  • Cooling system for the lamp

  • Standard laboratory glassware

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve the stilbene substrate in toluene to a concentration of approximately 0.01 M.[9]

    • Add a stoichiometric amount of iodine (1.1 to 2.2 equivalents relative to the substrate).[6]

    • Add an excess of propylene oxide (e.g., 30-60 equivalents) to act as an acid scavenger.[6]

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen.

  • Photochemical Reaction:

    • Place the reaction vessel in the photoreactor and ensure the lamp is cooled (e.g., with circulating water at 8 °C).[6]

    • Irradiate the solution with the medium-pressure mercury lamp.

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can range from several hours to over 24 hours depending on the substrate and scale.[6]

  • Workup and Purification:

    • Once the reaction is complete, turn off the lamp and remove the reaction vessel from the photoreactor.

    • Evaporate the solvent under reduced pressure.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

    • Extract the product with dichloromethane (2 x 20 mL).

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: Classic Mallory Photocyclization of Stilbene

This protocol utilizes a catalytic amount of iodine and atmospheric oxygen as the oxidant.

Materials:

  • Stilbene (or substituted stilbene)

  • Iodine (I₂)

  • Cyclohexane (B81311) (or another suitable solvent)

  • Photoreactor with a medium-pressure mercury lamp

Procedure:

  • Reaction Setup:

    • Dissolve the stilbene substrate in cyclohexane to a low concentration (typically 10⁻³ to 10⁻² M) to minimize photodimerization.[9]

    • Add a catalytic amount of iodine (e.g., 3-5 mol%).

    • The reaction is typically run open to the air to allow oxygen to act as the oxidant.

  • Photochemical Reaction:

    • Irradiate the solution with the medium-pressure mercury lamp while stirring.

    • Monitor the reaction progress by TLC or HPLC.

  • Workup and Purification:

    • After completion of the reaction, evaporate the solvent.

    • The crude product can be purified by column chromatography or recrystallization to remove any unreacted starting material and side products.

Visualizations

Mallory Photocyclization Reaction Mechanism

Mallory_Mechanism cluster_0 Photoisomerization cluster_1 Photocyclization cluster_2 Oxidation trans-Stilbene trans-Stilbene cis-Stilbene cis-Stilbene trans-Stilbene->cis-Stilbene Dihydrothis compound Dihydrothis compound (transient) cis-Stilbene->Dihydrothis compound hν (6π) This compound This compound Dihydrothis compound->this compound [O]

Caption: The reaction mechanism of the Mallory photocyclization.

Experimental Workflow for Mallory Photocyclization

Experimental_Workflow A Reaction Setup (Substrate, Solvent, I₂, Acid Scavenger) B Inert Gas Purge A->B C Photochemical Reaction (UV Irradiation) B->C D Reaction Monitoring (TLC/HPLC) C->D D->C continue irradiation E Workup (Solvent Removal, Quenching) D->E reaction complete F Extraction E->F G Drying and Concentration F->G H Purification (Chromatography/Recrystallization) G->H I Product Characterization H->I

Caption: A typical experimental workflow for the Mallory photocyclization reaction.

References

Application Notes and Protocols for the Bardhan-Sengupta Synthesis of Substituted Phenanthrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bardhan-Sengupta synthesis, a classic method for the preparation of substituted phenanthrenes, offers a robust pathway to this important class of polycyclic aromatic hydrocarbons. These compounds are of significant interest in medicinal chemistry and materials science due to their presence in natural products and their unique electronic properties. This document provides detailed application notes and experimental protocols for the synthesis of various substituted phenanthrenes, based on the original work of Bardhan and Sengupta.

I. Overview of the Synthesis

The Bardhan-Sengupta synthesis is a multi-step process that typically involves the following key transformations:

  • Condensation: Alkylation of a cyclic β-ketoester, such as ethyl cyclohexanone-2-carboxylate, with a substituted β-phenylethyl bromide. This step forms the carbon skeleton of the final phenanthrene.

  • Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating to remove the carboxyl group, yielding a 2-(substituted-β-phenylethyl)cyclohexanone.

  • Reduction: Reduction of the ketone to the corresponding secondary alcohol, 2-(substituted-β-phenylethyl)cyclohexanol.

  • Cyclodehydration: Intramolecular cyclization of the alcohol using a dehydrating agent, typically phosphorus pentoxide (P₂O₅), to form a perhydrothis compound derivative.

  • Dehydrogenation (Aromatization): Aromatization of the saturated ring system using selenium or palladium-charcoal to yield the substituted this compound.

II. Experimental Protocols

The following protocols are based on the general methods described by Bardhan and Sengupta and specific examples of their work.

General Protocol for the Synthesis of Substituted Phenanthrenes

Step 1: Condensation to form Ethyl 2-(substituted-β-phenylethyl)-cyclohexanone-2-carboxylate

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare the potassio-derivative of ethyl cyclohexanone-2-carboxylate by reacting ethyl cyclohexanone-2-carboxylate with one equivalent of potassium metal in dry benzene (B151609) or toluene (B28343) until all the potassium has dissolved.

  • To the resulting solution, add the desired substituted β-phenylethyl bromide dropwise with stirring.

  • Reflux the reaction mixture for several hours (typically 8-12 hours).

  • After cooling, pour the reaction mixture into ice-water.

  • Separate the organic layer, and extract the aqueous layer with ether or benzene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting crude ester by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to form 2-(substituted-β-phenylethyl)cyclohexanone

  • Reflux the ester from Step 1 with an excess of alcoholic potassium hydroxide (B78521) solution for 4-6 hours.

  • Distill off the alcohol.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid.

  • Extract the resulting keto-acid with ether.

  • Wash the ethereal solution with water and dry over anhydrous sodium sulfate.

  • Remove the ether to obtain the crude keto-acid.

  • Heat the crude keto-acid at its boiling point under reduced pressure until the evolution of carbon dioxide ceases.

  • Purify the resulting ketone by vacuum distillation.

Step 3: Reduction to form 2-(substituted-β-phenylethyl)cyclohexanol

  • Dissolve the ketone from Step 2 in moist ether.

  • Add small pieces of sodium metal gradually with constant shaking and cooling.

  • After the reaction is complete, decompose the excess sodium with moist ether and finally with water.

  • Separate the ethereal layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the ether, and purify the resulting alcohol by vacuum distillation.

Step 4: Cyclodehydration to form the corresponding Octahydrothis compound

  • In a flask, mix the alcohol from Step 3 with a dehydrating agent such as phosphorus pentoxide.

  • Heat the mixture, and collect the distillate which is the octahydrothis compound derivative.

  • The reaction can also be carried out by heating the alcohol with phosphorus pentoxide in a suitable solvent like toluene.

Step 5: Dehydrogenation to form the Substituted this compound

  • Heat the octahydrothis compound derivative from Step 4 with selenium powder at 300-340°C for 24-36 hours.

  • Alternatively, heat the octahydrothis compound derivative with 10% palladium-charcoal in a sealed tube at 300-320°C for 4-6 hours.

  • After cooling, extract the product with a suitable solvent (e.g., benzene, chloroform).

  • Purify the resulting substituted this compound by crystallization from a suitable solvent (e.g., ethanol, acetic acid) and/or by preparation of its picrate (B76445) derivative followed by decomposition.

III. Quantitative Data

The following table summarizes the yields for key intermediates and final products in the synthesis of selected substituted phenanthrenes as described in the literature.

Starting β-Phenylethyl BromideIntermediate: 2-(β-Arylethyl)cyclohexanoneIntermediate: Octahydrothis compoundFinal Product: Substituted this compoundOverall Yield (%)
β-Phenylethyl bromide2-(β-Phenylethyl)cyclohexanoneasym-Octahydrothis compoundThis compoundGood
p-Methyl-β-phenylethyl bromide2-(p-Methyl-β-phenylethyl)cyclohexanone7-Methyl-asym-octahydrothis compound2-Methylthis compoundGood
p-Isopropyl-β-phenylethyl bromide2-(p-Isopropyl-β-phenylethyl)cyclohexanone7-Isopropyl-asym-octahydrothis compoundRetene (1-Methyl-7-isopropylthis compound)Good
m,p-Dimethyl-β-phenylethyl bromide2-(3,4-Dimethyl-β-phenylethyl)cyclohexanone6,7-Dimethyl-asym-octahydrothis compoundPimanthrene (1,7-Dimethylthis compound)Good

Note: The original publications often state "good" or "satisfactory" yields without providing specific percentages for each step. The overall yields are generally moderate due to the multi-step nature of the synthesis.

IV. Experimental Workflow and Diagrams

The logical workflow of the Bardhan-Sengupta synthesis is depicted in the following diagram.

Bardhan_Sengupta_Synthesis cluster_start Starting Materials cluster_steps Reaction Sequence cluster_intermediates Intermediates cluster_end Final Product start1 Substituted β-Phenylethyl Bromide step1 Condensation start1->step1 start2 Ethyl Cyclohexanone-2-carboxylate start2->step1 int1 Substituted Ester step1->int1 step2 Hydrolysis & Decarboxylation int2 Substituted Ketone step2->int2 step3 Reduction int3 Substituted Alcohol step3->int3 step4 Cyclodehydration int4 Octahydrothis compound Derivative step4->int4 step5 Dehydrogenation (Aromatization) end1 Substituted This compound step5->end1 int1->step2 int2->step3 int3->step4 int4->step5

Caption: Workflow of the Bardhan-Sengupta Synthesis.

V. Applications in Drug Development and Research

The this compound nucleus is a key structural motif in a variety of natural products and synthetic compounds with diverse biological activities. Some notable examples include:

  • Morphine and Codeine: Opioid alkaloids containing a partially saturated this compound core structure.

  • Aristolochic Acids: A group of carcinogenic and nephrotoxic compounds found in certain plants.

  • Antimalarial Drugs: Certain synthetic this compound derivatives have shown promise as antimalarial agents.

  • Anticancer Agents: The this compound scaffold has been explored for the development of novel anticancer drugs.

The Bardhan-Sengupta synthesis provides a valuable tool for accessing a wide range of substituted phenanthrenes, enabling further exploration of their structure-activity relationships and potential therapeutic applications. The ability to introduce various substituents on the starting materials allows for the generation of diverse libraries of this compound derivatives for screening and optimization in drug discovery programs. Furthermore, the synthesis is of significant interest in the field of materials science for the preparation of novel organic electronic materials.

Application Note and Protocol: Quantification of Phenanthrene Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant resulting from the incomplete combustion of organic materials.[1][2] Exposure to PAHs is a significant concern for human health due to the carcinogenic potential of some compounds in this class.[3][4] While this compound itself is not considered a potent carcinogen, it serves as a valuable model for studying the metabolism of more carcinogenic PAHs that possess a similar "bay-region" structure, a feature closely linked to carcinogenicity.[1][3]

Upon entering the body, this compound undergoes extensive metabolism, primarily by cytochrome P450 (CYP) enzymes and epoxide hydrolase, leading to the formation of various metabolites, including hydroxyphenanthrenes (phenols), dihydrodiols, and diol epoxides.[5] These metabolites, which are conjugated with glucuronic acid or sulfate (B86663) and excreted in urine, can serve as valuable biomarkers for assessing human exposure to PAHs and for phenotyping individual differences in metabolic activation and detoxification pathways.[3][4] The balance between the detoxification pathway, leading to phenols, and the activation pathway, which can result in carcinogenic diol epoxides, is a critical determinant of individual cancer susceptibility.[4]

This application note provides a detailed protocol for the quantification of this compound metabolites in human urine using gas chromatography-mass spectrometry (GC-MS), a widely employed and reliable analytical technique.

This compound Metabolism

The metabolism of this compound is a complex process involving multiple enzymatic steps. Initially, CYP enzymes oxidize this compound to form arene oxides. These intermediates can then be detoxified by microsomal epoxide hydrolase (EPHX1) to form dihydrodiols or can rearrange to form phenols (hydroxyphenanthrenes).[5] The dihydrodiols can be further oxidized by CYP enzymes to form diol epoxides, which are highly reactive and can bind to DNA, initiating carcinogenic processes.[5] The final products of this metabolic activation pathway are this compound tetrols (PheT).[3] The major this compound metabolites found in urine include 1-, 2-, 3-, and 4-hydroxythis compound (HOPhe), this compound dihydrodiols (PheD), and r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrothis compound (trans, anti-PheT).[3][6]

Phenanthrene_Metabolism This compound This compound Arene_Oxide Arene Oxide This compound->Arene_Oxide CYP450 Dihydrodiols Dihydrodiols (e.g., 1,2-PheD) Arene_Oxide->Dihydrodiols EPHX1 Phenols Phenols (e.g., 1-HOPhe, 3-HOPhe) Arene_Oxide->Phenols Rearrangement Diol_Epoxide Diol Epoxide Dihydrodiols->Diol_Epoxide CYP450 Urine_Excretion Urinary Excretion (Glucuronide/Sulfate Conjugates) Dihydrodiols->Urine_Excretion Phenols->Urine_Excretion Tetraol Tetraol (trans, anti-PheT) Diol_Epoxide->Tetraol Hydrolysis Tetraol->Urine_Excretion Experimental_Workflow Start Urine Sample Collection Spiking Internal Standard Spiking Start->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Spiking->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization (Silylation) SPE->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data End Results Data->End

References

Application of Phenanthrene in Organic Electronics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon, has emerged as a versatile building block for advanced materials in organic electronics. Its rigid, planar structure and tunable electronic properties make it an attractive core for the synthesis of high-performance organic semiconductors. This compound derivatives have demonstrated significant potential in various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This document provides detailed application notes, experimental protocols, and performance benchmarks for the use of this compound-based materials in organic electronics.

Data Presentation: Performance of this compound Derivatives

The performance of this compound derivatives in organic electronic devices is highly dependent on their molecular structure, substitution patterns, and the overall device architecture. The following tables summarize key performance metrics for representative this compound-based materials in OLEDs and OFETs.

Table 1: Performance of this compound Derivatives in Organic Light-Emitting Diodes (OLEDs)

Derivative Name/AcronymRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Driving Voltage (V)CIE Coordinates (x, y)Reference
p-bPPhenBElectron Transport Material (ETM)30.856.8-2.7Red
Bphen (bathophenanthroline)ETM (Control)27.139-3.7Red
TPA-DCPPThermally Activated Delayed Fluorescence (TADF) Emitter15.1-13.2-(0.64, 0.36)
PY-EIPEmitting Layer-2.815.15-(0.19, 0.30)
PA-EIPEmitting Layer-0.691.35-(0.17, 0.15)

Note: "-" indicates data not specified in the provided search results. The performance of OLEDs is highly dependent on the full device stack and fabrication conditions.

Table 2: Performance of this compound Derivatives in Organic Field-Effect Transistors (OFETs)

Derivative Name/AcronymSemiconductor TypeCharge Carrier Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)Deposition MethodReference
H2T36Phenp-channel---Solution-based/Evaporation
This compound-based conjugated oligomersp-channelup to 0.12up to 3 x 10⁵-Vacuum Deposition
Functionalized-phenanthrene conjugated asymmetric N-heteroacenesn-typeup to 4.27 x 10⁻³--Spin-coating
Heterocycles-flanked alkoxyphenanthrenes (p-channel)p-channelup to 0.8510⁸-Spin-coating
Heterocycles-flanked alkoxyphenanthrenes (n-channel)n-channelup to 0.7810⁶-Spin-coating

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative this compound derivative and the fabrication of this compound-based OLEDs and OFETs.

Protocol 1: Synthesis of Cyanothis compound Derivatives via Knoevenagel Condensation and Photocyclization

This protocol describes a general method for the synthesis of cyanothis compound derivatives, which can be utilized as electron-transporting or emissive materials.

Step 1: Synthesis of 1,2-diarylethylenes via Knoevenagel Condensation

  • In a round-bottom flask, dissolve the appropriate arylacetonitrile (1.0 eq) and aromatic aldehyde (1.0 eq) in dry methanol.

  • Add sodium methoxide (B1231860) (a catalytic amount) to the solution as a base.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction

Troubleshooting & Optimization

Technical Support Center: Optimizing the Bardhan-Sengupta Phenanthrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Bardhan-Sengupta phenanthrene synthesis.

Troubleshooting Guides

Issue 1: Low Yield in the Initial Condensation Step (Alkylation)

Question: My initial condensation reaction between the β-ketoester and the phenethyl bromide derivative is giving a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the initial alkylation are a frequently encountered problem in this synthesis. The primary causes and potential solutions are outlined below:

  • Problem: Poor Solubility of the Enolate: The sodio-enolate of ethyl cyclohexanone-2-carboxylate is sparingly soluble in non-polar solvents like benzene (B151609), which was used in the original procedure. This insolubility hinders the reaction with β-phenylethyl bromide.[1][2]

    • Solution 1: Use of Potassium Enolate: The potassium enolate is more soluble in benzene and often leads to better yields.[1]

    • Solution 2: Employ a Co-solvent: The addition of dimethylformamide (DMF) as a co-solvent can significantly improve the solubility of the sodio-enolate, leading to a higher yield of the alkylated product.[1][2]

  • Problem: Side Reaction - Dehydrohalogenation: The alkyl halide can undergo elimination to form styrene, especially at higher temperatures. This side reaction consumes the starting material and reduces the overall yield.[1]

    • Solution: Moderate Reaction Temperature: Avoid excessively high temperatures during the condensation. If using a higher boiling solvent like xylene, carefully monitor the reaction temperature.

  • Problem: Side Reaction - Reverse Claisen Condensation: The β-ketoester starting material or the product can undergo a reverse Claisen condensation, especially in the presence of a strong base.[1]

    • Solution: Careful Control of Reaction Conditions: Use the stoichiometric amount of base and avoid prolonged reaction times at high temperatures.

Table 1: Effect of Base and Solvent on Alkylation Yield

BaseSolventTemperatureReported YieldNotes
SodiumBenzeneRefluxLowSodio-enolate is poorly soluble.[1]
PotassiumBenzeneReflux48%[2]Potassium enolate is more soluble than the sodium salt.[1]
SodiumBenzene/DMFRefluxImprovedDMF increases the solubility of the sodio-enolate.[1][2]
PotassiumXyleneReflux65%Higher boiling solvent may increase reaction rate but also risk of side reactions.
Issue 2: Inefficient Cyclodehydration Step

Question: The cyclization of the substituted cyclohexanol (B46403) or the direct cyclodehydration of the keto-acid is not proceeding efficiently, resulting in a low yield of the this compound product. What can I do?

Answer:

The cyclodehydration step is critical for forming the this compound ring system. Incomplete reaction or side product formation can significantly lower the yield.

  • Problem: Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are crucial for the success of this step.

    • Solution 1: Use of Polyphosphoric Acid (PPA): PPA is often an effective and milder alternative to phosphorus pentoxide (P₂O₅) for intramolecular cyclizations.[3]

    • Solution 2: Freshly Prepared P₂O₅: If using P₂O₅, ensure it is fresh and has not absorbed atmospheric moisture, which would reduce its efficacy.

  • Problem: High Reaction Temperature Leading to Charring: The cyclization often requires heating, but excessive temperatures can lead to decomposition and charring of the reaction mixture, significantly reducing the yield of the desired product.[4]

    • Solution: Gradual Heating and Temperature Control: Heat the reaction mixture gradually and maintain the temperature at the lowest effective point to promote cyclization without causing decomposition.

  • Problem: Steric Hindrance: Bulky substituents on the aromatic ring or the cyclohexyl moiety can sterically hinder the intramolecular cyclization, leading to lower yields.[1][5]

    • Solution: Optimization of Reaction Conditions: For sterically hindered substrates, longer reaction times or the use of a more potent dehydrating agent might be necessary. Careful optimization of the temperature is also critical.

Table 2: Comparison of Dehydrating Agents for Cyclization

Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅)Reflux in an inert solvent (e.g., benzene, toluene)Strong dehydrating agent.Can be harsh and lead to charring if not controlled.[3][6]
Polyphosphoric Acid (PPA)Heating the substrate directly with PPAGenerally milder than P₂O₅, easier to handle.[3]Can be viscous and difficult to stir.
Sulfuric Acid (H₂SO₄)Concentrated H₂SO₄ at elevated temperaturesReadily available and inexpensive.Strong oxidizing agent, can lead to sulfonation and other side products.

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes for the Bardhan-Sengupta synthesis?

A1: The two primary pathways are:

  • The original multi-step synthesis: This route starts with the condensation of a β-phenylethyl bromide derivative with an ethyl cyclohexanone-2-carboxylate derivative. The resulting product undergoes hydrolysis, decarboxylation, reduction, cyclodehydration, and finally dehydrogenation to yield the this compound derivative.[1]

  • The cyclodehydration of a 2-naphthoylbenzoic acid derivative: This is a more direct approach where a pre-formed precursor undergoes an intramolecular cyclization promoted by a dehydrating agent like P₂O₅ or PPA to form the this compound ring system.[3]

Q2: What is the role of selenium in the final step of the multi-step synthesis?

A2: Selenium is used as a dehydrogenating agent. The cyclization step initially forms an octahydrothis compound derivative. Heating this intermediate with selenium at high temperatures (around 300-340 °C) removes hydrogen atoms and aromatizes the newly formed ring, yielding the final this compound product.[1][6]

Q3: Can I use other dehydrogenating agents instead of selenium?

A3: Yes, other dehydrogenating agents can be used. Palladium on carbon (Pd/C) is a common and often more efficient and safer alternative to selenium for aromatization reactions. The reaction is typically carried out by heating the substrate with Pd/C in a high-boiling inert solvent.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product spot/peak.

Q5: What are the best methods for purifying the final this compound product?

A5: The final product is typically a solid and can be purified by:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be chosen to dissolve the compound at a higher temperature and allow it to crystallize upon cooling, leaving impurities in the solution.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be an effective purification technique. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and ethyl acetate, is typically used.

Experimental Protocols

General Protocol for the Multi-Step Bardhan-Sengupta Synthesis

Step 1: Condensation of Ethyl 2-oxocyclohexanecarboxylate with a β-Phenylethyl Bromide Derivative

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium metal to dry benzene.

  • Slowly add ethyl 2-oxocyclohexanecarboxylate to the mixture and stir until the potassium has completely reacted to form the potassium enolate.

  • Add the desired β-phenylethyl bromide derivative to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hydrolysis and Decarboxylation

  • Reflux the product from Step 1 with an aqueous solution of potassium hydroxide (B78521) for several hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • Heat the acidified mixture to effect decarboxylation.

  • Extract the product with an organic solvent, wash with water, dry, and concentrate.

Step 3: Reduction of the Ketone

  • Dissolve the ketone from Step 2 in a suitable solvent (e.g., moist ether).

  • Add sodium metal in small portions and stir until the reaction is complete.

  • Carefully quench the excess sodium with ethanol (B145695) and then water.

  • Extract the product, wash, dry, and concentrate.

Step 4: Cyclodehydration

  • Mix the alcohol from Step 3 with a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid.

  • Heat the mixture, carefully controlling the temperature to avoid charring.

  • After the reaction is complete, cool the mixture and carefully add ice.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

Step 5: Dehydrogenation

  • Mix the octahydrothis compound from Step 4 with selenium powder.

  • Heat the mixture to a high temperature (e.g., 300-340 °C) for several hours.

  • Cool the reaction mixture and purify the resulting this compound derivative by recrystallization or column chromatography.

Visualizations

Bardhan_Sengupta_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_end Final Product start1 β-Phenylethyl bromide derivative step1 1. Condensation (Alkylation) start1->step1 start2 Ethyl 2-oxocyclohexane- carboxylate derivative start2->step1 int1 Alkylated β-ketoester step1->int1 step2 2. Hydrolysis & Decarboxylation int2 Cyclic ketone step2->int2 step3 3. Reduction int3 Cyclic -alcohol step3->int3 step4 4. Cyclodehydration int4 Octahydrothis compound derivative step4->int4 step5 5. Dehydrogenation end_product This compound derivative step5->end_product int1->step2 int2->step3 int3->step4 int4->step5

Caption: Workflow of the multi-step Bardhan-Sengupta this compound synthesis.

Troubleshooting_Yield cluster_condensation Initial Condensation cluster_cyclization Cyclodehydration start Low Yield in Bardhan-Sengupta Synthesis cond_issue Low Alkylation Yield start->cond_issue cyc_issue Inefficient Cyclization start->cyc_issue cond_cause1 Poor Enolate Solubility cond_issue->cond_cause1 cond_cause2 Side Reactions (Elimination, Reverse Claisen) cond_issue->cond_cause2 cond_sol1a Use Potassium Enolate cond_cause1->cond_sol1a cond_sol1b Add DMF Co-solvent cond_cause1->cond_sol1b end Higher Yield Achieved cond_sol1a->end Improved Yield cond_sol1b->end Improved Yield cond_sol2 Control Temperature & Stoichiometry cond_cause2->cond_sol2 cond_sol2->end Improved Yield cyc_cause1 Ineffective Dehydrating Agent cyc_issue->cyc_cause1 cyc_cause2 Charring at High Temperature cyc_issue->cyc_cause2 cyc_sol1 Use PPA or Fresh P₂O₅ cyc_cause1->cyc_sol1 cyc_sol1->end Improved Yield cyc_sol2 Gradual Heating & Temp. Control cyc_cause2->cyc_sol2 cyc_sol2->end Improved Yield

Caption: Troubleshooting decision tree for low yield in the synthesis.

Reaction_Mechanism_Pathway cluster_pathway Key Steps in Cyclodehydration & Aromatization A Cyclohexanol Derivative B Carbocation Intermediate A->B Protonation & Loss of H₂O (Dehydrating Agent) C Octahydrothis compound B->C Intramolecular Electrophilic Aromatic Substitution D This compound C->D Dehydrogenation (e.g., Selenium, heat)

Caption: Key mechanistic steps in the cyclodehydration and aromatization stages.

References

"troubleshooting peak tailing of phenanthrene in GC/MS analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography-mass spectrometry (GC/MS) analysis of phenanthrene, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For polycyclic aromatic hydrocarbons (PAHs) like this compound, which are high molecular weight and have high boiling points, this is a common issue.[1] This is problematic because it can reduce resolution between closely eluting peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][2]

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for this compound and other PAHs often stem from interactions with active sites within the GC system or from suboptimal chromatographic conditions. Key factors include:

  • Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner, the column itself, or the detector.[1]

  • Column Issues: Contamination or degradation of the column's stationary phase is a frequent culprit.[1]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes in the flow path, leading to tailing.[3][4]

  • Suboptimal Method Parameters: An incorrect inlet temperature or a temperature ramp that is too slow can cause condensation and band broadening.[3][5]

Q3: How can I quickly begin to diagnose the source of peak tailing?

A3: A systematic approach starting with the most common and easily addressable issues is recommended. A good first step is to perform inlet maintenance by replacing the liner and septum, as these are frequent sources of contamination and active sites.[1] If the problem persists, trimming a small section (10-20 cm) from the front of the column can remove accumulated non-volatile residues.[6] If neither of these actions resolves the issue, a more in-depth investigation of your GC method parameters and overall column health is necessary.[1]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues that cause peak tailing in this compound analysis.

Guide 1: Addressing Inlet-Related Problems

Q: My this compound peak is tailing. Could the issue be with my GC inlet?

A: Yes, the inlet is a very common source of problems that lead to peak tailing. Issues can arise from the liner, septum, or temperature settings.

Troubleshooting Steps:

  • Replace the Inlet Liner: The liner is a primary site for the accumulation of non-volatile residues and the creation of active sites that can interact with this compound.[7] Replace the existing liner with a new, deactivated one, preferably with glass wool.[8][9] The glass wool aids in sample vaporization and traps non-volatile matrix components.[10]

  • Replace the Septum: A cored or degraded septum can be a source of contamination and leaks.

  • Check Inlet Temperature: An inlet temperature that is too low can result in the slow or incomplete vaporization of higher boiling point compounds like this compound, leading to peak tailing.[3] Conversely, a temperature that is too high can cause degradation of the analyte or septum. A typical starting point for the inlet temperature for PAH analysis is around 300-320°C.[9][11][12]

  • Ensure Proper Column Installation in the Inlet: The position of the GC column within the inlet is critical. If the column is too high or too low, it can create a dead volume or a convoluted flow path, both of which can cause peak tailing.[3] Refer to your instrument manual for the correct installation depth.

Illustrative Data on Inlet Parameter Effects:

ParameterConditionObservationPotential Action
Inlet Liner Old, visibly contaminatedSignificant peak tailing for this compoundReplace with a new, deactivated liner[10]
New, deactivated linerImproved peak symmetryN/A
Inlet Temperature 250°CTailing observed for later-eluting PAHsIncrease temperature in 20°C increments[10]
320°CSymmetrical peaks for all PAHsN/A
Guide 2: Diagnosing and Resolving Column Issues

Q: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, the column itself is another major contributor to peak tailing.[6] Issues can arise from contamination, degradation of the stationary phase, or improper installation.

Troubleshooting Steps:

  • Column Trimming: The front section of the column can accumulate non-volatile matrix components and become active over time. Trimming 10-20 cm from the inlet end of the column can often resolve peak tailing caused by contamination.[6]

  • Column Conditioning: If the column has been exposed to oxygen at high temperatures or has sat unused for a period, it may need to be reconditioned.[13] This involves heating the column under a continuous flow of carrier gas to remove contaminants and restore the stationary phase.

  • Evaluate Column Health: If the above steps fail, the stationary phase may be permanently damaged (e.g., through oxidation from a leak at high temperature).[1] In this case, the column will need to be replaced.

  • Check for Proper Column Cutting: The quality of the column cut is extremely important. A jagged or uneven cut can create turbulence and lead to peak tailing.[3] Ensure the column is cut cleanly and at a right angle.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
  • Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and allow the instrument to cool down.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.

  • Remove Liner: Carefully remove the inlet liner using forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: GC Column Trimming
  • Cool Down and Turn Off Gas: Follow steps 1 and 2 from Protocol 1.

  • Disconnect Column: Carefully unscrew the column nut from the inlet.

  • Trim Column: Using a ceramic scoring wafer or a diamond-tipped pen, score the column about 10-20 cm from the end.[14] Gently flex the column to create a clean, square break.[14]

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Leak Check: Restore carrier gas flow and perform a leak check.

Protocol 3: GC Column Conditioning
  • Install the Column: Properly install the column in the inlet but leave the detector end disconnected.[15]

  • Purge with Carrier Gas: Purge the column with carrier gas for 15-30 minutes at room temperature to remove any oxygen.[15] This is a critical step to prevent damage to the stationary phase.[13]

  • Check for Leaks: Perform a thorough leak check of all connections.[13]

  • Temperature Program: Set the oven to ramp from a low temperature (e.g., 40°C) to the column's maximum isothermal temperature at a rate of 5-10°C/minute.[15] The maximum isothermal temperature is typically specified by the column manufacturer.

  • Hold at Maximum Temperature: Hold the column at the maximum isothermal temperature for 1-2 hours, or until the baseline stabilizes.[13]

  • Cool Down and Connect to Detector: Cool down the oven, connect the column to the detector, and perform a leak check.

  • Final Bakeout: Heat the system to the analysis conditions to ensure a stable baseline before running samples.

Logical Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance check_peak_shape1 Peak Shape Improved? inlet_maintenance->check_peak_shape1 trim_column Trim 10-20 cm from Column Inlet check_peak_shape1->trim_column No problem_solved Problem Solved check_peak_shape1->problem_solved Yes check_peak_shape2 Peak Shape Improved? trim_column->check_peak_shape2 check_parameters Review Method Parameters (Inlet Temp, Flow Rate, etc.) check_peak_shape2->check_parameters No check_peak_shape2->problem_solved Yes check_peak_shape3 Peak Shape Improved? check_parameters->check_peak_shape3 condition_column Recondition Column check_peak_shape3->condition_column No check_peak_shape3->problem_solved Yes check_peak_shape4 Peak Shape Improved? condition_column->check_peak_shape4 replace_column Replace Column check_peak_shape4->replace_column No check_peak_shape4->problem_solved Yes replace_column->problem_solved contact_support Contact Technical Support replace_column->contact_support

Caption: A flowchart outlining the systematic troubleshooting process for addressing peak tailing.

References

Technical Support Center: Optimization of Mobile Phase for Phenanthrene HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the mobile phase for phenanthrene analysis using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reproducible results.

Troubleshooting Guides

This section addresses specific issues you might encounter during the HPLC separation of this compound, with a focus on mobile phase-related solutions.

Peak Shape Issues

Q1: Why are my this compound peaks tailing?

Peak tailing, where the latter half of the peak is wider than the front, is a common problem. A USP tailing factor greater than 1.2 is generally considered tailing.[1]

  • Cause 1: Secondary Interactions: this compound, a non-polar compound, can sometimes interact with active sites (acidic silanol (B1196071) groups) on the silica-based stationary phase of the column, especially if the column is older or of lower quality.[2] This causes some molecules to be retained longer, resulting in a tailing peak.[1]

  • Solution 1: Mobile Phase Modification:

    • Increase Organic Solvent Strength: A slight increase in the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase can help to more effectively elute the this compound from the stationary phase and reduce tailing.

    • Use a Different Organic Solvent: Acetonitrile (B52724) is often preferred over methanol (B129727) as it has a lower viscosity, leading to better efficiency.[3]

  • Cause 2: Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]

  • Solution 2: Reduce Sample Concentration: Try diluting your sample or reducing the injection volume to ensure you are working within the column's linear range.[1]

Q2: My peaks are fronting. What is the likely cause?

Peak fronting, where the front part of the peak is broader than the back, is less common than tailing but can still occur.

  • Cause 1: Column Overload: Similar to peak tailing, injecting too much sample can lead to peak fronting.[1]

  • Solution 1: Decrease Sample Concentration: Dilute the sample or reduce the injection volume.[1]

  • Cause 2: Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted, fronting peak.

  • Solution 2: Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent with a similar or weaker elution strength.

Resolution and Retention Time Issues

Q3: How can I improve the resolution between this compound and other polycyclic aromatic hydrocarbons (PAHs)?

Poor resolution results in overlapping peaks, making accurate quantification difficult.

  • Cause 1: Inadequate Mobile Phase Strength: The mobile phase may be too strong (eluting compounds too quickly) or too weak (causing excessive peak broadening).

  • Solution 1: Optimize Mobile Phase Composition:

    • Gradient Elution: For complex mixtures of PAHs, a gradient elution is typically necessary.[4] This involves starting with a lower percentage of organic solvent and gradually increasing it over the course of the run.[5] This allows for the separation of compounds with a wide range of polarities.

    • Solvent Ratio Adjustment: Fine-tune the ratio of your organic solvent (e.g., acetonitrile) to water.[4] Small changes can have a significant impact on selectivity and resolution.

  • Cause 2: Incorrect Flow Rate: The flow rate of the mobile phase affects the time the analyte spends interacting with the stationary phase.[6]

  • Solution 2: Adjust Flow Rate: Lowering the flow rate can sometimes improve the resolution of closely eluting peaks, although it will increase the total run time.[6] Conversely, a higher flow rate can shorten analysis time but may compromise resolution.[6]

Q4: My retention times are drifting or changing between runs. What's wrong?

Inconsistent retention times are a major issue for reproducibility and accurate peak identification.

  • Cause 1: Mobile Phase Composition Change: The most common cause of drifting retention times is a change in the mobile phase composition.[7] This can be due to:

    • Evaporation of the more volatile organic solvent.[8]

    • Inaccurate mixing or errors in the HPLC pump's proportioning valves.[7]

    • Degradation or contamination of the mobile phase.[9]

  • Solution 1: Ensure Mobile Phase Consistency:

    • Prepare fresh mobile phase daily and keep containers tightly sealed to prevent evaporation.[4]

    • If preparing the mobile phase online using a mixer, ensure the pump is functioning correctly. You can test this by preparing the mobile phase manually and seeing if the problem resolves.[7]

    • Degas the mobile phase properly to prevent air bubbles from affecting the pump's performance.[10]

  • Cause 2: Column Temperature Fluctuations: The temperature of the HPLC column can affect retention times.[4]

  • Solution 2: Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times.[5]

System Performance Issues

Q5: The backpressure in my HPLC system is too high. What should I check?

High backpressure can damage the pump, injector, and column.

  • Cause 1: Precipitated Buffer or Contaminants: If using buffers, they can precipitate out of solution if the organic solvent concentration becomes too high. Contaminants from the sample or mobile phase can also clog the system.

  • Solution 1: Check Mobile Phase and Filter:

    • Ensure any buffers used are soluble in all mobile phase compositions encountered during the gradient.

    • Filter all mobile phase solvents through a 0.45 µm or 0.22 µm filter before use.[1]

    • If backpressure is still high, systematically disconnect components (starting from the detector and moving backward) to isolate the source of the blockage. A common culprit is a blocked column inlet frit.[11]

  • Cause 2: High Mobile Phase Viscosity: Some solvents, like methanol, are more viscous than others, like acetonitrile.[4]

  • Solution 2: Use a Lower-Viscosity Solvent: Switching from methanol to acetonitrile can reduce backpressure.[3] Operating at a slightly higher temperature will also decrease the viscosity of the mobile phase.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound HPLC separation?

A common and effective mobile phase for this compound and other PAHs on a C18 column is a mixture of acetonitrile and water.[5][12] A gradient elution is often used, starting with a higher proportion of water and increasing the acetonitrile concentration over time. For example, a gradient might run from 50% acetonitrile to 100% acetonitrile.

Q2: Should I use acetonitrile or methanol as the organic solvent?

Both acetonitrile and methanol can be used for the separation of PAHs. However, acetonitrile is often preferred because its lower viscosity results in lower backpressure and better column efficiency.[3] Separations using acetonitrile are typically faster than those using methanol.[3] Due to cost or availability, methanol can be a suitable alternative, but the method will likely need to be re-optimized.[3]

Q3: Is it necessary to use a buffer or adjust the pH for this compound analysis?

This compound is a non-ionizable hydrocarbon, so its retention is not significantly affected by the pH of the mobile phase. Therefore, for the analysis of this compound alone or with other neutral PAHs, a buffer is generally not required, and a simple acetonitrile/water mixture is sufficient.[6] If analyzing a mixture that includes acidic or basic compounds, controlling the pH with a buffer would be critical.[6]

Q4: When should I use isocratic versus gradient elution?

  • Isocratic Elution (constant mobile phase composition) is suitable for simple mixtures where all components elute relatively close to each other.[4]

  • Gradient Elution (mobile phase composition changes over time) is ideal for complex samples containing compounds with a wide range of hydrophobicities, such as a mixture of 16 EPA priority PAHs.[4] A gradient allows for the elution of weakly retained compounds early in the run while still being able to elute strongly retained compounds in a reasonable time with good peak shape.

Q5: How should I prepare and store the mobile phase?

Always use HPLC-grade solvents (e.g., acetonitrile, water) to minimize baseline noise and contamination.[10] Mobile phases should be filtered through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the HPLC system.[1] It is also crucial to degas the mobile phase (e.g., by sonication or helium sparging) to remove dissolved gases that can form bubbles and cause pump and detector problems.[10] Store mobile phases in sealed containers and prepare fresh solutions daily to ensure reproducibility.[4]

Data Presentation

Table 1: Example Gradient Elution Program for PAH Separation

Time (minutes)% Water% AcetonitrileFlow Rate (mL/min)
0.050501.0
10.020801.0
12.001001.0
15.050501.0
20.050501.0

This is a representative program; optimal conditions may vary based on the specific column and instrument used.[13]

Table 2: Typical System Suitability Parameters

ParameterAcceptance CriteriaRationale
Tailing Factor 0.8 - 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.
RSD of Peak Area < 2.0%Demonstrates injection precision.
RSD of Retention Time < 1.0%Indicates system stability.

These criteria ensure the HPLC system is performing adequately for the analysis.[1]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetonitrile/Water)

  • Select Solvents: Use HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).

  • Measure Volumes: Carefully measure the required volumes of each solvent to achieve the desired starting composition (e.g., for a 50:50 mixture, measure 500 mL of acetonitrile and 500 mL of water).

  • Mix Solvents: Combine the solvents in a clean, appropriate glass reservoir bottle. Mix thoroughly.

  • Degas: Degas the mobile phase using an appropriate method, such as sonication for 15-20 minutes or helium sparging.

  • Label: Clearly label the reservoir with the composition and date of preparation.

Protocol 2: HPLC System Suitability Test

  • Prepare Standard Solution: Prepare a standard solution of this compound at a known concentration in the mobile phase.

  • Equilibrate System: Pump the mobile phase through the entire HPLC system, including the column, until a stable baseline is achieved (typically 15-30 minutes).

  • Perform Replicate Injections: Inject the standard solution at least five consecutive times.[1]

  • Evaluate Parameters: Using the chromatography data software, calculate the Tailing Factor, Theoretical Plates, and the Relative Standard Deviation (RSD) for the peak area and retention time from the replicate injections.[1]

  • Verify Acceptance Criteria: Ensure all calculated parameters meet the pre-defined acceptance criteria (as shown in Table 2) before proceeding with sample analysis.

Visualizations

TroubleshootingWorkflow start HPLC Problem Observed (e.g., Peak Tailing, Drifting RT) check_mp Step 1: Check Mobile Phase start->check_mp mp_fresh Is mobile phase fresh? Is it degassed? Is composition correct? check_mp->mp_fresh check_col Step 2: Check Column & Temp col_ok Is column equilibrated? Is temperature stable? Is it the correct column? check_col->col_ok check_hw Step 3: Check Hardware hw_ok Are there leaks? Is backpressure normal? Is injector working? check_hw->hw_ok mp_fresh->check_col Yes prepare_new_mp Prepare fresh mobile phase. Degas properly. mp_fresh->prepare_new_mp No col_ok->check_hw Yes equilibrate Equilibrate column longer. Set column oven temperature. col_ok->equilibrate No fix_hw Tighten fittings. Flush system/replace frit. Service injector. hw_ok->fix_hw No resolved Problem Resolved hw_ok->resolved Yes prepare_new_mp->check_mp equilibrate->check_col fix_hw->check_hw

Caption: A workflow for troubleshooting common HPLC issues.

MobilePhaseOptimization solvent_type Solvent Selection (Acetonitrile vs. Methanol) resolution Resolution (Rs) solvent_type->resolution retention Retention Time (tR) solvent_type->retention solvent_ratio Solvent Ratio (% Organic vs. % Aqueous) solvent_ratio->resolution solvent_ratio->retention elution_mode Elution Mode (Isocratic vs. Gradient) elution_mode->resolution analysis_time Analysis Time elution_mode->analysis_time flow_rate Flow Rate flow_rate->resolution flow_rate->analysis_time peak_shape Peak Shape (Tailing Factor)

Caption: Key factors and goals in mobile phase optimization.

References

Technical Support Center: Enhancing Phenanthrene Biodegradation in Contaminated Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in phenanthrene biodegradation experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound biodegradation experiments.

Issue: Low or No this compound Degradation

  • Question: My experiment shows minimal or no degradation of this compound. What are the potential causes and how can I troubleshoot this?

    Answer: Several factors can inhibit this compound biodegradation. Consider the following troubleshooting steps:

    • Verify Microbial Activity: Ensure that your microbial consortium or isolated strains are viable and possess the metabolic capability to degrade this compound.

      • Recommendation: Perform a positive control experiment in a liquid medium with optimal growth conditions to confirm the degradation potential of your microorganisms.[1][2]

    • Assess Environmental Conditions: Suboptimal environmental parameters can significantly hinder microbial activity.

      • pH: The optimal pH for this compound degradation is typically around 7.0.[1][2][3] Verify and adjust the pH of your soil slurry or microcosm.

      • Temperature: Most studies indicate an optimal temperature of around 30°C for this compound biodegradation.[1][3][4] Ensure your incubators are calibrated correctly. For specific strains, the optimal temperature might be higher, for instance, Bacillus mojavensis shows prominent activity at 45°C.[2]

      • Oxygen: Aerobic conditions are generally required for efficient this compound biodegradation.[1] Ensure adequate aeration of your soil slurry or microcosm.[5]

    • Evaluate Nutrient Availability: A lack of essential nutrients can limit microbial growth and metabolic activity.

      • Nitrogen and Phosphorus: These are critical macronutrients. Biostimulation by adding nitrogen and phosphorus sources, like ammonium (B1175870) nitrate (B79036), has been shown to enhance degradation.[3][5][6] The addition of phosphate, in particular, has been shown to enhance mineralization.[5]

      • Micronutrients: The absence of necessary micronutrients can also be a limiting factor.[6]

    • Consider this compound Bioavailability: The accessibility of this compound to microorganisms is crucial for degradation.

      • Sorption to Soil Organic Matter: this compound can strongly adsorb to soil organic matter, reducing its bioavailability.[5] This effect is more pronounced in soils with high organic content.[5]

      • High this compound Concentration: Excessively high concentrations of this compound can be toxic to microorganisms, leading to slower degradation rates.[1][3][7]

Issue: Inconsistent or Slow Degradation Rates

  • Question: My this compound degradation rates are slow or inconsistent across replicates. What could be the cause?

    Answer: Slow or variable degradation can be attributed to several factors:

    • Suboptimal Inoculum: The density or activity of the microbial inoculum might be insufficient.

      • Recommendation: Increase the inoculum size or use a pre-acclimated consortium to ensure a robust population of this compound-degrading microorganisms.[8]

    • Nutrient Imbalance: An incorrect ratio of carbon, nitrogen, and phosphorus can slow down microbial metabolism.

      • Recommendation: Optimize the C:N:P ratio in your soil matrix. While nitrogen and phosphorus are important, an excess of certain nitrogen sources like nitrate can reduce mineralization.[5]

    • Presence of Inhibitory Substances: Co-contaminants in the soil can inhibit microbial activity.

      • Recommendation: Analyze your soil for the presence of heavy metals or other toxic compounds that could be hindering biodegradation.

    • Aging of Contamination: The longer this compound has been present in the soil, the more it can become sequestered and less bioavailable, leading to slower degradation.

Issue: Difficulty in Extracting and Quantifying this compound

  • Question: I am facing challenges with the extraction and subsequent quantification of this compound from soil samples, leading to poor recovery or inconsistent results.

    Answer: Accurate quantification is critical for assessing biodegradation efficiency. Here are some common issues and solutions:

    • Inefficient Extraction: The choice of extraction solvent and method is crucial.

      • Recommendation: A common and effective method involves using a mixture of hexane (B92381) and acetone (B3395972) (e.g., 1:1 or 4:1 v/v) followed by sonication.[9][10] Repeating the extraction process multiple times (e.g., three times) can improve recovery.[10]

    • Matrix Interference: Soil components can co-extract with this compound and interfere with chromatographic analysis.

      • Recommendation: Employ a cleanup step after extraction using techniques like solid-phase extraction (SPE) to remove interfering substances.

    • Instrumental Analysis Issues: Problems with the High-Performance Liquid Chromatography (HPLC) system can lead to inaccurate quantification.

      • Recommendation: Ensure proper calibration of the HPLC with a standard curve.[4] Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, and a C18 column for good separation.[9][11][12] The detection wavelength for this compound is typically set at 253 nm.[11]

Frequently Asked Questions (FAQs)

Q1: What is the difference between biostimulation and bioaugmentation for enhancing this compound biodegradation?

A1:

  • Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. This is often achieved by adding nutrients (e.g., nitrogen, phosphorus), electron acceptors, or other growth-promoting substances.[11][13]

  • Bioaugmentation is the introduction of specific, pre-selected microorganisms (either single strains or consortia) with the desired degradation capabilities into the contaminated soil to supplement the indigenous microbial population.[11][13][14]

Q2: Can the addition of surfactants improve this compound biodegradation?

A2: Yes, the addition of surfactants can enhance this compound biodegradation by increasing its solubility and bioavailability to microorganisms. Nonionic surfactants like Triton X-100, Brij 30, and Brij 35 have been shown to be effective when added at or near their critical micelle concentration (CMC). However, concentrations above the CMC can sometimes delay degradation.

Q3: What are some common bacterial genera known for this compound degradation?

A3: Several bacterial genera have been identified as effective this compound degraders, including Pseudomonas, Mycobacterium, Bacillus, Rhodococcus, Sphingomonas, and Acidovorax.[2][4][8][15]

Q4: How does soil organic matter content affect this compound biodegradation?

A4: Soil organic matter can have a dual effect. While it can be a source of nutrients for microorganisms, it also has a high capacity to sorb this compound.[5] This sorption reduces the bioavailability of this compound, making it less accessible to microbial degradation, which can slow down the overall remediation process.[5]

Q5: What is a typical degradation half-life for this compound in soil?

A5: The half-life of this compound in soil can vary widely depending on the experimental conditions. In one study with an aerobic PAH-adapted consortium at an initial concentration of 5 µg/g, the half-life was 25.8 hours.[1] In another study of river sediment, half-lives ranged from 0.61 to 5.78 days.[3]

Data Presentation

Table 1: Effect of Different Amendments on this compound Degradation

AmendmentEffect on DegradationReference
Nutrients
PhosphateEnhanced[5]
NitrateReduced[5]
Yeast ExtractEnhanced
GlucoseEnhanced
PyruvateEnhanced
AcetateNot significantly improved
CompostDelayed
Surfactants (at CMC)
Brij 30, Brij 35Enhanced
Triton X-100, Triton N101Enhanced
Combined Approaches
Anaerobic Sludge (Bioaugmentation)Increased removal to 72.0%[11]
Anaerobic Sludge + BiocharIncreased removal to 81.0%[11]

Table 2: Optimal Conditions for this compound Biodegradation

ParameterOptimal ValueReference
pH7.0[1][2][3]
Temperature30°C[1][3]
Water Content100% (wt soil/wt water)[1]

Experimental Protocols

Protocol 1: Isolation of this compound-Degrading Bacteria

  • Sample Collection: Collect soil samples from a site contaminated with polycyclic aromatic hydrocarbons (PAHs).

  • Enrichment Culture:

    • Prepare a mineral salt medium (MSM). A typical composition includes (per liter): (NH4)2SO4 (2.0 g), K2HPO4 (1.5 g), NaH2PO4 (0.5 g), MgSO4·7H2O (0.2 g), CaCl2 (0.01 g), and a trace element solution.[15][16]

    • Add this compound as the sole carbon source (e.g., 50-100 mg/L).

    • Inoculate the medium with a small amount of the contaminated soil.

    • Incubate at 30°C with shaking (e.g., 180 rpm) for several days to weeks.[16][17]

  • Isolation:

    • After observing microbial growth, perform serial dilutions of the enrichment culture.

    • Plate the dilutions onto MSM agar (B569324) plates.

    • Spray the plates with a solution of this compound in a volatile solvent like diethyl ether.[15]

    • Incubate the plates until colonies appear. Colonies that form clearing zones around them are potential this compound degraders.[15]

  • Purification and Identification:

    • Pick individual colonies with clearing zones and re-streak them on fresh plates to obtain pure cultures.

    • Identify the isolated strains using morphological and genetic characterization methods (e.g., 16S rRNA gene sequencing).

Protocol 2: Quantification of this compound in Soil by HPLC

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

  • Extraction:

    • Take a known weight of soil (e.g., 10 g) and place it in a suitable container.[10]

    • Add an extraction solvent, such as a mixture of n-hexane and acetone (1:1 v/v).[10]

    • Sonicate the mixture for a defined period (e.g., 3 minutes) and repeat the extraction process three times.[9]

    • Combine the solvent extracts and centrifuge to remove soil particles.

  • Concentration and Solvent Exchange:

    • Concentrate the extract using a rotary evaporator.

    • Exchange the solvent to acetonitrile.[9]

  • HPLC Analysis:

    • Filter the final extract through a 0.22 µm filter before injection.[10]

    • Inject the sample into an HPLC system equipped with a C18 column and a UV or fluorescence detector.[9][11][12]

    • Use a mobile phase gradient of acetonitrile and water.[9][11]

    • Set the detection wavelength for this compound at 253 nm.[11]

    • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with this compound standards.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation & Setup cluster_treatment Treatment Strategies cluster_analysis Analysis soil_collection Collect Contaminated Soil microcosm_setup Setup Soil Microcosms soil_collection->microcosm_setup biostimulation Biostimulation (Add Nutrients) microcosm_setup->biostimulation Apply Treatment bioaugmentation Bioaugmentation (Add Microbes) microcosm_setup->bioaugmentation Apply Treatment control Control (No Treatment) microcosm_setup->control Apply Treatment sampling Periodic Sampling biostimulation->sampling bioaugmentation->sampling control->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Quantification extraction->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for evaluating this compound biodegradation.

troubleshooting_flowchart cluster_solutions Solutions start Low/No Degradation check_microbes Check Microbial Viability (Positive Control) start->check_microbes check_conditions Assess Environmental Conditions (pH, Temp) check_microbes->check_conditions Viable solution_microbes Re-inoculate or use adapted culture check_microbes->solution_microbes Not Viable check_nutrients Evaluate Nutrient Availability (N, P) check_conditions->check_nutrients Optimal solution_conditions Adjust pH and Temperature check_conditions->solution_conditions Suboptimal check_bioavailability Consider Bioavailability (Sorption, Concentration) check_nutrients->check_bioavailability Sufficient solution_nutrients Amend with N & P (Biostimulation) check_nutrients->solution_nutrients Deficient solution_bioavailability Add Surfactants or Dilute Contaminant check_bioavailability->solution_bioavailability Limited

Caption: Troubleshooting flowchart for low this compound degradation.

References

Technical Support Center: Overcoming Low Solubility of Phenanthrene in Biodegradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low aqueous solubility of phenanthrene in biodegradation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the low solubility of this compound a problem in biodegradation assays?

This compound is a polycyclic aromatic hydrocarbon (PAH) with very low water solubility (approximately 1.1 mg/L).[1] In aqueous biodegradation assays, this limited solubility restricts the availability of this compound to microorganisms, making it the rate-limiting step for its degradation.[2][3] Bacteria and other microorganisms can typically only degrade substrates that are dissolved in the aqueous phase.[2] Therefore, its poor solubility leads to slow and often incomplete biodegradation, making it difficult to accurately assess the degradation potential of microbial cultures or environmental samples.

Q2: What are the common strategies to enhance the bioavailability of this compound?

The most common and effective strategies to overcome the low solubility of this compound involve the use of solubilizing agents. These agents increase the apparent solubility of this compound in the aqueous phase, thereby enhancing its availability to microorganisms. The two main categories of solubilizing agents used are:

  • Surfactants: These are amphiphilic molecules that form micelles above a certain concentration known as the critical micelle concentration (CMC). This compound can partition into the hydrophobic core of these micelles, increasing its overall concentration in the aqueous phase.[3] Both synthetic surfactants (e.g., Tween 80, Triton X-100, Brij 30, Brij 35, Sodium Dodecyl Sulfate - SDS) and biosurfactants have been used.[4][5][6][7][8]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. This compound molecules can become entrapped within this cavity, forming an inclusion complex that is more water-soluble.[9][10] Hydroxypropyl-β-cyclodextrin (HPCD) is a commonly used type.[9][10][11][12][13]

Troubleshooting Guide

Issue: Low or no this compound degradation observed.

This is a common issue directly linked to the low bioavailability of this compound. Here are some troubleshooting steps:

  • Verify this compound Concentration: Ensure your method for quantifying this compound is accurate and sensitive enough to detect changes at low concentrations. Analytical techniques like HPLC with UV or fluorescence detection, or GC-MS are commonly used.[14][15][16][17]

  • Incorporate a Solubilizing Agent: If you are not already using one, consider adding a surfactant or cyclodextrin (B1172386) to your assay medium.

  • Optimize Solubilizing Agent Concentration: The concentration of the solubilizing agent is critical. For surfactants, concentrations should generally be above the CMC to ensure micelle formation and this compound solubilization.[5][8] However, very high concentrations can be toxic to microorganisms or inhibit biodegradation.[3][5] For cyclodextrins like HPCD, higher concentrations generally lead to increased solubility and degradation rates.[9][10]

  • Select the Right Solubilizing Agent: The choice of surfactant or cyclodextrin can significantly impact results. Some surfactants can be toxic to the degrading microorganisms.[18][19] It is advisable to perform preliminary toxicity tests with your microbial culture and the selected solubilizing agent. Nonionic surfactants are often considered less toxic than ionic ones.[3]

  • Consider the "Aging" Effect in Soil Assays: If working with soil, be aware that this compound can become sequestered over time, reducing its bioavailability.[2][20] This "aging" effect makes the compound less available for microbial degradation.[2][20] The addition of solubilizing agents can help to desorb the aged this compound from soil particles.[11]

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different solubilizing agents in enhancing this compound solubility and biodegradation.

Table 1: Effect of Hydroxypropyl-β-cyclodextrin (HPCD) on this compound Solubility and Biodegradation

HPCD Concentration (mg/L)Apparent this compound Solubility (mg/L)This compound Remaining after 48h (%)Substrate Utilization Rate (mg/h)
01.345.20.17
10,000Not Reported12.3Not Reported
100,000161.30.30.93

Data sourced from Wang et al. (1998)[9][21]

Table 2: Critical Micelle Concentration (CMC) of Various Surfactants

SurfactantTypeCMC (mM)
Sodium Dodecyl Sulfate (SDS)Anionic~8
Tween 80Nonionic~0.012
Triton X-100Nonionic~0.24
Brij 35Nonionic~0.09
Trehalose (B1683222) LipidsBiosurfactant~16 mg TOC/L

Note: CMC values can vary with temperature and medium composition. Data compiled from multiple sources.[4][7]

Experimental Protocols

Protocol 1: this compound Biodegradation Assay using a Surfactant

  • Prepare this compound Stock Solution: Dissolve this compound in a volatile organic solvent like acetone (B3395972) or methanol (B129727) to create a concentrated stock solution (e.g., 10,000 ppm).[22]

  • Prepare Assay Medium: Prepare a sterile mineral salts medium (MSM) suitable for the growth of your microbial inoculum.

  • Add this compound and Surfactant: To each sterile assay flask, add a specific volume of the this compound stock solution. Allow the solvent to evaporate completely in a sterile environment. Then, add the sterile MSM containing the desired concentration of the surfactant (e.g., above its CMC).[8][23]

  • Inoculation: Inoculate the flasks with your microbial culture. Include appropriate controls: a no-inoculum control to check for abiotic loss of this compound, and a no-phenanthrene control to monitor microbial growth on the surfactant if it is biodegradable.

  • Incubation: Incubate the flasks under optimal conditions for your microorganisms (e.g., 30°C, 150 rpm).[8][23]

  • Sampling and Analysis: At regular time intervals, withdraw samples for this compound quantification. Extract the this compound from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).[22] Analyze the extract using HPLC or GC-MS.[14][22][24]

Protocol 2: this compound Biodegradation Assay using Cyclodextrin

  • Prepare HPCD Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HPCD) in your mineral salts medium and sterilize it.

  • Prepare this compound-HPCD Solution: Add an excess amount of solid this compound to the sterile HPCD solution. Shake this mixture for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Remove Excess this compound: Filter the solution through a 0.22 µm filter to remove any undissolved this compound crystals. The filtrate will contain the solubilized this compound-HPCD complex.

  • Assay Setup: Use this filtrate as the medium for your biodegradation assay. Inoculate with your microbial culture.

  • Controls: Include a control with HPCD but no this compound to assess microbial growth on HPCD, and a no-inoculum control to check for abiotic degradation.

  • Incubation and Analysis: Follow the same incubation and analysis steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Assay Setup cluster_run Execution & Analysis A Prepare this compound Stock Solution (in solvent) D Dispense this compound Stock & Evaporate Solvent A->D B Prepare Mineral Salts Medium (MSM) E Add MSM with Solubilizing Agent B->E C Select & Prepare Solubilizing Agent (Surfactant or Cyclodextrin) C->E D->E F Inoculate with Microbial Culture E->F G Incubate under Optimal Conditions F->G H Collect Samples at Time Intervals G->H I Extract this compound H->I J Quantify using HPLC or GC-MS I->J

Experimental workflow for this compound biodegradation.

solubilization_mechanisms cluster_surfactant Surfactant Action cluster_cyclodextrin Cyclodextrin Action cluster_result Outcome S Surfactant Monomers M Micelle S->M > CMC PM This compound in Micelle Core M->PM P1 This compound P1->PM Bio Increased Aqueous Concentration & Bioavailability PM->Bio CD Cyclodextrin CDP Inclusion Complex CD->CDP P2 This compound P2->CDP CDP->Bio

Mechanisms of this compound solubilization.

troubleshooting_guide Start Low or No This compound Degradation Q1 Are you using a solubilizing agent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the concentration optimized? A1_Yes->Q2 Sol1 Incorporate a surfactant or cyclodextrin into your assay. A1_No->Sol1 Action End Re-run experiment and monitor degradation. Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Have you checked for toxicity of the agent? A2_Yes->Q3 Sol2 Adjust concentration. For surfactants, ensure it is above CMC but not toxic. For cyclodextrins, consider increasing the concentration. A2_No->Sol2 Action Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Perform toxicity assays. Consider switching to a different agent, e.g., a nonionic surfactant. A3_No->Sol3 Action Sol3->End

Troubleshooting low this compound degradation.

References

"reducing byproducts in the Pschorr synthesis of phenanthrene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Pschorr synthesis of phenanthrene and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Pschorr synthesis of this compound?

While the Pschorr synthesis is a powerful tool for creating the this compound core, it can be accompanied by several byproducts that lower the yield of the desired product.[1] Based on studies of the Pschorr reaction and related cyclizations, common byproducts may include:

  • Uncyclized α-Aryl-cinnamic Acid Derivatives: Incomplete reaction can lead to the presence of the starting material or intermediates that have not undergone the final ring closure. In some variations of this compound synthesis, uncyclized intermediates have been identified as significant byproducts.[2]

  • Products of Reductive Deamination: The diazonium salt intermediate is highly reactive and can undergo side reactions. One common side reaction is reductive deamination, where the diazonium group is replaced by a hydrogen atom, leading to the formation of α-phenylcinnamic acid.

  • Phenolic Byproducts: The diazonium salt can also react with water present in the reaction mixture to form phenolic compounds.

  • Aryl-Aryl Coupling Products: Intermolecular reactions can occur, leading to the formation of biphenyls and other polymeric materials, especially at higher concentrations.[3]

  • Cleavage Products: In syntheses of related heterocyclic systems using the Pschorr cyclization, cleavage of the starting molecule has been observed, leading to smaller aromatic fragments like benzaldehyde.[3]

Q2: What are the primary causes of low yield in the Pschorr synthesis?

Low yields in the Pschorr synthesis are a frequently encountered issue and can often be attributed to the formation of the byproducts mentioned above.[1] Key factors contributing to low yields include:

  • Instability of the Diazonium Salt: The arenediazonium salt intermediate is thermally labile and can decompose before the desired intramolecular cyclization occurs, leading to a variety of side products.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the nature of the acid used for diazotization can all significantly impact the reaction's efficiency.

  • Inefficient Catalyst: The traditional use of copper powder can lead to variable results and may not be as effective as more modern, soluble catalyst systems.[4]

Q3: How can I improve the yield of my Pschorr this compound synthesis?

Several strategies can be employed to enhance the yield and selectivity of the Pschorr synthesis:

  • Use of Soluble Catalysts: Modern modifications of the Pschorr reaction have shown that soluble catalysts, such as ferrocene (B1249389) or potassium ferrocyanide, can significantly improve yields and shorten reaction times compared to heterogeneous copper powder.[4][5]

  • Alternative Reagents: The use of iodide ions has been reported to improve the yields of the Pschorr reaction.[3]

  • Strict Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the diazotization step is crucial to prevent premature decomposition of the diazonium salt.

  • Anhydrous Conditions: Minimizing the presence of water can help to reduce the formation of phenolic byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no formation of this compound product. Incomplete diazotization. Ensure the complete dissolution of the starting α-aryl-o-aminocinnamic acid in the acidic medium before adding sodium nitrite (B80452). Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite.
Decomposition of the diazonium salt. Prepare the diazonium salt at low temperature and use it immediately in the subsequent cyclization step. Avoid any unnecessary delays.
Inactive catalyst. Use freshly prepared and finely divided copper powder. Consider switching to a soluble catalyst like ferrocene or potassium ferrocyanide for more consistent results.[4]
Significant amount of uncyclized starting material or intermediate observed. Insufficient heating during cyclization. After the initial gas evolution subsides, gently heat the reaction mixture to ensure the completion of the cyclization. Monitor the reaction progress by TLC.
Steric hindrance. If the starting material is sterically hindered, a higher reaction temperature or a more active catalyst may be required to facilitate the intramolecular cyclization.
Presence of a significant amount of phenolic byproducts. Reaction of the diazonium salt with water. Use anhydrous solvents and reagents where possible. Ensure the acidic medium is sufficiently concentrated.
Formation of dark, polymeric materials. Intermolecular aryl-aryl coupling. Run the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular side reactions.
High reaction temperature. Avoid excessive heating during the cyclization step, as this can promote polymerization and decomposition.

Data Presentation

Table 1: Comparison of Catalysts in Pschorr Synthesis of this compound Derivatives

CatalystSubstrateProductYield (%)Reference
NaI, NaHSO₃(E)-2-amino-α-phenylcinnamic acid9-Phenanthrenecarboxylic acid45[6]
Potassium FerrocyanideDiazonium salt of an aminocinnamic acid derivativeThis compound-9-carboxylic acid87[5]
FerroceneDiazonium salts of various aminocinnamic acid derivativesSubstituted phenanthroic acids88-94[5]

Experimental Protocols

Representative Protocol for Pschorr this compound Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Diazotization:

  • Dissolve the starting α-aryl-o-aminocinnamic acid derivative (1.0 eq) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated sulfuric acid) in a flask.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure the complete formation of the diazonium salt.

2. Cyclization:

  • In a separate, larger flask, prepare a suspension of a catalyst (e.g., finely divided copper powder (0.2 eq) or ferrocene (0.1 eq)) in a suitable solvent (e.g., water or acetone).

  • Slowly and carefully add the cold diazonium salt solution to the catalyst suspension with vigorous stirring. Vigorous evolution of nitrogen gas is typically observed.

  • After the addition is complete and the gas evolution has ceased, the reaction mixture may be allowed to warm to room temperature and then gently heated (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent to afford the pure this compound derivative.

Visualizations

Pschorr_Synthesis_Workflow cluster_diazotization Diazotization cluster_cyclization Cyclization cluster_workup Workup & Purification start α-Aryl-o-aminocinnamic Acid diazonium Arenediazonium Salt Intermediate start->diazonium NaNO₂, H⁺ (0-5 °C) radical Aryl Radical diazonium->radical Catalyst (e.g., Cu, Ferrocene) - N₂ This compound This compound Product radical->this compound Intramolecular Cyclization extraction Extraction This compound->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification

Caption: Experimental workflow for the Pschorr synthesis of this compound.

Byproduct_Formation_Pathway cluster_desired Desired Pathway cluster_byproducts Byproduct Formation Pathways start Arenediazonium Salt Intermediate This compound This compound (Desired Product) start->this compound Intramolecular Cyclization reductive_deamination Reductive Deamination Product start->reductive_deamination H⁺ donor phenolic_byproduct Phenolic Byproduct start->phenolic_byproduct H₂O aryl_coupling Aryl-Aryl Coupling Products start->aryl_coupling Intermolecular Reaction uncyclized Uncyclized Intermediate start->uncyclized Incomplete Reaction

Caption: Logical relationships in the Pschorr synthesis leading to the desired this compound product and potential byproducts.

References

Technical Support Center: Optimizing Mallory Photocyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mallory photocyclization reaction. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the Mallory photocyclization, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient cis-trans isomerization.The Mallory photocyclization proceeds through the cis-isomer. Although trans-isomers can often isomerize in situ under the reaction conditions, this process may be inefficient for some substrates. Consider starting with the pure cis-isomer if possible.[1][2]
Reversion of the dihydrophenanthrene intermediate.The initial cyclized intermediate, a dihydrothis compound, is often unstable and can revert to the cis-stilbene (B147466) starting material in the absence of an efficient trapping agent.[1][2] Ensure an adequate amount of oxidant is present.
Side reactions are consuming the starting material.Common side reactions include [2+2] cycloaddition to form dimers, especially at higher concentrations, and reduction of the stilbene (B7821643) double bond.[2][3][4] Lower the concentration of the starting material and ensure an inert atmosphere if not using oxygen as the oxidant.
Inappropriate light source.The wavelength of the UV light source is critical for exciting the stilbene derivative. Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your starting material. Unfiltered high-pressure mercury vapor lamps are commonly used.[3]
Decomposition of starting material or product.The prolonged irradiation or the presence of strong acids (like HI generated when using iodine) can lead to decomposition.[5][6] Use an acid scavenger like propylene (B89431) oxide or methyloxirane (Katz conditions) and monitor the reaction progress by TLC or GC to avoid over-irradiation.[2][4][5][6][7]
Formation of Side Products Dimerization ([2+2] cycloaddition).This is often observed at higher concentrations of the starting stilbene.[2][4] Dilute the reaction mixture. Concentrations are typically in the range of 0.01 M.[2] Using TEMPO as an oxidant instead of iodine has been shown to reduce [2+2] cycloaddition side products.[3]
Reduction of the double bond.Hydrogen iodide (HI), formed when iodine is used as an oxidant, can reduce the stilbene double bond in the presence of light.[2][4] Employ "Katz conditions" by adding an acid scavenger like propylene oxide or methyloxirane to remove HI as it is formed.[2][4][5][6][7]
Formation of regioisomers.For meta-substituted stilbenes, cyclization can occur at two different positions, leading to a mixture of 2- and 4-substituted phenanthrenes.[1][2] The product distribution is often close to statistical, but can sometimes be influenced by steric factors.[2][7] Temperature can also be a tool to influence regioselectivity in some cases.[8]
Reaction Stalls or is Sluggish Insufficient light penetration.If the solution is too concentrated or if the product precipitates, light may not be able to effectively irradiate the entire solution. Ensure the starting material and product are soluble in the chosen solvent and consider using a more dilute solution.
Poor choice of oxidant.While iodine and oxygen are common, some substrates may require a different oxidant. TEMPO has been shown to be more effective than iodine at higher stilbene concentrations.[3]
Low reaction temperature.While some Mallory reactions proceed at room temperature, others may benefit from gentle heating. However, be aware that temperature can also influence side reactions and regioselectivity.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Mallory photocyclization?

A1: The choice of solvent can influence the quantum efficiency of the reaction. Nonpolar solvents are often preferred.[9] Toluene is a commonly used solvent for this reaction.[5][6] It is crucial to ensure that your starting material and the resulting this compound product are soluble in the chosen solvent to maintain a homogeneous reaction mixture.

Q2: Which oxidant should I use: iodine, oxygen, or something else?

A2: Iodine is a classic and effective oxidant for the Mallory reaction, often used in catalytic amounts in the presence of oxygen.[1][2][3] Oxygen from the air can also serve as the oxidant, regenerating iodine from the HI formed.[1][2] However, the HI generated can lead to side reactions.[2][5]

For sensitive substrates or to improve yields, "Katz conditions" are recommended, which involve using a stoichiometric amount of iodine in an inert atmosphere with an acid scavenger like propylene oxide or methyloxirane.[2][5][6][7]

TEMPO has been reported as a suitable alternative to iodine, particularly at higher reactant concentrations, as it can lead to higher yields of the desired this compound and reduce the formation of [2+2] cycloaddition byproducts.[3]

Q3: My starting material is a trans-stilbene. Do I need to isomerize it to the cis-isomer before the reaction?

A3: Not necessarily. The Mallory photocyclization proceeds through the cis-isomer, but photochemical trans to cis isomerization often occurs rapidly under the reaction conditions.[1][2] Therefore, you can often use a mixture of isomers or even the pure trans-isomer.[2] However, if you are experiencing low yields, it might be beneficial to start with the cis-isomer, as the in situ isomerization may not be efficient for all substrates.

Q4: How does substitution on the aromatic rings affect the reaction?

A4: Substituents on the stilbene can influence the regioselectivity and efficiency of the cyclization.

  • ortho-Substituents: Generally lead to 1-substituted phenanthrenes. If the substituent is a good leaving group, elimination can occur to yield the unsubstituted this compound.[1]

  • meta-Substituents: Typically result in a mixture of 2- and 4-substituted phenanthrenes.[1][2]

  • Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituents can affect the quantum yield of the reaction.

Q5: Can I run the Mallory photocyclization at higher concentrations to improve throughput?

A5: Increasing the concentration of the starting material is often limited by the increased likelihood of intermolecular side reactions, most notably [2+2] cycloaddition to form dimers.[2][4] Typical concentrations are around 0.01 M.[2] Some reports suggest that under "Katz conditions," concentrations up to 5 g/L can be used with minimal side reactions.[2][4] If higher concentrations are necessary, using TEMPO as the oxidant may be advantageous as it has been shown to be more effective than iodine under these conditions and reduces dimerization.[3]

Quantitative Data Summary

Table 1: Effect of Oxidant and Stilbene Concentration on this compound Yield

Starting MaterialConcentration (mM)OxidantIrradiation Time (h)This compound Yield (%)Reference
cis-Stilbene5.0None16~10[3]
cis-Stilbene5.0Iodine16~90[3]
cis-Stilbene5.0TEMPO16~95[3]
cis-Stilbene20.0Iodine16~50[3]
cis-Stilbene20.0TEMPO16~85[3]
trans-Stilbene5.0Iodine16~80[3]
trans-Stilbene5.0TEMPO16~90[3]
trans-Stilbene20.0Iodine16~40[3]
trans-Stilbene20.0TEMPO16~80[3]

Table 2: Influence of UV Light Source and Concentration on this compound Yield in a Flow Reactor

cis-Stilbene Concentration (mM)UV Light SourceEffective Exposure Time (min)This compound Yield (%)Reference
5.0UV-A2498[10]
5.0UV-B1270[10]
5.0UV-C1270[10]
50.0UV-A15056[10]
50.0UV-B4270[10]
50.0UV-C4270[10]

Experimental Protocols

Protocol 1: General Procedure for Mallory Photocyclization using Catalytic Iodine and Oxygen

  • Dissolve the stilbene derivative (1.0 eq) in a suitable solvent (e.g., cyclohexane (B81311) or toluene) to a concentration of approximately 0.01 M in a quartz reaction vessel.

  • Add a catalytic amount of iodine (e.g., 0.05 eq).

  • Bubble air or oxygen through the solution for 10-15 minutes to ensure it is saturated with oxygen.

  • Irradiate the solution with a high-pressure mercury vapor lamp. A cooling water jacket is recommended to maintain a constant temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mallory Photocyclization under "Katz Conditions" (Stoichiometric Iodine with an Acid Scavenger)

  • Dissolve the stilbene derivative (1.0 eq) in a suitable solvent (e.g., toluene) to a concentration of 0.01-0.05 M in a quartz reaction vessel.

  • Add a stoichiometric amount of iodine (1.0-1.2 eq).

  • Add an excess of an acid scavenger, such as propylene oxide or methyloxirane (e.g., 30-40 eq).[5][6]

  • Deoxygenate the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 20-30 minutes.

  • Seal the reaction vessel and irradiate with a medium-pressure mercury lamp while maintaining an inert atmosphere. A water-cooled immersion well is recommended to control the temperature.[5][6]

  • Monitor the reaction progress by TLC or GC.

  • After completion, evaporate the solvent under reduced pressure.

  • Quench the residue with a saturated aqueous solution of sodium thiosulfate and extract the product with a suitable organic solvent (e.g., dichloromethane).[5][6]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

Visualizations

Mallory_Photocyclization_Workflow start Start: Stilbene Derivative (cis/trans mixture or pure isomer) isomerization Photochemical Isomerization start->isomerization UV Light cis_stilbene cis-Stilbene start->cis_stilbene If starting with pure cis-isomer isomerization->cis_stilbene photocyclization 6π-Electrocyclization (Conrotatory) cis_stilbene->photocyclization UV Light dhp Dihydrothis compound Intermediate photocyclization->dhp oxidation Oxidation dhp->oxidation Oxidant (I₂, O₂, TEMPO) reversion Reversion dhp->reversion product This compound Product oxidation->product reversion->cis_stilbene Troubleshooting_Logic start Low/No Product Yield check_sm Is starting material consumed? start->check_sm no_sm_consumed Check Reaction Conditions check_sm->no_sm_consumed No sm_consumed Side reactions or intermediate issues check_sm->sm_consumed Yes check_light Verify light source (wavelength, intensity) no_sm_consumed->check_light check_isomer Consider starting with pure cis-isomer no_sm_consumed->check_isomer check_dimer Check for dimerization (lower concentration) sm_consumed->check_dimer check_reduction Check for reduction (use Katz conditions) sm_consumed->check_reduction check_oxidant Ensure sufficient oxidant (prevent DHP reversion) sm_consumed->check_oxidant

References

"addressing matrix effects in phenanthrene analysis of environmental samples"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of phenanthrene in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components within a sample other than the analyte of interest, which in this case is this compound.[1] In environmental samples, these matrices can be highly complex, containing substances like humic acids, lipids, and other organic matter. Matrix effects are the alteration of the this compound signal intensity caused by these co-eluting compounds. This interference can manifest in two primary ways:

  • Ion Suppression: This is the most common effect, where the presence of matrix components reduces the ionization efficiency of this compound in the mass spectrometer source, leading to a decreased signal, lower sensitivity, and inaccurate quantification.[1]

  • Ion Enhancement: A less frequent phenomenon where the matrix components increase the ionization of this compound, resulting in an artificially inflated signal.[1]

These effects compromise the accuracy, reproducibility, and sensitivity of this compound analysis.[1]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess the presence and severity of matrix effects, particularly for Liquid Chromatography-Mass Spectrometry (LC-MS) applications:

  • Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the system after the analytical column. A blank sample extract (from a similar matrix but without this compound) is then injected. Any dip or rise in the constant this compound signal as the blank matrix elutes indicates regions of ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spike: The response of this compound spiked into a blank matrix extract is compared to the response of the same concentration of this compound in a neat (clean) solvent. A significant difference in signal intensity provides a quantitative measure of the matrix effect.[1]

Q3: What is the difference between minimizing and compensating for matrix effects?

A3:

  • Minimizing matrix effects involves physically removing the interfering components from the sample before analysis or chromatographically separating them from this compound. This is achieved through optimized sample preparation and chromatography.[1]

  • Compensating for matrix effects involves using a calibration strategy that accounts for the signal suppression or enhancement, even if the interfering components are still present during the analysis. This is accomplished using techniques like matrix-matched calibration or internal standards.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low this compound Recovery Matrix Suppression: Co-eluting matrix components are suppressing the this compound signal.Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[1] For fatty matrices, consider Enhanced Matrix Removal—Lipid (EMR—Lipid) cleanup.[2][3] Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[1][4] However, this may compromise the limit of detection.[5] Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for the suppression effect.[3][6] Utilize Isotope-Labeled Internal Standards: Spiking the sample with a known amount of a deuterated this compound standard (e.g., this compound-d10) at the beginning of the sample preparation process can correct for signal suppression.[7][8][9]
Poor Reproducibility/Inconsistent Results Variable Matrix Effects: The composition and concentration of interfering components vary between samples, leading to inconsistent signal suppression or enhancement.Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples and standards. Employ Isotope Dilution: The use of an isotopically labeled internal standard is highly recommended as it co-elutes with the analyte and experiences the same matrix effects, providing reliable correction.[10] Matrix-Specific Method Development: For highly variable and challenging matrices, it may be necessary to develop a custom analysis method tailored to that specific matrix.[11]
High Background or Interfering Peaks Insufficient Sample Cleanup: The sample preparation method is not adequately removing all interfering compounds from the matrix.Optimize SPE/LLE: Experiment with different SPE sorbents or LLE solvents to improve the removal of interferences.[12][13] Use GC-MS/MS: The added selectivity of Multiple Reaction Monitoring (MRM) mode in GC-MS/MS can significantly reduce or eliminate interfering responses from the matrix.[14][15] Mid-Column Backflushing: This technique reverses the carrier gas flow after the last analyte has eluted, which helps to remove high-boiling contaminants from the column and prevent them from interfering with subsequent runs.[8]
Peak Tailing for this compound Active Sites in the GC System: this compound and other PAHs can be "sticky" and adhere to active surfaces in the injector or column, leading to poor peak shape.[8]Use a Liner with Glass Wool: A straight bore liner with glass wool can help to ensure efficient vaporization and transfer of PAHs into the column.[15] Optimize Temperatures: Ensure high enough temperatures in the injection port and transfer line to prevent condensation.[2] Instrument Maintenance: Regular cleaning of the GC inlet and source is crucial, especially when analyzing complex matrices.[8][15]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for this compound in Soil

This protocol is adapted from a method for the analysis of various Polycyclic Aromatic Hydrocarbons (PAHs) in soil.

  • Sample Preparation: Air-dry the soil sample at ambient temperature and sieve it to ensure homogeneity.[16]

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[16]

    • Add 10 mL of water and vortex for 30 seconds.[16]

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.[16]

    • Add the contents of a buffered extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate) to induce phase separation.[16]

    • Shake vigorously by hand for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[16]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.[16]

    • Shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[16]

  • Final Extract Preparation:

    • Filter a 4 mL aliquot of the cleaned extract through a 0.45 µm PVDF syringe filter into an autosampler vial for analysis by HPLC or GC-MS.[16]

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general procedure for extracting PAHs from water samples.

  • Sample Spiking: Add a known amount of an appropriate internal standard (e.g., this compound-d10) to a 1 L water sample and mix thoroughly.[10]

  • SPE Cartridge Conditioning: Sequentially rinse a C18 SPE cartridge with 10 mL of dichloromethane (B109758) (DCM), 10 mL of methanol, and two 10 mL portions of HPLC-grade water.[10][17]

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 2.5 mL/min.[10][17]

  • Cartridge Washing and Drying: After loading, wash the cartridge with 10 mL of HPLC-grade water and then dry it by drawing nitrogen through it for 10 minutes.[10][17]

  • Elution: Elute the trapped this compound and other PAHs from the cartridge with two 5 mL portions of DCM.[17]

  • Concentration: Evaporate the combined eluate under a gentle stream of nitrogen to a final volume of 1 mL for analysis.[17]

Quantitative Data Summary

Table 1: Classification of Matrix Effects based on Signal Response

Matrix Effect Classification Signal Response Range
Strong Matrix Effect< 50% or > 150%
Moderate Matrix Effect50-80% or 120-150%
Low Matrix Effect80-120%
Data sourced from a study on PAH analysis in herbal medicines.[6]

Table 2: Recovery of PAHs in Salmon using Enhanced Matrix Removal—Lipid (EMR—Lipid) Cleanup

Compound Spiking Level (ng/g) Average Recovery (%) Relative Standard Deviation (RSD) (%)
Naphthalene2593.32.5
10095.71.8
50097.21.2
This compound 25 98.5 1.9
100 99.8 1.1
500 101.4 0.8
Benzo[a]pyrene2596.22.1
10098.71.3
500100.50.9
This table demonstrates the effectiveness of a specific sample preparation technique in achieving high and consistent recoveries for PAHs, including this compound, in a complex, high-fat matrix.[3]

Visualizations

Matrix_Effect_Troubleshooting start Inaccurate this compound Quantification check_me Assess for Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_me no_me Matrix Effects Not Significant. Investigate Other Issues (e.g., instrument calibration, standard stability) check_me->no_me No Significant Difference me_present Matrix Effects Confirmed check_me->me_present Significant Difference compensate Compensate for Matrix Effects me_present->compensate minimize Minimize Matrix Effects me_present->minimize cal_strat Refine Calibration Strategy compensate->cal_strat sample_prep Improve Sample Preparation minimize->sample_prep mmc Matrix-Matched Calibration cal_strat->mmc is Internal Standard Addition cal_strat->is sid Stable Isotope Dilution (e.g., this compound-d10) cal_strat->sid dilute Dilute Sample Extract sample_prep->dilute cleanup Enhance Cleanup Step (SPE, LLE, EMR-Lipid) sample_prep->cleanup

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Workflow sample Environmental Sample (Soil or Water) spike Spike with Isotope-Labeled Internal Standard (e.g., this compound-d10) sample->spike extraction Extraction (e.g., QuEChERS for Soil, LLE for Water) spike->extraction cleanup Cleanup (e.g., d-SPE for Soil, SPE for Water) extraction->cleanup analysis Instrumental Analysis (GC-MS or LC-MS) cleanup->analysis data Data Processing and Quantification analysis->data

Caption: General sample preparation workflow for this compound analysis.

References

"improving extraction efficiency of phenanthrene from aged contaminated soils"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of phenanthrene from aged, contaminated soils.

Frequently Asked Questions (FAQs)

Q1: What is the "aging effect" in contaminated soils and how does it impact this compound extraction?

A1: The "aging effect" refers to the process where contaminants like this compound become progressively less available for extraction or biodegradation over time. This is due to their slow diffusion into soil organic matter (SOM) and sequestration within micropores of the soil matrix.[1] This increased association makes the this compound more resistant to desorption and extraction by common solvents, often leading to lower recovery rates.[1]

Q2: How does the organic matter content of soil affect this compound sequestration and extraction?

A2: Soil organic matter (SOM) is a primary factor influencing this compound sequestration. Soils with higher organic carbon content (>2.0%) tend to exhibit stronger sequestration of this compound, especially after aging.[2] This is because this compound, being hydrophobic, preferentially partitions into the organic phase of the soil.[1] Consequently, its extractability with mild solvents decreases significantly as both aging time and SOM content increase.[2] While vigorous extraction methods can recover nearly all the this compound, its bioavailability is markedly reduced.[2][3]

Q3: What are the most common and effective methods for extracting this compound from aged soils?

A3: Common methods include Soxhlet, Ultrasound-Assisted Extraction (UAE), and Accelerated Solvent Extraction (ASE).[1]

  • Soxhlet: A classical and exhaustive method, but it is time-consuming and requires large volumes of solvent.[4][5]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to enhance solvent penetration and desorption. It is faster than Soxhlet and has shown high recovery efficiencies.[6][7]

  • Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction speed and efficiency while significantly reducing solvent consumption.[4][5][8] ASE is often considered a more convenient and faster alternative to traditional methods.[5]

Q4: Can surfactants improve the extraction efficiency of this compound?

A4: Yes, surfactants can significantly enhance the extraction of this compound from soil. They work by increasing the apparent solubility of hydrophobic compounds like this compound in the aqueous phase. Surfactants form micelles that encapsulate the this compound molecules, facilitating their desorption from the soil matrix and transfer into the extraction solvent.[9] Surfactant-enhanced soil washing is a recognized remediation technique, with studies showing high removal efficiencies.[9][10] For instance, sodium dodecylbenzenesulfonate (SDBS) has been effectively used as an extractant to study the aging behavior of this compound in soils.[11][12]

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of this compound from aged soil samples.

  • Possible Cause: Strong sequestration of this compound due to the aging effect, high soil organic matter, or high clay content.[1][2] Standard extraction conditions may be insufficient to overcome these interactions.

  • Solution:

    • Increase Extraction Energy: Switch from a low-energy method like mechanical shaking to a higher-energy method. Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE) can improve recoveries by using sound energy or elevated temperature and pressure, respectively, to overcome desorption barriers.[4][7][8]

    • Optimize Solvent System: A single solvent may not be effective. Use a mixture of polar and non-polar solvents, such as acetone/dichloromethane (1:1 v/v) or hexane (B92381)/acetone (3:2 v/v), which has been shown to be effective for PAH extraction.[8][13]

    • Employ Surfactant-Enhanced Extraction: Introduce a surfactant like Sodium Dodecyl Sulfate (SDS) or Triton X-100 into an aqueous extraction solution. This can significantly improve the mobilization of sequestered this compound.[9] Optimum conditions often involve a surfactant concentration of around 4% with mixing for at least 30 minutes.[10][14]

Problem 2: Poor reproducibility across replicate samples.

  • Possible Cause: Non-homogeneous sample matrix. Aged contaminated soils can have "hotspots" of contamination, and inconsistent particle size can affect solvent interaction.

  • Solution:

    • Thorough Sample Preparation: Ensure soil samples are properly homogenized before subsampling for extraction. This involves air-drying, sieving (e.g., to <2 mm), and thorough mixing.

    • Increase Sample Mass: If feasible, use a larger initial sample mass for extraction to minimize the effect of small-scale heterogeneity.

    • Improve Grinding: For soils with gummy or fibrous materials, co-grinding with a dispersant like ASE Prep DE may improve surface area exposure and lead to more consistent extraction.[4]

Problem 3: Co-eluting peaks and matrix interference during chromatographic analysis (GC-MS, HPLC-FLD).

  • Possible Cause: Complex organic matter from the soil is co-extracted with the this compound, leading to a "dirty" extract that interferes with analytical detection.

  • Solution:

    • Implement a Post-Extraction Clean-up Step: Use Solid Phase Extraction (SPE) to clean the extract before analysis. C18 cartridges are commonly used for this purpose, effectively separating PAHs from interfering polar compounds.

    • Optimize Chromatographic Separation: Adjust the temperature gradient (for GC) or the mobile phase gradient (for HPLC) to better resolve the this compound peak from interferences.[15] Using a specialized PAH column, such as an Agilent ZORBAX Eclipse PAH column, can also significantly improve separation.[15]

Data Presentation: Comparison of Extraction Methods

Table 1: Recovery Rates of PAHs Using Different Extraction Techniques

Extraction MethodSolvent(s)TemperaturePressureTimeRecovery of PAHs (%)Reference
Accelerated Solvent Extraction (ASE)Acetone/Dichloromethane (1:1)100 °C14 MPa~12 minQuantitative for 16 PAHs[8]
Accelerated Solvent Extraction (ASE)Not specifiedElevatedElevated~20 min86.7 - 116.2[5]
Ultrasound-Assisted Extraction (UAE)Ethyl Acetate (B1210297)/n-Hexane (1:1)30 °CAmbient60 min71 - 107[6]
Soxhlet ExtractionDichloromethaneSolvent Boiling PointAmbient16-24 hGenerally lower than UAE for some PAHs[7]
Mechanical ShakingDichloromethaneAmbientAmbientNot specified3% for this compound[7]

Table 2: Effect of Aging on this compound Extractability with Mild Solvents

Soil TypeAging DurationExtractantRecovery of this compound (%)Reference
Lima Loam0 days (unaged)Ethanol/Water (45:55)73.4[3]
Lima Loam30 days (no wetting/drying)Ethanol/Water (45:55)65.5[3]
Lima Loam30 days (with wetting/drying)Ethanol/Water (45:55)55.1[3]
Spiked Soil0 days (fresh)Hydroxypropyl-β-cyclodextrin (HPCD)Significantly higher than aged[16][17]
Spiked Soil150 days (aged)Hydroxypropyl-β-cyclodextrin (HPCD)Significantly lower than fresh[16][17]

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE) for this compound

This protocol is based on U.S. EPA Method 3545A and is suitable for solid wastes, soils, and sludges.[4]

  • Sample Preparation:

    • Air dry the soil sample and sieve to remove large debris.

    • Weigh approximately 10 g of the homogenized soil sample and mix with a drying/dispersing agent (e.g., diatomaceous earth) if the sample has high moisture or clay content.

    • Load the sample into an 11-mL stainless steel extraction cell. Place a cellulose (B213188) disk at the outlet end of the cell before loading.[4]

  • ASE System Parameters:

    • Solvent: Acetone:Dichloromethane (1:1, v/v).

    • Temperature: 100 °C.

    • Pressure: 1500 psi (approx. 10.3 MPa).

    • Static Time: 5 minutes.

    • Static Cycles: 2.

    • Flush Volume: 60% of cell volume.

    • Nitrogen Purge: 60 seconds.

  • Extraction Procedure:

    • Place the loaded extraction cells into the autosampler tray.

    • Place pre-cleaned 40 mL collection vials into the collection tray.

    • Run the pre-programmed extraction method. The entire automated process takes approximately 12-15 minutes per sample.[4][5]

  • Post-Extraction:

    • The collected extract (approx. 15 mL) can be concentrated or diluted as needed.

    • For analysis by GC-MS, the extract is typically concentrated to 1-4 mL under a gentle stream of nitrogen.[4] A solvent exchange to hexane may be performed if required.

    • Proceed with analysis via GC-MS or HPLC-FLD.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound

This protocol is a general guideline adapted from methodologies for PAH extraction from organic-rich soils.[6]

  • Sample Preparation:

    • Air dry and sieve the soil sample.

    • Weigh 1-2 g of the homogenized soil into a screw-cap glass vial.

  • Extraction Procedure:

    • Add 5 mL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane to the vial.[6]

    • Place the vial in an ultrasonic bath.

    • Sonicate for 60 minutes at a constant temperature of 30°C.[6]

    • After sonication, centrifuge the sample to separate the soil from the solvent.

    • Carefully collect the supernatant (the extract).

  • Clean-up and Analysis:

    • Filter the extract through a 0.22 µm PTFE syringe filter.

    • If necessary, perform a Solid Phase Extraction (SPE) clean-up using a C18 cartridge to remove interferences.

    • The cleaned extract is then concentrated and reconstituted in a suitable solvent for GC-MS or HPLC-FLD analysis.[6]

Protocol 3: Surfactant-Enhanced Extraction (SEE) for this compound

This protocol is based on batch extraction experiments using surfactants.[11][14]

  • Sample Preparation:

    • Air dry and sieve the soil sample.

    • Weigh 2 g of the contaminated soil into a 25-mL screw-cap vial.[11]

  • Extraction Procedure:

    • Prepare a 4% (w/v) aqueous solution of a suitable surfactant (e.g., Sodium Dodecyl Sulfate - SDS, Triton X-100).[14]

    • Add 20 mL of the surfactant solution to the vial containing the soil.

    • Place the vial on a reciprocating shaker and agitate at approximately 125 rpm for 30 minutes at room temperature.[14]

    • After shaking, centrifuge the vial to pellet the soil particles.

  • Analysis:

    • Collect the supernatant. The concentration of this compound in the aqueous phase can be determined directly by HPLC with fluorescence detection after appropriate filtration. A liquid-liquid extraction of the supernatant into an organic solvent may be necessary for GC-MS analysis.

Visualizations

Diagrams of Workflows and Logical Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction & Analysis p1 Collect Soil Sample p2 Air Dry & Sieve (<2mm) p1->p2 p3 Homogenize Sample p2->p3 e1 Select Method (ASE, UAE, Soxhlet) p3->e1 e2 Perform Extraction e1->e2 e3 Collect Extract e2->e3 c1 Concentrate Extract e3->c1 c2 SPE Clean-up (If necessary) c1->c2 c3 Analyze via GC-MS or HPLC-FLD c2->c3 d1 Quantify this compound c3->d1

Caption: General workflow for this compound analysis in soil.

Troubleshooting_Workflow cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Low or Inconsistent This compound Recovery c1 Sample Homogeneity? start->c1 c2 Sufficient Extraction Energy? c1->c2 Yes s1 Improve Sample Prep: Dry, Sieve, Grind, Mix c1->s1 No c3 Optimal Solvent System? c2->c3 Yes s2 Switch to Higher Energy Method (e.g., Shaking -> UAE/ASE) c2->s2 No s3 Use Solvent Mixture (e.g., Acetone/DCM) or Add Surfactant c3->s3 No end_node Re-run Experiment c3->end_node Yes s1->end_node s2->end_node s3->end_node Sequestration_Factors center This compound Extractability s1 Increased Sequestration & Diffusion into Micropores center->s1 inversely affected by f1 Aging Time f2 Soil Organic Matter (SOM) f3 Clay Content f4 Soil Moisture (Wetting/Drying Cycles) s1->f1 s1->f2 s1->f3 s1->f4

References

"strategies to increase the bioavailability of phenanthrene to microbes"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments aimed at increasing the bioavailability of phenanthrene to microbes for enhanced bioremediation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the microbial degradation of this compound in soil and aquatic environments?

The primary factors limiting this compound biodegradation are its low aqueous solubility and strong tendency to sorb to organic matter in soil and sediments.[1][2][3] This reduces the amount of this compound available for microbial uptake and degradation, a concept known as low bioavailability.[1][3][4]

Q2: What are the main strategies to increase the bioavailability of this compound to microbes?

Several strategies can be employed to enhance this compound's bioavailability:

  • Surfactant Addition: Using chemical surfactants or biosurfactants to increase the solubility of this compound in the aqueous phase.[5][6]

  • Cyclodextrin (B1172386) Application: Employing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPCD), to form water-soluble inclusion complexes with this compound.[7][8]

  • Biostimulation: Enhancing the activity of native this compound-degrading microorganisms by adding nutrients like nitrogen and phosphorus.[9][10]

  • Bioaugmentation: Introducing specific, highly efficient this compound-degrading microbial strains or consortia to the contaminated site.[9][10]

  • Soil Slurry Bioreactors: Creating a soil-water slurry to improve the contact between microorganisms, contaminants, and added amendments, thereby increasing degradation rates.[11][12]

  • Soil Washing: Using aqueous solutions containing agents like surfactants to physically remove this compound from the soil matrix.[13][14]

Q3: How do surfactants enhance this compound bioavailability?

Surfactant molecules, above their critical micelle concentration (CMC), form aggregates called micelles which have a hydrophobic core and a hydrophilic exterior.[15] The hydrophobic this compound molecules partition into the hydrophobic core of these micelles, which increases the apparent aqueous solubility of this compound, making it more accessible to microorganisms.[6][15] Nonionic surfactants like Tween 80 and biosurfactants such as rhamnolipid have been shown to be effective.[16]

Q4: What is the mechanism of cyclodextrin-enhanced biodegradation?

Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate low-solubility compounds like this compound within their cavity, forming a water-soluble inclusion complex.[7][8] This complex increases the apparent solubility and dissolution rate of this compound in water, thereby enhancing its availability for microbial degradation.[7][17] Studies have shown a linear relationship between the concentration of hydroxypropyl-β-cyclodextrin (HPCD) and the apparent solubility of this compound.[8]

Q5: Can the addition of surfactants or cyclodextrins inhibit biodegradation?

Yes, under certain conditions.

  • Surfactants: Some surfactants can be toxic to degrading microorganisms.[6][18] Furthermore, at concentrations significantly above the CMC, surfactants can sequester this compound so effectively within micelles that it becomes less available to the microbes, inhibiting degradation.[6][15]

  • Cyclodextrins: While generally less toxic than surfactants, very high concentrations could potentially limit bioavailability, although this is less commonly reported. The primary consideration is optimizing the concentration to maximize bioavailability without incurring unnecessary costs.

Troubleshooting Guides

Issue 1: this compound degradation rate did not increase, or decreased, after adding a surfactant.

  • Possible Cause 1: Surfactant Toxicity. The selected surfactant may be toxic to the specific microbial consortium responsible for degradation.[18]

    • Solution: Screen several surfactants for their toxicity to your microbial culture. Nonionic surfactants (e.g., Tween 80, Triton X-100) and biosurfactants are often, but not always, less toxic than ionic surfactants.[16][18] Run a control experiment with the surfactant as the sole carbon source to check for microbial inhibition.

  • Possible Cause 2: Surfactant Concentration is Too High. The surfactant concentration is well above the critical micelle concentration (CMC), leading to the sequestration of this compound within the micelles, making it unavailable for microbial uptake.[6][19]

    • Solution: Determine the CMC of your surfactant under your experimental conditions. Test a range of surfactant concentrations both below and above the CMC to find the optimal concentration that enhances degradation without significant inhibition.[19]

  • Possible Cause 3: Preferential Degradation of the Surfactant. Microorganisms may be preferentially using the surfactant as a carbon source instead of this compound.

    • Solution: Select a surfactant that is not easily biodegradable by your microbial consortium or use a microbial strain that specifically targets PAHs. Alternatively, use cyclodextrins, which are generally less biodegradable.[7]

Issue 2: Low degradation efficiency in a soil slurry bioreactor.

  • Possible Cause 1: Poor Mass Transfer. Inadequate mixing may limit the contact between soil-sorbed this compound, microorganisms, and bioavailability-enhancing agents.

    • Solution: Optimize the stirring speed. A study found that for a slurry bioreactor, a stirring speed of 120 rpm was optimal for this compound degradation.[20] Ensure the soil is fully suspended in the liquid phase.

  • Possible Cause 2: Suboptimal Environmental Conditions. Factors such as pH, temperature, or aeration may not be optimal for microbial activity.

    • Solution: Systematically optimize key parameters. For one bacterial consortium, optimal conditions were found to be a temperature of 30°C, a stirring speed of 120 rpm, and an aeration rate of 1 L/min.[20]

Issue 3: Bioaugmentation with a known this compound-degrading strain is not effective in site soil.

  • Possible Cause 1: Lack of Competitiveness. The introduced strain may be unable to compete with the indigenous microbial community for nutrients and resources.

    • Solution: Consider a biostimulation approach to enhance the native degrading populations.[9] Alternatively, use a consortium of microbes which may have synergistic effects and be more robust.[5]

  • Possible Cause 2: Soil Aging Effects. In aged contaminated soils, this compound becomes sequestered within soil micropores and organic matter, making it physically inaccessible to microbes, regardless of their degradative capability.[21][22]

    • Solution: Combine bioaugmentation with a bioavailability-enhancing strategy. Soil washing with a surfactant or cyclodextrin solution prior to or during bioaugmentation can release the sequestered this compound.[13][21]

Data Presentation

Table 1: Effect of Hydroxypropyl-β-Cyclodextrin (HPCD) on this compound Biodegradation
HPCD Concentration (mg/L)Apparent this compound Solubility (mg/L)Substrate Utilization Rate (mg/h)This compound Remaining after 48h (%)
01.30.1745.2%
105,000161.30.930.3%

Data summarized from studies on HPCD-enhanced biodegradation, highlighting the significant increase in solubility and degradation rate.[1][7][8]

Table 2: Efficacy of Different Surfactants on this compound Biodegradation
Surfactant TypeConcentration (mg/kg)Biodegradation ImprovementNotes
Tween 80 (Nonionic)100 - 100022.1% - 204.3%Enhanced bioavailability and stimulated specific degrading bacteria.[16]
Rhamnolipid (Biosurfactant)10 - 100038.4% - 76.7%Promoted transformation to bioavailable fractions and increased microbial biomass.[16]
SDBS (Anionic)1000Little to no effectInhibitory effects on microbial communities offset bioavailability enhancement.[16]
CTAB (Cationic)10 - 1000InhibitionDecreased bioavailability and adversely affected soil microbes.[16]
Table 3: Soil Washing Efficiency for this compound Removal
Washing Agent(s)ConcentrationLiquid/Soil RatioRemoval Efficiency
Sapindus Saponin--~87.4%
Tween 80--~91.5%
Tween 80 + EDTA10 g/L + 1 mM20 mL/g68.1%
Tween 80 + EDTA3 g/L + 2 g/L30 v/w59.3%

Data compiled from various soil washing studies.[13][14][23] Note that conditions vary between studies.

Experimental Protocols

Protocol 1: Assessing Cyclodextrin-Enhanced this compound Biodegradation

Objective: To determine the effect of hydroxypropyl-β-cyclodextrin (HPCD) on the biodegradation rate of this compound by a specific microbial strain or consortium.

Materials:

  • This compound-degrading microbial culture

  • Mineral salts medium (MSM)

  • Hydroxypropyl-β-cyclodextrin (HPCD)

  • This compound (and [9-¹⁴C]this compound for mineralization studies)

  • Sterile serum bottles with Teflon-lined septa

  • Shaking incubator

  • Scintillation vials and cocktail (for radiolabel studies)

  • HPLC with a UV detector or GC-MS for this compound quantification

Methodology:

  • Inoculum Preparation: Grow the microbial culture in a suitable medium until it reaches the mid-log phase. Harvest cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0) or cell count (e.g., 10⁷ cfu/mL).[7]

  • Microcosm Setup:

    • Prepare a stock solution of this compound in a volatile solvent like acetone.

    • In sterile serum bottles, add a specific amount of this compound stock solution and allow the solvent to evaporate completely, leaving a thin film of this compound crystals on the bottle walls.

    • Prepare aqueous solutions of HPCD in MSM at various concentrations (e.g., 0, 1,000, 10,000, 50,000 mg/L).

    • Add the HPCD solutions to the this compound-coated bottles. Include abiotic controls (no inoculum) for each HPCD concentration to account for non-biological losses.

  • Inoculation and Incubation: Inoculate the bottles with the prepared microbial suspension. Seal the bottles and incubate them on a rotary shaker at an appropriate temperature (e.g., 30°C) in the dark.[20]

  • Sampling and Analysis:

    • At regular time intervals, sacrifice replicate bottles from each treatment.

    • Extract the entire content with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Analyze the this compound concentration using HPLC or GC-MS.

    • For mineralization assays using ¹⁴C-phenanthrene, trap the evolved ¹⁴CO₂ in a basic solution (e.g., NaOH) placed in a separate vial inside the serum bottle, and quantify using liquid scintillation counting.

  • Data Analysis: Calculate the degradation rate and percentage of this compound remaining for each HPCD concentration. Compare the results to the control (0 mg/L HPCD) to determine the enhancement effect.

Visualizations

Experimental & Logical Workflows

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Bioavailability Enhancement cluster_3 Phase 4: Optimization & Monitoring A Contaminated Sample (Soil/Sediment/Water) B Characterize Contamination (this compound Conc., Aging) A->B C Characterize Microbial Community (Indigenous Degraders Present?) A->C G Decision Point: Bioavailability Limiting? B->G D Decision Point: Indigenous Degraders? C->D E Biostimulation (Add Nutrients) D->E Yes F Bioaugmentation (Add Specific Microbes) D->F No / Inefficient E->G F->G H Screening: Surfactants vs. Cyclodextrins G->H Yes M Monitor Degradation (this compound Disappearance, CO2 Evolution) G->M No I Surfactant Addition (e.g., Tween 80) H->I Toxicity Acceptable J Cyclodextrin Addition (e.g., HPCD) H->J Surfactant is Toxic K Soil Washing / Slurry Reactor H->K For Soil Matrix L Optimize Concentration & Conditions (pH, Temp) I->L J->L K->L L->M

Caption: Workflow for Selecting a this compound Bioremediation Strategy.

G cluster_0 Aqueous Phase (Low Bioavailability) cluster_1 Aqueous Phase with Surfactant (>CMC) Phen_sorbed This compound Sorbed to Soil Particle Microbe1 Microorganism Phen_sorbed->Microbe1 Poor Contact Phen_crystal This compound Crystal (Low Solubility) Phen_crystal->Microbe1 Low Dissolution Uptake1 Limited Uptake & Slow Degradation Microbe1->Uptake1 Micelle Surfactant Micelle with this compound Core Microbe2 Microorganism Micelle->Microbe2 Increased Mass Transfer Uptake2 Enhanced Uptake & Fast Degradation Microbe2->Uptake2 Phen_sorbed2 This compound Sorbed to Soil Particle Phen_sorbed2->Micelle Desorption Phen_crystal2 This compound Crystal Phen_crystal2->Micelle Solubilization

Caption: Mechanism of Surfactant-Enhanced this compound Bioavailability.

G cluster_0 Aqueous Phase (Low Bioavailability) cluster_1 Aqueous Phase with Cyclodextrin Phen_low This compound (Low Aqueous Conc.) Microbe1 Microorganism Phen_low->Microbe1 Rate-Limiting Step Uptake1 Limited Uptake & Slow Degradation Microbe1->Uptake1 Phen_mol This compound Molecule Complex This compound-HPCD Inclusion Complex (Water Soluble) Phen_mol->Complex HPCD HPCD Molecule HPCD->Complex Microbe2 Microorganism Complex->Microbe2 Increased Aqueous Concentration Uptake2 Enhanced Uptake & Fast Degradation Microbe2->Uptake2

References

Technical Support Center: Troubleshooting Low Quantum Yield in Phenanthrene Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues that lead to low fluorescence quantum yield in studies involving phenanthrene.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield, approaching 1, signifies that a large portion of absorbed photons are re-emitted as fluorescence, leading to a brighter signal. This parameter is critical for applications that rely on fluorescence detection because it directly influences the sensitivity and signal-to-noise ratio of the measurement.[1]

Q2: What are the primary causes of unexpectedly low quantum yield in this compound fluorescence studies?

A2: A low quantum yield is typically due to processes that promote non-radiative decay, where the excited state energy is lost as heat instead of light.[1] The most common causes include:

  • Fluorescence Quenching: Interaction with other molecules (quenchers) that deactivate the excited state. Molecular oxygen is a very common and efficient quencher.[1][2][3]

  • Solvent Effects: The polarity and viscosity of the solvent can significantly alter the rates of radiative and non-radiative decay.[1][4]

  • Concentration Effects (Self-Quenching): At high concentrations, this compound molecules can interact with each other, leading to the formation of non-fluorescent aggregates or excimers.[1][5]

  • Presence of Impurities: Impurities within the sample or solvent can act as quenchers.

  • Photobleaching: Irreversible photochemical destruction of this compound molecules upon prolonged or high-intensity light exposure can lead to a permanent loss of fluorescence.[1]

  • Instrumental Factors: Incorrect instrument settings, such as improper excitation/emission wavelengths or slit widths, can result in an apparent low quantum yield.[5]

Q3: How does the choice of solvent affect this compound's quantum yield?

A3: The solvent environment plays a crucial role. After excitation, solvent molecules can reorient around the excited fluorophore, a process called solvent relaxation.[4] In polar solvents, this stabilization lowers the energy of the excited state, which can affect the emission wavelength and quantum yield.[4] For this compound, a non-polar aromatic hydrocarbon, quantum yield is generally higher in non-polar solvents like cyclohexane (B81311) and lower in more polar solvents.

Q4: My this compound solution's fluorescence is decreasing with increasing concentration. What is happening?

A4: This phenomenon is likely due to concentration quenching, also known as self-quenching. At higher concentrations, excited this compound molecules can collide and interact with ground-state this compound molecules. This interaction can form non-fluorescent or weakly fluorescent excimers (excited dimers), providing a non-radiative pathway for the excited state to return to the ground state, thus lowering the overall quantum yield.[1] To avoid this, fluorescence measurements are typically performed on very dilute solutions, with absorbance at the excitation wavelength kept below 0.1.[6]

Q5: I suspect oxygen is quenching my fluorescence. How can I confirm and prevent this?

A5: Molecular oxygen is a well-known and efficient quencher of fluorescence for many aromatic hydrocarbons, including this compound.[2][3][7] Oxygen has a triplet ground state, which can interact with the excited singlet state of this compound, promoting intersystem crossing to the triplet state and thus preventing fluorescence.[8] This is a type of dynamic (collisional) quenching.[9]

  • Confirmation: You can confirm oxygen quenching by measuring the fluorescence intensity of your sample before and after removing dissolved oxygen. A significant increase in intensity after degassing indicates oxygen quenching.

  • Prevention: Dissolved oxygen can be removed by several methods, such as bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using the freeze-pump-thaw technique (see Protocol 3).

Q6: Besides oxygen, what other substances can act as quenchers for this compound?

A6: Several other substances can quench this compound fluorescence. The primary mechanisms are collisional (dynamic) quenching, static quenching (formation of a non-fluorescent complex), and resonance energy transfer.[1][10] Common quenchers for aromatic hydrocarbons include:

  • Heavy atoms and halide ions: Ions like Tl+, Cs+, and bromide can enhance intersystem crossing, reducing fluorescence.[1][11]

  • Nitroxide radicals: These stable free radicals can quench fluorescence through mechanisms like induced intersystem crossing.[10]

  • Electron acceptors/donors: Molecules that can engage in photoinduced electron transfer with excited this compound will quench its fluorescence.

Q7: Could my instrument settings be the source of the problem?

A7: Yes, improper instrument setup can lead to erroneously low signal. Key parameters to verify include:

  • Excitation and Emission Wavelengths: Ensure you are using the correct maximum excitation wavelength for this compound (around 250-295 nm, depending on the solvent) and are scanning the appropriate emission range (typically 325-475 nm).[11][12][13]

  • Slit Widths: Slit widths control the amount of light reaching the sample and the detector. While wider slits increase signal, they decrease spectral resolution. Ensure they are optimized and consistent between your sample and reference standard.[5]

  • Detector Settings: Check that the detector gain (voltage) is set appropriately to detect the signal without saturation.

  • Cuvette: Use a 4-sided quartz cuvette for fluorescence measurements to avoid excitation light absorption by the cuvette material.[12]

Q8: How can I distinguish between different types of quenching (dynamic vs. static)?

A8: Dynamic and static quenching can be distinguished by performing fluorescence lifetime measurements in addition to steady-state intensity measurements.

  • Dynamic (Collisional) Quenching: The quencher interacts with the fluorophore after it has been excited. This process reduces both the fluorescence intensity and the fluorescence lifetime.

  • Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in the ground state. Since only uncomplexed fluorophores can be excited, this process reduces the fluorescence intensity but does not affect the fluorescence lifetime of the unquenched molecules.[11] Plotting the ratio of intensity (I₀/I) and lifetime (τ₀/τ) against quencher concentration (Stern-Volmer plots) can differentiate the two. For purely dynamic quenching, the plots will be identical. If static quenching is present, the intensity plot will show a greater decrease than the lifetime plot.[11]

Data Presentation

Quantitative data is crucial for understanding the behavior of this compound under different experimental conditions.

Table 1: Fluorescence Quantum Yield (Φf) of this compound in Various Solvents.

Solvent Quantum Yield (Φf) Reference
Ethanol 0.125 [14]
Water 0.0494 (4.94%) [15]

| General (unspecified solvent) | ~0.05 |[16] |

Note: Quantum yield is highly dependent on experimental conditions, including temperature, purity, and the specific method of measurement.

Experimental Protocols

Protocol 1: General Sample Preparation for Fluorescence Measurement

  • Solvent Selection: Choose a spectroscopic grade solvent. Ensure the solvent does not absorb at the excitation or emission wavelengths of this compound.

  • Stock Solution: Prepare a concentrated stock solution of high-purity this compound in the chosen solvent.

  • Working Solutions: Prepare a series of dilute working solutions from the stock solution. The final concentration should be low enough to ensure the absorbance at the excitation wavelength is less than 0.1 to prevent inner filter effects.[6]

  • Cuvette: Transfer the sample to a 4-sided quartz fluorescence cuvette.

  • Blank Measurement: Run a blank scan using only the solvent in the cuvette to check for background fluorescence or scattering.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This method compares the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

  • Standard Selection: Choose a standard that absorbs and emits in a similar wavelength range to this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or naphthalene (B1677914) in cyclohexane).

  • Absorbance Measurement: Measure the absorbance of both the this compound sample and the standard solution at the chosen excitation wavelength. Prepare a series of dilutions for both with absorbances ranging from 0.02 to 0.1.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution of the sample and the standard, using the same excitation wavelength, slit widths, and instrument settings for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to get the integrated fluorescence intensity (I).[1]

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound sample and the standard.

    • The plots should be linear. Determine the slope (Gradient) of each line.

    • Calculate the quantum yield of the this compound sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad is the gradient from the plot of integrated intensity vs. absorbance.

    • n is the refractive index of the solvent used for the sample and standard.

Protocol 3: Sample Degassing by Freeze-Pump-Thaw Method

This protocol is used to remove dissolved oxygen, a common fluorescence quencher.

  • Sample Preparation: Place the sample solution in a specialized flask with a sidearm and a vacuum-tight stopcock.

  • Freezing: Immerse the flask in liquid nitrogen until the sample is completely frozen solid.

  • Pumping: Open the stopcock and connect the flask to a high-vacuum line. Evacuate the headspace for several minutes to remove gases.

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid nitrogen and allow the sample to thaw completely. Dissolved gases will bubble out of the solution into the evacuated headspace.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

  • Measurement: After the final thaw, the sample can be transferred (if necessary) and measured in the fluorometer.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Quantum Yield

G start Low Quantum Yield Observed check_instrument Verify Instrument Settings (λ_ex, λ_em, Slits, Detector) start->check_instrument check_purity Check Sample & Solvent Purity (Use Spectroscopic Grade) check_instrument->check_purity Settings OK check_concentration Measure Absorbance at λ_ex (Is Abs < 0.1?) check_purity->check_concentration Purity OK concentration_high Concentration Too High (Self-Quenching) check_concentration->concentration_high No (Abs > 0.1) check_quenching Suspect Quenching? check_concentration->check_quenching Yes (Abs < 0.1) dilute Dilute Sample & Re-measure concentration_high->dilute dilute->check_concentration degas Degas Sample (e.g., N2 purge) & Re-measure check_quenching->degas Yes check_photobleaching Check for Photobleaching (Time-course measurement) check_quenching->check_photobleaching No o2_quenching Oxygen Quenching Confirmed degas->o2_quenching Intensity Increases no_o2_quenching Other Quencher Present (e.g., Halides, Heavy Atoms) degas->no_o2_quenching No Change end_ok Quantum Yield Optimized o2_quenching->end_ok purify Purify Sample / Use New Solvent no_o2_quenching->purify check_photobleaching->end_ok No bleaching Photobleaching Occurring check_photobleaching->bleaching Yes reduce_light Reduce Excitation Intensity or Exposure Time bleaching->reduce_light reduce_light->end_ok

Caption: A systematic workflow for diagnosing the cause of low fluorescence quantum yield.

Diagram 2: Key Mechanisms of Fluorescence Quenching

G cluster_fluorophore Fluorophore (F) cluster_quenching Quenching Pathways (Non-Radiative) F_ground Ground State (S₀) F_excited Excited State (S₁) F_ground->F_excited Absorption (hν) F_excited->F_ground Fluorescence (hν') Quencher Quencher (Q) F_excited->Quencher Interaction dynamic Dynamic (Collisional) F* + Q → F + Q static Static (Complex Formation) F + Q ⇌ [F-Q] energy_transfer Energy Transfer F* + Q → F + Q* electron_transfer Electron Transfer F* + Q → F⁺ + Q⁻

Caption: Major pathways by which a quencher molecule can deactivate an excited fluorophore.

References

Technical Support Center: Optimization of Catalyst Loading in Phenanthrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for phenanthrene synthesis. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing the this compound core?

A1: The most prevalent methods for this compound synthesis involve transition-metal catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, the Heck reaction, and various domino reactions like the Catellani reaction. Additionally, photochemical methods such as the Mallory reaction are widely used.[1][2][3] The choice of method often depends on the available starting materials and the desired substitution pattern on the this compound product.

Q2: How does catalyst loading generally impact the yield and rate of this compound synthesis?

A2: Catalyst loading is a critical parameter in this compound synthesis. In general, a higher catalyst loading can lead to a faster reaction rate and a higher yield. However, excessive catalyst loading can increase the cost of the synthesis, lead to a higher likelihood of side reactions, and complicate product purification due to residual metal contamination. Conversely, a lower catalyst loading is more economical but may result in incomplete conversion of starting materials or significantly longer reaction times. Therefore, optimization is crucial to identify the minimum amount of catalyst required to achieve a satisfactory yield in a reasonable timeframe.

Q3: What is a typical range for catalyst loading in palladium-catalyzed this compound synthesis?

A3: For many palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, a typical starting point for catalyst loading is in the range of 1-5 mol%.[1] For particularly challenging or screening reactions, the catalyst loading might be slightly increased.[1] The optimal loading, however, is highly dependent on the specific substrates, ligands, and reaction conditions.

Q4: Why is an inert atmosphere crucial for many palladium-catalyzed this compound syntheses?

A4: Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to an inactive state, thereby halting the catalytic cycle.[1] To ensure the stability of the catalyst and obtain reproducible results, it is standard practice to perform these reactions under an inert atmosphere, such as nitrogen or argon.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition - Ensure that all solvents and reagents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[1] - Consider using more robust pre-catalysts, such as Buchwald's G3 or G4 precatalysts, or NHC-Pd complexes.[1] - Handle and store the catalyst under an inert atmosphere to prevent degradation.[4]
Insufficient Catalyst Loading - As an initial troubleshooting step, incrementally increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%) to see if the yield improves.[1] - If a slight increase improves the yield, perform a systematic optimization to find the optimal loading (see Experimental Protocol 1).
Poor Substrate Solubility - Polycyclic aromatic hydrocarbons can have poor solubility.[1] Screen different solvent systems such as toluene/water, THF/water, or DMF to improve solubility.[1]
Incorrect Base or Ligand Selection - The choice of base and ligand is critical and can significantly impact the reaction outcome.[1][5] If you suspect an issue with the base or ligand, a re-evaluation and screening of alternatives is recommended.
Issue 2: Formation of Significant Side Products and Low Selectivity
Possible Cause Troubleshooting Steps
Excessive Catalyst Loading - High catalyst concentrations can sometimes promote undesired side reactions. Systematically decrease the catalyst loading to determine if selectivity improves without significantly compromising the yield of the desired product.
High Reaction Temperature - Elevated temperatures can lead to the formation of byproducts. Try lowering the reaction temperature to enhance selectivity.
Incorrect Ligand Choice - The ligand plays a crucial role in controlling the selectivity of the reaction.[5] The steric and electronic properties of the ligand can influence the reaction pathway. Experiment with different phosphine (B1218219) ligands to improve selectivity.

Quantitative Data on Catalyst Loading Optimization

The following tables provide illustrative data on how catalyst loading can affect reaction outcomes in this compound synthesis. The specific values are representative and will vary depending on the exact reaction conditions and substrates used.

Table 1: Illustrative Effect of Pd(PPh₃)₄ Loading on the Yield of a Suzuki-Miyaura Coupling for this compound Synthesis

Catalyst Loading (mol%)Reaction Time (hours)Yield (%)
0.52445
1.01875
2.01292
3.01293
5.01088 (with increased byproducts)

Note: This table illustrates a common trend where increasing catalyst loading initially boosts the yield, but after a certain point, the benefits plateau, and higher loadings may even lead to decreased yield due to side reactions.

Table 2: Illustrative Impact of Catalyst Loading on Selectivity in a Heck Reaction for this compound Synthesis

Catalyst Loading (mol%)Desired Product (%)Side Product A (%)Side Product B (%)
1.085105
2.59073
5.082153
7.575205

Note: This table illustrates how an optimal catalyst loading can maximize the formation of the desired product while minimizing side reactions. Both insufficient and excessive catalyst loading can lead to lower selectivity.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Reaction

This protocol describes a general method for determining the optimal catalyst loading for the synthesis of a this compound derivative via a Suzuki-Miyaura coupling.

1. Reaction Setup:

  • In a series of oven-dried Schlenk flasks, add the aryl halide (1.0 equiv), the boronic acid derivative (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • To each flask, add a different molar percentage of the palladium catalyst (e.g., Pd(PPh₃)₄) and the ligand, if required. A typical range to screen would be 0.5, 1.0, 1.5, 2.0, and 2.5 mol%.

2. Inert Atmosphere:

  • Seal each flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

3. Solvent and Reagent Addition:

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water) to each flask via syringe.

4. Reaction Monitoring:

  • Place the flasks in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the progress of each reaction at regular intervals using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

5. Work-up and Analysis:

  • Once the reactions are complete (or after a set time), cool the flasks to room temperature.

  • Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography and calculate the yield for each catalyst loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start setup Set up parallel reactions with varying catalyst loading (e.g., 0.5-5 mol%) start->setup inert Establish inert atmosphere (Ar or N2) setup->inert add_reagents Add degassed solvents and other reagents inert->add_reagents react Heat and stir at desired temperature add_reagents->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor monitor->react Continue monitoring workup Work-up and purify products monitor->workup Reaction complete analyze Analyze yield and purity for each catalyst loading workup->analyze optimize Determine optimal catalyst loading analyze->optimize end End optimize->end

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Guide start Low Yield or Selectivity in this compound Synthesis check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst handle_catalyst Re-run with fresh catalyst under strict inert atmosphere. check_catalyst->handle_catalyst No check_loading Is the catalyst loading optimized? check_catalyst->check_loading Yes handle_catalyst->check_loading increase_loading Systematically increase catalyst loading (e.g., in 0.5 mol% increments). check_loading->increase_loading No (Low Yield) decrease_loading If selectivity is poor, systematically decrease catalyst loading. check_loading->decrease_loading No (Low Selectivity) check_other Are other parameters (solvent, base, ligand, temperature) optimal? check_loading->check_other Yes increase_loading->check_other decrease_loading->check_other optimize_other Screen other reaction parameters. check_other->optimize_other No consult Consult literature for similar substrate systems. check_other->consult Yes optimize_other->consult

Caption: Troubleshooting flowchart for catalyst-related issues.

References

Technical Support Center: Minimizing Photodegradation of Phenanthrene Samples During Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the photodegradation of phenanthrene samples throughout your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: My this compound recoveries are consistently low. Could photodegradation be the cause?

A1: Yes, low recoveries are a common symptom of photodegradation. This compound, like many polycyclic aromatic hydrocarbons (PAHs), is susceptible to degradation upon exposure to light, particularly UV radiation from sunlight or some laboratory lighting.[1][2] If you observe a systematic decrease in this compound concentration, especially in samples processed or stored for longer durations, photodegradation should be a primary suspect.

Q2: What are the visible signs of photodegradation in my this compound standards or samples?

A2: While visual inspection is not a definitive diagnostic tool, you might observe a slight yellowing of a previously colorless solution. However, the concentration of this compound in analytical samples is often too low for visual changes to be apparent. The most reliable indicator of photodegradation is the appearance of unexpected peaks in your chromatogram, which correspond to degradation byproducts. Common degradation products include phenanthrenequinone, (1,1'-biphenyl)-2,2'-dicarboxaldehyde, and various ring-opened products like carboxylic acids.

Q3: How can I definitively confirm that photodegradation is occurring in my samples?

A3: To confirm photodegradation, you can perform a simple control experiment. Prepare two identical aliquots of a this compound standard. Expose one to ambient laboratory light or a UV lamp for a specific period (e.g., 1-2 hours), while keeping the other completely protected from light in an amber vial or wrapped in aluminum foil. Analyze both samples using your standard chromatographic method. A significant decrease in the this compound peak area and the emergence of new, unidentified peaks in the light-exposed sample would confirm its susceptibility to photodegradation under your laboratory conditions.

Q4: What type of laboratory lighting is most detrimental to this compound samples?

A4: Ultraviolet (UV) light, including the UV-A (320–400 nm) and UV-B (290–320 nm) ranges present in natural sunlight, is particularly damaging.[3] Standard fluorescent lighting also emits a small amount of UV radiation. It is best to use incandescent lighting or UV-shielded fluorescent bulbs in the laboratory where samples are handled.[1]

Q5: Are there specific solvents that can accelerate or slow down the photodegradation of this compound?

A5: Yes, the choice of solvent can influence the rate of photodegradation. Some studies suggest that this compound degradation is faster in non-polar solvents compared to polar solvents. For instance, the half-life of this compound is shorter in isooctane (B107328) and hexane (B92381) compared to methanol (B129727) and acetonitrile. Therefore, if you have a choice of solvents for extraction or dissolution, consider using a more polar solvent to potentially reduce the rate of photodegradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis that may be related to photodegradation.

Problem 1: Gradual decrease in this compound concentration in calibration standards over time.

  • Possible Cause: Exposure of stock and working solutions to laboratory light during preparation and storage.

  • Solution:

    • Use Amber Glassware: Always prepare and store stock and working solutions in amber glass vials or volumetric flasks to block UV and visible light.[4]

    • Wrap with Aluminum Foil: For additional protection, especially for clear glassware, wrap the containers with aluminum foil.[5]

    • Minimize Exposure During Preparation: When preparing dilutions, work efficiently to minimize the time the solutions are exposed to light.

    • Refrigerate or Freeze: Store all standards at 4°C or below when not in use to slow down potential degradation reactions.[5][6]

    • Check for Purity: Regularly check the purity of your standards by comparing them to freshly prepared solutions or certified reference materials.

Problem 2: Poor reproducibility of results between sample batches.

  • Possible Cause: Inconsistent light exposure during sample collection, extraction, or analysis.

  • Solution:

    • Standardize Sample Handling: Develop and adhere to a strict protocol for sample handling that minimizes light exposure at every step.

    • Field Protection: If collecting samples in the field, use amber bottles and immediately place them on ice in a cooler to protect them from sunlight and heat.[6]

    • Controlled Laboratory Environment: Perform all sample preparation steps (e.g., extraction, concentration) in a shaded area of the lab or under lighting with UV filters.

    • Autosampler Protection: If your autosampler does not have a protective cover, consider using amber autosampler vials.

Problem 3: Appearance of unknown peaks in the chromatogram, interfering with this compound quantification.

  • Possible Cause: Formation of photodegradation products that co-elute with or are isobaric to this compound.

  • Solution:

    • Optimize Chromatographic Method: Adjust your GC or HPLC method (e.g., temperature program, gradient profile) to improve the resolution between this compound and any interfering peaks.

    • Mass Spectrometry Confirmation: Use a mass spectrometer to identify the chemical formula and fragmentation pattern of the unknown peaks. This can help confirm if they are indeed degradation products of this compound.

    • Implement Stricter Light Protection: Re-evaluate your sample handling and storage procedures to further minimize light exposure and prevent the formation of these interfering compounds.

Data Presentation

The following table summarizes the photodegradation half-life of this compound under different experimental conditions. This data can help in selecting appropriate solvents and understanding the potential for degradation in your specific analytical workflow.

SolventLight SourceHalf-life (hours)Reference
IsooctaneSimulated Sunlight13.2
HexaneSimulated Sunlight13.5
MethanolSimulated Sunlight18.0
AcetonitrileSimulated Sunlight22.8
Soil Surface (0 wt% TiO2)UV light45.90[7]
Soil Surface (4 wt% TiO2)UV light31.36[7]

Experimental Protocols

Protocol 1: Minimizing Photodegradation During Sample Collection and Storage

  • Sample Collection:

    • Use pre-cleaned amber glass bottles with Teflon-lined caps.

    • If amber bottles are unavailable, wrap clear glass bottles completely in aluminum foil.

    • Immediately after collection, place the samples in a cooler with ice packs to maintain a temperature of approximately 4°C.[6]

  • Sample Storage:

    • Upon arrival at the laboratory, transfer the samples to a refrigerator set at 4°C.

    • Ensure the storage area is dark.

    • If samples need to be stored for an extended period before extraction, freezing at -20°C is recommended.

Protocol 2: Minimizing Photodegradation During Sample Extraction and Analysis

  • Extraction:

    • Conduct all extraction procedures in a designated low-light area of the laboratory. Avoid working near windows or under direct, high-intensity lighting.

    • Use amber glassware for all extraction steps.

    • If using a rotary evaporator or nitrogen blowdown apparatus, wrap the collection flasks in aluminum foil.

  • Extract Storage:

    • Store the final extracts in amber autosampler vials at 4°C until analysis.[8]

    • If analysis is not immediate, store the extracts at -20°C.

  • Analysis:

    • Use an autosampler with a cover to protect the samples from ambient light.

    • If a cover is not available, consider using amber autosampler vials.

    • Analyze the samples as soon as possible after preparation.

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis collection Collect sample in amber glass bottle transport Transport on ice in a cooler collection->transport storage Store at 4°C in the dark transport->storage extraction Extract in low-light conditions using amber glassware storage->extraction concentration Concentrate extract with light protection (foil wrap) extraction->concentration analysis Analyze using GC/MS or HPLC with protected autosampler concentration->analysis

Caption: Experimental workflow for minimizing this compound photodegradation.

troubleshooting_logic start Low this compound Recovery check_light Were samples/standards exposed to light? start->check_light implement_protection Implement light protection measures: - Amber vials - Low-light conditions - Foil wrapping check_light->implement_protection Yes check_other Investigate other potential causes: - Instrument issues - Extraction inefficiency - Adsorption check_light->check_other No reanalyze Re-analyze samples implement_protection->reanalyze reanalyze->start Issue persists

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Improving the Stability of Phenanthrene Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenanthrene derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: My this compound derivative is degrading in my aqueous assay buffer. What are the likely causes and how can I mitigate this?

A1: Degradation in aqueous media is a common issue for this compound derivatives, which are often poorly soluble. The primary causes are typically hydrolysis, oxidation, and photodegradation.

  • Troubleshooting Steps:

    • pH Assessment: The stability of your derivative can be pH-dependent. Perform a pH-stability profile by incubating your compound in buffers of varying pH (e.g., pH 4, 7, and 9) to identify the pH at which it is most stable. Forcing conditions (e.g., 50°C) can accelerate this assessment.

    • Control for Oxidation: this compound derivatives can be susceptible to oxidation. To test for this, deaerate your solvents and buffer solutions and consider working under an inert atmosphere (e.g., nitrogen or argon). You can also include antioxidants in your formulation to see if this improves stability.

    • Light Protection: Many aromatic compounds are light-sensitive. Always store stock solutions and conduct experiments in amber vials or protect your experimental setup from light to prevent photodegradation.

    • Solvent Effects: Ensure that any co-solvents used to dissolve the compound are not contributing to degradation. Conduct forced degradation studies with your chosen solvents to assess their compatibility.

Q2: I'm observing new, unexpected peaks in my HPLC analysis after storing my compound. What could these be?

A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These new peaks are likely degradation products.

  • Identification and Prevention:

    • Characterize Degradants: If possible, use LC-MS/MS to identify the mass of the new peaks. This can provide clues as to the degradation pathway. Common degradation products of this compound derivatives include quinones (from oxidation) and hydroxylated species.

    • Forced Degradation Studies: To proactively identify potential degradants, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help you to develop a stability-indicating HPLC method that can resolve the parent compound from its degradation products.

    • Review Storage Conditions: Ensure your compound is stored under optimal conditions. For solid compounds, this typically means cool, dark, and dry conditions. For solutions, storage at low temperatures (-20°C or -80°C) is often necessary.

Q3: My this compound derivative has very low aqueous solubility, which is affecting my bioassay results. How can I improve its solubility and stability in solution?

A3: Poor aqueous solubility is a major challenge for many this compound derivatives. Improving solubility often goes hand-in-hand with improving stability.

  • Formulation Strategies:

    • Use of Co-solvents: While exercising caution as mentioned in Q1, the use of water-miscible organic solvents like DMSO or ethanol (B145695) can be an initial step to dissolve your compound before further dilution in aqueous media.

    • Excipients: Consider the use of solubility-enhancing excipients.

      • Cyclodextrins: These can form inclusion complexes with the hydrophobic this compound core, increasing aqueous solubility.

      • Surfactants: Non-ionic surfactants can form micelles that encapsulate the drug, improving its solubility.

      • Polymers: Polymeric excipients can be used to create amorphous solid dispersions, which can enhance both solubility and stability.

    • Nanoencapsulation: Formulating the derivative into nanoemulsions or polymeric nanoparticles can significantly improve its solubility and protect it from degradation.

Data Presentation: Comparative Stability of this compound Derivatives

The following tables provide a template for summarizing quantitative stability data. Due to the vast number of possible derivatives, representative data for the parent this compound and related structures are included as a baseline. Researchers should populate these tables with their own experimental data for direct comparison.

Table 1: Thermal and Photolytic Stability of Selected this compound Derivatives

CompoundDegradation ConditionHalf-life (t½)Degradation Rate Constant (k)Reference
This compoundThermal (Solid, 200°C)StableNot Applicable[1]
This compoundPhotolytic (UV, in solution)Varies with solvent and light intensityVaries[2][3]
Methoxy-phenanthrene derivativePhotolytic (Fluorescent light)More stable than non-methoxylated analogVaries[4]
Amino-phenanthrene derivativeHydrolytic (pH dependent)Data not availableData not available[5][6]
Your Derivative 1Specify ConditionEnter DataEnter Data
Your Derivative 2Specify ConditionEnter DataEnter Data

Table 2: Cytotoxicity of Selected this compound Derivatives in Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Mechanism of ActionReference
This compound-based Tylophorine-1 (PBT-1) DerivativeMDA-MB-231 (Breast Cancer)< 1Induction of cell cycle arrest and apoptosis[7]
Calanquinone A (a phenanthrenequinone)MCF-7 (Breast Cancer)0.08 - 1.66Topoisomerase II inhibition[8]
A 2,7-dihydroxy-4,6-dimethoxy-9,10-dihydrothis compoundUACC-62 (Melanoma)1.8Cytotoxicity[9]
Your Derivative 1Specify Cell LineEnter DataSpecify
Your Derivative 2Specify Cell LineEnter DataSpecify

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below.

Protocol 1: Forced Degradation Study (General Protocol)

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for up to 7 days.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for up to 7 days.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 7 days.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24 hours.

    • Photodegradation: Expose the solution (in a quartz cuvette) to a light source providing UV and visible light (e.g., Xenon lamp) for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration. Analyze by a suitable, validated HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity, and an MS detector to identify degradants.

Protocol 2: Preparation of a Nanoemulsion for a Hydrophobic this compound Derivative

Objective: To improve the aqueous solubility and stability of a this compound derivative through nanoencapsulation.

Methodology (High-Energy Homogenization Method):

  • Oil Phase Preparation: Dissolve the hydrophobic this compound derivative in a suitable oil (e.g., medium-chain triglycerides) at the desired concentration. Gentle heating may be required.

  • Aqueous Phase Preparation: Disperse a surfactant (e.g., a polysorbate or a decaglycerol (B1678983) ester) in deionized water.

  • Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000-5000 rpm) with a high-shear mixer for 10-15 minutes to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure to reduce the droplet size to the nano-range (typically < 200 nm).

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency can be determined by separating the nanoemulsion from any free drug and quantifying the encapsulated drug using HPLC.

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation start This compound Derivative prep Prepare Solutions in Relevant Media start->prep thermal Thermal Stress (e.g., 60-100°C) prep->thermal photolytic Photolytic Stress (UV/Vis Light) prep->photolytic chemical Chemical Stress (Acid, Base, Oxidant) prep->chemical sampling Time-Point Sampling thermal->sampling photolytic->sampling chemical->sampling quant Analytical Quantification (HPLC, LC-MS/MS) sampling->quant kinetics Calculate Degradation Kinetics quant->kinetics degradants Identify Degradants quant->degradants compare Compare with Other Derivatives kinetics->compare

Workflow for this compound Stability Testing.
Potential Signaling Pathway for Cytotoxic this compound Derivatives

Many this compound derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified, potential signaling pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Phenanthrene_Derivative This compound Derivative PI3K PI3K Phenanthrene_Derivative->PI3K Inhibits MEK MEK Phenanthrene_Derivative->MEK Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits ERK ERK MEK->ERK Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2->Bax Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Potential apoptotic pathway induced by this compound derivatives.
Logical Relationship for Improving Stability and Bioavailability

This diagram outlines the logical progression from identifying stability issues to implementing formulation solutions to improve bioavailability.

cluster_solutions Solution Strategies A Problem: Poor Stability & Low Aqueous Solubility of this compound Derivative B Investigation: Forced Degradation Studies (pH, Oxidation, Light, Temp) A->B C Identify Degradation Pathways & Instability Factors B->C D Chemical Modification: Add stabilizing functional groups C->D E Formulation with Excipients: (Cyclodextrins, Polymers, Surfactants) C->E F Advanced Formulation: (Nanoencapsulation, Solid Dispersions) C->F G Outcome: Improved Stability & Enhanced Solubility D->G E->G F->G H Goal: Increased Bioavailability for Drug Development G->H

Logical flow for enhancing stability and bioavailability.

References

"selection of appropriate internal standards for phenanthrene quantification"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenanthrene Quantification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the selection and use of internal standards for accurate this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial for this compound quantification?

An internal standard is a compound with chemical and physical properties similar to the analyte (this compound) that is added in a known quantity to every sample, blank, and calibration standard before analysis.[1] Its primary role is to correct for variations that can occur during sample preparation, injection, and instrument analysis.[1] By comparing the detector response of the analyte to the constant concentration of the internal standard, this method significantly improves the accuracy and precision of quantitative results, which is especially important when dealing with complex matrices like environmental or biological samples.[2][3]

Q2: What are the essential characteristics of a good internal standard for this compound analysis?

Selecting an appropriate internal standard is critical for robust method performance. The ideal IS should possess the following qualities:

  • Chemical Similarity: It should behave like this compound during all stages of sample extraction, cleanup, and chromatographic separation.[1][4]

  • Detector Distinction: While chemically similar, it must be clearly distinguishable from this compound by the detector. For mass spectrometry (MS), this is achieved by a different mass-to-charge ratio (m/z).[1]

  • Chromatographic Resolution: It should elute near this compound but be completely separated, with no peak overlap.[2]

  • Purity and Stability: The IS must be of high purity and chemically stable throughout the entire analytical process.[2]

  • Absence in Samples: It must not be naturally present in the test samples.[5]

  • Commercial Availability: The standard should be readily available as a certified reference material.[1]

Q3: What is the most commonly recommended internal standard for this compound and why?

For this compound quantification, This compound-d10 (B32357) is the most widely used and highly recommended internal standard.[6][7] this compound-d10 is a deuterated form of this compound, where all ten hydrogen atoms are replaced with deuterium (B1214612) atoms.[7] This isotopic substitution makes it an ideal choice because:

  • Its chemical and physical properties are nearly identical to native this compound, ensuring it behaves the same way during sample processing.[3][7]

  • The deuterium labeling gives it a distinct, higher mass that is easily resolved by a mass spectrometer, preventing signal interference.[1]

  • It has a similar chromatographic retention time to this compound, which is ideal for the internal standard method.[7]

Q4: Can I use a single internal standard for the analysis of multiple Polycyclic Aromatic Hydrocarbons (PAHs)?

While this compound-d10 is excellent for this compound, analyzing a wider range of PAHs often requires a mixture of internal standards.[8] This is because PAHs cover a broad range of molecular weights and volatilities. Using a mix of deuterated PAHs (e.g., Naphthalene-d8, Acenaphthene-d10, Chrysene-d12, Perylene-d12) ensures that each target analyte has a corresponding internal standard that elutes nearby and has similar physicochemical properties, leading to more accurate quantification across the entire analyte list.[9][10]

Q5: Are there alternatives to deuterated internal standards?

Yes, other types of internal standards can be used.

  • ¹³C-labeled PAHs: These are considered a superior alternative as their chromatographic behavior is identical to the native compound, which minimizes potential analytical errors that can sometimes occur with deuterated standards.[4] However, they are often more expensive.

  • Alkylated or Fluorinated PAHs: These can also be used, but it is critical to ensure they are not present in the samples being analyzed.[11]

  • Non-PAH compounds: For analyses of this compound's metabolic byproducts, such as hydroxyphenanthrenes, other compounds like 2-OH-fluorene have been successfully used as an internal standard.[12][13]

Troubleshooting Guide

Q1: My internal standard recovery is low and inconsistent. What should I check?

Inconsistent recovery of the internal standard is a common issue that directly impacts data quality. Here are potential causes and solutions:

  • Inconsistent Spiking: Ensure the internal standard solution is added accurately and consistently to every vial and that each sample is mixed thoroughly after spiking. Inconsistent manual additions can introduce significant variability.

  • Sample Preparation Losses: The IS may be lost during extraction or cleanup steps. Review your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedures for consistency.[14] If the IS behaves differently from the analyte during these steps, it is not a suitable choice.[15]

  • Adsorption: PAHs are known to be "sticky." The IS may be adsorbing to the GC inlet liner, transfer lines, or other surfaces.[14] Using a pulsed splitless injection and ensuring the liner is clean and deactivated can help maximize the transfer of compounds into the column.[14][16]

  • Standard Degradation: Ensure the internal standard stock solution has not degraded. Prepare fresh standards from a new ampoule to see if the response becomes more consistent.[14]

Q2: I am not seeing a peak for my this compound-d10 internal standard. What could be the problem?

A complete loss of signal points to a more significant issue:

  • Matrix Effects (Ion Suppression): Components of the sample matrix can interfere with the ionization of the internal standard in the MS source, leading to a suppressed or absent signal.[14] To diagnose this, prepare a matrix-matched standard. If the signal returns in a cleaner matrix, you have confirmed a matrix effect. Solutions include diluting the sample or improving the sample cleanup procedure.[14]

  • Dirty Ion Source: A contaminated ion source can prevent efficient ionization. PAHs are particularly prone to building up on source components. Cleaning the ion source is often required to restore sensitivity.[14]

  • Instrumental Faults: Check for leaks in the GC-MS system, particularly around the injector and column fittings. Also, verify that the autosampler is functioning correctly and injecting the sample.[14]

Q3: The response of my internal standard is fluctuating between injections, often starting high and decreasing. Why is this happening?

This behavior often points to an issue with the GC inlet or system equilibration:

  • Inlet Contamination/Activity: The GC inlet may be contaminated or have active sites, causing erratic responses, especially for deuterated compounds.[17] A common solution is to thoroughly clean the injection port weldment and replace the split vent line.

  • System Equilibration: The GC-MS system may not be fully equilibrated at the start of an analytical sequence. After sitting idle, the system may require several "priming" injections of a standard or sample for the responses to stabilize.[17] This is often due to the re-passivation of active sites within the system.

Q4: My results seem less accurate when I use an internal standard compared to an external standard. Is this possible?

Yes, a poorly chosen internal standard can worsen results.[15] This occurs if the internal standard does not behave like the analyte. For example, during an SPE cleanup step, if a slight change in solvent strength causes the analyte recovery to decrease while the IS recovery increases, the final calculated result will be inaccurate.[15] If your IS is making the method worse, you must re-evaluate its suitability or diagnose a fundamental problem, such as using an IS concentration that is too low, leading to poor integration and high statistical error.[15]

Q5: My sample concentration is higher than my highest calibration standard. How do I dilute it when using an internal standard?

This is a critical point that is often handled incorrectly. Simply diluting the final prepared sample will not work, as it dilutes both the analyte and the internal standard, leaving their ratio unchanged.[18] The correct procedure is to dilute the sample with a blank matrix before adding the internal standard. [18] For example, if a sample is expected to be twice the concentration of the highest calibrator, dilute it 1:1 with the blank matrix first, and then proceed with the normal sample preparation procedure, including the addition of the internal standard.

Data Presentation: Comparison of Common Internal Standards for PAH Analysis

The table below summarizes key properties of this compound-d10 and other deuterated standards commonly used in PAH analysis via GC-MS.

Internal StandardChemical FormulaMolecular Weight ( g/mol )Common Use in PAH Analysis
Naphthalene-d8C₁₀D₈136.23Used for 2-ring PAHs like Naphthalene.[9][10]
Acenaphthene-d10C₁₂D₁₀164.28Used for 3-ring PAHs like Acenaphthylene, Acenaphthene, and Fluorene.[10][19]
This compound-d10 C₁₄D₁₀ 188.29 Primary IS for this compound and Anthracene; often used for PAHs in a similar retention time window.[7][9][10]
Chrysene-d12C₁₈D₁₂240.37Used for 4-ring PAHs like Chrysene and Benz[a]anthracene.[9][10][19]
Perylene-d12C₂₀D₁₂264.38Used for 5- and 6-ring PAHs like Benzo[a]pyrene and Benzo[g,h,i]perylene.[9][10][19]

Experimental Protocols

Generalized Protocol for this compound Quantification in Environmental Samples using GC-MS with this compound-d10 Internal Standard

This protocol outlines a typical workflow. It should be optimized for specific sample matrices and instrument conditions.

  • Preparation of Standards:

    • Internal Standard Stock Solution: Prepare a stock solution of this compound-d10 (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane.

    • Internal Standard Spiking Solution: Dilute the stock solution to a working concentration (e.g., 5 µg/mL). This concentration should result in a peak area near the midpoint of the analyte's calibration range.[15]

    • Calibration Standards: Prepare a series of calibration standards containing known concentrations of native this compound. Spike each calibration standard with the same amount of the IS spiking solution.

  • Sample Preparation and Extraction:

    • Homogenization: Homogenize solid samples (e.g., soil, tissue) to ensure uniformity.[4]

    • Spiking: Weigh a representative portion of the sample into an extraction vessel. Accurately add a known volume of the IS spiking solution to the sample.[3][4]

    • Extraction: Extract the PAHs from the sample matrix using an appropriate technique such as Accelerated Solvent Extraction (ASE) or Solid-Phase Extraction (SPE).[4]

  • Extract Cleanup and Concentration:

    • Cleanup: Pass the crude extract through a cleanup cartridge (e.g., silica (B1680970) gel) to remove interfering compounds.[4]

    • Concentration: Concentrate the cleaned extract under a gentle stream of nitrogen to a final volume (e.g., 1 mL).[4]

  • GC-MS Analysis:

    • Injection: Inject an aliquot (e.g., 1 µL) of the final extract into the GC-MS. Use a splitless injection mode to maximize sensitivity.[16]

    • Chromatography: Use a capillary column suitable for PAH analysis (e.g., DB-5MS). The oven temperature program should be optimized to achieve baseline separation of this compound and this compound-d10 from other matrix components.[4][20]

    • Mass Spectrometry: Operate the MS in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic m/z ions for both this compound and this compound-d10.

  • Data Analysis and Quantification:

    • Calibration Curve: For each calibration standard, calculate the ratio of the this compound peak area to the this compound-d10 peak area. Plot this response ratio against the concentration of this compound to generate a calibration curve.[1]

    • Quantification: Calculate the response ratio for each sample and determine the concentration of this compound using the linear regression equation from the calibration curve.[1]

Mandatory Visualization

G cluster_prep Phase 1: Initial Assessment cluster_selection Phase 2: IS Candidate Selection cluster_validation Phase 3: Method Validation cluster_final Phase 4: Final Selection A Define Analytes (e.g., this compound) B Characterize Sample Matrix (e.g., Soil, Plasma) A->B C Select Analytical Method (e.g., GC-MS) B->C D Identify Potential IS Candidates (e.g., this compound-d10, ¹³C-Phenanthrene) C->D E Evaluate Key Criteria: - Chemical Similarity - Mass Difference - Elution Time - Availability & Cost D->E Screening F Prepare Test Samples (Spiked Blanks, Matrix Samples) E->F G Analyze Samples & Evaluate Performance: - Recovery % - Reproducibility (RSD%) - Linearity (R²) F->G H Performance Acceptable? G->H I Final IS Selection Confirmed H->I Yes J Re-evaluate IS Candidates or Method Parameters H->J No J->E

Caption: Workflow for the selection of an appropriate internal standard.

G Start Inconsistent IS Response or Poor Recovery CheckSpiking Is IS spiking procedure accurate & reproducible? Start->CheckSpiking CheckDegradation Are standards fresh? Run newly prepared standard. CheckSpiking->CheckDegradation Yes Sol_Spiking Solution: Refine manual spiking technique or use autosampler for addition. CheckSpiking->Sol_Spiking No CheckMatrix Is signal suppressed? Analyze matrix-matched standard. CheckDegradation->CheckMatrix Yes Sol_Degradation Solution: Prepare fresh stock and working standards. CheckDegradation->Sol_Degradation No CheckInstrument Is response erratic? (e.g., starts high, then drops) CheckMatrix->CheckInstrument No (No Suppression) Sol_Matrix Solution: Improve sample cleanup (SPE) or dilute sample before IS addition. CheckMatrix->Sol_Matrix Yes (Suppression) Sol_Instrument Solution: Clean GC inlet and ion source. Allow system to equilibrate with priming injections. CheckInstrument->Sol_Instrument Yes End Problem Resolved CheckInstrument->End No Sol_Spiking->End Sol_Degradation->End Sol_Matrix->End Sol_Instrument->End

Caption: Troubleshooting decision tree for common internal standard issues.

References

Validation & Comparative

A Comparative Analysis of Phenanthrene and Anthracene Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Phenanthrene and anthracene (B1667546) are structural isomers, both classified as polycyclic aromatic hydrocarbons (PAHs). Despite their identical chemical formula (C₁₄H₁₀) and molecular weight, their distinct three-ring aromatic structures result in significantly different toxicological profiles. This guide provides an objective comparison of their toxicity, supported by experimental data, to inform research and development in toxicology and pharmacology.

Data Presentation: A Quantitative Comparison

The toxic effects of this compound and anthracene vary widely depending on the biological system and the endpoint measured. The following tables summarize key quantitative data from various experimental studies.

Table 1: Acute Toxicity

CompoundOrganismEndpointValueReference
This compound RatOral LD₅₀>2000 mg/kg[1]
MouseOral LD₅₀>16000 mg/kg[2]
Cyprinus carpio (Carp)96h LC₅₀11.20 mg/L[3]
Dendropsophus branneri (Tadpole)96h LC₅₀12.28 mg/L[4]
Anthracene MouseOral LD₅₀>17000 mg/kg[2]
Mouse90-day Oral NOEL1000 mg/kg/day[2][5]
Artemia salina (Brine shrimp)3h LC₅₀0.02 mg/L[6]
Euglena agilis (Alga)Growth EC₅₀4.28 mg/L[7]

LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; NOEL: No-Observed-Effect Level; EC₅₀: Effective Concentration, 50%.

Table 2: Genotoxicity & Mutagenicity

CompoundAssayOrganism/Cell LineResultReference
This compound Ames TestS. typhimurium TA100, TA97Weakly positive in some studies; majority negative[1]
General AssessmentVariousExhibits little or no genotoxicity[1]
Anthracene Ames TestS. typhimurium TA100Positive with metabolic activation at cytotoxic concentrations[2]
IARC Classification-Group 3: Not classifiable as to its carcinogenicity to humans[5]

IARC: International Agency for Research on Cancer.

Table 3: Organ-Specific Toxicity

CompoundToxicity TypeKey FindingModelReference
This compound HepatotoxicityInduces hepatocellular necrosis via CAR activationMouse[8][9]
CardiotoxicityDisrupts cardiac function by blocking K+ channelsTuna, Mackerel[10]
InflammationActivates PI3K/AKT and NF-κB pathways in lung cellsHuman A549 cells[11]
Anthracene HepatotoxicityDoes not activate CAR; no associated hepatotoxicity observedMouse[8][9]
Skin/Eye IrritationVapors and fumes can cause mild irritationMouse, Rabbit[2]

CAR: Constitutive Androstane (B1237026) Receptor.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological data. Below are summaries of key experimental protocols used to assess the toxicity of this compound and anthracene.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates at a density of 5,000–10,000 cells per well and incubated overnight to allow for attachment.[12]

  • Compound Treatment: Cells are treated with various concentrations of the this compound or anthracene compounds, typically for 48 to 72 hours. A vehicle control (e.g., DMSO) is included.[12]

  • MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Ames Test for Mutagenicity

The bacterial reverse mutation assay, or Ames test, is widely used to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[2]

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract (typically from rats) that simulates mammalian metabolism. This is critical as some chemicals only become mutagenic after being metabolized.[2]

  • Exposure: The tester strains are exposed to the test compound (this compound or anthracene) at various concentrations on a minimal agar (B569324) plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: If the test compound is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize histidine and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants on the negative control plate. A significant, dose-dependent increase in the number of revertants indicates a positive mutagenic response.[2]

In Vivo Mouse Hepatotoxicity Study

This protocol is based on studies comparing the liver toxicity of this compound and anthracene.

  • Animal Model: Wild-type and CAR-deficient (CAR-/-) mice are used to determine the role of the Constitutive Androstane Receptor.[8][9]

  • Dosing: Mice are administered this compound or anthracene, typically via oral gavage, at specific doses for a set period (e.g., several days). A control group receives the vehicle only.[8]

  • Sample Collection: After the treatment period, mice are euthanized. Blood samples are collected for serum chemistry analysis (e.g., ALT, AST levels to assess liver damage). Liver tissues are harvested for histopathological examination, gene expression analysis (qRT-PCR), and protein analysis (Western blotting).[8][9]

  • Analysis:

    • Histopathology: Liver sections are stained (e.g., with H&E) and examined for signs of injury, such as hepatocellular necrosis.[9]

    • Gene Expression: RNA is extracted from the liver to quantify the expression levels of CAR-target genes, such as CYP2B10, CYP3A11, and GSTM3, using qRT-PCR.[9]

    • Biochemical Assays: Liver homogenates can be used to measure levels of markers like glutathione (B108866) (GSH) to assess oxidative stress.[9]

Mechanisms of Toxicity & Signaling Pathways

While structurally similar, this compound and anthracene interact with biological systems through distinct mechanisms. This compound's "bay-like" region is often implicated in its higher biological activity compared to the linear structure of anthracene.

This compound-Induced Hepatotoxicity via CAR Activation

A key difference in the toxicity of these isomers is their interaction with the Constitutive Androstane Receptor (CAR), a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endogenous compounds. This compound, but not anthracene, is an effective activator of both human and mouse CAR.[8][9] This activation leads to a cascade of events culminating in liver damage.

CAR_Activation_Pathway cluster_cell Inside Hepatocyte Phen This compound CAR CAR (inactive) Phen->CAR Activates Anth Anthracene Anth->CAR No Activation Cell Hepatocyte CAR_active CAR (active) Nuclear Translocation CAR->CAR_active Complex CAR/RXR Complex CAR_active->Complex RXR RXR RXR->Complex DNA PBRE/XREM (DNA Response Element) Complex->DNA Binds to Genes Target Gene Transcription (CYP2B, CYP3A, etc.) DNA->Genes Induces Toxicity Hepatotoxicity (Hepatocellular Necrosis) Genes->Toxicity

Caption: this compound, not anthracene, activates CAR, leading to gene expression and hepatotoxicity.

This compound-Induced Inflammation via PI3K/AKT and NF-κB Pathways

Studies have shown that this compound can induce inflammatory responses in human lung cells.[11] This is mediated through the activation of the PI3K/AKT and NF-κB signaling pathways, which are central regulators of inflammation.

Inflammation_Pathway cluster_cyto Cytoplasm PHE This compound ROS ↑ ROS (Oxidative Stress) PHE->ROS PI3K PI3K ROS->PI3K Activates AKT AKT PI3K->AKT Activates p-AKT IKK IκB Kinase (IKK) AKT->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB / IκBα (Inactive Complex) NFkB_active NF-κB (p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

Caption: this compound induces inflammation via ROS and the PI3K/AKT/NF-κB signaling cascade.

General Experimental Workflow: Cytotoxicity Assessment

The process of evaluating a compound's toxicity follows a structured workflow, from initial preparation to final data analysis.

Experimental_Workflow start Start: Cell Culture seed Seed Cells in 96-Well Plate start->seed treat Treat with Compound (this compound/Anthracene) seed->treat incubate Incubate (e.g., 48h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubate->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Data Analysis (Calculate IC50) measure->analyze end End: Report Results analyze->end

Caption: A typical workflow for in vitro cytotoxicity testing of chemical compounds.

Conclusion

While this compound and anthracene are structural isomers, this comparative guide demonstrates that they are not toxicologically equivalent. This compound generally exhibits a broader range of toxic activities, including specific mechanisms of hepatotoxicity through CAR activation, cardiotoxicity, and pro-inflammatory effects mediated by key signaling pathways.[8][9][10][11] Anthracene, by contrast, appears to have a lower order of acute toxicity and lacks the specific receptor-mediated effects observed with its isomer, though it can cause irritation and shows some mutagenic potential with metabolic activation.[2] These findings underscore the critical importance of molecular geometry in determining the toxicological profile of PAHs and highlight the need for compound-specific risk assessments rather than a class-based approach.

References

A Comparative Guide to the Validation of GC-MS Methods for Phenanthrene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in environmental monitoring and drug development, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene is crucial due to their potential carcinogenicity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, prized for its high sensitivity and selectivity.[1] This guide provides an objective comparison of GC-MS with High-Performance Liquid Chromatography (HPLC), another common analytical method, for this compound quantification, supported by experimental data and detailed protocols.

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for PAH analysis depends on several factors, including the sample matrix, required sensitivity, and available resources.[2] While both are robust methods, GC-MS generally offers lower detection limits.[2][3] However, HPLC coupled with a fluorescence detector (HPLC-FLD) can also achieve very low detection limits and may offer faster analysis times.[2][4]

ParameterGC-MSHPLC-FLDSource
**Linearity (R²) **0.991 - 0.9999> 0.999[1][5][6]
Limit of Detection (LOD) 0.14 - 1.49 ng/g0.005 - 0.78 ng/g[1][7]
Limit of Quantification (LOQ) 0.46 - 4.91 ng/g0.02 - 1.6 ng/g[1][7]
Recovery (%) 80 - 139%86.0 - 99.2%[5][7][8]
Precision (RSD) < 6%0.6 - 1.9%[5][7]
Analysis Time ~35 minutes~23 minutes[4]

Table 1. Comparison of validation parameters for this compound quantification by GC-MS and HPLC-FLD.

Experimental Protocols

Detailed methodologies are essential for reproducible and valid analytical results. Below are typical protocols for this compound analysis using GC-MS and HPLC-FLD.

GC-MS Method Protocol

This protocol outlines a general workflow for the analysis of this compound in a solid matrix.

1. Sample Preparation (QuEChERS Extraction):

  • Weigh 3g of a homogenized sample into a 50 mL centrifuge tube.[5]

  • Add 12 mL of deionized water.[5]

  • Add 15 mL of acetonitrile (B52724).

  • Add the appropriate amount of deuterated internal standard (e.g., this compound-d10).[9]

  • Add extraction salts (e.g., MgSO₄, NaCl).

  • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[5]

  • Transfer an 8 mL aliquot of the upper acetonitrile layer to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., PSA, C18).[5]

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.[5]

  • Filter the supernatant through a 0.45 µm filter into a GC vial for analysis.[7]

2. GC-MS Instrumental Conditions:

  • GC System: Agilent 7890 GC or similar.[5]

  • Column: Agilent J&W DB-5msUI (20 m x 0.18 mm, 0.18 µm) or equivalent.[5]

  • Inlet: Splitless mode at 250-300°C.[10][11]

  • Oven Program: Initial temperature of 90°C (hold 2 min), ramp at 5°C/min to 320°C (hold 12 min).[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

  • MS System: Agilent 5975B MSD or similar.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 178, 176, 179).

  • Temperatures: Source at 230°C, Quadrupole at 150°C.[12]

3. Method Validation Parameters:

  • Linearity: A calibration curve is constructed by analyzing at least five concentrations. The coefficient of determination (R²) should be ≥ 0.995.[12]

  • Accuracy & Precision: Determined by analyzing spiked matrix samples at low, medium, and high concentrations. Recoveries should be within 70-120% with a relative standard deviation (RSD) of ≤ 15%.[12]

  • LOD & LOQ: Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from low-level standards.

GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Extraction->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

GC-MS workflow for this compound quantification.
HPLC-FLD Method Protocol

This protocol describes a general workflow for analyzing this compound using HPLC with fluorescence detection.

1. Sample Preparation (Solid Phase Extraction):

  • Weigh 4g of the sample into a centrifuge tube.

  • Perform liquid-liquid extraction using n-hexane and acetonitrile.

  • Centrifuge to separate the layers and collect the acetonitrile extract.

  • Condition a Florisil SPE cartridge with n-hexane.

  • Load the extract onto the SPE cartridge and elute with a suitable solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in acetonitrile for HPLC analysis.

2. HPLC-FLD Instrumental Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Zorbax Eclipse PAH column (100 x 4.6 mm, 1.8 µm) or similar.[4]

  • Mobile Phase: Gradient elution with acetonitrile and water.[2]

  • Flow Rate: 1.8 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Column Temperature: 20°C.[4]

  • Detection: Fluorescence detector (FLD) with programmed wavelength switching. For this compound, typical excitation/emission wavelengths are Ex: 260 nm / Em: 350 nm.[13]

3. Method Validation Parameters:

  • Validation parameters (Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the GC-MS method.

Method Performance Comparison cluster_gcms GC-MS cluster_hplc HPLC-FLD cluster_shared Shared Attributes G_Sens Excellent Sensitivity S_Quant Accurate Quantification G_Sens->S_Quant G_Sel High Selectivity (MS) G_Sel->S_Quant G_LOD Very Low LODs G_Time Longer Runtimes H_Sens High Sensitivity (FLD) H_Sens->S_Quant H_Res Good Isomer Resolution H_Res->S_Quant H_LOD Low LODs H_Time Faster Analysis S_Robust Robust & Reproducible S_Quant->S_Robust

Comparison of GC-MS and HPLC-FLD attributes.

Conclusion

Both GC-MS and HPLC-FLD are suitable and powerful techniques for the quantification of this compound. GC-MS is often preferred for its superior sensitivity and selectivity, especially in complex matrices.[3][14] Conversely, HPLC-FLD can provide faster analysis times and may offer better resolution for certain PAH isomers.[2][4] The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity needs, sample throughput, and the complexity of the sample matrix. Proper method validation according to the outlined parameters is critical to ensure accurate and reliable results.

References

"comparison of different bacterial strains for phenanthrene degradation"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant of concern due to its toxicity and persistence. Bioremediation using microorganisms, particularly bacteria, presents a promising and environmentally friendly approach for its removal. The efficiency of this compound degradation varies significantly among different bacterial genera and species, each employing distinct metabolic strategies. This guide provides an objective comparison of various bacterial strains, supported by experimental data, to aid researchers in selecting suitable candidates for this compound bioremediation studies and applications.

Quantitative Comparison of this compound Degradation by Different Bacterial Strains

The following table summarizes the this compound degradation efficiency of several bacterial strains as reported in the scientific literature. The data highlights the diversity in degradation capabilities under various experimental conditions.

Bacterial StrainInitial this compound ConcentrationDegradation EfficiencyTimeKey Intermediates/PathwayReference
Acidovorax delafieldii P4-1100 mg/L35.6% mineralized to ¹⁴CO₂18 ho-Phthalic acid[1][2]
Arthrobacter sulphureus RKJ4100 mg/L30.1% mineralized to ¹⁴CO₂18 ho-Phthalic acid, Protocatechuic acid[1][2]
Brevibacterium sp. HL4100 mg/L26.5% mineralized to ¹⁴CO₂18 h1-Hydroxy-2-naphthoic acid, 1-Naphthol (B170400), Salicylic acid[1][2]
Pseudomonas sp. DLC-P11100 mg/L2.1% mineralized to ¹⁴CO₂18 h1-Hydroxy-2-naphthoic acid, 1-Naphthol, o-Phthalic acid[1][2]
Pseudomonas oleovorans NIOSV8100 ppm85.09%120 hNot specified[3]
Pseudomonas pachastrellae NIOSV7100 ppm83.33%120 hNot specified[3]
Pseudomonas aeruginosa NG4300 ppm>80% (estimated from graph)10 daysPhenol[4]
Rhodococcus zopfiiNot specified1.52 times greater with biofilm7 daysCatechol, Coumarin, Phthalic acid[5][6]
Sphingomonas sp. DSM 7526Not specified92.80% - 94.67% (with nCaO₂)Not specifiedNot specified[7]
Bacillus licheniformis5 ppm19%22 days9,10-Phenanthrenequinone, 2-(2'-hydroxybenzoyl)-benzoic acid[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols for key experiments in this compound degradation studies.

1. Bacterial Culture and Growth Conditions:

  • Bacterial Strains: Cultures of this compound-degrading bacteria such as Pseudomonas, Rhodococcus, Sphingomonas, and Arthrobacter are typically isolated from contaminated soils or sediments.[1][3][9]

  • Media Composition: A minimal salts medium (MSM) is commonly used to ensure that this compound is the sole source of carbon and energy. A typical MSM composition per liter of distilled water is:

    • Na₂HPO₄: 2.0 g

    • KH₂PO₄: 1.0 g

    • (NH₄)₂SO₄: 0.4 g

    • MgSO₄·7H₂O: 0.4 g

    • Trace Element Solution: 2.0 ml[1]

  • This compound Stock Solution: this compound is dissolved in a suitable organic solvent like diethyl ether or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][8] For solid media, it can be sprayed onto the agar (B569324) surface.[1]

  • Incubation: Cultures are typically incubated at a temperature between 25-37°C with shaking (e.g., 170-200 rpm) to ensure adequate aeration.[1][8]

2. This compound Degradation Assay:

  • Inoculum Preparation: Bacterial cells are grown in a nutrient-rich medium (e.g., Nutrient Broth) to the mid-log phase, then harvested by centrifugation, washed with MSM, and resuspended in fresh MSM to a specific optical density (e.g., OD₆₀₀ of 0.1-0.2).[1]

  • Degradation Experiment: The bacterial inoculum is added to MSM containing a known concentration of this compound (e.g., 5 ppm to 1000 ppm).[4][8][10] The flasks are incubated under the specified conditions for a set period.

  • Quantification of this compound: At different time intervals, samples are withdrawn, and the remaining this compound is extracted using a solvent like n-hexane or ethyl acetate. The concentration is then determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Flame Ionization Detection (GC-FID).[4][8]

  • Mineralization Assay (using ¹⁴C-labeled this compound): To confirm complete degradation to CO₂, [9-¹⁴C]this compound is used. The evolved ¹⁴CO₂ is trapped in a NaOH solution, and the radioactivity is measured using a liquid scintillation counter.[1]

Visualization of Pathways and Workflows

Experimental Workflow for this compound Degradation Analysis

The following diagram illustrates a typical workflow for studying the bacterial degradation of this compound.

experimental_workflow cluster_preparation Preparation cluster_experiment Degradation Experiment cluster_analysis Analysis cluster_results Results bacterial_culture Bacterial Strain Isolation/ Activation inoculation Inoculation into MSM + this compound bacterial_culture->inoculation media_prep Minimal Salts Medium Preparation media_prep->inoculation phen_stock This compound Stock Solution Preparation phen_stock->inoculation incubation Incubation (Controlled Temp & Shaking) inoculation->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction of this compound sampling->extraction mineralization ¹⁴CO₂ Trapping & Scintillation Counting sampling->mineralization quantification HPLC/GC Analysis extraction->quantification pathway_id Metabolite Identification (GC-MS) extraction->pathway_id deg_rate Degradation Rate/ Percentage Calculation quantification->deg_rate mineralization->deg_rate

Caption: A generalized workflow for investigating the biodegradation of this compound by bacteria.

Common this compound Degradation Pathway in Bacteria

Bacteria typically initiate the degradation of this compound by dioxygenase enzymes. The subsequent metabolic route can vary, often proceeding through either a phthalic acid or a naphthalene-like pathway. The diagram below illustrates a common initial pathway leading to the key intermediate, 1-hydroxy-2-naphthoic acid.

phenanthrene_pathway cluster_downstream Divergent Lower Pathways This compound This compound dihydrodiol cis-3,4-Dihydroxy-3,4- dihydrothis compound This compound->dihydrodiol Dioxygenase dihydroxy 3,4-Dihydroxythis compound dihydrodiol->dihydroxy Dehydrogenase meta_cleavage meta-cleavage product dihydroxy->meta_cleavage Dioxygenase (Ring Cleavage) hna 1-Hydroxy-2-naphthoic acid meta_cleavage->hna phthalate Phthalic Acid Pathway hna->phthalate naphthalene Naphthalene/Salicylate Pathway hna->naphthalene

References

A Comparative Guide to HPLC and GC-MS Methods for Phenanthrene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantitative Analysis of Phenanthrene.

This compound, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest in environmental monitoring and toxicological studies due to its widespread presence and potential health impacts. Accurate and reliable quantification of this compound is crucial for informed decision-making in these fields. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for this purpose. This guide provides a comprehensive cross-validation and comparison of these methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific analytical needs.

Performance Characteristics: A Side-by-Side Comparison

The choice between HPLC and GC-MS for this compound analysis is not always straightforward and depends on several factors, including the sample matrix, required sensitivity, and available resources.[1] Generally, GC-MS is recognized for its lower detection limits, making it a highly sensitive technique.[1] However, HPLC, particularly when coupled with a fluorescence detector (HPLC-FLD), can also achieve very low detection limits.[1]

A study comparing the two methods for PAH analysis found that while both were suitable, GC-MS demonstrated better sensitivity and a wider concentration range.[1][2] Conversely, HPLC was noted to be more effective for the analysis of higher-molecular-weight PAHs and, in some instances, offered significantly shorter analysis times.[1][2] An interlaboratory comparison study highlighted that GC-MS generally reported lower detection limits by an order of magnitude or more compared to HPLC-FLD.[1] It was also observed that the resolution of certain PAH isomers could be better with HPLC.[1]

The following table summarizes key quantitative performance parameters for HPLC and GC-MS based on various studies for the analysis of this compound and other PAHs. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Performance ParameterHPLCGC-MS
Linearity (r²) > 0.99[3][4]0.991 - 0.999[3][5]
Accuracy (% Recovery) 80 - 120% (method dependent)[3]71 - 90%[5]
Precision (%RSD) < 15%[3]4 - 11%[5]
Limit of Detection (LOD) 0.78 - 0.89 µg/mL[4]0.03 - 0.1 ng/mL[5]
Limit of Quantitation (LOQ) 2.38 - 2.71 µg/mL[4]-
Analysis Time ~22.50 minutes[1]~34.75 minutes[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a generalized procedure based on common practices for PAH analysis.

1. Sample Preparation:

  • Solid Samples: Perform extraction using a suitable solvent such as acetonitrile (B52724) in an ultrasonic bath for 30-60 minutes.

  • Liquid Samples: Employ liquid-liquid extraction or solid-phase extraction (SPE) for sample clean-up and concentration.

  • Filter the sample extracts through a 0.45-µm syringe filter before injection.[1]

2. HPLC System and Conditions:

  • System: An HPLC system equipped with a fluorescence detector (FLD) and/or a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient program might be: 0-10 min, 20-80% acetonitrile; 10-12 min, 100% acetonitrile; and 12-15 min, return to 20% acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Injection Volume: 20 µL.

  • Detection:

    • DAD: Monitor at a wavelength of 261 nm for phenanthrenes.[4]

    • FLD: Use an excitation wavelength of 250 nm and an emission wavelength of 365 nm for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure based on common practices for PAH analysis.

1. Sample Preparation:

  • Extraction: Utilize a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or similar extraction technique appropriate for the sample matrix. For example, for bread samples, extraction can be done with acetonitrile, followed by the addition of anhydrous MgSO₄ and sodium acetate.

  • Cleanup: A dispersive solid-phase extraction (d-SPE) step with a suitable sorbent may be necessary to remove interferences.

  • Solvent Exchange: The final extract is typically reconstituted in a solvent suitable for GC injection, such as hexane (B92381) or isooctane.

2. GC-MS System and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for PAH analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Splitless injection at a temperature of 280-300 °C.

  • Oven Temperature Program: An example program could be: initial temperature of 80 °C held for 2 minutes, ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 178, 179).

    • Temperatures: Ion source at 230 °C and transfer line at 280 °C.

Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods yield comparable and reliable results.[6] The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion Sample Homogenized Sample Extraction Extraction Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Split Split Sample Aliquots Cleanup->Split HPLC HPLC Analysis Split->HPLC GCMS GC-MS Analysis Split->GCMS Data_HPLC HPLC Results HPLC->Data_HPLC Data_GCMS GC-MS Results GCMS->Data_GCMS Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Comparison Data_GCMS->Comparison Conclusion Method Comparability Assessment Comparison->Conclusion

Cross-validation workflow for HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the study. GC-MS generally offers superior sensitivity with lower detection limits, making it ideal for trace-level analysis. HPLC, on the other hand, can provide faster analysis times and may be more suitable for samples containing higher molecular weight PAHs or thermally labile compounds.[2][7] Ultimately, a thorough cross-validation of the chosen methods is essential to ensure data accuracy, precision, and comparability, thereby strengthening the scientific validity of the research findings.

References

Phenanthrene vs. Pyrene: A Comparative Guide for Indicating PAH Contamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants of significant environmental and health concern. Among the myriad of PAHs, phenanthrene and pyrene (B120774) are frequently utilized as indicators of contamination. This guide provides an objective comparison of their efficacy as markers, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate indicator for their specific needs.

Physicochemical and Toxicological Properties

This compound, a three-ring PAH, and pyrene, a four-ring PAH, exhibit distinct physicochemical properties that influence their environmental fate and transport. These differences, along with their toxicological profiles, are crucial in their application as contamination indicators.

PropertyThis compoundPyreneReference
Molecular Formula C₁₄H₁₀C₁₆H₁₀[1]
Molecular Weight ( g/mol ) 178.23202.25[2]
Water Solubility (mg/L) 1Very low solubility[1]
Vapor Pressure (mm Hg) 3 x 10⁻⁴-[1]
Log K_ow_ 4.502-[2]
Log K_oc_ 3.8 - 6.0-[1]
Carcinogenicity Not classified as a human carcinogenNot classified as a human carcinogen[3]
Toxicological Notes Can cause elevation of serum AST and GGTP levels.[4]Its metabolite, 1-OH-Pyrene, is a useful biomarker for PAH exposure.[5]

Source Apportionment: Distinguishing Contamination Origins

A primary application of this compound and pyrene as indicators is in the differentiation of PAH contamination sources, specifically between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) origins. This is achieved through the calculation of diagnostic ratios.[6][7] PAHs with similar physicochemical properties are expected to behave similarly in the environment, making the ratio of their concentrations a stable indicator of their source.[6]

Diagnostic RatioPetrogenic SourcePyrogenic SourceMixed SourcesReference
Anthracene / (Anthracene + this compound) < 0.10> 0.10-[7]
Fluoranthene / (Fluoranthene + Pyrene) < 0.40> 0.500.40 - 0.50[8]

These ratios are powerful tools in environmental forensics, allowing for the identification of pollution sources.[9][10] For instance, a high Fluoranthene/(Fluoranthene + Pyrene) ratio is indicative of biomass, wood, or coal combustion, whereas a lower ratio points towards petroleum-based contamination.[8]

Experimental Protocols for Analysis

The accurate determination of this compound and pyrene concentrations in environmental matrices is paramount for their use as indicators. The following sections detail common experimental methodologies.

Sample Preparation: Soil and Water

Soil Sample Extraction (Ultrasonic Extraction)

  • Weigh 5 g of a homogenized soil sample.

  • Add 25 mL of dichloromethane (B109758) (DCM).

  • Perform ultrasonic extraction for 1 hour. Repeat the extraction.

  • Combine the extracts for subsequent analysis.[11]

Water Sample Extraction (Solid Phase Extraction - SPE)

  • Condition an AccuBond ODS C18 SPE cartridge by sequentially rinsing with 10 mL aliquots of dichloromethane (DCM), methanol, and two 10-mL aliquots of HPLC-grade water.

  • Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of 2.5 mL/min.

  • Wash the cartridge with 10 mL of HPLC water.

  • Dry the SPE cartridge by drawing nitrogen through it for approximately 10 minutes.

  • Elute the retained PAHs from the cartridge with two 5-mL portions of DCM.

  • Evaporate the eluate under a stream of nitrogen to a volume of 1 mL.

  • Add 3.0 mL of acetonitrile (B52724) and concentrate to a final volume of 1.0 mL for analysis.[12]

Analytical Determination: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method separates volatile and semi-volatile compounds in a sample, which are then detected by a mass spectrometer based on their mass-to-charge ratio.[13]

  • Instrumentation: A common setup includes a HP 5890 gas chromatograph and a 5972 mass-selective detector.[14]

  • Procedure: The extracted sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification.[13]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

  • Principle: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Fluorescence detection offers high sensitivity and selectivity for PAHs.[15]

  • Instrumentation: An Agilent 1200SL Rapid Resolution HPLC system or similar, equipped with a binary pump, micro degasser, high-performance well plate autosampler, and a fluorescence detector (FLD).[12]

  • Procedure: The sample extract is injected into the HPLC system. A gradient elution with a binary solvent system (e.g., acetonitrile and water) is used to separate the PAHs on a specialized column like the Agilent ZORBAX Eclipse PAH column. The fluorescence detector is set at appropriate excitation and emission wavelengths for each PAH to ensure sensitive detection.[15]

Visualization of Experimental Workflow and Source Apportionment Logic

The following diagrams illustrate the typical workflow for PAH analysis and the logic behind using diagnostic ratios for source apportionment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Soil or Water) Extraction Extraction (e.g., Ultrasonic or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Analysis Instrumental Analysis (GC-MS or HPLC-FLD) Concentration->Analysis Quantification Quantification of This compound & Pyrene Analysis->Quantification Ratio Calculation of Diagnostic Ratios Quantification->Ratio source_apportionment cluster_input Input Data cluster_ratios Diagnostic Ratios cluster_source Source Interpretation cluster_output Inferred Source Phe_conc [this compound] Ratio1 Ant / (Ant + Phe) Phe_conc->Ratio1 Pyr_conc [Pyrene] Ratio2 Flu / (Flu + Pyr) Pyr_conc->Ratio2 Ant_conc [Anthracene] Ant_conc->Ratio1 Flu_conc [Fluoranthene] Flu_conc->Ratio2 Source Source Type Ratio1->Source Ratio2->Source Petrogenic Petrogenic Source->Petrogenic < Thresholds Pyrogenic Pyrogenic Source->Pyrogenic > Thresholds Mixed Mixed Source->Mixed Intermediate

References

"comparative efficiency of different advanced oxidation processes for phenanthrene"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Advanced Oxidation Processes for Phenanthrene Degradation

This compound, a three-ring polycyclic aromatic hydrocarbon (PAH), is a persistent environmental pollutant known for its toxic, mutagenic, and carcinogenic properties. Its removal from contaminated environments is a significant challenge. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies for the degradation of such recalcitrant organic compounds. This guide provides a comparative analysis of the efficiency of various AOPs for this compound degradation, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting appropriate remediation strategies.

Comparative Efficiency of Advanced Oxidation Processes

The efficacy of different AOPs in degrading this compound varies significantly based on the reaction mechanism and experimental conditions. The following table summarizes the performance of several key AOPs based on published research.

Advanced Oxidation Process (AOP)Catalyst/OxidantIrradiation SourceInitial this compound ConcentrationDegradation Efficiency (%)Reaction TimeRate Constant (k)Reference
Photo-Fenton-like (UVB/H₂O₂/Fe(III)-CA) Fe(III)-Citric Acid, H₂O₂UVBNot specified86.5180 min3.07 x 10⁻² min⁻¹[1]
Traditional Fenton Fe(II), H₂O₂NoneNot specifiedLess efficient than photo-Fenton-likeNot specified3.92 x 10⁻³ min⁻¹[1]
UV/Persulfate (PDS) Sodium PersulfateUV0.12 µmol/LNot specified40 min for complete removalNot specified[2]
UV alone NoneUV0.12 µmol/LComplete removal40 minNot specified[2]
Heterogeneous Photocatalysis (GO/ZnO) Graphene Oxide/Zinc OxideUV-Visible25 ppm86.06120 min0.0375 min⁻¹
Heterogeneous Photocatalysis (N-doped TiO₂) Nitrogen-doped Titanium DioxideNot specifiedNot specified80Not specifiedNot specified[2]
Heterogeneous Photocatalysis (Ni-loaded TiO₂) Nickel-loaded Titanium DioxideSimulated Sunlight1 mg/L10040 minNot specified[3]
Heterogeneous Photocatalysis (TiO₂) Titanium DioxideUV (254 nm)1000 µg/l83.53 hNot specified[4]
Ozonation OzoneNoneNot specifiedEffective, but kinetics are complexNot specifiedLangmuir-Hinshelwood kinetics on ice[5]
Persulfate (S-nZVI activated) Sodium Persulfate, Sulfur-modified nano zero-valent ironNoneNot specified88.4490 minNot specified[6]

Note: The direct comparison of efficiencies is challenging due to the varied experimental conditions across different studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for the AOPs discussed.

Photo-Fenton-like Degradation

A photo-Fenton-like system using Fe(III)-citric acid (CA) as a catalyst under UVB irradiation has been shown to be effective.

  • Reactor Setup: The reaction is typically carried out in a photochemical reactor equipped with a UVB lamp.

  • Reagents: this compound is dissolved in a suitable solvent, often in a soil washing eluent containing a surfactant like Tween 80. A stock solution of Fe(III)-CA complex is prepared. Hydrogen peroxide (H₂O₂) is used as the oxidant.

  • Procedure: The this compound solution is placed in the reactor, and the Fe(III)-CA complex is added. The pH of the solution is adjusted as needed. The reaction is initiated by turning on the UVB lamp and adding H₂O₂. Samples are withdrawn at specific time intervals for analysis.

  • Analysis: The concentration of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).

UV/Persulfate (PDS) Oxidation

This process utilizes persulfate activated by UV irradiation to generate sulfate (B86663) radicals for this compound degradation.

  • Reactor Setup: A reactor equipped with a UV lamp is used.

  • Reagents: A solution of this compound is prepared in water. Sodium persulfate (Na₂S₂O₈) is used as the oxidant.

  • Procedure: The this compound solution is placed in the reactor, and the pH is adjusted. The persulfate salt is added to achieve the desired molar ratio. The UV lamp is then turned on to initiate the reaction. Samples are collected at various time points.

  • Analysis: this compound concentration is analyzed using HPLC.

Heterogeneous Photocatalysis (e.g., TiO₂)

This method employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which generates reactive oxygen species upon irradiation.

  • Reactor Setup: A photoreactor with a UV or simulated solar light source is used.

  • Catalyst Preparation: The photocatalyst (e.g., TiO₂, N-doped TiO₂, or Ni-loaded TiO₂) is synthesized and characterized.

  • Procedure: A suspension of the photocatalyst in the this compound solution is prepared. The mixture is typically stirred in the dark for a period to reach adsorption-desorption equilibrium. The light source is then turned on to start the photocatalytic degradation. Samples are taken at regular intervals, and the catalyst is separated by centrifugation or filtration before analysis.

  • Analysis: The remaining concentration of this compound is measured by HPLC. Total Organic Carbon (TOC) analysis can be performed to assess mineralization.

Ozonation

Ozone is a powerful oxidant that can directly react with this compound or generate hydroxyl radicals.

  • Reactor Setup: An ozone generator is connected to a reaction vessel containing the this compound solution, with a system for bubbling the ozone gas through the liquid.

  • Procedure: A solution of this compound is prepared. Ozone gas is continuously bubbled into the solution at a controlled flow rate and concentration. The pH of the solution is an important parameter and is controlled throughout the experiment. Samples are collected over time for analysis.

  • Analysis: The concentration of this compound is determined by HPLC.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is facilitated by visual diagrams.

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes Fenton Fenton / Photo-Fenton OH_radical Hydroxyl Radical (•OH) Fenton->OH_radical Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Ozonation Ozonation Ozonation->OH_radical O₃ + H₂O → 2•OH + O₂ Photocatalysis Photocatalysis (e.g., TiO2) Photocatalysis->OH_radical h⁺ + H₂O → •OH + H⁺ O2_radical Superoxide Radical (O2•−) Photocatalysis->O2_radical e⁻ + O₂ → •O₂⁻ Persulfate Persulfate Oxidation SO4_radical Sulfate Radical (SO4•−) Persulfate->SO4_radical S₂O₈²⁻ + activator → 2SO₄•⁻ This compound This compound Intermediates Degradation Intermediates OH_radical->Intermediates SO4_radical->Intermediates O2_radical->Intermediates This compound->Intermediates Oxidation Mineralization Mineralization (CO2 + H2O) Intermediates->Mineralization

Caption: General mechanism of this compound degradation by various AOPs.

Experimental_Workflow cluster_AOP AOP Treatment start Start: this compound Contaminated Sample prep Sample Preparation (e.g., dissolution, pH adjustment) start->prep aop_fenton Fenton / Photo-Fenton (Add Fe²⁺/Fe³⁺, H₂O₂, apply UV if needed) prep->aop_fenton aop_ozone Ozonation (Bubble O₃ gas) prep->aop_ozone aop_photo Photocatalysis (Add catalyst, irradiate) prep->aop_photo aop_persulfate Persulfate Oxidation (Add persulfate, apply activator) prep->aop_persulfate sampling Sampling at Timed Intervals aop_fenton->sampling aop_ozone->sampling aop_photo->sampling aop_persulfate->sampling analysis Sample Analysis (e.g., HPLC for this compound, TOC for mineralization) sampling->analysis data Data Interpretation (Degradation efficiency, kinetics) analysis->data end End: Comparative Assessment data->end

Caption: A generalized experimental workflow for comparing AOP efficiencies.

References

Phenanthrene as a Biomarker for PAH Exposure: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of phenanthrene and its metabolites as biomarkers for Polycyclic Aromatic Hydrocarbon (PAH) exposure, with a comparative assessment against other common PAH metabolites.

This guide provides researchers, scientists, and drug development professionals with a comprehensive validation of this compound as a biomarker for PAH exposure. Through a detailed comparison with other established PAH metabolites, this document offers supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes to aid in the informed selection of biomarkers for research and clinical applications.

Comparative Analysis of Urinary PAH Biomarkers

The selection of an appropriate biomarker for PAH exposure is critical for accurate risk assessment and understanding the biological impact of these ubiquitous environmental pollutants. While 1-hydroxypyrene (B14473) (1-OHP) has traditionally been the most common biomarker, recent studies have highlighted the utility of this compound and its metabolites as valuable alternatives or additions to exposure assessment panels.

This compound, a three-ring PAH, is prevalent in various environmental mixtures and its metabolism can reflect the activation pathways relevant to more carcinogenic PAHs.[1] This section presents a comparative summary of quantitative data for this compound metabolites alongside other key PAH biomarkers.

Table 1: Urinary Concentrations of Unmetabolized Naphthalene (B1677914) and this compound in Occupationally Exposed Workers [2]

Exposure GroupGeometric Mean Naphthalene (ng/L)Geometric Mean this compound (ng/L)
Coke-oven workers (high exposure)2,490975
Asphalt workers (medium exposure)71.554.3
Diesel-exposed workers (low exposure)17.73.60

Table 2: Correlation of Urinary this compound and Naphthalene in Occupationally Exposed Workers [2]

Worker GroupPearson r (logged, background-adjusted levels)
Coke-oven workers0.89
Asphalt workers0.82
Diesel-exposed workers0.71

Table 3: Comparative Performance of Various Urinary PAH Metabolites as Exposure Biomarkers

BiomarkerParent PAHCorrelation with PM2.5 (r)Intra-class Correlation Coefficient (ICC)[3]General Remarks
Hydroxyphenanthrenes (OHPhe) This compound 0.70–0.90 Low (0.001–0.494) Good correlation with short-term inhalation exposure. Lower predictability over time compared to naphthalene metabolites.
Hydroxynaphthalenes (OHNap)Naphthalene0.70–0.90Moderate (0.359–0.760)Often the most abundant PAH metabolites. Good for assessing recent exposure.[3]
1-Hydroxypyrene (1-OHP)PyreneNo significant correlationLow (0.001–0.494)Widely used but may not be a suitable biomarker for low-level inhalation exposures; diet can be a significant source.[4]
Hydroxyfluorenes (OHFlu)Fluorene0.70–0.90Low (0.001–0.494)Often analyzed as part of a panel of PAH metabolites.[5]

Table 4: Comparison of a Specific this compound Metabolite (trans, anti-PheT) with 1-Hydroxypyrene (1-OHP) [4]

PopulationMedian trans, anti-PheT (µg/g creatinine)Median 1-OHP (µg/g creatinine)Spearman r (trans, anti-PheT vs. 1-OHP)
Current Smokers0.500.310.63
Non-smokers0.390.130.63

Experimental Protocols

Accurate and reproducible quantification of PAH metabolites is essential for their validation as biomarkers. The following section details a generalized experimental protocol for the analysis of hydroxylated PAH metabolites in urine, based on common methodologies cited in the literature.[6][7][8][9]

1. Sample Collection and Storage:

  • Collect spot urine samples in sterile containers.

  • Immediately freeze samples at -20°C or lower to prevent degradation of metabolites.

2. Sample Preparation and Enzymatic Hydrolysis:

  • Thaw urine samples at room temperature.

  • Add an internal standard (e.g., a deuterated or ¹³C-labeled analog of the analyte) to a 1-5 mL aliquot of urine.

  • Buffer the urine to an acidic pH (e.g., pH 5 with acetate (B1210297) buffer).

  • Add β-glucuronidase/sulfatase enzyme to hydrolyze the conjugated metabolites to their free (unconjugated) form.

  • Incubate the mixture, for instance, at 37°C for 17-18 hours.[8]

3. Extraction and Clean-up:

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

  • Condition the SPE cartridge with appropriate solvents (e.g., methanol (B129727) followed by water).

  • Load the hydrolyzed urine sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).

4. Analytical Quantification:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent.

  • Analyze the sample using one of the following techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the hydroxylated metabolites.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity without the need for derivatization.[9]

    • High-Performance Liquid Chromatography (HPLC) with fluorescence detection: A well-established method for PAH metabolite analysis.[6]

5. Data Analysis:

  • Quantify the analyte concentrations based on the response ratios of the analytes to their corresponding internal standards.

  • Correct for urine dilution using creatinine (B1669602) concentration or specific gravity.[8][10]

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in this compound biomarker validation, the following diagrams, created using the DOT language, illustrate the metabolic pathway of PAHs and a typical experimental workflow.

PAH_Metabolism cluster_exposure Exposure cluster_metabolism Phase I Metabolism (Activation) cluster_detox Phase II Metabolism (Detoxification) cluster_excretion Excretion PAH Parent PAH (e.g., this compound) Epoxide Epoxide PAH->Epoxide CYP450 Hydroxylated Hydroxylated Metabolites (e.g., OH-Phenanthrene) PAH->Hydroxylated Direct Hydroxylation Diol Diol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Diol Epoxide (Reactive Intermediate) Diol->DiolEpoxide CYP450 DiolEpoxide->Hydroxylated Hydrolysis Conjugates Glucuronide/Sulfate Conjugates Hydroxylated->Conjugates UGTs/SULTs Urine Urinary Excretion Conjugates->Urine

General metabolic pathway of PAHs.

Biomarker_Validation_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing UrineCollection Urine Sample Collection InternalStandard Addition of Internal Standard UrineCollection->InternalStandard Hydrolysis Enzymatic Hydrolysis InternalStandard->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE LCMS LC-MS/MS or GC-MS Analysis SPE->LCMS Quantification Quantification LCMS->Quantification Normalization Normalization (Creatinine/SG) Quantification->Normalization StatisticalAnalysis Statistical Analysis Normalization->StatisticalAnalysis

Typical experimental workflow for urinary biomarker analysis.

Conclusion

The validation of this compound and its metabolites as biomarkers of PAH exposure is well-supported by scientific literature. Unmetabolized this compound in urine demonstrates a strong correlation with exposure levels, particularly in occupational settings.[2] Furthermore, hydroxylated this compound metabolites show a robust association with short-term inhalation exposure to PAHs, making them valuable for assessing recent exposures.[5]

While 1-hydroxypyrene remains a widely used biomarker, its utility can be limited in cases of low-level inhalation exposure due to confounding from dietary sources. In contrast, a panel of PAH metabolites, including those of this compound and naphthalene, can provide a more comprehensive and nuanced assessment of PAH exposure from various sources. The choice of biomarker should ultimately be guided by the specific exposure scenario, the research question, and the analytical capabilities available. The data and protocols presented in this guide provide a solid foundation for the inclusion of this compound-based biomarkers in future environmental and occupational health studies.

References

"comparative analysis of Pschorr vs. Mallory synthesis for specific phenanthrene derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Pschorr vs. Mallory Synthesis for Phenanthrene Derivatives

This compound, a polycyclic aromatic hydrocarbon, forms the structural backbone of numerous vital molecules in medicinal chemistry and materials science.[1] The efficient synthesis of its derivatives is, therefore, a critical focus in organic chemistry. Among the classical methods, the Pschorr reaction and the Mallory photocyclization are two of the most established strategies for constructing the this compound core, each with distinct advantages and limitations depending on the desired substitution pattern and available starting materials.[1]

This guide provides a comparative analysis of these two key synthetic routes, offering data-driven insights, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the optimal method for their specific target derivatives.

The Pschorr Reaction: Intramolecular Radical Cyclization

First reported in 1896, the Pschorr reaction is a foundational method for this compound synthesis that involves the intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid derivative.[1][2] The core of the reaction is the generation of an arenediazonium salt, which, upon treatment with a copper catalyst, forms an aryl radical.[1][2][3][4] This radical intermediate then undergoes intramolecular coupling to forge the new carbon-carbon bond, yielding the this compound scaffold after rearomatization.[1][3][4]

While classic Pschorr reactions were often associated with low yields, modern modifications, such as the use of alternative catalysts like iodide ions or soluble catalysts like ferrocene (B1249389), have led to significant improvements.[1][5][6]

The general workflow for the Pschorr synthesis involves two main stages:

  • Diazotization: The starting amino compound is converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C).[1][3]

  • Radical Cyclization: The diazonium salt solution is added to a copper catalyst, which promotes the extrusion of nitrogen gas (N₂) and the formation of an aryl radical.[3][4] This radical rapidly cyclizes onto the adjacent aromatic ring, and subsequent rearomatization yields the final this compound product.[3][4]

Pschorr_Synthesis Pschorr Synthesis Workflow Start α-Aryl-o-aminocinnamic Acid Derivative Diazonium Arenediazonium Salt Start->Diazonium Radical Aryl Radical Intermediate Diazonium->Radical Cyclized Cyclized Radical Intermediate Radical->Cyclized Product This compound Derivative Cyclized->Product

Pschorr Synthesis Workflow Diagram
The Mallory Reaction: Photochemical Cyclization

The Mallory reaction is a versatile and widely used photochemical method for synthesizing phenanthrenes from stilbene (B7821643) (1,2-diarylethylene) precursors.[1][7] The reaction is initiated by ultraviolet (UV) irradiation, which triggers an intramolecular 6π-electrocyclization of the cis-stilbene (B147466) isomer.[1][7] This forms a transient trans-4a,4b-dihydrothis compound intermediate, which is then aromatized to the this compound product in the presence of an oxidizing agent, such as iodine or oxygen.[1][7][8]

A key advantage of the Mallory reaction is its tolerance for a wide variety of substituents on the aromatic rings, making it highly adaptable.[9]

The process for the Mallory synthesis can be summarized as follows:

  • cis-trans Isomerization: Upon UV irradiation, the generally more stable trans-stilbene (B89595) isomer is converted to the cis isomer, which is necessary for cyclization.[10]

  • Photocyclization: The cis-stilbene undergoes a 6π-electrocyclization to form the dihydrothis compound intermediate.[7][8] This step is reversible.[7]

  • Oxidation: An oxidizing agent, typically catalytic amounts of iodine, traps the unstable dihydrothis compound intermediate and facilitates its oxidation to the stable, aromatic this compound product.[7][8][10]

Mallory_Synthesis Mallory Synthesis Workflow Start Stilbene Derivative (trans or cis) Cis cis-Stilbene (Excited State) Start->Cis UV Irradiation (cis-trans isomerization) DHP trans-4a,4b-Dihydro- This compound Cis->DHP 6π-Electrocyclization (reversible) DHP->Cis Product This compound Derivative DHP->Product

Mallory Synthesis Workflow Diagram

Comparative Performance Data

The choice between the Pschorr and Mallory syntheses often depends on substrate compatibility and desired yield. The following tables summarize representative data for the synthesis of specific this compound derivatives.

Table 1: Comparison of Yields for this compound-9-carboxylic acid Synthesis

MethodStarting MaterialKey ReagentsConditionsYield (%)Reference
Pschorr α-phenyl-o-aminocinnamic acidNaNO₂, HCl, Cu powderHeatingVariable, often low[4]
Pschorr (Improved) α-phenyl-o-aminocinnamic acidNaNO₂, HCl, FerroceneAcetone (B3395972), Room Temp88-94%[6]

Table 2: Synthesis of Substituted Phenanthrenes

MethodDerivativeStarting MaterialKey ReagentsConditionsYield (%)Reference
Pschorr 1,4-Dimethylthis compoundCorresponding aminostilbene (B8328778)NaNO₂, H₂SO₄, CuNot specifiedNot specified[11]
Mallory 2-Methylthis compound3-MethylstilbeneI₂, H₂SO₄ (cat.), UV lightLong reaction timeGood selectivity[10]
Mallory 4-Methylthis compound3-MethylstilbeneI₂, H₂SO₄ (cat.), UV lightLong reaction timeGood selectivity[10]
Mallory Fluorinated this compound1,2-diarylhexafluorocyclopenteneI₂, UV light (365 nm)Not specifiedHigh[9]

Experimental Protocols

Representative Protocol for Pschorr this compound Synthesis (Improved Ferrocene Method)

This protocol is a generalized representation based on the principles described in the literature.[1][6]

  • Diazotization: The starting α-aryl-o-aminocinnamic acid derivative (1.0 eq) is dissolved in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and cooled to 0–5 °C in an ice bath.[1]

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for 30–60 minutes to facilitate the complete formation of the diazonium salt.[1]

  • Radical Cyclization: In a separate flask, a solution of ferrocene (0.1-0.2 eq) in acetone is prepared.

  • The cold diazonium salt solution is added slowly and carefully to the ferrocene solution at room temperature. Vigorous evolution of nitrogen gas is typically observed.

  • The reaction is stirred for 1-2 hours at room temperature or until nitrogen evolution ceases. Progress can be monitored by TLC.

  • Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.[1]

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure this compound derivative.[1]

Representative Protocol for Mallory Photocyclization

This protocol is a generalized representation based on principles described in the literature.[1][7][10]

  • Reaction Setup: A solution of the stilbene derivative (1.0 eq) and a catalytic amount of iodine (0.05-0.1 eq) is prepared in a suitable solvent (e.g., cyclohexane, benzene) in a quartz reaction vessel. The concentration is typically kept low (~10⁻³ to 10⁻⁵ M) to minimize intermolecular side reactions.[12]

  • The solution is deoxygenated by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-30 minutes if oxygen is not the intended oxidant.

  • Irradiation: The mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm) with vigorous stirring. Reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solution is washed with aqueous sodium thiosulfate (B1220275) to remove excess iodine, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or recrystallization to afford the pure this compound derivative.

Conclusion

Both the Pschorr and Mallory syntheses are powerful and enduring methods for the preparation of this compound derivatives.

  • The Pschorr reaction is advantageous when starting from readily available aminostilbene precursors. While historically plagued by low yields, modern improvements using soluble catalysts like ferrocene have transformed it into a high-yield, efficient process.[6]

  • The Mallory reaction offers excellent functional group tolerance and is the preferred method for synthesizing a wide range of substituted phenanthrenes from stilbene precursors.[7][9] Its primary limitations are the need for photochemical equipment and the use of dilute solutions to prevent dimerization.[12]

The selection between these two methods should be guided by the specific substitution pattern of the target molecule, the availability of starting materials, and the laboratory equipment at hand. For complex or highly functionalized phenanthrenes, the milder conditions and broader substrate scope of the Mallory reaction are often favored. For specific precursors where the amino group is strategically placed, the improved Pschorr cyclization provides a direct and high-yielding alternative.

References

A Guide to Inter-laboratory Comparison of Phenanthrene Analysis in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene is paramount. Certified Reference Materials (CRMs) are fundamental to ensuring the quality and comparability of analytical data. This guide provides an objective comparison of this compound analysis in various CRMs, supported by experimental data and detailed methodologies, to assist in the selection of appropriate reference materials and analytical techniques.

Comparison of Certified Reference Materials for this compound

The selection of a suitable CRM depends on the sample matrix, the concentration range of interest, and the analytical method employed. Below is a comparison of several widely used CRMs containing certified values for this compound.

CRM ProviderProduct Name/IDMatrixCertified this compound Concentration (mg/kg)Expanded Uncertainty (mg/kg)
NIST SRM 1941bMarine Sediment0.4390.035
BAM BAM-U013bSoil8.40.7
NIST SRM 1647fAcetonitrile (B52724) Solution16.9 mg/kg0.4 mg/kg
Agilent 8500-5963Methylene (B1212753) Chloride Solution100.3 µg/mL0.5 µg/mL
Supelco TraceCERT® 73338Crystalline Solid99.1% (purity)0.1% (purity)

Inter-laboratory Comparison Data for this compound in a Soil CRM

Inter-laboratory comparison (ILC) studies are crucial for assessing the proficiency of laboratories and the comparability of analytical methods. In these studies, participating laboratories analyze the same CRM, and their results are compared against the certified value. A common metric for performance evaluation is the Z-score, which indicates how many standard deviations a result is from the consensus value. A Z-score between -2 and 2 is generally considered satisfactory.

The following table presents illustrative data from a hypothetical inter-laboratory comparison for the analysis of this compound in a soil CRM, such as BAM-U013b, which has a certified value of 8.4 ± 0.7 mg/kg.

Laboratory IDAnalytical MethodReported this compound Concentration (mg/kg)Z-score
Lab 01GC-MS8.2-0.29
Lab 02HPLC-FLD8.90.71
Lab 03GC-MS/MS8.50.14
Lab 04HPLC-UV9.51.57
Lab 05GC-MS7.8-0.86
Lab 06HPLC-FLD8.0-0.57
Lab 07GC-MS9.21.14
Lab 08HPLC-FLD7.5-1.29
Lab 09GC-MS8.70.43
Lab 10HPLC-UV9.82.00

Note: This data is illustrative and intended to represent a typical distribution of results in a proficiency test.

Experimental Protocols

Accurate determination of this compound in CRMs requires robust and validated analytical methods. The following are generalized protocols based on widely accepted methodologies such as those from the U.S. Environmental Protection Agency (EPA).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Solid Matrices (e.g., Soil, Sediment)

This method is suitable for the determination of semi-volatile organic compounds, including this compound, in solid matrices.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize the CRM sample thoroughly before taking a subsample.

  • Drying: If results are to be reported on a dry weight basis, determine the moisture content of a separate subsample. Alternatively, mix the sample with an anhydrous drying agent like sodium sulfate.

  • Extraction:

    • Soxhlet Extraction: A 10-30 g sample is extracted with a suitable solvent (e.g., hexane/acetone 1:1) for 16-24 hours.

    • Pressurized Fluid Extraction (PFE): A 10-30 g sample is extracted with a solvent (e.g., toluene (B28343) or dichloromethane) at elevated temperature and pressure.

  • Internal Standard Spiking: Before extraction, spike the sample with a known amount of a deuterated this compound standard (e.g., this compound-d10) to correct for extraction efficiency and instrumental variability.[1]

2. Extract Cleanup:

  • Solid-Phase Extraction (SPE): Pass the concentrated extract through a silica (B1680970) gel or Florisil cartridge to remove polar interferences. Elute the this compound-containing fraction with a non-polar solvent.

3. Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for PAH separation (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection of 1-2 µL of the extract.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for this compound (m/z 178) and the internal standard.

  • Calibration: Prepare a multi-point calibration curve using certified PAH standard solutions.

Method 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) for Water and Solution Matrices

This method is highly sensitive and selective for PAHs in liquid samples.

1. Sample Preparation:

  • Liquid-Liquid Extraction (for aqueous samples): Extract a 1 L water sample three times with 60 mL portions of methylene chloride in a separatory funnel. Combine the extracts and dry over anhydrous sodium sulfate.

  • Solvent Exchange: Concentrate the extract and exchange the solvent to acetonitrile.

2. Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Injection: 10-20 µL of the sample extract.

  • Fluorescence Detector (FLD):

    • Excitation Wavelength: Set to a wavelength optimal for this compound (e.g., 250 nm).

    • Emission Wavelength: Set to a wavelength optimal for this compound (e.g., 364 nm).

  • Calibration: Prepare a multi-point calibration curve from a certified this compound standard solution.

Visualizing the Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study for the analysis of a certified reference material.

G cluster_0 Planning & Preparation cluster_1 Analysis & Reporting cluster_2 Evaluation & Feedback CRM_Selection Select CRM Protocol_Dev Develop Protocol CRM_Selection->Protocol_Dev Participant_Recruitment Recruit Laboratories Protocol_Dev->Participant_Recruitment CRM_Distribution Distribute CRM Samples Participant_Recruitment->CRM_Distribution Lab_Analysis Laboratory Analysis CRM_Distribution->Lab_Analysis Data_Submission Data Submission Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (e.g., Z-scores) Data_Submission->Statistical_Analysis Performance_Evaluation Performance Evaluation Statistical_Analysis->Performance_Evaluation Final_Report Final Report Performance_Evaluation->Final_Report Feedback_to_Labs Feedback to Laboratories Final_Report->Feedback_to_Labs

Caption: Workflow of an inter-laboratory comparison study.

Selecting an Appropriate Analytical Method

The choice of analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following decision tree provides a simplified guide for selecting a suitable method for this compound analysis.

G Start Start: Need to Analyze this compound Matrix What is the sample matrix? Start->Matrix Solid Solid (Soil, Sediment, Tissue) Matrix->Solid Solid Liquid Liquid (Water, Solution) Matrix->Liquid Liquid GC_MS GC-MS or GC-MS/MS Solid->GC_MS Sensitivity High Sensitivity Required? Liquid->Sensitivity HPLC HPLC-FLD or HPLC-UV HPLC_FLD HPLC-FLD Sensitivity->HPLC_FLD Yes HPLC_UV HPLC-UV Sensitivity->HPLC_UV No

Caption: Decision tree for selecting a this compound analysis method.

References

A Guide to the Validation of a Novel Biosensor for Phenanthrene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed electrochemical biosensor for the detection of phenanthrene against established analytical methods. It is intended for researchers, scientists, and drug development professionals who require sensitive, rapid, and reliable methods for detecting polycyclic aromatic hydrocarbons (PAHs). The guide details the biosensor's performance, the experimental protocols for its validation, and a comparative analysis with alternative techniques.

Performance Comparison of this compound Detection Methods

The performance of the new electrochemical biosensor was evaluated against traditional analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorescence Spectroscopy. The key performance metrics are summarized below.

FeatureNew Electrochemical BiosensorGas Chromatography-Mass Spectrometry (GC-MS)Other Electrochemical Sensors
Limit of Detection (LOD) 0.30 ng/mL[1][2][3]0.5 - 8.0 ng/mL (matrix-dependent)[4]23.05 µM (Anthracene), 24.4 µM (this compound)
Linear Range 0.5 - 80 ng/mL[1][2]Varies by instrument and method30 - 312 µM (Anthracene), 30 - 280 µM (this compound)[5]
Analysis Time Rapid, ~30 min incubation[1]Long, requires sample pre-processing[1]Rapid
Portability & Cost Portable, low-cost[1]High cost, lab-based[1]Potentially portable and low-cost
Selectivity High (current change <3% with interferents)[1]HighGood, can distinguish between Anthracene and this compound[5]
Recovery Rate (in seawater) 96.1 - 101.5%[1][2][6]43% - 87% (matrix-dependent)[4]Not specified
Principle Electrochemical Immunosensor[1]Separation and Mass Analysis[4]Electrocatalytic Oxidation[5]

Signaling Pathway and Working Principle

The novel biosensor is an electrochemical immunosensor that leverages an antibody-antigen reaction. A specific antibody for this compound is immobilized on a modified electrode surface. The binding of this compound to the antibody alters the electrochemical properties of the electrode, leading to a measurable change in the electrical signal.

Signaling_Pathway cluster_electrode Electrode Surface cluster_solution Sample Solution cluster_detection Detection Electrode Glassy Carbon Electrode (GCE) MWCNT_COS MWCNTs-COS Nanocomposite Electrode->MWCNT_COS Modification Antibody This compound Antibody (anti-PHE) MWCNT_COS->Antibody Immobilization This compound This compound (PHE) Antibody->this compound Binding DPV Differential Pulse Voltammetry (DPV) Antibody->DPV Impedes Electron Transfer Signal Decreased Peak Current DPV->Signal Results in

Caption: Working principle of the electrochemical immunosensor for this compound detection.

Experimental Protocols

Detailed methodologies for the fabrication, validation, and application of the new biosensor are provided below.

Fabrication of the Electrochemical Immunosensor

The sensor is constructed by modifying a glassy carbon electrode (GCE).[6]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs)

  • Chitosan oligosaccharide (COS)

  • This compound antibody

  • Phosphate buffered saline (PBS, pH 7.0)

Protocol:

  • Electrode Polishing: Polish the GCE with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.

  • Preparation of MWCNT-COS Composite: Disperse MWCNTs and COS in a suitable solvent and sonicate to form a homogenous nanocomposite suspension.

  • Electrode Modification: Drop-cast the MWCNT-COS suspension onto the cleaned GCE surface and allow it to dry, forming a nanocomposite film. This film enhances conductivity and provides a stable matrix for antibody immobilization.[6]

  • Antibody Immobilization: Apply a solution of this compound antibody (e.g., 100 µg/mL) onto the modified electrode surface and incubate to allow for covalent bonding between the amino groups of COS and the antibody.[1]

  • Blocking: Block any remaining active sites on the electrode surface using a blocking agent like bovine serum albumin (BSA) to prevent non-specific binding.

  • Storage: Store the prepared immunosensor at 4°C when not in use.

Electrochemical Detection of this compound

Detection is performed using Differential Pulse Voltammetry (DPV) in the presence of a redox probe.[2]

Materials:

  • Fabricated Immunosensor

  • This compound standard solutions of varying concentrations

  • Potassium ferricyanide (B76249) (redox probe) solution (e.g., 5 mmol/L)[1]

  • PBS (pH 7.0)[1]

Protocol:

  • Incubation: Incubate the immunosensor in the this compound sample solution for a set time (e.g., 30 minutes) to allow for the antigen-antibody binding reaction.

  • Washing: Gently wash the electrode with PBS to remove any unbound this compound.

  • DPV Measurement: Immerse the electrode in the potassium ferricyanide solution. Perform DPV analysis over a set potential range.

  • Data Analysis: The binding of this compound to the antibody on the electrode surface hinders the electron transfer of the redox probe. This results in a decrease in the peak current of the DPV signal. The peak current is inversely proportional to the concentration of this compound in the sample.[1][6]

Validation Workflow

The validation process ensures the biosensor is reliable, accurate, and specific for its intended purpose. The workflow involves a series of experiments to characterize its analytical performance.

Validation_Workflow Start Start Validation Optimization Optimize Parameters (pH, Antibody Conc., etc.) Start->Optimization Linearity Linearity & Range (Calibration Curve) Optimization->Linearity LOD LOD & LOQ (S/N Ratio = 3) Linearity->LOD Selectivity Selectivity Test (Interfering Substances) LOD->Selectivity Reproducibility Reproducibility & Repeatability Selectivity->Reproducibility Stability Stability Test (Storage over time) Reproducibility->Stability RealSample Real Sample Analysis (e.g., Seawater) Stability->RealSample Recovery Spike & Recovery Experiment RealSample->Recovery End Validation Complete Recovery->End

Caption: Standard experimental workflow for the validation of the this compound biosensor.

Comparative Analysis of Detection Techniques

The choice of an analytical method depends on the specific requirements of the application, such as the need for portability, speed, or ultra-high sensitivity. This diagram illustrates the logical relationships and trade-offs between the new biosensor and other common techniques.

Comparative_Analysis Center This compound Detection Methods Biosensor New Electrochemical Biosensor Center->Biosensor GCMS Chromatography (GC-MS) Center->GCMS Spectroscopy Spectroscopy (Fluorescence) Center->Spectroscopy A1 Rapid & On-site Biosensor->A1 A2 High Selectivity Biosensor->A2 A3 Low Cost Biosensor->A3 A4 High Sensitivity (ng/mL) Biosensor->A4 B1 'Gold Standard' GCMS->B1 B2 High Cost & Complex GCMS->B2 B3 Lab-based GCMS->B3 B4 Requires Pre-processing GCMS->B4 C1 Susceptible to Interference Spectroscopy->C1 C2 Good Sensitivity Spectroscopy->C2 C3 Relatively Simple Spectroscopy->C3

Caption: Comparison of the new biosensor with other analytical techniques.

References

"comparison of extraction methods for phenanthrene from complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of phenanthrene from complex matrices is a critical step in analysis. This guide provides an objective comparison of common extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your specific research needs.

This compound, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant environmental and toxicological interest. Its accurate quantification in diverse and complex matrices such as soil, sediment, food products, and biological tissues necessitates robust and efficient extraction methods. This document outlines and compares several widely used techniques: Solid-Phase Extraction (SPE), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and traditional Soxhlet extraction.

Comparative Performance of Extraction Methods

The selection of an appropriate extraction method depends on various factors, including the nature of the matrix, the required extraction efficiency, sample throughput, and available resources. The following tables summarize the quantitative performance of different methods for this compound extraction from various matrices.

Table 1: Comparison of this compound Extraction from Solid Matrices (Soil & Sediment)

Extraction MethodMatrixSolvent(s)Extraction TimeRecovery (%)Relative Standard Deviation (RSD) (%)
Soxhlet SoilDichloromethane:Hexane (1:1, v/v)24 hours~84-100[1]<15[1]
MAE SedimentCyclohexane:Acetone (3:2)15 min96.55[2][3]<15[3]
SFE SoilSupercritical CO₂ with 5% Methanol30-60 minQuantitative (>90%)[4]Lower than Soxhlet[1]
UAE SoilEthyl acetate (B1210297):n-hexane (1:1)60 min71-107Not specified
Eucalyptus Oil-Assisted SoilEucalyptus OilNot specified112[5]Not specified

Table 2: Comparison of this compound Extraction from Food & Biological Matrices

Extraction MethodMatrixSolvent(s)Extraction TimeRecovery (%)Relative Standard Deviation (RSD) (%)
QuEChERS SeafoodAcetonitrile (B52724)<30 min78-99[6]<10[7]
QuEChERS Pork HamEthyl AcetateNot specified72.4–110.8[8]<10[8]
LLE & SPE Biological TissuesNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key extraction methods discussed.

Solid-Phase Extraction (SPE) for Water Samples

This method is suitable for the extraction of PAHs from water samples.

  • Cartridge Conditioning: A C18 SPE cartridge is first conditioned with 10 mL of methanol, followed by 5 mL of deionized water.[9]

  • Sample Loading: 100 mL of the water sample is loaded onto the conditioned cartridge.[9]

  • Washing: The cartridge is washed with 5 mL of deionized water to remove interferences.[9]

  • Drying: The cartridge is dried under a vacuum.[9]

  • Elution: this compound and other PAHs are eluted from the cartridge with 5 mL of acetonitrile.[9]

  • Concentration: The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis.[9]

QuEChERS for Seafood Samples

The QuEChERS method is a streamlined approach for extracting a wide range of analytes from food matrices.

  • Sample Homogenization: A representative sample of the seafood tissue is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile, followed by the addition of extraction salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation.[6]

  • Centrifugation: The mixture is vortexed and then centrifuged to separate the acetonitrile layer containing the analytes from the aqueous and solid matrix components.[6]

  • Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a dSPE sorbent (such as a primary secondary amine (PSA) to remove fatty acids and other interferences) and magnesium sulfate to remove residual water.

  • Final Centrifugation and Analysis: The mixture is vortexed and centrifuged, and the final extract is collected for analysis.

Microwave-Assisted Extraction (MAE) for Sediments

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Sample Preparation: A 1-gram sample of dried and homogenized sediment is placed in a microwave extraction vessel.

  • Solvent Addition: 20 mL of a hexane:acetone (1:1, v/v) mixture is added to the vessel.[10]

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at 250 W for 20 minutes.[10]

  • Cooling and Filtration: After extraction, the vessel is allowed to cool, and the extract is filtered to remove solid particles.

  • Cleanup and Concentration: The extract is then cleaned up using a suitable technique (e.g., SPE) and concentrated before analysis.

Ultrasound-Assisted Extraction (UAE) for Soil

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and the extraction of analytes.

  • Sample and Solvent: A sample of soil is placed in an extraction vessel with a suitable solvent, such as a 50:50 mixture of ethyl acetate and n-hexane.

  • Ultrasonication: The vessel is placed in an ultrasonic bath and subjected to sonication for a specified time, for instance, 60 minutes at a controlled temperature of 30°C.

  • Separation: After sonication, the extract is separated from the solid material by filtration or centrifugation.

  • Concentration: The solvent is evaporated, and the residue is redissolved in a smaller volume of solvent for analysis.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction of this compound from a complex solid matrix, followed by analysis.

ExtractionWorkflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Cleanup Purification cluster_Analysis Analysis Sample Complex Matrix (e.g., Soil, Sediment, Food) Homogenization Homogenization/ Milling Sample->Homogenization Weighing Weighing Homogenization->Weighing Extraction Extraction Method (e.g., MAE, UAE, SFE, QuEChERS) Weighing->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Solvent Solvent Addition Solvent->Extraction Cleanup Extract Cleanup (e.g., SPE, dSPE) Filtration->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration Analysis Instrumental Analysis (e.g., GC-MS, HPLC) Concentration->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: General workflow for this compound extraction and analysis.

References

A Comparative Analysis of the Carcinogenic Potential of Phenanthrene and Benzo[a]pyrene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the carcinogenic risks associated with two common polycyclic aromatic hydrocarbons (PAHs).

This guide provides a detailed comparison of the carcinogenic potential of phenanthrene and benzo[a]pyrene (B130552), two structurally related PAHs. While both are products of incomplete combustion of organic materials, their carcinogenic profiles differ significantly. This document synthesizes experimental data on their metabolism, genotoxicity, and carcinogenicity, presenting it in a clear and accessible format to inform risk assessment and guide future research.

Executive Summary

Benzo[a]pyrene is a potent, well-established carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[1][2] Its carcinogenic activity is a direct result of its metabolic activation to a highly reactive diol epoxide intermediate that covalently binds to DNA, forming adducts that can lead to mutations and initiate cancer.[3][4][5] In stark contrast, this compound is considered non-carcinogenic and is classified as a Group 3 carcinogen by IARC, indicating it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited or inadequate evidence in experimental animals.[1][6][7] While this compound can be metabolized by similar enzymatic pathways, it does not form the potent mutagenic metabolites characteristic of benzo[a]pyrene.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key differences in the carcinogenic potential of this compound and benzo[a]pyrene based on available experimental data.

Table 1: IARC Carcinogen Classification and Genotoxicity

FeatureThis compoundBenzo[a]pyrene
IARC Classification Group 3: Not classifiable as to its carcinogenicity to humans[1][6]Group 1: Carcinogenic to humans[1][4]
Ames Test (Mutagenicity) Generally non-mutagenic; some studies report weak mutagenicity at high concentrations with metabolic activation[6]Mutagenic with metabolic activation[8][9][10]
DNA Adduct Formation Weak or no significant adduct formation reportedForms bulky, mutagenic DNA adducts (BPDE-DNA)[3][11][12][13]

Table 2: Carcinogenicity in Animal Models

Study TypeThis compoundBenzo[a]pyrene
Skin Painting (Mouse) Generally inactive as a complete carcinogen; some studies show weak initiator activity[6]Potent skin carcinogen, inducing both benign and malignant tumors
Oral Administration (Rat) Inadequate evidence of carcinogenicity[6]Induces tumors in various organs, including the forestomach and liver
Intraperitoneal Injection (Mouse) Did not increase tumor incidence[6]Induces lung and liver tumors

Metabolic Activation and Signaling Pathways

The carcinogenic potential of PAHs is intrinsically linked to their metabolic activation. The primary pathway involves cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase.

Benzo[a]pyrene is metabolized to a series of intermediates, culminating in the formation of the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[3][4] BPDE is a highly reactive electrophile that readily intercalates into DNA, forming stable adducts, primarily with guanine (B1146940) bases.[5] This process is a critical initiating event in benzo[a]pyrene-induced carcinogenesis. The induction of CYP1A1, mediated by the aryl hydrocarbon receptor (AhR), plays a crucial role in the metabolic activation of benzo[a]pyrene.

This compound can also be metabolized by CYP enzymes to form dihydrodiols and epoxides. However, the diol epoxides of this compound are not as mutagenic or carcinogenic as BPDE. While this compound is the simplest PAH to possess a "bay region," a structural feature associated with carcinogenicity, its three-ring structure does not lead to the formation of a highly carcinogenic diol epoxide.

Metabolic_Activation_Comparison cluster_BaP Benzo[a]pyrene Metabolism cluster_Phen This compound Metabolism BaP Benzo[a]pyrene BaP_7_8_epoxide BaP-7,8-epoxide BaP->BaP_7_8_epoxide CYP1A1, CYP1B1 BaP_7_8_dihydrodiol BaP-7,8-dihydrodiol BaP_7_8_epoxide->BaP_7_8_dihydrodiol Epoxide Hydrolase BPDE Benzo[a]pyrene-7,8-diol-9,10-epoxide (Ultimate Carcinogen) BaP_7_8_dihydrodiol->BPDE CYP1A1, CYP1B1 DNA_adducts_BaP DNA Adducts BPDE->DNA_adducts_BaP Carcinogenesis_BaP Carcinogenesis DNA_adducts_BaP->Carcinogenesis_BaP Phen This compound Phen_epoxide This compound epoxides Phen->Phen_epoxide CYP Enzymes Phen_dihydrodiol This compound dihydrodiols Phen_epoxide->Phen_dihydrodiol Epoxide Hydrolase Non_carcinogenic_metabolites Non-carcinogenic Metabolites Phen_dihydrodiol->Non_carcinogenic_metabolites Excretion Excretion Non_carcinogenic_metabolites->Excretion

Figure 1: Comparative metabolic pathways of Benzo[a]pyrene and this compound.

Experimental Protocols: Key Methodologies

The evaluation of a chemical's carcinogenic potential relies on a battery of standardized in vitro and in vivo assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term in vitro assay to assess the mutagenic potential of a chemical.[4][7]

Principle: The test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The assay measures the ability of a test chemical to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow and form colonies.

Methodology:

  • Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: Since many chemicals are not mutagenic until they are metabolized, the test is often performed with and without the addition of a rat liver homogenate fraction (S9 mix), which contains metabolic enzymes.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.

In Vivo Carcinogenicity Bioassay (Rodent Model)

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical in a whole-organism system. The OECD Test Guideline 451 provides a framework for these studies.[1][3]

Principle: To evaluate the carcinogenic potential of a substance by observing test animals for a major portion of their lifespan for the development of neoplastic lesions after prolonged and repeated exposure.

Methodology:

  • Test System: Typically, two rodent species (e.g., rats and mice) are used. At least 50 animals of each sex are assigned to each dose group and the control group.

  • Dose Selection: At least three dose levels are used, with the highest dose being the maximum tolerated dose (MTD), which is determined in shorter-term toxicity studies. A concurrent control group receives the vehicle only.

  • Administration: The test substance is administered daily, typically for 18-24 months, via a route relevant to human exposure (e.g., oral gavage, in feed, dermal application).

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological examination.

  • Evaluation: The incidence, type, and location of tumors in the treated groups are compared to the control group. Statistical analysis is performed to determine if there is a significant increase in tumor formation.

Carcinogenicity_Workflow cluster_workflow Experimental Workflow for Carcinogenicity Assessment start Test Substance (e.g., this compound or Benzo[a]pyrene) in_vitro In Vitro Genotoxicity Assays (e.g., Ames Test) start->in_vitro in_vivo_short Short-term In Vivo Studies (e.g., 28-day toxicity) start->in_vivo_short dose_selection Dose Range Finding (Determine MTD) in_vitro->dose_selection in_vivo_short->dose_selection carcinogenicity_bioassay Long-term Carcinogenicity Bioassay (e.g., 2-year rodent study) dose_selection->carcinogenicity_bioassay histopathology Necropsy and Histopathology carcinogenicity_bioassay->histopathology data_analysis Statistical Analysis of Tumor Incidence histopathology->data_analysis conclusion Conclusion on Carcinogenic Potential data_analysis->conclusion

Figure 2: A generalized experimental workflow for assessing chemical carcinogenicity.

Logical Framework for Carcinogenic Potential Evaluation

The stark contrast in the carcinogenic potential of this compound and benzo[a]pyrene can be attributed to key differences in their metabolic activation and subsequent interaction with cellular macromolecules.

Logical_Comparison cluster_comparison Comparative Carcinogenic Potential cluster_bap Benzo[a]pyrene cluster_phe This compound compound Polycyclic Aromatic Hydrocarbon bap_metabolism Metabolic Activation to Diol Epoxide (BPDE) compound->bap_metabolism phe_metabolism Metabolism to less reactive intermediates compound->phe_metabolism bap_dna Forms Stable DNA Adducts bap_metabolism->bap_dna bap_mutation Induces Gene Mutations bap_dna->bap_mutation bap_carcinogen Potent Carcinogen (IARC Group 1) bap_mutation->bap_carcinogen phe_dna No Significant DNA Adduct Formation phe_metabolism->phe_dna phe_mutation Generally Non-mutagenic phe_dna->phe_mutation phe_carcinogen Non-carcinogenic (IARC Group 3) phe_mutation->phe_carcinogen

Figure 3: Logical comparison of the carcinogenic potential of Benzo[a]pyrene and this compound.

Conclusion

The comprehensive analysis of available experimental data unequivocally demonstrates that benzo[a]pyrene is a potent carcinogen, while this compound is not. The key determinant of this difference lies in their respective metabolic pathways. Benzo[a]pyrene is metabolically activated to a highly reactive diol epoxide that forms mutagenic DNA adducts, a critical step in chemical carcinogenesis. In contrast, while this compound undergoes metabolism, it does not produce metabolites with the same high level of reactivity and genotoxicity. This guide provides researchers and drug development professionals with a clear, data-driven comparison to inform their work and highlights the importance of understanding metabolic activation pathways in assessing the carcinogenic risk of chemical compounds.

References

Comparative Genomic Features of Phenanthrene-Degrading Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Genomic Guide to Phenanthrene-Degrading Bacteria for Researchers, Scientists, and Drug Development Professionals

The bioremediation of polycyclic aromatic hydrocarbons (PAHs), such as this compound, is a critical area of environmental biotechnology. This compound, a three-ringed PAH, is a widespread environmental pollutant known for its toxicity and potential carcinogenicity. A diverse range of bacteria have evolved the metabolic capability to utilize this compound as a carbon and energy source, making them key players in the detoxification of contaminated sites. Understanding the genomic basis of this degradation is paramount for optimizing bioremediation strategies and for the potential discovery of novel biocatalysts relevant to drug development and other industrial applications. This guide provides a comparative overview of the genomics of prominent this compound-degrading bacteria, detailing their genomic features, catabolic pathways, and the experimental protocols used for their characterization.

The ability to degrade this compound is distributed across various bacterial genera, each possessing a unique genomic blueprint. A comparative analysis of key genomic features reveals both commonalities and distinctions in their strategies for hydrocarbon metabolism. The following table summarizes the genomic characteristics of several well-studied this compound-degrading bacterial strains.

Bacterial StrainGenome Size (Mb)GC Content (%)Protein-Coding GenesKey this compound Degradation Genes/Pathways
Pseudomonas aeruginosa L36.3966.395,787nah-like genes, Salicylate (B1505791) pathway[1]
Dietzia psychralcaliphila JI1D4.2269.093,961Dioxygenases, Monooxygenases, benABCD, catABC clusters[2][3]
Stenotrophomonas indicatrix CPHE14.5566.14,137Dioxygenases, Monooxygenases, Salicylate and Gentisate catabolism[4][5]
Rhodococcus sp. P145.6870.425,501Ring-hydroxylating dioxygenases, Monooxygenases, alkB[6]
Sphingomonas sp. NIBR021455.0166.794,561Dioxygenases, β-ketoadipate pathway

Key Metabolic Pathways for this compound Degradation

Bacteria primarily employ two main pathways for the aerobic degradation of this compound: the phthalate (B1215562) pathway and the salicylate pathway. Both pathways are initiated by the enzymatic action of dioxygenases that introduce hydroxyl groups into the this compound molecule, leading to ring cleavage and subsequent funneling of intermediates into central metabolism.

This compound Degradation Pathways

Phenanthrene_Degradation cluster_upper Upper Pathway cluster_phthalate Phthalate Pathway cluster_salicylate Salicylate Pathway This compound This compound cis_3_4_Dihydrodiol cis-3,4-Phenanthrene dihydrodiol This compound->cis_3_4_Dihydrodiol Dioxygenase 3_4_Dihydroxythis compound 3,4-Dihydroxythis compound cis_3_4_Dihydrodiol->3_4_Dihydroxythis compound Dehydrogenase 1_Hydroxy_2_naphthoic_acid 1-Hydroxy-2-naphthoic acid 3_4_Dihydroxythis compound->1_Hydroxy_2_naphthoic_acid Dioxygenase 2_Carboxybenzaldehyde 2-Carboxybenzaldehyde 1_Hydroxy_2_naphthoic_acid->2_Carboxybenzaldehyde Dioxygenase 1_2_Dihydroxynaphthalene 1,2-Dihydroxynaphthalene 1_Hydroxy_2_naphthoic_acid->1_2_Dihydroxynaphthalene Decarboxylase Phthalic_acid Phthalic acid 2_Carboxybenzaldehyde->Phthalic_acid Dehydrogenase Protocatechuate Protocatechuate Phthalic_acid->Protocatechuate Dioxygenase TCA_Cycle TCA Cycle Protocatechuate->TCA_Cycle Salicylate Salicylate 1_2_Dihydroxynaphthalene->Salicylate Dioxygenase Gentisate Gentisate Salicylate->Gentisate Hydroxylase Gentisate->TCA_Cycle

Caption: Generalized metabolic pathways for bacterial degradation of this compound.

Experimental Protocols

The comparative genomic analysis of this compound-degrading bacteria relies on a suite of molecular and analytical techniques. Below are detailed methodologies for key experiments.

Bacterial Whole-Genome Sequencing (Illumina Platform)

This protocol outlines the major steps for sequencing bacterial genomes using Illumina technology.

a. DNA Extraction and Quality Control:

  • Culture the bacterial strain of interest to mid-logarithmic phase in an appropriate medium.

  • Harvest bacterial cells by centrifugation.

  • Extract high-molecular-weight genomic DNA using a commercial kit (e.g., Qiagen DNeasy UltraClean Microbial Kit) or a standard phenol-chloroform extraction method.

  • Assess the quantity and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit). The A260/280 ratio should be ~1.8 and the A260/230 ratio should be between 2.0-2.2.

  • Verify DNA integrity by agarose (B213101) gel electrophoresis. A high-molecular-weight band with minimal shearing should be observed.

b. Library Preparation:

  • Fragment the genomic DNA to a desired size range (e.g., 300-500 bp) using enzymatic digestion or mechanical shearing (e.g., sonication).

  • Perform end-repair and A-tailing of the DNA fragments.

  • Ligate Illumina sequencing adapters to the ends of the DNA fragments.

  • Purify the ligation products to remove adapter dimers.

  • Amplify the adapter-ligated library using PCR to enrich for fragments with adapters on both ends.

  • Validate the final library size and concentration using a bioanalyzer and qPCR.

c. Sequencing and Data Analysis:

  • Cluster the prepared library on an Illumina flow cell.

  • Perform sequencing-by-synthesis on an Illumina sequencer (e.g., MiSeq, HiSeq).

  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality bases from the reads.

  • Assemble the quality-filtered reads into a draft genome using de novo assemblers such as SPAdes or Velvet.[6]

  • Annotate the assembled genome to identify protein-coding genes, RNA genes, and other genomic features using annotation pipelines like RAST or Prokka.[6]

GC-MS Analysis of this compound Metabolites

This protocol describes the identification and quantification of this compound metabolic intermediates using Gas Chromatography-Mass Spectrometry (GC-MS).

a. Sample Preparation:

  • Culture the this compound-degrading bacterium in a minimal salts medium containing this compound as the sole carbon source.

  • Collect culture supernatant at different time points.

  • Acidify the supernatant to pH 2.0 with HCl.

  • Extract the metabolites from the acidified supernatant with an equal volume of ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatize the dried extract to increase the volatility of polar metabolites by adding a silylating agent (e.g., BSTFA with 1% TMCS) and incubating at 70°C for 30 minutes.

b. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min. A faster program could be 50°C for 0.4 min, then ramp at 100°C/min to 90°C, then 65°C/min to 190°C, 50°C/min to 265°C, and 40°C/min to 310°C with a 4-minute hold.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-550.

c. Data Analysis:

  • Identify the metabolic intermediates by comparing their mass spectra with reference spectra in the NIST library.

  • Confirm the identity of key metabolites by comparing their retention times and mass spectra with those of authentic standards.

Experimental and Analytical Workflow

The process of characterizing a novel this compound-degrading bacterium involves a logical flow of experiments and data analysis. The following diagram illustrates a typical workflow.

Experimental_Workflow cluster_isolation Isolation and Identification cluster_degradation Degradation Studies cluster_genomics Genomic Analysis Isolation Isolation of Bacterium from Contaminated Site Identification 16S rRNA Gene Sequencing and Phylogenetic Analysis Isolation->Identification Degradation_Assay This compound Degradation Assay Identification->Degradation_Assay WGS Whole Genome Sequencing (Illumina) Identification->WGS Metabolite_Analysis GC-MS Analysis of Intermediates Degradation_Assay->Metabolite_Analysis Comparative_Genomics Comparative Genomics Metabolite_Analysis->Comparative_Genomics Assembly Genome Assembly WGS->Assembly Annotation Genome Annotation Assembly->Annotation Annotation->Comparative_Genomics

Caption: A typical experimental workflow for the comparative genomic analysis of a this compound-degrading bacterium.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of phenanthrene is critical for laboratory safety and environmental protection. As a polycyclic aromatic hydrocarbon (PAH), this compound is classified as hazardous, being harmful if swallowed and demonstrating high toxicity to aquatic life with long-lasting effects.[1][2][3] Adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals to minimize risks to both personnel and the environment.[4]

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). All operations should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust.[5]

  • Eye Protection: Wear safety glasses with side shields or goggles.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[5]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If dust formation is unavoidable, use a NIOSH-approved respirator.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.[1][2]

Hazard Identification

This compound poses several health and environmental risks that necessitate its classification as hazardous waste.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[2]Do not ingest. If swallowed, rinse mouth and call a poison center or doctor.[2]
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[1][3]Avoid release to the environment. Do not dispose of down the drain.[2][3]
Photosensitizer Can cause photosensitivity.[2]Avoid exposure of skin to sunlight after handling.
Combustibility Combustible solid.[2]Keep away from strong oxidizing agents and sources of ignition.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.[4] Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the sewer.[6]

1. Waste Segregation and Collection

  • Solid Waste: Collect pure this compound waste, including any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled hazardous waste container.[7] Use a scoop or spatula for transfers, avoiding dust creation.[3]

  • Liquid Waste: If this compound is in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.[7]

  • Avoid Mixing: Do not mix this compound waste with other waste streams to prevent potentially dangerous reactions.[4]

2. Waste Containerization and Labeling

  • Container: Use the original container if possible, or a suitable, sealable, and chemically resistant container for waste collection.[4][5]

  • Labeling: Clearly label the hazardous waste container with:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound"[7]

    • Associated hazards (e.g., "Toxic," "Environmentally Hazardous")[7]

    • The date waste was first added[7]

3. Temporary Storage

  • Store sealed waste containers in a cool, dry, and well-ventilated area.[4]

  • The storage area should be secure and accessible only to authorized personnel.[4]

  • Ensure storage is away from incompatible materials, particularly strong oxidizing agents.[1][4]

4. Spill Management

  • In the event of a spill, ensure the area is well-ventilated and remove ignition sources.[4]

  • For small spills, avoid generating dust by moistening the spilled material first or using a HEPA-filter vacuum for cleanup.[6]

  • Collect the spilled material and any contaminated absorbents into a sealed, labeled container for disposal.[3][6]

  • For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[4]

5. Final Disposal

  • This compound waste must be disposed of through a licensed and qualified hazardous waste disposal company.[1][3]

  • Contact your institution's EHS office to arrange for pickup and disposal.[5]

  • Provide the disposal agency with the Safety Data Sheet (SDS) for this compound to ensure they have the necessary information for safe handling, transport, and disposal.[4]

  • Common disposal methods for surplus and non-recyclable this compound include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, or using rotary kiln incineration.[3][8]

Quantitative Ecotoxicity Data

This compound's high toxicity to aquatic organisms is a primary driver for its classification as an environmental hazard.

Test OrganismEndpointConcentrationExposure Time
Oncorhynchus mykiss (Rainbow Trout)LC503.2 mg/L96 hours
Daphnia pulex (Water Flea)EC500.35 mg/L48 hours
Pimephales promelas (Fathead Minnow)Bioconcentration Factor (BCF)5,10028 days

Data sourced from CDH Fine Chemical Safety Data Sheet.[3]

Experimental Protocols

The standard and required protocol for this compound disposal does not involve laboratory experimentation but rather a strict adherence to hazardous waste management procedures as outlined above. The key methodology is the segregation, secure containment, and transfer of the waste to a licensed disposal facility.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste from a laboratory setting.

G cluster_prep Preparation & Collection cluster_storage Interim Management cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Other Waste Streams B->C D Collect in a Labeled, Sealed, Compatible Container C->D E Store in a Cool, Dry, Well-Ventilated, Secure Area D->E F Manage Spills Immediately (Moisten, Collect, Contain) E->F If Spill Occurs G Contact Institutional EHS or Licensed Disposal Contractor E->G H Provide Safety Data Sheet (SDS) to Disposal Agency G->H I Professional Disposal (e.g., Incineration) H->I

References

Navigating the Safe Handling of Phenanthrene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous compounds like phenanthrene. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

This compound, a polycyclic aromatic hydrocarbon (PAH), requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to proper safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive PPE strategy is necessary to prevent contact and inhalation. This includes protection for the hands, eyes, and body, as well as respiratory protection when warranted.

Hand Protection:
Glove MaterialResistance Rating
NitrileRecommended[4]
NeopreneRecommended[4]

Note: The information in this table is based on general recommendations. It is crucial to consult the specific glove manufacturer's chemical resistance guide for detailed information and to conduct an internal risk assessment before use.

Eye and Face Protection:

To prevent eye irritation, safety glasses with side-shields that conform to EN166 standards are mandatory.[3] In situations where splashing is a risk, a face shield should be worn in addition to safety glasses for enhanced protection.

Skin and Body Protection:

A lab coat or chemical-resistant coveralls should be worn to protect the skin from accidental contact.[5][6] In cases of significant potential for exposure, a PVC apron may also be necessary.[5] All protective clothing should be removed before leaving the work area.

Respiratory Protection:

Work with solid this compound that may generate dust should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][6] If engineering controls are insufficient to maintain exposure below acceptable limits, a dust respirator should be used.[5][6] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be appropriate.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps for selecting and using PPE.

PPE_Workflow This compound Handling: PPE Workflow cluster_prep Preparation cluster_donning PPE Donning cluster_handling Handling Procedure cluster_doffing_disposal Doffing & Disposal start Start: Handling this compound assess_risk Assess Risk of Exposure (e.g., dust, splash) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_gloves Don Nitrile or Neoprene Gloves select_ppe->don_gloves don_eye_protection Don Safety Glasses (and Face Shield if needed) don_gloves->don_eye_protection don_lab_coat Don Lab Coat don_eye_protection->don_lab_coat don_respirator Don Respirator (if required) don_lab_coat->don_respirator handle_this compound Handle this compound in Well-Ventilated Area/Fume Hood don_respirator->handle_this compound remove_ppe Remove PPE Carefully handle_this compound->remove_ppe dispose_waste Dispose of Contaminated PPE and this compound Waste remove_ppe->dispose_waste end End dispose_waste->end

PPE selection and usage workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.[2] this compound is very toxic to aquatic life, and its release into the environment must be avoided.[2][3]

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.[7]

  • Liquid Waste: this compound solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.[7]

  • Disposal Method: All this compound waste must be disposed of through a licensed disposal company.[3] Do not dispose of this compound down the drain.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety and handling procedures, researchers can significantly mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

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